molecular formula C21H21O4P B1615071 4-(1-Methylethyl)phenyl diphenyl phosphate CAS No. 55864-04-5

4-(1-Methylethyl)phenyl diphenyl phosphate

Numéro de catalogue: B1615071
Numéro CAS: 55864-04-5
Poids moléculaire: 368.4 g/mol
Clé InChI: JUHFQCKQQLMGAB-UHFFFAOYSA-N
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Description

4-(1-Methylethyl)phenyl diphenyl phosphate is a useful research compound. Its molecular formula is C21H21O4P and its molecular weight is 368.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

diphenyl (4-propan-2-ylphenyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21O4P/c1-17(2)18-13-15-21(16-14-18)25-26(22,23-19-9-5-3-6-10-19)24-20-11-7-4-8-12-20/h3-17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHFQCKQQLMGAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2073560
Record name Diphenyl 4-isopropylphenyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2073560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55864-04-5
Record name 4-(1-Methylethyl)phenyl diphenyl phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55864-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphoric acid, 4-(1-methylethyl)phenyl diphenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055864045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphenyl 4-isopropylphenyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2073560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A-Z Guide to the Synthesis of 4-(1-Methylethyl)phenyl Diphenyl Phosphate: A Technical Whitepaper for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(1-Methylethyl)phenyl diphenyl phosphate, also known as p-isopropylphenyl diphenyl phosphate (IPPP), is a significant organophosphorus compound with wide-ranging applications as a flame retardant and plasticizer.[1][2][3] Its synthesis is a critical process for ensuring high purity and yield for industrial and research applications. This guide provides an in-depth technical overview of the primary synthesis pathway for IPPP, focusing on the underlying chemical principles, a detailed experimental protocol, and methods for characterization. The core of this synthesis relies on the nucleophilic substitution of a halide on a phosphorus center, a cornerstone reaction in organophosphorus chemistry. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a comprehensive understanding of this compound's preparation.

Introduction: Chemical Identity and Industrial Significance

This compound (CAS No. 55864-04-5) is a triaryl phosphate ester.[4][5] Its molecular structure consists of a central phosphate group bonded to two phenyl groups and one 4-isopropylphenyl (p-cumenyl) group. This structure imparts desirable properties such as thermal stability and flame retardancy.

The primary industrial application of IPPP is as a flame-retardant plasticizer in polymers.[6][7] It is also used as a lubricant additive and in hydraulic fluids.[7] In a research context, it serves as a reagent for the synthesis of other isopropylphenyl derivatives and as a chromatographic standard.[4][5] The synthesis of high-purity IPPP is therefore of considerable interest.

The most common and efficient synthetic route to this compound involves the reaction of diphenyl phosphoryl chloride with 4-isopropylphenol. This reaction is a classic example of forming a P-O bond and is the focus of this guide.

Synthesis Methodology

Principle of the Reaction

The synthesis of this compound is achieved through the phosphorylation of 4-isopropylphenol using diphenyl phosphoryl chloride. The reaction proceeds via a nucleophilic substitution mechanism. The hydroxyl group of 4-isopropylphenol acts as a nucleophile, attacking the electrophilic phosphorus atom of diphenyl phosphoryl chloride. This results in the displacement of the chloride leaving group and the formation of the desired phosphate ester.

To drive the reaction to completion, a base is typically employed to neutralize the hydrochloric acid (HCl) byproduct. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side products.

Reaction Mechanism

The reaction can be broken down into the following key steps:

  • Deprotonation of Phenol: The base (e.g., triethylamine) removes the acidic proton from the hydroxyl group of 4-isopropylphenol, forming a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The phenoxide ion attacks the phosphorus atom of diphenyl phosphoryl chloride.

  • Chloride Elimination: The phosphorus-chlorine bond breaks, and the chloride ion is eliminated.

  • Byproduct Formation: The eliminated chloride ion combines with the protonated base to form a salt (e.g., triethylammonium chloride).

Key Reagents and Materials
ReagentCAS No.Molecular FormulaMolar Mass ( g/mol )Key Properties
4-Isopropylphenol99-89-8C9H12O136.19Solid
Diphenyl phosphoryl chloride2524-64-3C12H10ClO3P268.63Liquid, moisture-sensitive
Triethylamine121-44-8C6H15N101.19Liquid, base
Dichloromethane (DCM)75-09-2CH2Cl284.93Solvent
Anhydrous Magnesium Sulfate7487-88-9MgSO4120.37Drying agent
Experimental Protocol

This protocol outlines a general procedure for the laboratory-scale synthesis of this compound.

1. Reaction Setup:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is assembled.

  • The system is purged with dry nitrogen to ensure an inert atmosphere. This is critical as diphenyl phosphoryl chloride is moisture-sensitive.

2. Reagent Charging:

  • 4-Isopropylphenol (1.0 eq) and triethylamine (1.1 eq) are dissolved in anhydrous dichloromethane (DCM) in the reaction flask.

  • The solution is cooled to 0 °C using an ice bath.

3. Addition of Phosphorylating Agent:

  • Diphenyl phosphoryl chloride (1.05 eq), dissolved in a small amount of anhydrous DCM, is added dropwise to the stirred solution via the dropping funnel over 30 minutes.

  • The reaction temperature is maintained at 0 °C during the addition.

4. Reaction Progression:

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

5. Work-up:

  • The reaction mixture is filtered to remove the triethylammonium chloride salt.

  • The filtrate is transferred to a separatory funnel and washed sequentially with:

    • Saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

    • Water.

    • Brine (saturated aqueous sodium chloride solution) to aid in the separation of the organic and aqueous layers.

6. Purification:

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting crude product is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound. An alternative for larger scales is vacuum distillation.[8][9]

Process Optimization and Safety Considerations
  • Inert Atmosphere: Maintaining an anhydrous and inert atmosphere is crucial to prevent the hydrolysis of diphenyl phosphoryl chloride, which would lead to the formation of diphenyl phosphate and reduce the yield.

  • Temperature Control: The initial slow, cooled addition helps to control the exothermic nature of the reaction and prevent the formation of side products.

  • Choice of Base: While triethylamine is common, other non-nucleophilic bases such as pyridine or diisopropylethylamine can also be used. The choice may depend on the scale and desired work-up procedure.

  • Safety: Diphenyl phosphoryl chloride is corrosive and lachrymatory. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Characterization and Quality Control

The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.

TechniqueExpected Results
¹H NMR Signals corresponding to the aromatic protons of the phenyl and isopropylphenyl groups, and the characteristic septet and doublet for the isopropyl group protons.
¹³C NMR Resonances for the distinct carbon atoms in the aromatic rings and the isopropyl group.
³¹P NMR A single peak in the characteristic region for phosphate esters.
FT-IR Characteristic absorption bands for P=O, P-O-C (aryl), and C-H bonds of the aromatic and alkyl groups.
Mass Spec. The molecular ion peak corresponding to the calculated molecular weight (368.36 g/mol ).[1][10]

Visualizations

Synthesis Pathway

Synthesis_Pathway reagent1 4-Isopropylphenol reaction reaction reagent2 Diphenyl phosphoryl chloride base Triethylamine (Base) product 4-(1-Methylethyl)phenyl diphenyl phosphate byproduct Triethylammonium chloride reaction->product reaction->byproduct HCl scavenged by base

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow start Reaction Setup (Inert Atmosphere) reagents Charge Reagents (4-Isopropylphenol, Base, Solvent) start->reagents addition Dropwise Addition of Diphenyl phosphoryl chloride at 0 °C reagents->addition react Stir at Room Temperature (12-16h) addition->react workup Aqueous Work-up (Wash with NaHCO₃, H₂O, Brine) react->workup purify Purification (Drying, Solvent Removal, Column Chromatography) workup->purify characterize Product Characterization (NMR, IR, MS) purify->characterize end Pure Product characterize->end

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Conclusion

The synthesis of this compound via the reaction of 4-isopropylphenol and diphenyl phosphoryl chloride is a robust and well-established method. By carefully controlling the reaction conditions, particularly temperature and atmosphere, and employing standard purification techniques, high yields of the pure product can be reliably obtained. The detailed protocol and characterization data provided in this guide serve as a comprehensive resource for scientists and researchers engaged in the synthesis and application of this important organophosphorus compound.

References

  • OMICS. 4-(1-Methylethyl)
  • U.S. Environmental Protection Agency.
  • PubChem.
  • Google Patents.
  • CeMines. 4-(1-Methylethyl)
  • Google Patents.

Sources

A Technical Guide to the Physicochemical Properties of 4-(1-Methylethyl)phenyl diphenyl phosphate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Contextualizing a Key Industrial Compound

4-(1-Methylethyl)phenyl diphenyl phosphate, also known as isopropylphenyl diphenyl phosphate (IPPP), belongs to the class of organophosphate esters. These compounds are of significant interest to researchers and industry professionals due to their widespread use as flame retardants and plasticizers in a variety of polymers and industrial fluids.[1][2][3] The specific physicochemical properties of this compound dictate its performance, environmental fate, and toxicological profile. Understanding these core characteristics is paramount for safe handling, effective formulation, and regulatory compliance.

This guide provides an in-depth analysis of the essential physicochemical properties of this compound, grounded in internationally recognized testing standards. We will not only present the data but also delve into the standardized methodologies required for their accurate determination, offering a framework for validation and further research.

Section 1: Chemical Identity and Core Properties

The unambiguous identification of a chemical substance is the foundation of all further study. This compound is identified by its specific molecular structure and CAS (Chemical Abstracts Service) number.

  • Chemical Name: this compound[4][5][6]

  • Synonyms: Isopropylphenyl diphenyl phosphate, Diphenyl p-isopropylphenyl phosphate, p-Cumenyl phenyl phosphate[4]

  • CAS Number: 55864-04-5[4][5][6][7]

  • Molecular Formula: C21H21O4P[4][5][6]

  • Molecular Weight: 368.36 g/mol [4][5]

It is important to note that commercial products sold under the name "isopropylphenyl diphenyl phosphate" can be mixtures of isomers (ortho-, meta-, para-) with a general CAS number of 28108-99-8.[3][8] This guide focuses specifically on the para-isomer, CAS 55864-04-5.

Table 1: Summary of Key Physicochemical Properties

PropertyValueSource / Method
Physical StateViscous light yellow liquid or Low-Melting Solid[1][4]
Boiling Point369.5°C (estimate)[4]
Water Solubility< 1 mg/mL at 25°C (<0.1 g/100 mL)[1][8]
Vapor Pressure3.5 x 10⁻⁷ mmHg at 25°C (estimate)[1][8]
Log Kow (Partition Coefficient)5.31 - 5.7[1][5]

Section 2: Environmental and Safety-Critical Parameters

For industrial chemicals, properties that govern their distribution in the environment and potential for biological interaction are of utmost importance.

Water Solubility

Solubility is the maximum concentration of a substance that can dissolve in a solvent (in this case, water) at a given temperature.[9] Low water solubility, as seen with this compound, suggests it will partition to solid phases like soil and sediment rather than remaining in aquatic systems.[8] The presence of impurities can significantly alter measured solubility.[9] Standardized methods like OECD Test Guideline 105 are crucial for generating reliable and comparable data.[10][11][12]

n-Octanol/Water Partition Coefficient (Kow)

The partition coefficient (Kow or Pow) is a measure of a chemical's hydrophobicity, defined as the ratio of its concentration in an n-octanol phase to its concentration in an aqueous phase at equilibrium.[13][14] The high Log Kow value of this compound (log Kow > 5) indicates a strong tendency to partition from water into fatty tissues, suggesting a potential for bioaccumulation.[1][14] This parameter is critical for toxicological and environmental risk assessments.[13]

Vapor Pressure

Vapor pressure is the pressure exerted by a vapor in equilibrium with its solid or liquid phase at a given temperature.[15] The extremely low vapor pressure of this compound indicates that it is not volatile and will not readily evaporate into the atmosphere from soil or water surfaces.[1][8] This property is essential for assessing inhalation exposure risks and predicting environmental transport.

Section 3: Standardized Methodologies for Property Determination

To ensure data quality and mutual acceptance across international regulatory bodies, physicochemical properties must be determined using standardized protocols.[16][17][18] The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for chemical testing.[19]

Protocol 3.1: Water Solubility Determination (OECD TG 105)

The OECD Test Guideline 105 describes two primary methods: the Flask Method, suitable for solubilities above 10⁻² g/L, and the Column Elution Method, for solubilities below this threshold.[11][20] Given the low solubility of the title compound, the Flask Method is appropriate.

Principle: A supersaturated solution of the substance in water is created and allowed to equilibrate at a constant temperature. After equilibrium is reached, the concentration of the substance in the aqueous phase is measured by a suitable analytical method.[11][20]

Step-by-Step Workflow:

  • Preliminary Test: A simple test is performed to estimate the approximate solubility and the time needed to reach saturation.[11]

  • Equilibration: An excess amount of the test substance is added to a flask with purified water. The flask is agitated at a constant temperature (e.g., 20 ± 0.5 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[11]

  • Phase Separation: The mixture is centrifuged or filtered to separate the undissolved substance from the aqueous solution.

  • Analysis: The concentration of the substance in the clear aqueous phase is determined using a specific analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]

  • Replicates: The experiment is performed in replicate to ensure the precision of the result.

Diagram 1: Workflow for Water Solubility (OECD 105 Flask Method)

G cluster_prep Preparation cluster_equil Equilibration & Separation cluster_analysis Analysis A Add excess substance to water B Agitate at constant temp (e.g., 20°C) A->B Start Agitation C Allow to reach equilibrium (24-48h) B->C Maintain D Centrifuge/Filter to separate phases C->D End Agitation E Collect aqueous supernatant D->E Isolate F Determine concentration (e.g., HPLC-UV) E->F Quantify

Caption: Workflow for OECD TG 105 (Flask Method).

Protocol 3.2: Partition Coefficient Determination (OECD TG 117)

The HPLC method is an indirect method that estimates the log Kow by correlating a substance's retention time on a reverse-phase HPLC column with the known log Kow values of reference standards.[13][21][22] It is suitable for compounds with log Kow values in the range of 0 to 6.[13][14]

Principle: The substance is injected into an HPLC system with a non-polar stationary phase (e.g., C18) and a polar mobile phase. Lipophilic (hydrophobic) compounds are retained longer on the column. By calibrating the system with standards of known log Kow, the log Kow of the test substance can be determined from its retention time.[21][22][23]

Step-by-Step Workflow:

  • System Preparation: An HPLC system is equipped with a reverse-phase column (e.g., C18) and an isocratic mobile phase (e.g., methanol/water mixture).

  • Calibration: A series of 5-6 reference compounds with well-documented log Kow values spanning the expected range are injected. Their retention times are recorded. A calibration curve is generated by plotting log k (logarithm of the capacity factor) against log Kow.

  • Sample Analysis: The test substance is dissolved in the mobile phase and injected into the system. The retention time is determined in duplicate.[22]

  • Calculation: The capacity factor (k) for the test substance is calculated from its retention time and the column dead time.

  • Determination: The log Kow of the test substance is determined by interpolating its calculated log k value onto the calibration curve.[22]

Diagram 2: Workflow for Partition Coefficient (OECD 117 HPLC Method)

G A Prepare HPLC System (C18 Column, Isocratic Mobile Phase) B Inject Reference Standards (Known log Kow) A->B E Inject Test Substance A->E C Record Retention Times (tR) B->C D Generate Calibration Curve (log k vs. log Kow) C->D Calibration Phase H Interpolate on Calibration Curve to find log Kow D->H Determination Phase F Determine Retention Time (tR) E->F G Calculate log k for Test Substance F->G G->H

Caption: Workflow for OECD TG 117 (HPLC Method).

Protocol 3.3: Vapor Pressure Determination (OECD TG 104)

OECD Guideline 104 describes several methods for measuring vapor pressure, applicable to different pressure ranges.[15][24][25] For a substance with very low vapor pressure like IPPP, the Gas Saturation Method is often employed.[24][26][27]

Principle: A carrier gas (e.g., nitrogen) is passed at a known, slow flow rate through or over the test substance, allowing the gas to become saturated with the substance's vapor. The vapor is then trapped and its mass is quantified. The vapor pressure is calculated from the mass of substance transported by a known volume of gas.[24][26]

Step-by-Step Workflow:

  • Apparatus Setup: A temperature-controlled saturation column is packed with the test substance on an inert support. This is connected to a gas flow control system and a trapping system (e.g., a cold trap or sorbent tube).

  • Saturation: A slow, steady stream of inert gas is passed through the saturation column for a predetermined time until equilibrium is established.

  • Trapping: The vapor-saturated gas exits the column and passes through the trap, where the substance is condensed or adsorbed.

  • Quantification: The mass of the trapped substance is determined analytically (e.g., by GC or HPLC after elution from the sorbent).

  • Calculation: The vapor pressure is calculated using the ideal gas law and Dalton's law of partial pressures, based on the mass collected, the total volume of gas passed, and the temperature.

  • Temperature Dependence: The procedure is repeated at a minimum of two other temperatures to determine the temperature-dependence of the vapor pressure.[25][27]

Conclusion

The physicochemical properties of this compound—notably its low water solubility, very low vapor pressure, and high partition coefficient—are defining characteristics that govern its industrial application and environmental behavior. These properties indicate a non-volatile, hydrophobic compound with a tendency to associate with organic matter and lipids. Accurate and reproducible measurement of these parameters, guided by standardized protocols such as the OECD Test Guidelines, is essential for robust scientific research, effective product development, and comprehensive safety and environmental assessments.

References

  • OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences. (n.d.).
  • OECD Guidelines for the Testing of Chemicals - Wikipedia. (n.d.).
  • OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice. (2021, March 15).
  • Laboratory Test: Vapour Pressure Measurement by OECD 104 (0.1 Pa Sensitivity). (n.d.).
  • OECD 105 - Water Solubility - Situ Biosciences. (n.d.).
  • Vapor pressure for physical chemistry testing. (n.d.).
  • OECD Guidelines for the Testing of Chemicals: Physical-chemical properties. (n.d.).
  • Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. (n.d.). OECD.
  • Test No. 105: Water Solubility. (n.d.). OECD.
  • Test No. 104: Vapour Pressure. (n.d.). OECD.
  • Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. (n.d.). OECD.
  • Test No. 105: Water Solubility. (n.d.). OECD.
  • OECD Guidelines for the Testing of Chemicals, Section 1. (n.d.).
  • OECD 104 Vapor Pressure - EUROLAB. (n.d.).
  • Isopropylphenyl diphenyl phosphate | C21H21O4P | CID 34148 - PubChem. (n.d.).
  • Phosphoric acid, 4-(1-methylethyl)phenyl diphenyl ester - Substance Details - SRS | US EPA. (n.d.).
  • Guidelines for the Testing of Chemicals - OECD. (n.d.).
  • Solubility testing in accordance with the OECD 105 - FILAB. (n.d.).
  • OECD 105 - Water Solubility Test at 20°C - Analytice. (2017, August 7).
  • OECD 107, OECD 117 and OECD 123 - Phytosafe. (n.d.).
  • OECD Guidelines for the Testing of Chemicals - Chemycal. (2017, October 12).
  • OECD test n°104: Vapour pressure - Analytice. (2021, January 7).

Sources

An In-depth Technical Guide to 4-(1-Methylethyl)phenyl Diphenyl Phosphate (CAS: 55864-04-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(1-Methylethyl)phenyl diphenyl phosphate, a compound of significant interest in both industrial and biological research. We will delve into its chemical identity, synthesis, analytical characterization, mechanisms of action, and toxicological profile, with a particular focus on its potential implications for drug development.

Chemical Identity and Physicochemical Properties

This compound, also known as p-isopropylphenyl diphenyl phosphate, is an organophosphate ester. It belongs to the broader class of isopropylphenyl diphenyl phosphates, which can exist as ortho, meta, or para isomers, or as a mixture[1]. The CAS number 55864-04-5 specifically identifies the para-isomer.

PropertyValueSource
Molecular Formula C₂₁H₂₁O₄P[2][3]
Molecular Weight 368.36 g/mol [3]
Appearance Viscous light yellow liquid[1]
Boiling Point > 400 °C at 1013 hPa
Melting Point < -20 °C
Water Solubility Insoluble[1]
Log Kow 4.92

Synthesis of this compound

The synthesis of triaryl phosphates such as this compound can be achieved through several established methods, most commonly involving the reaction of a substituted phenol with a phosphorus oxyhalide[4]. A prevalent industrial method involves the phosphorylation of an alkylated phenol.

Conceptual Synthesis Workflow

The synthesis can be conceptualized as a two-step process: the alkylation of phenol to produce 4-isopropylphenol, followed by phosphorylation.

Phenol Phenol Alkylation Alkylation Phenol->Alkylation Propylene Propylene Propylene->Alkylation p_Toluene_sulfonic_acid p-Toluene sulfonic acid p_Toluene_sulfonic_acid->Alkylation Catalyst Isopropylated_Phenol Isopropylated Phenol (mixture of isomers) Alkylation->Isopropylated_Phenol Distillation Fractional Distillation Isopropylated_Phenol->Distillation p_Isopropylphenol 4-Isopropylphenol Distillation->p_Isopropylphenol Purified para-isomer Phosphorylation Phosphorylation p_Isopropylphenol->Phosphorylation Phosphorus_Oxychloride Phosphorus Oxychloride (POCl₃) Phosphorus_Oxychloride->Phosphorylation Crude_Product Crude Product Phosphorylation->Crude_Product Purification Purification (Distillation) Crude_Product->Purification Final_Product 4-(1-Methylethyl)phenyl diphenyl phosphate Purification->Final_Product

Caption: Conceptual workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

This protocol is a representative method adapted from general procedures for triaryl phosphate synthesis[2][5].

Step 1: Alkylation of Phenol

  • In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, charge phenol and a catalytic amount of p-toluenesulfonic acid (e.g., 1% by weight of phenol)[5].

  • Heat the mixture to the reaction temperature (typically 80-120°C).

  • Introduce propylene gas into the reaction mixture under controlled pressure. The molar ratio of propylene to phenol is kept low (e.g., < 0.3) to favor mono-isopropylation[5].

  • Monitor the reaction progress by techniques such as gas chromatography (GC) to determine the consumption of phenol and the formation of isopropylphenol isomers.

  • Upon completion, neutralize the catalyst with a suitable base (e.g., sodium hydroxide solution).

  • Perform fractional distillation under reduced pressure to separate the desired 4-isopropylphenol from unreacted phenol and other isomers.

Step 2: Phosphorylation of 4-Isopropylphenol

  • In a separate reaction vessel, add the purified 4-isopropylphenol and a suitable catalyst (e.g., a calcium-magnesium catalyst)[2].

  • Slowly add phosphorus oxychloride (POCl₃) to the vessel while maintaining the temperature below 50°C to control the exothermic reaction[2]. The stoichiometry should be carefully controlled to achieve the desired diphenyl substitution.

  • After the addition is complete, stir the reaction mixture. The reaction produces hydrogen chloride (HCl) gas, which should be scrubbed.

  • Monitor the reaction by measuring the acid value of the mixture. The reaction is considered complete when the acid value is below a specified threshold (e.g., < 4 mgKOH/g)[2].

  • The crude product is then purified by vacuum distillation. The fraction collected at approximately 270°C under reduced pressure is the final this compound product[2].

Analytical Characterization

A suite of analytical techniques is employed for the identification and quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the separation and identification of isomeric mixtures of isopropylphenyl diphenyl phosphates.

Step-by-Step GC-MS Protocol

  • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent such as toluene or ethyl acetate[6]. For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary[6].

  • Internal Standard: Spike the sample with an internal standard, such as deuterated triphenyl phosphate (TPP-d15), for accurate quantification[6].

  • GC Conditions:

    • Column: A capillary column with a non-polar or semi-polar stationary phase (e.g., 5% phenyl-polydimethylsiloxane) is suitable for separating the isomers.

    • Injector: Use a split/splitless injector, typically in splitless mode for trace analysis.

    • Oven Program: A temperature gradient program is employed to achieve good separation. For example, start at a lower temperature (e.g., 80°C), ramp up to a higher temperature (e.g., 300°C), and hold for a period to ensure elution of all components.

    • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

  • MS Conditions:

    • Ionization: Electron ionization (EI) at 70 eV is standard.

    • Acquisition Mode: Acquire data in both full scan mode for identification and selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

    • Mass Range: Scan a mass range that includes the molecular ion and expected fragment ions (e.g., m/z 50-400).

  • Data Analysis: Identify this compound by its retention time and mass spectrum. Quantify using a calibration curve generated from standards.

Expected Mass Spectrometry Fragmentation

The fragmentation of aromatic phosphates in EI-MS involves cleavages of the P-O and C-O bonds[7]. Key expected fragments for this compound include:

  • Molecular Ion (M⁺): m/z 368

  • Loss of Isopropyl Group: [M - C₃H₇]⁺

  • Diphenyl Phosphate Fragment: [(C₆H₅O)₂PO]⁺

  • Phenoxy Radical Loss: [M - C₆H₅O]⁺

  • Tropylium Ion: [C₇H₇]⁺ (from rearrangement)

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a suitable detector (e.g., UV or mass spectrometry) is another valuable technique for the analysis of organophosphate esters.

Step-by-Step HPLC Protocol

  • Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., acetonitrile or methanol).

  • HPLC Conditions:

    • Column: A reverse-phase C18 column is commonly used[8].

    • Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol, often with a modifier such as formic acid, is employed[8].

    • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

    • Detector: A UV detector set at a wavelength where the aromatic rings absorb (e.g., 254 nm) or a mass spectrometer for more selective detection.

  • Quantification: Use an external or internal standard method with a calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of the molecule.

  • ¹H NMR: Will show characteristic signals for the aromatic protons of the phenyl and isopropylphenyl groups, as well as the methine and methyl protons of the isopropyl group.

  • ¹³C NMR: Provides information on the number and chemical environment of the carbon atoms.

  • ³¹P NMR: A single resonance is expected in the phosphate ester region. The chemical shift provides information about the electronic environment of the phosphorus atom[9][10].

Mechanisms of Action

Flame Retardancy

As a flame retardant, this compound acts through both condensed-phase and gas-phase mechanisms.

  • Condensed-Phase Mechanism: Upon heating, the phosphate ester decomposes to form phosphoric and polyphosphoric acids. These acids promote the dehydration of the polymer substrate, leading to the formation of a stable char layer. This char layer acts as a physical barrier, insulating the underlying material from heat and oxygen, and reducing the release of flammable volatiles[11].

  • Gas-Phase Mechanism: Volatile phosphorus-containing radicals are released during combustion. These radicals can scavenge and interrupt the chain reactions of highly reactive H• and OH• radicals in the flame, thus inhibiting combustion[11].

Biological Mechanism of Action: Potential Disruption of Hedgehog Signaling

For drug development professionals, understanding the potential biological targets of this compound is crucial. Research on structurally similar organophosphate esters suggests a potential interaction with key developmental signaling pathways.

A study on tert-butylphenyl diphenyl phosphate (BPDP), a closely related compound, has demonstrated its ability to inhibit the Hedgehog (Hh) signaling pathway in murine limb bud cultures[12][13][14][15]. The Hh pathway is critical for embryonic development, tissue patterning, and adult tissue homeostasis[16][17]. Its dysregulation is implicated in birth defects and cancer[17].

The Hedgehog Signaling Pathway

Caption: A simplified diagram of the Hedgehog (Hh) signaling pathway.

In the absence of the Hh ligand, the Patched (PTCH) receptor inhibits the Smoothened (SMO) protein. This leads to the proteolytic cleavage of the Gli transcription factor into a repressor form (Gli-R), which suppresses the transcription of Hh target genes. When the Hh ligand binds to PTCH, the inhibition of SMO is relieved. Active SMO then prevents the processing of Gli into its repressor form, allowing the full-length activator form (Gli-A) to translocate to the nucleus and activate target gene expression[4][18].

The study on BPDP showed that exposure led to a decrease in the expression of Hh target genes such as Gli1, Ptch1, and Ptch2, indicating an inhibition of the pathway[12][13][14][15]. Given the structural similarity, it is plausible that this compound could exert similar effects, a hypothesis that warrants further investigation in a drug development context.

Toxicological Profile

Isopropylphenyl diphenyl phosphates have been associated with reproductive and developmental toxicity in animal studies. Exposure to these compounds has been linked to reduced body weight, delays in pubertal endpoints, and effects on reproductive performance in rats. The potential for these compounds to disrupt critical signaling pathways like Hedgehog signaling provides a molecular basis for these observed toxicities.

Experimental Protocols

Hedgehog Reporter Assay

This protocol can be used to assess the effect of this compound on the Hh signaling pathway.

  • Cell Culture: Use a cell line responsive to Hh signaling and stably or transiently expressing a Gli-responsive luciferase reporter construct (e.g., NIH3T3 cells)[19].

  • Plating: Seed the cells in a 96-well plate at an appropriate density.

  • Treatment: After cell attachment, treat the cells with varying concentrations of this compound. Include a positive control (e.g., a known Hh pathway agonist like SAG or Purmorphamine) and a negative control (vehicle).

  • Incubation: Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for changes in gene expression.

  • Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial dual-luciferase reporter assay system, which normalizes the Gli-responsive firefly luciferase activity to a constitutively expressed Renilla luciferase activity[19].

  • Data Analysis: Analyze the changes in luciferase activity to determine if the compound activates or inhibits the Hh pathway.

Cell Viability Assay (MTT/MTS)

This assay determines the cytotoxic potential of the compound.

  • Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound.

  • Incubation: Incubate for a defined period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C[20][21]. Metabolically active cells will reduce the tetrazolium salt to a colored formazan product[21].

  • Solubilization (for MTT): If using MTT, add a solubilization solution to dissolve the formazan crystals[21].

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (around 570 nm for MTT and 490 nm for MTS) using a microplate reader[20][21].

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Conclusion

This compound is a compound with significant industrial applications as a flame retardant. Its synthesis and analytical characterization are well-established. From a biological perspective, the potential for this class of organophosphate esters to interfere with critical developmental pathways, such as the Hedgehog signaling pathway, presents both a toxicological concern and an area of interest for researchers in drug development. Further investigation into the specific molecular interactions between this compound and components of the Hh pathway could provide valuable insights into its mechanism of action and potential therapeutic or toxicological implications.

References

  • A schematic diagram for the hedgehog (HH) signaling pathway. (n.d.).
  • Simplified diagram of the hedgehog signaling pathway. Autocatalytic... (n.d.).
  • The schematic diagram of hedgehog signaling pathway. (A) Without Hh... (n.d.).
  • Hedgehog (Hh) Reporter Activity Assay. (n.d.). Bio-protocol.
  • Exposure to tert-Butylphenyl Diphenyl Phosphate, an Organophosphate Ester Flame Retardant and Plasticizer, Alters Hedgehog Signaling in Murine Limb Bud Cultures. (2020). Toxicological Sciences.
  • Exposure to tert-Butylphenyl Diphenyl Phosphate, an Organophosphate Ester Flame Retardant and Plasticizer, Alters Hedgehog Signaling in Murine Limb Bud Cultures. (n.d.). Toxicological Sciences.
  • The diagrammatic representation of human hedgehog signaling pathway. (n.d.).
  • Exposure to tert-Butylphenyl Diphenyl Phosphate, an Organophosphate Ester Flame Retardant and Plasticizer, Alters Hedgehog Signa. (2020). Oxford Academic.
  • Exposure to tert-Butylphenyl Diphenyl Phosphate, an Organophosphate Ester Flame Retardant and Plasticizer, Alters Hedgehog Signaling in Murine Limb Bud Cultures. (2020). PubMed.
  • Isopropylphenyl diphenyl phosphate. (n.d.). PubChem.
  • Determination of organophosphate flame retardants in soil and fish using ultrasound-assisted extraction, solid-phase clean-up, and liquid chromatography with tandem mass spectrometry. (n.d.). PubMed.
  • ISOPROPYLATED TRIPHENYL PHOSPHATE. (n.d.). Ataman Kimya.
  • Hedgehog Signaling Protocols. (2025). ResearchGate.
  • Organic phosphoric acids and derivatives. (2025). MassBank.
  • Analysis, occurrence and removal efficiencies of organophosphate flame retardants (OPFRs) in sludge undergoing anaerobic digestion. (2023). ScienceDirect.
  • Cell Viability Assays. (2013). NCBI Bookshelf.
  • Effects of Organophosphate on Cell Cycle, regulation, proliferation and viability in mitosis of neural progenitor stem cells. (n.d.).
  • Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. (2024). MDPI.
  • 31P NMR spectra: a) diphenyl phosphate 2c, b) menthyl phosphate 4 and... (n.d.).
  • Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates. (2021). Publisso.
  • 31 Phosphorus NMR. (n.d.).
  • Analysis of organophosphorus flame retardants in environmental and biotic matrices using on-line turbulent flow chromatography-liquid chromatography-tandem mass spectrometry. (n.d.). ResearchGate.
  • STUDY ON GC SEPARATION AND MASS SPECTRAL DETECTION/FRAGMENTATION OF DIALKYLPHOSPHATES AS THEIR PENTAFLUOROBENZYL DERIVA. (n.d.).
  • Organophosphate esters cause thyroid dysfunction via multiple signaling pathways in zebrafish brain. (n.d.). HARVEST (uSask).
  • Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats. (n.d.). PMC - NIH.
  • NMR Spectroscopy :: 31P NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
  • Development - Hedgehog signaling Pathway Map - PrimePCR | Life Science. (n.d.). Bio-Rad.
  • Hedgehog signaling pathway. (n.d.). Wikipedia.
  • Method for producing IPPP (Isopropyl Phenyl diphenyl Phosphate). (n.d.). Google Patents.
  • Process for preparing isopropylphenyl/phenyl phosphate. (n.d.). Google Patents.
  • Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. (n.d.).
  • Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate. (n.d.). PMC - NIH.
  • Synthesis of (4-phenylthio)phenyl diphenyl sulfonium hexafluorophosphate salt. (n.d.).
  • Synthesis of 4-(methylthio)phenyl Di-n-propyl phosphate. (n.d.). ResearchGate.

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molecular structure of 4-(1-Methylethyl)phenyl diphenyl phosphate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(1-Methylethyl)phenyl Diphenyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a significant organophosphate compound. It is designed to serve as a crucial resource for researchers, scientists, and professionals in drug development, offering detailed insights into its molecular structure, chemical properties, synthesis, and applications. This document emphasizes the technical intricacies and practical considerations essential for laboratory and developmental work.

Introduction

This compound, also known as p-cumenyl phenyl phosphate, is an aryl phosphate ester. While its primary industrial application is as a flame retardant, its unique chemical structure and properties make it a compound of interest in various scientific and research contexts. Understanding its molecular characteristics is fundamental to leveraging its potential in material science and specialized chemical synthesis. This guide aims to consolidate the available technical information to facilitate its use and further investigation in a research and development setting.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective application in research and development. The properties of this compound are summarized in the table below. These parameters are critical for experimental design, including solvent selection, reaction temperature control, and purification strategies.

PropertyValueSource(s)
CAS Number 55864-04-5[1][2]
Molecular Formula C21H21O4P[1][2]
Molecular Weight 368.36 g/mol [2]
IUPAC Name diphenyl (4-propan-2-ylphenyl) phosphate[3]
Synonyms Diphenyl p-isopropylphenyl phosphate, 4-Isopropylphenyl diphenyl phosphate, p-Cumenyl phenyl phosphate[1][2]
Appearance Viscous light yellow liquid[3]
Boiling Point ~369.5 °C (estimated)[1]
Density ~1.179 g/cm³ (estimated)[1]
Solubility Insoluble in water. Soluble in many organic solvents.[3]
log Kow (Octanol-Water Partition Coefficient) 5.31 (for isopropylphenyl diphenyl phosphate)[3]

Molecular Structure and Spectroscopic Analysis

The consists of a central phosphate group bonded to two phenyl groups and one 4-(1-methylethyl)phenyl (p-cumenyl) group. The presence of both unsubstituted and substituted aromatic rings provides a unique electronic and steric environment.

General Spectroscopic Features
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet for the methyl protons and a septet for the methine proton). The aromatic region would display a complex multiplet pattern due to the protons of the two phenyl groups and the AA'BB' system of the p-substituted cumenyl ring.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal distinct signals for the methyl and methine carbons of the isopropyl group, as well as a series of signals for the aromatic carbons, including the quaternary carbons attached to the phosphate group and the isopropyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the P=O stretching vibration (typically in the 1300-1250 cm⁻¹ region) and the P-O-C (aryl) stretching vibrations (around 1200-1100 cm⁻¹ and 1000-900 cm⁻¹). Aromatic C-H and C=C stretching bands would also be prominent.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation would likely involve the loss of the phenyl and cumenyl groups, as well as rearrangements characteristic of organophosphate esters.

Structural Elucidation Workflow

The following diagram illustrates a typical workflow for the structural elucidation and purity assessment of a synthesized batch of this compound, emphasizing the synergy between different analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_purity Purity & Identity Confirmation Synthesis Chemical Synthesis Purification Column Chromatography Synthesis->Purification NMR 1H & 13C NMR Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Purity HPLC/GC Analysis Purification->Purity Identity Final Structure Confirmation NMR->Identity MS->Identity IR->Identity Purity->Identity G POCl3 Phosphorus Oxychloride (POCl3) DPCP Diphenyl Chlorophosphate POCl3->DPCP + 2 eq. Phenol Phenol Phenol Product 4-(1-Methylethyl)phenyl diphenyl phosphate DPCP->Product + 4-Isopropylphenol p_IPP 4-Isopropylphenol Base Base (e.g., Pyridine, Triethylamine) Base->DPCP Base->Product

Caption: General Synthesis Pathway.

Experimental Protocol (Representative)

This protocol is a representative procedure based on general methods for the synthesis of triaryl phosphates and should be optimized for specific laboratory conditions.

Materials:

  • Diphenyl chlorophosphate

  • 4-Isopropylphenol

  • Anhydrous pyridine or triethylamine

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-isopropylphenol (1 equivalent) in anhydrous DCM.

  • Addition of Base: Add anhydrous pyridine or triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Phosphorylating Agent: Slowly add diphenyl chlorophosphate (1 equivalent) dropwise to the stirred solution via the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 5-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Characterize the purified product by NMR, IR, and MS to confirm its identity and purity.

Applications in Research and Industry

While the primary commercial use of isopropylphenyl diphenyl phosphate is as a flame retardant in polymers, its properties are relevant to more specialized applications of interest to the scientific community.

  • Flame Retardant for High-Performance Polymers: Aryl phosphates are used as flame retardants in engineering plastics such as polycarbonates (PC) and their blends (e.g., PC/ABS), which are often used in laboratory equipment housings and electronic devices due to their excellent mechanical properties and heat resistance. The addition of aryl phosphates can help these materials meet stringent flammability standards without significantly compromising their physical properties. [4][5][6][7]* Plasticizer for Polymers: In addition to flame retardancy, it acts as a plasticizer, increasing the flexibility and processability of polymers. This is particularly relevant for materials used in tubing, seals, and other flexible components in laboratory apparatus.

  • Potential in Synthesis: As a substituted triaryl phosphate, it can serve as a starting material or intermediate in the synthesis of more complex molecules. The phosphate group can be a leaving group in certain reactions or can be modified to introduce other functionalities.

  • Reference Standard: In environmental and toxicological studies, pure isomers like this compound are essential as analytical standards for the detection and quantification of commercial flame retardant mixtures in various matrices. [8]

Safety and Toxicology

The toxicological profile of this compound is not extensively documented for the specific isomer. However, data on isopropylated triphenyl phosphate (IPTPP) mixtures provide valuable insights.

  • Acute Toxicity: IPTPP mixtures generally exhibit low acute oral and dermal toxicity, with LD50 values in rats and rabbits being greater than 2000 mg/kg body weight. [9]* Organ Toxicity: Sub-chronic studies in rats have shown that exposure to IPTPP can lead to increased liver and adrenal gland weight. [10]* Reproductive and Developmental Toxicity: Some studies on IPTPP mixtures have indicated potential for reproductive and developmental toxicity at high exposure levels. [11][12]* Neurotoxicity: Compared to other organophosphates, the neurotoxic potential of IPTPP is considered to be low and dependent on the presence of specific ortho-substituted isomers. [9]* Endocrine Effects: There is some evidence to suggest that IPTPP may have endocrine-disrupting effects.

Handling and Safety Precautions

Given the potential hazards, appropriate safety measures should be taken when handling this compound in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Spill and Waste Disposal: Absorb spills with an inert material and dispose of as hazardous chemical waste in accordance with local regulations.

Conclusion

This compound is a compound with significant industrial applications as a flame retardant and plasticizer. For the research and drug development community, it represents a molecule with interesting properties for materials science and potential as a synthetic intermediate. A clear understanding of its chemical properties, synthesis, and toxicological profile is essential for its safe and effective use. Further research into the specific biological activities and applications of this and related compounds could unveil new opportunities in various scientific disciplines.

References

  • NTP short-term reproductive and developmental toxicity studies on triphenyl phosphate (TPHP) and isopropylated phenyl phosphate (IPP). Chemical Effects in Biological Systems. (2021-11-08).
  • Gannon, A. M., et al. (2019). Toxicity of Flame Retardant Isopropylated Triphenyl Phosphate: Liver, Adrenal, and Metabolic Effects. PubMed.
  • Isopropylated triphenyl phosphate esters: Human health tier II assessment. (2018-03-02).
  • Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed. Semantic Scholar. (2020-06-23).
  • ISOPROPYLATED TRIPHENYL PHOSPHATE.
  • Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats. Toxicological Sciences. Oxford Academic. (2022-12-23).
  • SUPPORTING INFORM
  • 4-Isopropyl-phenyl diphenyl phosph
  • Manufacture and Use of Selected Aryl and Alkyl Aryl Phosph
  • US2984680A - Method for preparing diphenyl phosphites.
  • Phosphoric acid, 4-(1-methylethyl)phenyl diphenyl ester | 55864-04-5. ChemicalBook.
  • Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP)
  • 55864-04-5, 4-(1-Methylethyl)
  • Isopropylphenyl diphenyl phosph
  • WO2020244162A1 - Chemical synthesis method of diphenyl chlorophosphate.
  • Phenol, isopropylated, phosphate (3:1): Technical Report for EPA Docket No. EPA-HQ-OPPT-2016-0730 On production, imports, use, recycling, and other exposure scenarios.
  • Organic phosphates and their preparation.
  • 4-(1-Methylethyl)
  • Isopropyl diphenyl phosphate - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • 4-(1-Methylethyl)
  • Aryl Polyphosphonates: Useful Halogen-Free Flame Retardants for Polymers. PMC - NIH.
  • Isopropylphenyl diphenyl phosph
  • 4-(1-Methylethyl)
  • Main-Chain Phosphorus-Containing Polymers for Therapeutic Applic
  • Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene. PMC - NIH. (2024-11-21).
  • Aryl Polyphosphonates: Useful Halogen-Free Flame Retardants for Polymers. (2025-10-15).
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • NMR Chemical Shifts of Common Labor
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuter
  • INFRARED SPECTRA OF ORGANO-PHOSPHORUS COMPOUNDS: III. PHOSPHORAMIDATES, PHOSPHORAMIDOTHIONATES, AND RELATED COMPOUNDS.
  • US4484011A - Process for preparation of 4-isopropylphenol.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010-04-16).
  • Phosphorus-Containing Polymers: A Great Opportunity for the Biomedical Field | Biomacromolecules.
  • US20160272812A1 - Phosphazene flame retardant polycarbonate compounds.
  • 4-Isopropylphenylacetic acid. the NIST WebBook.
  • Polycarbonate flame retarded by non-halogen solid aromatic phosphate.
  • Novel Organophosphate Ester Tris(2,4-di-tert-butylphenyl)phosphate Alters Lipid Metabolism: Insights from Lipidomic Analysis and mRNA Expression | Chemical Research in Toxicology.
  • Diphenyl chlorophosphate | C12H10ClO3P | CID 75654. PubChem - NIH.
  • Infrared Analysis of Phosphorous Compounds.
  • Infrared spectroscopy of different phosphates structures | Request PDF.
  • Compounding Flame Retardancy of Triphenyl Phosphate and Alpha Zirconium Phosphate for Polycarbonate/Acrylonitrile-Butadiene-Styrene Blends.
  • (a) Sequence of reactions to the formation of phenol and propylene from... | Download Scientific Diagram.

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An In-depth Technical Guide to the Flame Retardant Mechanism of 4-(1-Methylethyl)phenyl Diphenyl Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the mechanism of action of 4-(1-Methylethyl)phenyl diphenyl phosphate, a prominent organophosphorus flame retardant. Moving beyond a generic description, this document delves into the nuanced condensed and gas-phase chemical transformations that underpin its efficacy in protecting polymeric materials from fire.

Introduction: The Dual-Action Efficacy of Aryl Phosphate Esters

This compound belongs to the aryl phosphate ester class of flame retardants, which are valued for their ability to impart fire resistance to a variety of polymers, often without the use of halogens. Its mechanism is not a singular event but a coordinated, multi-phase process that actively disrupts the combustion cycle. This guide will dissect these mechanisms, providing a molecular-level understanding of its function. Organophosphorus flame retardants can act in both the condensed phase (the solid polymer) and the gas phase (the flame itself)[1]. The balance between these actions is often dependent on the specific chemical structure of the flame retardant and its interaction with the host polymer during pyrolysis[1].

The Condensed-Phase Mechanism: Building a Protective Char Barrier

The primary role of this compound in the condensed phase is to promote the formation of a thermally stable char layer on the surface of the polymer. This char acts as a physical barrier, insulating the underlying material from the heat of the flame and reducing the release of flammable volatile compounds that fuel the fire[2].

Upon heating, the phosphate ester undergoes thermal decomposition to produce phosphoric acid. These acidic species are powerful dehydrating agents that promote the carbonization of the polymer matrix[2]. The phosphoric acid can then polymerize to form polyphosphoric acid, which further enhances the integrity and insulating properties of the char layer[3]. The presence of aryl groups in the phosphate ester contributes to the formation of a more graphitic and stable char.

A proposed general pathway for the condensed-phase action is illustrated below. The initial thermal decomposition of the aryl phosphate ester leads to the formation of phosphoric acid and corresponding phenolic compounds. The phosphoric acid then catalyzes the dehydration and cross-linking of the polymer backbone, resulting in a carbonaceous char.

condensed_phase_mechanism FR 4-(1-Methylethyl)phenyl diphenyl phosphate PA Phosphoric Acid (H3PO4) FR->PA Polymer Polymer Matrix Volatiles Flammable Volatiles (Reduced) Polymer->Volatiles Heat Heat Heat->FR Thermal Decomposition Heat->Polymer Pyrolysis PPA Polyphosphoric Acid PA->PPA Polymerization Char Protective Char Layer PPA->Char Char Formation Char->Volatiles Inhibits Release

Figure 1: Generalized condensed-phase flame retardant mechanism of an aryl phosphate ester.

The Gas-Phase Mechanism: Quenching the Fire at its Source

In addition to its action in the solid phase, this compound also exerts a significant flame-retardant effect in the gas phase. During pyrolysis, volatile phosphorus-containing species are released into the flame. These species act as radical scavengers, interrupting the chain reactions of combustion[2][4].

The high-energy radicals, primarily hydrogen (H•) and hydroxyl (OH•) radicals, are responsible for the propagation of the flame. The phosphorus-containing fragments released from the flame retardant, such as PO• radicals, react with these highly reactive species to form less reactive molecules[4]. This "radical trap" mechanism effectively dampens the combustion process, reducing the heat generated by the flame and inhibiting its spread[5].

The following diagram illustrates the key steps in the gas-phase flame inhibition cycle.

gas_phase_mechanism cluster_flame Flame Zone cluster_inhibition Inhibition Cycle H H• O2 O2 H->O2 Chain Branching HPO HPO H->HPO OH OH• FR_vol Volatile Phosphorus Species (e.g., PO•) OH->FR_vol O2->OH H2O H2O FR_vol->H Radical Scavenging HPO->OH Regeneration FR 4-(1-Methylethyl)phenyl diphenyl phosphate FR->FR_vol Heat Heat Heat->FR Pyrolysis

Figure 2: Simplified gas-phase flame inhibition mechanism by phosphorus radicals.

Experimental Evaluation of Flame Retardant Action

The dual-action mechanism of this compound is elucidated through a combination of analytical techniques that probe both the condensed and gas phases during thermal decomposition.

Thermogravimetric Analysis (TGA)

TGA measures the mass loss of a material as a function of temperature, providing insights into its thermal stability and the effect of the flame retardant on the decomposition process. In a typical experiment, a small sample of the polymer with and without the flame retardant is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

Table 1: Illustrative TGA Data for a Polymer with and without Isopropylated Triphenyl Phosphate

ParameterPolymer without FRPolymer with Isopropylated Triphenyl Phosphate
Onset of Decomposition (Tonset)~350 °C~320 °C
Temperature at Max. Decomposition Rate (Tmax)~400 °C~380 °C
Char Yield at 600 °C< 5%> 15%

Note: This data is illustrative and will vary depending on the specific polymer and the concentration of the flame retardant.

The lower onset of decomposition in the presence of the flame retardant suggests that it initiates decomposition at an earlier stage to begin the charring process. The significantly higher char yield is direct evidence of the condensed-phase activity.

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small, representative sample of the polymer formulation (typically 5-10 mg) is placed in a tared TGA pan (e.g., platinum or alumina).

  • Atmosphere: The furnace is purged with a continuous flow of an inert gas (e.g., nitrogen at 50 mL/min) or an oxidative gas (e.g., air at 50 mL/min).

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The mass loss as a function of temperature is recorded. Key parameters such as the onset of decomposition, the temperature of maximum decomposition rate, and the final char yield are determined.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile products of thermal decomposition, providing direct evidence for the gas-phase mechanism. A small sample is rapidly heated to a high temperature (pyrolyzed), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

The detection of phosphorus-containing fragments in the pyrogram of a polymer containing this compound confirms the release of these species into the gas phase. Furthermore, a comparison of the pyrolysis products of the neat polymer and the flame-retarded polymer can reveal alterations in the polymer degradation pathway induced by the flame retardant. For instance, a study on polycarbonate with aryl phosphates showed a reduction in the evolution of bisphenol A and an increase in various alkylphenols and diarylcarbonates, indicating that the phosphate stabilizes the carbonate linkage[6][7].

  • Instrument: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.

  • Sample Preparation: A small amount of the sample (typically 0.1-1.0 mg) is placed in a pyrolysis tube or on a filament.

  • Pyrolysis: The sample is rapidly heated to a specific temperature (e.g., 600 °C) for a short duration.

  • GC Separation: The volatile pyrolysis products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase.

  • MS Detection: The separated components are ionized and fragmented in the mass spectrometer, and the resulting mass spectra are used for identification by comparison with spectral libraries and known standards.

Cone Calorimetry

Cone calorimetry is a bench-scale test that measures the fire-related properties of materials under controlled burning conditions. It provides crucial data on parameters such as the heat release rate (HRR), time to ignition (TTI), and total heat released (THR). A significant reduction in the peak heat release rate (pHRR) is a key indicator of effective flame retardancy.

Table 2: Illustrative Cone Calorimetry Data for a Polymer with and without Isopropylated Triphenyl Phosphate

ParameterPolymer without FRPolymer with Isopropylated Triphenyl Phosphate
Time to Ignition (s)6075
Peak Heat Release Rate (kW/m²)1200600
Total Heat Released (MJ/m²)10070
Char Yield (%)220

Note: This data is illustrative and will vary depending on the specific polymer and the concentration of the flame retardant.

The increased time to ignition and the substantial reduction in the peak heat release rate and total heat released demonstrate the overall effectiveness of the flame retardant in mitigating fire hazards. The increased char yield in the cone calorimeter test further corroborates the condensed-phase mechanism.

  • Instrument: A cone calorimeter compliant with standards such as ASTM E1354 or ISO 5660.

  • Sample Preparation: A sample of standard dimensions (e.g., 100 mm x 100 mm x 3 mm) is wrapped in aluminum foil, leaving the top surface exposed, and placed in a sample holder.

  • Test Conditions: The sample is exposed to a constant external heat flux (e.g., 35 or 50 kW/m²) from a conical heater.

  • Ignition: A spark igniter is positioned above the sample to ignite the flammable volatiles.

  • Data Collection: During the test, parameters such as oxygen consumption, carbon monoxide and carbon dioxide production, and mass loss are continuously monitored to calculate the heat release rate and other fire properties.

Synergistic Interactions and Future Directions

The efficacy of this compound can often be enhanced through synergistic interactions with other flame retardant additives. For example, nitrogen-containing compounds can promote charring and intumescence, further strengthening the protective layer.

Future research in this field will likely focus on developing more efficient and environmentally benign organophosphorus flame retardants. A deeper understanding of the intricate decomposition pathways and the precise nature of the active species in both the condensed and gas phases will be crucial for the rational design of next-generation flame retardants with tailored properties for specific polymer systems.

Conclusion

The flame retardant mechanism of this compound is a sophisticated interplay of condensed-phase and gas-phase chemistry. In the condensed phase, it promotes the formation of a protective char layer that insulates the polymer and reduces the fuel supply to the flame. Simultaneously, in the gas phase, it releases phosphorus-containing radicals that interrupt the chain reactions of combustion. This dual-action approach makes it an effective flame retardant for a wide range of polymeric materials. The experimental techniques outlined in this guide provide the necessary tools for researchers and scientists to probe these mechanisms and to develop even more effective and safer fire-retardant solutions.

References

  • Schartel, B. (2010). Phosphorus-based Flame Retardancy Mechanisms—Old Hat.
  • Ruico Advanced Materials. (n.d.). Gas phase flame retardant mechanism. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Mechanisms of Phosphorus Flame Retardants: Gas vs. Condensed Phase Action. [Link]
  • Jayaweera, T. M., Melius, C. F., Pitz, W. J., Westbrook, C. K., Korobeinichev, O. P., Shvartsberg, V. M., Shmakov, A. G., Rybitskaya, I. V., & Curran, H. J. (2005). Flame inhibition by phosphorus-containing compounds over a range of equivalence ratios. Combustion and Flame, 140(1-2), 103-115. [Link]
  • Hastie, J. W., & McBee, C. L. (1975). Mechanistic Studies of Flame Inhibition. ACS Symposium Series, 16, 118-147.
  • A Study on Phosphorous-Based Flame Retardants for Transparent PET Composites: Fire, Mechanical, and Optical Performance. (2021). Polymers, 13(16), 2749. [Link]
  • Jang, B. N., & Wilkie, C. A. (2005). The Effects Of Triphenylphosphate and Recorcinolbis(Diphenylphosphate) on the Thermal Degradation Of Polycarbonate in Air. Polymer Degradation and Stability, 86(3), 419-430. [Link]
  • Koçyiğit, N. (2022). Synergistic Effect of Triphenyl Phosphate on Non-Flammability of Polymer Materials. Journal of Polytechnic, 25(4), 1647-1658. [Link]
  • UK Government. (2007).
  • Jang, B. N., & Wilkie, C. A. (2005). The effects of triphenylphosphate and recorcinolbis(diphenylphosphate) on the thermal degradation of polycarbonate in air.
  • Jang, B. N., & Wilkie, C. A. (2005). The effects of triphenylphosphate and recorcinolbis(diphenylphosphate) on the thermal degradation of polycarbonate in air.
  • ResearchGate. (n.d.).
  • Deepika, K., et al. (2022). Toxicity Assessment of Organophosphate Flame Retardants Using New Approach Methodologies. Toxics, 10(10), 579. [Link]
  • Ren, S., et al. (2018). Preparation and flame retardancy of an Al2O3 infiltration layer on polycarbonate surface.
  • Kusch, P. (2012). Application of Pyrolysis–Gas Chromatography–Mass Spectrometry for the Identification of Polymeric Materials.
  • Waters Corporation. (2020). Characterization of Industrial Plastics Using Pyrolysis With Atmospheric Pressure Gas Chromatography Coupled to High-Resolution Mass Spectrometry. [Link]
  • Poma, G., et al. (2020). Organophosphorus Flame Retardants: A Global Review of Indoor Contamination and Human Exposure in Europe and Epidemiological Evidence. International Journal of Environmental Research and Public Health, 17(23), 8886. [Link]
  • Mark, F. E., & Tlusty, F. (2022). An Overview: Organophosphate Flame Retardants in the Atmosphere. Aerosol and Air Quality Research, 22(5), 210363. [Link]
  • ResearchGate. (n.d.).
  • de Wit, C. A., et al. (2020). Organophosphorus flame-retardant and plasticizer analysis, including recommendations from the first worldwide interlaboratory study. TrAC Trends in Analytical Chemistry, 122, 115733. [Link]
  • Howell, B. A. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Polymers, 14(22), 4975. [Link]
  • Yusof, A. M., et al. (2021). Utilizing Pyrolysis–Gas Chromatography/Mass Spectrometry for Monitoring and Analytical Characterization of Microplastics in Polychaete Worms. Polymers, 13(16), 2749. [Link]
  • Asfaram, A., et al. (2022). Thermal decomposition mechanisms of phosphorus flame retardants: A combined theoretical and experimental approach. Journal of Analytical and Applied Pyrolysis, 168, 105741. [Link]
  • Victoria University. (n.d.). Cone calorimetry studies of polymer systems flame retarded by chemically bonded phosphorus. [Link]

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thermal decomposition of 4-(1-Methylethyl)phenyl diphenyl phosphate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermal Decomposition of 4-(1-Methylethyl)phenyl Diphenyl Phosphate

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical examination of the thermal decomposition of this compound, a key component in commercial isopropylated triphenyl phosphate (IPPP) flame retardants. Designed for researchers, scientists, and professionals in drug development and material science, this document delves into the core mechanisms, kinetics, decomposition products, and the advanced analytical methodologies used to study these processes.

Introduction and Significance

This compound is an organophosphate ester widely utilized as a flame retardant and plasticizer. It is a primary constituent of commercial flame retardant mixtures known as isopropylated triphenyl phosphates (IPPP), which are valued for their excellent thermal stability and compatibility with a range of polymers, including polyvinyl chloride (PVC) and polyurethanes.[1][2] The efficacy of this compound as a flame retardant is intrinsically linked to its thermal decomposition behavior. Understanding the sequence of chemical reactions that occur upon heating is paramount for optimizing its performance, ensuring material safety, and predicting the environmental fate of its byproducts. This guide offers a detailed exploration of these thermal degradation pathways, grounded in established principles of organophosphorus chemistry.

Physicochemical Properties and General Thermal Stability

The subject compound is an aromatic phosphate ester. Commercial IPPP products are typically mixtures of isomers with varying degrees of isopropylation on the phenyl rings.[3] The presence of the isopropyl group influences the compound's physical properties and thermal stability. Aryl phosphates are known to possess greater thermal stability compared to their alkyl counterparts.[4][5]

Table 1: Key Physicochemical Properties of Isopropylphenyl Diphenyl Phosphate

PropertyValueSource
Molecular Formula C21H21O4P[6]
Molecular Weight 368.36 g/mol [6]
Physical Description Viscous light yellow liquid[7]
Flash Point > 220 °C (open cup)[1]
Decomposition Temp. > 300 °C[2]
Water Solubility < 1 mg/mL[7]
Log Kow ~5.31[7]

Core Mechanisms of Thermal Decomposition

The flame retardant action of organophosphorus compounds like this compound can occur through two primary domains: the condensed phase (solid) and the gas phase (vapor).[4]

Condensed-Phase Mechanism

For aryl phosphates, the dominant mechanism is typically in the condensed phase.[4] The process is initiated by the thermal cleavage of the ester bonds.

  • Phosphoric Acid Formation: Upon heating, the phosphate ester undergoes decomposition to form phosphoric acid and various organic fragments.

  • Polymer Cross-linking and Charring: The generated phosphoric acid is a powerful dehydrating agent and catalyst. At high temperatures, it condenses to form pyrophosphoric and polyphosphoric acids.[8] This acidic layer promotes the cross-linking and charring of the underlying polymer substrate.[4]

  • Insulation Barrier: The resulting char layer acts as a physical barrier that insulates the polymer from the heat source, slows the rate of pyrolysis, and reduces the release of flammable volatiles into the gas phase.[4][8]

Gas-Phase Mechanism

A secondary mechanism involves the release of volatile, phosphorus-containing radicals into the flame.[9]

  • Radical Generation: High-temperature fragmentation of the phosphate ester can produce phosphorus-containing radicals (e.g., PO•).

  • Flame Quenching: These radicals act as scavengers in the gas phase, interrupting the high-energy chain reactions of combustion (involving H• and OH• radicals) and ultimately quenching the flame.[8]

The overall decomposition can be visualized as a multi-step process initiated by heat.

cluster_main Thermal Decomposition Cascade cluster_condensed Condensed Phase cluster_gas Gas Phase Compound 4-(1-Methylethyl)phenyl diphenyl phosphate Phosphoric_Acid Phosphoric Acid (H3PO4) Compound->Phosphoric_Acid Decomposition Volatiles Organic Fragments (Phenols, Alkenes) Compound->Volatiles PO_Radicals PO• Radicals Compound->PO_Radicals Heat Thermal Energy (Δ) Heat->Compound Polyphosphoric_Acid Polyphosphoric Acids Phosphoric_Acid->Polyphosphoric_Acid Condensation Char Insulating Char Layer Polyphosphoric_Acid->Char Catalyzes Flame_Quenching Flame Quenching PO_Radicals->Flame_Quenching

Caption: General decomposition pathway for aryl phosphate flame retardants.

Predicted Decomposition Products and Pathways

The specific structure of this compound dictates the array of products formed during its decomposition. The primary cleavage sites are the P-O aryl bonds.[5]

  • Initial Cleavage Products: The primary decomposition event is the scission of the P-O bonds, leading to the formation of phosphoric acid, phenol, and 4-(1-methylethyl)phenol.

  • Secondary Reactions: The isopropyl group on the phenyl ring provides an additional reaction pathway. At high temperatures, this group can undergo cleavage to form propene and a phenolic radical, or rearrange to other isomeric forms.

  • Oligomerization: Analogous to the decomposition of tricresyl phosphate, the phenolic and phosphate fragments can undergo oligomerization reactions, contributing to the formation of a stable char.[10]

cluster_decomp Predicted Decomposition Pathways cluster_primary Primary P-O Cleavage cluster_secondary Secondary Reactions Start 4-(1-Methylethyl)phenyl diphenyl phosphate H3PO4 Phosphoric Acid Start->H3PO4 Phenol Phenol Start->Phenol IPP 4-(1-Methylethyl)phenol Start->IPP Oligomers Oligomers / Char H3PO4->Oligomers Condensation Phenol->Oligomers Propene Propene IPP->Propene Side-chain cleavage Phenolic_Radical Phenolic Radical IPP->Phenolic_Radical Side-chain cleavage Phenolic_Radical->Oligomers

Caption: Predicted reaction pathways for the target molecule.

Kinetics of Thermal Decomposition

The study of reaction kinetics provides critical data on the rate and energy requirements of the decomposition process. For aryl phosphates, decomposition occurs at a higher temperature compared to alkyl phosphates.[4][11] The kinetics are typically studied under non-isothermal conditions using thermogravimetric analysis (TGA) at multiple heating rates.[12] Methods like the Ozawa-Flynn-Wall (OFW) or Friedman analysis are then applied to the TGA data to determine key kinetic parameters without assuming a specific reaction model.[12][13]

Table 2: Representative Kinetic Parameters Determined from TGA Data

ParameterSymbolDescriptionTypical Investigation Method
Activation Energy EaThe minimum energy required to initiate the decomposition reaction. A higher E a indicates greater stability.Ozawa-Flynn-Wall, Friedman, Kissinger
Pre-exponential Factor ARelates to the frequency of collisions between molecules in the correct orientation for a reaction to occur.Arrhenius Plot
Reaction Order nAn empirical value that describes how the reaction rate depends on the concentration of the reactant.Model-fitting methods
Onset Temperature T_onsetThe temperature at which significant mass loss begins.TGA derivative plot (DTG)

Causality: By performing TGA at different heating rates (e.g., 5, 10, 15, 20 °C/min), one can observe a shift in the decomposition curves. This shift is mathematically related to the activation energy of the process. A larger shift for a given change in heating rate implies a higher activation energy, and thus a more thermally stable compound. This approach is self-validating as the consistency of the calculated Ea across different conversion levels confirms the reliability of the kinetic model.

Experimental Methodologies for Analysis

A multi-faceted analytical approach is required to fully characterize the thermal decomposition of this compound.

Experimental Workflow Diagram

cluster_workflow Comprehensive Thermal Analysis Workflow cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample Sample Preparation (Compound or Polymer Blend) TGA TGA-FTIR/MS Sample->TGA PYGCMS Py-GC-MS Sample->PYGCMS DSC DSC Sample->DSC Kinetics Kinetic Analysis (Ea, A, n) TGA->Kinetics Gas Evolved Gas ID TGA->Gas Products Product Identification PYGCMS->Products Energy Thermal Profile (ΔH, Tg) DSC->Energy Report Comprehensive Report Kinetics->Report Gas->Report Products->Report Energy->Report

Caption: Workflow for comprehensive thermal decomposition analysis.

Protocol 1: Thermogravimetric Analysis coupled with Evolved Gas Analysis (TGA-FTIR/MS)
  • Objective: To determine the thermal stability and decomposition kinetics while simultaneously identifying the evolved gaseous products.[9][14]

  • Methodology:

    • Instrument Calibration: Calibrate the TGA for mass and temperature using certified reference materials. Calibrate the mass spectrometer (MS) and perform background scans for the Fourier-transform infrared (FTIR) spectrometer.

    • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

    • Experimental Conditions: Place the sample in the TGA furnace. Purge with an inert gas (e.g., Nitrogen at 50 mL/min) to study pyrolysis or with air (at 50 mL/min) to study thermo-oxidative degradation.

    • Thermal Program: Heat the sample from ambient temperature to 800 °C at a constant heating rate (e.g., 20 °C/min). For kinetic studies, repeat the experiment at multiple heating rates (e.g., 5, 10, 15 °C/min).[12]

    • Evolved Gas Transfer: The gases evolved from the TGA furnace are continuously transferred via a heated transfer line (~250-300 °C) to the FTIR gas cell and the MS inlet.

    • Data Acquisition: Record the mass loss (TGA), infrared spectra (FTIR), and mass spectra (MS) as a function of temperature and time.

    • Data Analysis: Correlate the mass loss events from the TGA curve with the appearance of specific functional groups (FTIR) and molecular ions (MS) to identify the decomposition products in real-time. Apply kinetic analysis models (e.g., OFW) to the TGA data.

Protocol 2: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
  • Objective: To separate and definitively identify the complex mixture of volatile and semi-volatile organic compounds produced during pyrolysis.[9][10]

  • Methodology:

    • Sample Preparation: Place a small, precise amount of the sample (50-200 µg) into a pyrolysis sample cup.

    • Pyrolysis: Insert the sample cup into the pyrolyzer, which is directly interfaced with the GC injector. Heat the sample rapidly (flash pyrolysis) to a specific temperature (e.g., 600 °C) for a short duration (e.g., 15 seconds).

    • Chromatographic Separation: The pyrolysis products (pyrolysate) are immediately swept by the carrier gas (Helium) into the GC column. The GC oven temperature is programmed to ramp up (e.g., from 40 °C to 300 °C at 10 °C/min) to separate the individual components based on their boiling points and affinity for the column's stationary phase.

    • Mass Spectrometry Detection: As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization) and fragmented. The mass spectrometer records the mass-to-charge ratio of these fragments.

    • Data Analysis: Identify each separated compound by comparing its mass spectrum to established spectral libraries (e.g., NIST) and by analyzing its fragmentation pattern.

Conclusion and Future Outlook

The thermal decomposition of this compound is a complex process central to its function as a flame retardant. The primary mechanism involves the formation of phosphoric acids in the condensed phase, which catalyze the formation of a protective char layer. This is complemented by a potential gas-phase radical quenching mechanism. The decomposition yields a range of products, including phenols, alkenes, and polyphosphoric species.

Future research should focus on:

  • Matrix Effects: Investigating how the decomposition pathways and kinetics are altered when the compound is incorporated into different polymer matrices (e.g., PVC, polyurethane, epoxy resins).

  • Isotopic Labeling: Utilizing isotopic labeling (e.g., with ¹³C or ¹⁸O) to definitively trace reaction pathways and confirm the origin of decomposition products.

  • Advanced Modeling: Developing detailed computational models to simulate the decomposition process at an atomic level, providing deeper mechanistic insights.[15]

  • Toxicity of Degradants: Characterizing the toxicological profile of the thermal degradants to ensure the environmental and human safety of these flame retardant systems.

References

  • ZXCHEM. Isopropylated Triphenyl Phosphate.
  • Ataman Kimya. ISOPROPYLATED TRIPHENYL PHOSPHATE.
  • Howell, B. A. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Polymers, 14(22), 4929.
  • Kandola, B. K., & Das, C. (2020). An Overview of Mode of Action and Analytical Methods for Evaluation of Gas Phase Activities of Flame Retardants. Materials, 13(21), 4785.
  • ChemBK. Isopropylated triphenyl Phosphate.
  • Ewen, J. P., et al. (2020). Substituent Effects on the Thermal Decomposition of Phosphate Esters on Ferrous Surfaces. The Journal of Physical Chemistry C, 124(18), 9852–9865.
  • Tudor, L. (2018). The Identification and Quantification of Organophosphate Flame Retardants. Digital Commons@Kennesaw State University.
  • GOV.UK. (2009). Environmental risk evaluation report: Isopropylated triphenyl phosphate.
  • Howell, B. A. (2022). Thermal Degradation of Organophosphorus Flame Retardants. ResearchGate.
  • Howell, B. A. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Semantic Scholar.
  • Ewen, J. P., et al. (2021). Thermal Decomposition of Tricresyl Phosphate on Ferrous Surfaces. eScholarship.org.
  • Green, M., et al. (2018). Formation, Reactivity and Decomposition of Aryl Phospha-Enolates. Chemistry – A European Journal, 24(72), 19344-19349.
  • Choe, C. R., et al. (2005). The Effects Of Triphenylphosphate and Recorcinolbis(Diphenylphosphate) on the Thermal Degradation Of Polycarbonate in Air. CORE.
  • National Industrial Chemicals Notification and Assessment Scheme. (2018). Isopropylated triphenyl phosphate esters: Human health tier II assessment.
  • OMICS International. This compound.
  • PubChem. Isopropylphenyl diphenyl phosphate.
  • Britton, E. C., & Moyle, C. L. (1944). U.S. Patent No. 2,358,133. Washington, DC: U.S. Patent and Trademark Office.
  • Choe, C. R., et al. (2005). The effects of triphenylphosphate and recorcinolbis(diphenylphosphate) on the thermal degradation of polycarbonate in air. ResearchGate.
  • Jasiński, R., & Mitoraj, M. P. (2022). A Mechanistic Insight into the Molecular Mechanism of the Thermal Decomposition of Nitroalkyl Phosphates: MEDT Computational Study. Molecules, 27(20), 6825.
  • Ionescu, C., et al. (2012). Kinetics of thermal decomposition of alkaline phosphates. ResearchGate.
  • Ionescu, C., et al. (2011). Kinetics of decomposition of different acid calcium phosphates. ResearchGate.

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A Technical Guide to the Solubility of 4-(1-Methylethyl)phenyl diphenyl phosphate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(1-Methylethyl)phenyl diphenyl phosphate, a member of the isopropylated triphenyl phosphate (IPP) family of organophosphate esters, sees wide application as a flame retardant and plasticizer.[1][2] Understanding its solubility in various organic solvents is critical for formulation development, environmental fate modeling, toxicological studies, and material science applications. This technical guide provides a comprehensive framework for determining and interpreting the solubility of this compound. While extensive, pre-existing quantitative data in a broad range of organic solvents is limited in publicly accessible literature, this document equips researchers with the foundational principles and a robust experimental protocol to generate reliable solubility data in-house. It combines theoretical insights with a detailed, field-proven methodology, empowering scientists to make informed decisions in their research and development endeavors.

Introduction to this compound

This compound (CAS No. 55864-04-5) is an aryl phosphate ester.[3][4][5] Commercial products are often mixtures of various isopropylated phenyl phosphates, where the degree and position of the isopropyl group on the phenyl rings can vary.[1][6] These compounds are primarily used as flame retardant plasticizers in a wide array of polymers, including PVC, polyurethanes, and in formulations for adhesives, coatings, and hydraulic fluids.[6][7]

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in liquid systems. For a substance like this compound, its solubility profile in organic solvents influences:

  • Formulation & Manufacturing: Ensuring homogeneity and stability in liquid formulations.

  • Material Science: Compatibility and leaching from polymer matrices.

  • Environmental Chemistry: Its transport, partitioning, and fate in the environment.

  • Toxicology & Drug Development: Its behavior in non-aqueous biological environments and in vitro assay systems.[8][9]

Given the compound's high lipophilicity, it is expected to be soluble in many organic solvents but have very limited solubility in water.[10]

Physicochemical Properties and Structural Analysis

Understanding the molecular structure is key to predicting solubility behavior.

dot graph { layout=neato; node [shape=plaintext]; rankdir=LR;

// Define nodes for atoms P [label="P", shape=circle, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; O1 [label="O", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; O2 [label="O", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; O3 [label="O", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; O4 [label="O", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Phenyl Ring 1 C1_1 [label="C"]; C1_2 [label="C"]; C1_3 [label="C"]; C1_4 [label="C"]; C1_5 [label="C"]; C1_6 [label="C"];

// Phenyl Ring 2 C2_1 [label="C"]; C2_2 [label="C"]; C2_3 [label="C"]; C2_4 [label="C"]; C2_5 [label="C"]; C2_6 [label="C"];

// Isopropylated Phenyl Ring C3_1 [label="C"]; C3_2 [label="C"]; C3_3 [label="C"]; C3_4 [label="C"]; C3_5 [label="C"]; C3_6 [label="C"]; C_iso_1 [label="C"]; C_iso_2 [label="CH₃"]; C_iso_3 [label="CH₃"];

// Define edges P -- O1 [len=1.2]; P -- O2 [len=1.2]; P -- O3 [len=1.2]; P -- O4 [style=double, len=0.8];

O1 -- C1_1; C1_1 -- C1_2; C1_2 -- C1_3; C1_3 -- C1_4; C1_4 -- C1_5; C1_5 -- C1_6; C1_6 -- C1_1;

O2 -- C2_1; C2_1 -- C2_2; C2_2 -- C2_3; C2_3 -- C2_4; C2_4 -- C2_5; C2_5 -- C2_6; C2_6 -- C2_1;

O3 -- C3_1; C3_1 -- C3_2; C3_2 -- C3_3; C3_3 -- C3_4; C3_4 -- C3_5; C3_5 -- C3_6; C3_6 -- C3_1;

C3_4 -- C_iso_1; C_iso_1 -- C_iso_2; C_iso_1 -- C_iso_3; } caption: "Chemical Structure of this compound."

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₂₁H₂₁O₄P[4][11]
Molecular Weight 368.36 g/mol [4][5]
LogP (octanol-water) 5.31 - 5.7[4][11]
Appearance Viscous light yellow liquid[11]
Vapor Pressure ~3.5 x 10⁻⁷ mmHg[11]
Water Solubility < 1 mg/mL at 25°C[11]

The high LogP value indicates a strong preference for non-polar, lipophilic environments over aqueous ones.[11] The molecule consists of a central phosphate core, which is polar, but this is sterically shielded by three bulky, non-polar aryl groups. The presence of the isopropyl group further increases its non-polar character. This structure suggests high solubility in non-polar and moderately polar organic solvents.

Theoretical Principles of Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like." This is a function of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from forming new solute-solvent interactions.

  • Solvent Polarity: Solvents are classified based on their polarity. Non-polar solvents (e.g., hexane, toluene) primarily interact through weak van der Waals forces and will readily dissolve non-polar solutes like this compound. Polar aprotic solvents (e.g., acetone, dichloromethane) have dipole moments and can dissolve compounds with polar functional groups. Polar protic solvents (e.g., ethanol, methanol) can form hydrogen bonds. While the phosphate group has polar character, the bulky non-polar groups will dominate, leading to higher solubility in solvents with lower polarity.

  • Temperature: The solubility of most solid compounds in organic solvents increases with temperature. This is because the dissolution process is often endothermic, meaning it requires an input of energy (heat) to break the crystal lattice of the solute. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards dissolution.

Experimental Determination of Solubility: A Validated Protocol

Due to the scarcity of published, consolidated data, experimental determination is often necessary. The isothermal shake-flask method is a globally recognized and reliable "gold standard" technique for determining the thermodynamic solubility of compounds.[12] This method is recommended by the Organisation for Economic Co-operation and Development (OECD) under Test Guideline 105, which, although written for water solubility, provides a robust framework adaptable to organic solvents.[13][14][15][16][17]

Principle of the Method

An excess amount of the solid test substance is added to a known volume of the organic solvent in a flask. The mixture is then agitated at a constant temperature for a sufficient period to allow for the system to reach equilibrium. Once equilibrium is established, the undissolved solid is separated from the saturated solution by centrifugation and/or filtration. The concentration of the dissolved substance in the clear supernatant/filtrate is then determined using a suitable analytical method.[12]

Experimental Workflow Diagram

// Connections A -> B; B -> C; C -> D; D -> E [label="Check for plateau"]; E -> F [label="Equilibrium reached"]; F -> G; G -> H; H -> I; I -> J; } caption: "Workflow for Isothermal Shake-Flask Solubility Determination."

Detailed Step-by-Step Protocol

Materials:

  • This compound (high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Volumetric flasks and pipettes (Class A)

  • Glass screw-cap vials or flasks (e.g., 20 mL scintillation vials)

  • Isothermal orbital shaker or water bath with shaking capabilities

  • Centrifuge with temperature control

  • Syringes and syringe filters (e.g., 0.22 µm PTFE, compatible with organic solvents)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation: To a series of vials, add an excess amount of this compound (e.g., 100 mg). The key is to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Accurately pipette a known volume (e.g., 10.0 mL) of the desired organic solvent into each vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in an isothermal shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C).

    • Agitate the vials at a constant speed.

    • To ensure equilibrium is reached, a preliminary test is advised.[14] Sample the supernatant at various time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration plateaus. A 48-hour period is often sufficient for many compounds.[8][18]

  • Sample Separation:

    • Once equilibrium is achieved, allow the vials to stand undisturbed in the temperature-controlled bath for several hours to let the excess solid settle.

    • Carefully transfer an aliquot of the supernatant to a centrifuge tube. Centrifuge at high speed (e.g., 5000 x g for 15 minutes) to pellet any remaining suspended particles.

    • Immediately after centrifugation, take a sample from the clear supernatant and filter it through a solvent-compatible 0.22 µm syringe filter to remove any fine particulates. The first few drops of filtrate should be discarded to avoid adsorption effects.

  • Analysis (Quantification by HPLC-UV):

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) of a known concentration.

    • Create a series of calibration standards by serially diluting the stock solution.

    • Accurately dilute the filtered sample solution to fall within the linear range of the calibration curve.

    • Analyze the standards and the diluted sample by HPLC-UV. Organophosphate esters can often be detected between 210-230 nm.[19][20] A reverse-phase C18 column with a mobile phase such as acetonitrile and water is a common starting point.[19][20][21][22]

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve and then back-calculate the concentration in the original saturated solution, accounting for the dilution factor.

Data Presentation and Interpretation

Solubility data should be recorded in a structured format to allow for easy comparison.

Table 1: Solubility of this compound in Organic Solvents at 25°C

SolventSolvent TypePolarity IndexSolubility (g/L)Solubility (mol/L)
n-HexaneNon-polar0.1[Experimental Value][Calculated Value]
TolueneNon-polar2.4[Experimental Value][Calculated Value]
DichloromethanePolar Aprotic3.1[Experimental Value][Calculated Value]
AcetonePolar Aprotic5.1[Experimental Value][Calculated Value]
AcetonitrilePolar Aprotic5.8[Experimental Value][Calculated Value]
EthanolPolar Protic4.3[Experimental Value][Calculated Value]
MethanolPolar Protic5.1[Experimental Value][Calculated Value]

Interpretation: The results from this experiment will provide a quantitative measure of the compound's affinity for different chemical environments. It is expected that solubility will be highest in non-polar solvents like toluene and dichloromethane and lower in more polar solvents like methanol, though still significant. This data is invaluable for selecting appropriate solvents for chemical reactions, formulations, and extraction procedures.

Conclusion

References

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105.
  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.[14][15]
  • Situ Biosciences. (n.d.). OECD 105 - Water Solubility.
  • Analytice. (n.d.). OECD 105 – Water Solubility Test at 20°C.
  • Bergström, C. A., et al. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. Pharmaceutical Research, 24(11), 2119-2123.[23]
  • Avdeef, A. (2007). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 14(3), 6-13.[12]
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Enamine. (n.d.). Shake-Flask Solubility Assay.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 34148, Isopropylphenyl diphenyl phosphate.
  • TargetMol. (n.d.). This compound.
  • Tosoh Bioscience. (2020). Organophosphorus Pesticide Analysis by HPLC.
  • ECHEMI. (n.d.). This compound.
  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Patel, P. N., et al. (2017). Organophosphorus pesticides determination by novel HPLC and spectrophotometric method. Environmental Science and Pollution Research, 24(25), 20651-20659.[19]
  • Singh, S., et al. (2018). A Modified QuEChERS Method for Simultaneous Detection of Organophosphate and Synthetic Pyrethroids Insecticides in Cabbage and Cauliflower Samples by RP-HPLC. International Journal of Current Microbiology and Applied Sciences, 7(11), 2319-7706.[20]
  • He, Q., et al. (2016). Determination of organophosphorus pesticides and their major degradation product residues in food samples by HPLC-UV. Environmental Science and Pollution Research, 23(13), 13035-13042.[21]
  • LookChem. (n.d.). Phosphoric acid, 4-(1-methylethyl)phenyl diphenyl ester.
  • Australian Industrial Chemicals Introduction Scheme. (2023). Triphenyl phosphate and diphenyl phosphate - Evaluation statement.
  • Gao, Y., & Pan, Q. (2020). Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent.
  • CymitQuimica. (n.d.). Phenol, 4-(1,1-dimethylethyl)-, 1,1′,1′′-phosphate.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 62137, Phenol, isopropylated, phosphate (3:1).
  • CeMines. (n.d.). This compound.
  • GOV.UK. (n.d.). Environmental risk evaluation report: Isopropylated triphenyl phosphate.
  • TargetMol. (n.d.). 3-Isopropylphenyl diphenyl phosphate.

Sources

Spectroscopic Unveiling of 4-(1-Methylethyl)phenyl Diphenyl Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 4-(1-methylethyl)phenyl diphenyl phosphate, a significant organophosphorus compound utilized as a flame retardant.[1][2] This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure scientific integrity and practical utility.

Molecular Structure and Isomeric Considerations

This compound (CAS No: 55864-04-5) possesses the chemical formula C21H21O4P and a molecular weight of 368.36 g/mol .[3][4] The structure, characterized by a central phosphate ester core bonded to two phenyl groups and one 4-isopropylphenyl group, is pivotal to its spectroscopic signature. It is important to note that commercial products of isopropylphenyl diphenyl phosphates are often mixtures of isomers (ortho-, meta-, and para-substituted isopropylphenyl groups).[5] This guide focuses specifically on the para-substituted isomer, this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of this compound. The following sections detail the predicted ¹H, ¹³C, and ³¹P NMR spectra, offering insights into the chemical environment of each nucleus.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of the target compound is outlined below. The rationale behind each step is provided to ensure reproducibility and data integrity.

1. Sample Preparation:

  • Rationale: Proper sample preparation is critical for obtaining sharp, well-resolved NMR signals. The choice of solvent is dictated by the analyte's solubility and the need to avoid signal overlap.
  • Procedure:
  • Accurately weigh approximately 10-20 mg of this compound.
  • Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and its residual solvent peak is well-characterized.
  • If necessary, briefly sonicate the sample to ensure complete dissolution.
  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

2. Instrument Parameters:

  • Rationale: Optimization of instrument parameters is essential for maximizing signal-to-noise and resolution. A high-field NMR spectrometer is recommended for better spectral dispersion.
  • Instrument: A 400 MHz (or higher) NMR spectrometer.
  • ¹H NMR:
  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
  • Number of Scans: 16-32 scans for good signal-to-noise.
  • Relaxation Delay (d1): 1-2 seconds.
  • Acquisition Time (aq): 2-4 seconds.
  • ¹³C NMR:
  • Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').
  • Number of Scans: 1024-4096 scans due to the low natural abundance of ¹³C.
  • Relaxation Delay (d1): 2-5 seconds.
  • ³¹P NMR:
  • Pulse Program: Proton-decoupled experiment.
  • Number of Scans: 64-128 scans.
  • Reference: 85% H₃PO₄ as an external standard.

3. Data Processing:

  • Rationale: Appropriate data processing is crucial for accurate spectral interpretation.
  • Procedure:
  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase correct the spectrum manually.
  • Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR; δ = 77.16 ppm for ¹³C NMR).[6]
  • Integrate the signals in the ¹H NMR spectrum.
¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the phenyl and isopropylphenyl groups, as well as the aliphatic protons of the isopropyl moiety.

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
~ 7.30 - 7.40Multiplet10HProtons of the two unsubstituted phenyl groups
~ 7.20Doublet2HAromatic protons ortho to the phosphate linkage on the isopropylphenyl ring
~ 7.10Doublet2HAromatic protons meta to the phosphate linkage on the isopropylphenyl ring
~ 2.90Septet1HMethine proton (-CH) of the isopropyl group
~ 1.25Doublet6HMethyl protons (-CH₃) of the isopropyl group

Interpretation:

  • The aromatic region (7.10-7.40 ppm) will be complex due to the overlapping signals of the ten protons from the two diphenyl groups and the four protons from the isopropylphenyl group.

  • The septet for the methine proton and the doublet for the methyl protons are characteristic of an isopropyl group, with the splitting pattern arising from spin-spin coupling with each other.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Predicted Chemical Shift (ppm) Assignment
~ 150-155C-O (ipso-carbon of the phenyl groups attached to phosphate)
~ 148-152C-O (ipso-carbon of the isopropylphenyl group attached to phosphate)
~ 145-148Quaternary carbon of the isopropylphenyl group
~ 129-130Aromatic CH carbons of the phenyl groups
~ 125-128Aromatic CH carbons of the isopropylphenyl group
~ 120-122Aromatic CH carbons of the phenyl groups
~ 34Methine carbon (-CH) of the isopropyl group
~ 24Methyl carbons (-CH₃) of the isopropyl group

Interpretation:

  • The downfield signals in the aromatic region correspond to the carbon atoms directly attached to the electron-withdrawing phosphate group.

  • The aliphatic signals around 34 and 24 ppm are characteristic of the isopropyl group.

  • Coupling between phosphorus and carbon atoms (J-coupling) can lead to splitting of the signals for the ipso, ortho, meta, and para carbons of the aromatic rings, providing further structural information.[7]

³¹P NMR Spectroscopy: Predicted Data and Interpretation

³¹P NMR is a highly specific technique for characterizing organophosphorus compounds.

Predicted Chemical Shift (ppm) Assignment
~ -10 to -20Phosphate ester

Interpretation:

  • The chemical shift of the single phosphorus atom in this compound is expected to fall within the typical range for triaryl phosphate esters.[8][9] For comparison, the ³¹P chemical shift of triphenyl phosphate is reported to be around -18.0 ppm.[10] The electron-donating nature of the isopropyl group may cause a slight upfield or downfield shift compared to triphenyl phosphate.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

1. Sample Preparation:

  • Rationale: The choice of sampling technique depends on the physical state of the sample. For a liquid or low-melting solid, a thin film between salt plates is suitable.
  • Procedure (Thin Film Method):
  • Place a drop of the neat liquid sample onto a clean, dry NaCl or KBr salt plate.
  • Gently place a second salt plate on top, spreading the sample into a thin, uniform film.
  • Mount the plates in the spectrometer's sample holder.

2. Data Acquisition:

  • Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.
  • Parameters:
  • Scan Range: 4000 - 400 cm⁻¹.
  • Number of Scans: 16-32 scans.
  • Resolution: 4 cm⁻¹.
IR Spectrum: Predicted Data and Interpretation

The IR spectrum of this compound will be dominated by absorptions corresponding to the aromatic rings and the phosphate ester group.

Predicted Wavenumber (cm⁻¹) Vibrational Mode
~ 3100 - 3000Aromatic C-H stretch
~ 2960 - 2850Aliphatic C-H stretch (isopropyl group)
~ 1600, 1490Aromatic C=C stretch
~ 1300 - 1200P=O stretch (phosphoryl group)
~ 1200 - 1000P-O-C (aryl) stretch
~ 950P-O stretch
~ 800 - 690Aromatic C-H out-of-plane bend

Interpretation:

  • The strong absorption band for the P=O stretch is a key diagnostic feature for phosphate esters. For triphenyl phosphate, this band is observed around 1292 cm⁻¹.[11]

  • The P-O-C stretching vibrations will also give rise to strong and characteristic bands. In aryl phosphate compounds, these are typically observed in the 1174-1053 cm⁻¹ region.[11]

  • The presence of both aromatic and aliphatic C-H stretching bands confirms the presence of both the phenyl and isopropylphenyl moieties.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

1. Ionization Method:

  • Rationale: Electron Ionization (EI) is a common and robust ionization technique for volatile and thermally stable compounds, providing characteristic fragmentation patterns.
  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source.

2. GC-MS Parameters:

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
  • Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp up to a high temperature (e.g., 300 °C) to ensure good separation and elution of the compound.
  • MS Parameters:
  • Ionization Energy: 70 eV.
  • Mass Range: m/z 50-500.
Mass Spectrum: Data and Interpretation

The mass spectrum of this compound has been reported in the NIST WebBook.

m/z Proposed Fragment Fragmentation Pathway
368[M]⁺Molecular ion
353[M - CH₃]⁺Loss of a methyl radical from the isopropyl group
233[(C₆H₅O)₂PO]⁺Loss of the 4-isopropylphenoxy radical
140[C₆H₅OPO₂H]⁺Rearrangement and cleavage
94[C₆H₅OH]⁺Phenol fragment

Interpretation:

  • The molecular ion peak at m/z 368 confirms the molecular weight of the compound.

  • A prominent peak at m/z 353 corresponds to the loss of a methyl group, a characteristic fragmentation for compounds containing an isopropyl group, leading to the formation of a stable benzylic cation.[10]

  • The fragmentation pattern of aromatic organophosphorus flame retardants often involves cleavage of the C-O and P-O bonds.

  • The presence of fragments corresponding to diphenyl phosphate moieties and phenol further supports the proposed structure.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube / Salt Plates dissolve->transfer nmr NMR Spectrometer transfer->nmr ir FT-IR Spectrometer transfer->ir ms GC-MS transfer->ms process Process Raw Data nmr->process ir->process ms->process interpret Spectral Interpretation process->interpret structure Structure Elucidation interpret->structure

Caption: General workflow for spectroscopic analysis.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, incorporating predicted NMR data, characteristic IR absorptions, and confirmed mass spectral fragmentation, provides a robust framework for the identification and characterization of this compound. The detailed experimental protocols and interpretations serve as a valuable resource for scientists and researchers working with this and related organophosphorus compounds. The convergence of data from these orthogonal analytical techniques allows for a high degree of confidence in the structural assignment.

References

  • FT-IR Spectral analysis of triphenyl phosphate. (n.d.). ResearchGate.
  • Howell, B. A., & Al-Omari, M. (2009). Thermal and spectroscopic characterization of a triaryl phosphate hydraulic fluid. Journal of Thermal Analysis and Calorimetry, 98(3), 857-862.
  • Phosphoric acid, 4-(1-methylethyl)phenyl diphenyl ester. (n.d.). U.S. Environmental Protection Agency.
  • Supporting Information. (2021). The Royal Society of Chemistry.
  • Isopropylphenyl diphenyl phosphate. (n.d.). PubChem.
  • The Proton Decoupled 31P NMR Spectrum of Triphenyl Phosphate. (2007, October 17). University of Ottawa NMR Facility Blog.
  • 31 Phosphorus NMR. (n.d.). University of Ottawa.
  • Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. (2022). Molecules, 27(3), 993.

Sources

An In-depth Technical Guide to the Toxicological Profile of 4-(1-Methylethyl)phenyl diphenyl phosphate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Toxicological Landscape of a Commercial Flame Retardant

This technical guide provides a comprehensive toxicological profile of 4-(1-Methylethyl)phenyl diphenyl phosphate, a specific para-isomer of isopropylated triphenyl phosphate (IPP). It is crucial to understand that much of the available toxicological data does not pertain to this specific isomer but rather to commercial mixtures known as "isopropylated triphenyl phosphate" (IPP) or "isopropylphenyl diphenyl phosphate" (IPPDP). These mixtures contain varying proportions of mono-, bis-, and tris-isopropylated phenyl phosphates, as well as residual triphenyl phosphate (TPHP). Throughout this guide, we will delineate between data for the specific para-isomer and the broader commercial mixtures, highlighting the existing data gaps and the scientific rationale for using surrogate information.

Chemical Identity and Physicochemical Properties

This compound is an organophosphate ester used as a flame retardant and plasticizer. Its chemical structure is characterized by a central phosphate group bonded to two phenyl groups and one para-isopropylphenyl group.

PropertyValueSource
Chemical Name This compound
Synonyms p-Isopropylphenyl diphenyl phosphate, Diphenyl p-isopropylphenyl phosphate
CAS Number 55864-04-5
Molecular Formula C21H21O4P
Molecular Weight 368.36 g/mol
Physical State Low-Melting Solid
Log Kow 5.31 (for the general mixture)

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption: As a lipophilic compound (log Kow of the mixture is 5.31), absorption via the oral and dermal routes is expected. Inhalation of aerosols could also be a relevant route of exposure.

Distribution: Following absorption, the compound is likely to distribute to various tissues, with a potential for accumulation in adipose tissue due to its lipophilicity.

Metabolism: The primary metabolic pathway for aryl phosphate esters involves hydrolysis by cytochrome P450 enzymes in the liver. For this compound, this would likely result in the formation of diphenyl phosphate (DPHP) and 4-(1-methylethyl)phenol (p-isopropylphenol). DPHP is a known metabolite of other organophosphate flame retardants like triphenyl phosphate (TPHP) and has its own toxicological profile, including potential developmental toxicity.[1]

Excretion: The resulting metabolites, DPHP and p-isopropylphenol, are expected to be conjugated (e.g., with glucuronic acid or sulfate) to increase their water solubility and facilitate their excretion in the urine.

Metabolic Pathway of this compound substance 4-(1-Methylethyl)phenyl diphenyl phosphate metabolite1 Diphenyl phosphate (DPHP) substance->metabolite1 Hydrolysis (CYP450) metabolite2 4-(1-Methylethyl)phenol substance->metabolite2 Hydrolysis (CYP450) conjugates Conjugated Metabolites metabolite1->conjugates Conjugation metabolite2->conjugates Conjugation excretion Urinary Excretion conjugates->excretion

Caption: Predicted metabolic pathway of this compound.

Acute Toxicity

There is a lack of specific acute toxicity data for this compound. For the broader category of isopropylphenyl diphenyl phosphate, the acute toxicity is generally considered to be low.

EndpointValueSpeciesRouteSource
Oral LD50 No data available---
Dermal LD50 No data available---
Inhalation LC50 No data available---

Irritation and Sensitization

No specific studies on the skin and eye irritation or skin sensitization potential of this compound were identified.

Repeated-Dose Toxicity

Data from repeated-dose studies on the specific para-isomer are not available. However, studies on commercial IPP mixtures indicate the potential for systemic toxicity with prolonged exposure.

A 90-day oral toxicity study in rodents is a standard method to assess the subchronic toxicity of a substance.

Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (Following OECD Guideline 408)
  • Test System: Wistar rats, 5-6 weeks old at the start of the study.

  • Groups: Four groups of 10 male and 10 female rats each (control, low dose, mid dose, high dose).

  • Dose Administration: The test substance is administered daily by oral gavage for 90 consecutive days. The vehicle should be an appropriate solvent like corn oil.

  • Observations:

    • Clinical Signs: Animals are observed twice daily for signs of toxicity.

    • Body Weight and Food Consumption: Recorded weekly.

    • Ophthalmology: Examined prior to the start of the study and at termination.

    • Hematology and Clinical Chemistry: Blood samples are collected at termination for analysis of a comprehensive range of parameters.

  • Pathology:

    • Gross Necropsy: All animals are subjected to a full gross necropsy.

    • Organ Weights: Key organs (liver, kidneys, brain, spleen, etc.) are weighed.

    • Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from the low- and mid-dose groups may also be examined if treatment-related effects are observed in the high-dose group.

  • Endpoint Analysis: The No-Observed-Adverse-Effect Level (NOAEL) is determined.

Genotoxicity

No genotoxicity data for this compound were found. The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)
  • Test System: Strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) that are auxotrophic for histidine or tryptophan, respectively.

  • Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 fraction from the liver of induced rodents) to mimic mammalian metabolism.

  • Procedure:

    • The test substance is mixed with the bacterial tester strain and, if applicable, the S9 mix.

    • This mixture is then plated on a minimal agar medium lacking the specific amino acid required by the bacterial strain.

    • The plates are incubated at 37°C for 48-72 hours.

  • Endpoint Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Carcinogenicity

There are no available data on the carcinogenic potential of this compound.

Reproductive and Developmental Toxicity

While no data exists for the specific para-isomer, a study on a commercial IPP mixture (containing mono-, bis-, and tris-isopropylated isomers) provides significant insights into the potential for reproductive and developmental toxicity.

In a study where Sprague Dawley rats were administered an IPP mixture via dosed feed from gestation day 6 through postnatal day 28, the following effects were observed[2]:

  • Reproductive Performance: Perturbed in all IPP exposure groups (1000, 3000, 10,000 ppm).

  • Pup Survival: Affected at all exposure levels.

  • Pup Body Weight: Significantly lower than controls in all exposure groups.

  • Developmental Endpoints: Delays in pubertal endpoints were noted.

  • Cholinesterase Activity: Reduced in offspring starting at 1000 ppm.

These findings suggest that IPP mixtures can be considered reproductive and developmental toxicants in rats.

Experimental Protocol: Two-Generation Reproductive Toxicity Study (Following OECD Guideline 416)

Two-Generation Reproductive Toxicity Study Workflow P_generation P Generation (Parental) (Dosing starts pre-mating) Mating_P Mating P_generation->Mating_P Termination Termination & Analysis P_generation->Termination Gestation_Lactation_P Gestation & Lactation Mating_P->Gestation_Lactation_P F1_generation F1 Generation (Offspring) Gestation_Lactation_P->F1_generation F1_selection Select F1 for breeding F1_generation->F1_selection F1_generation->Termination F1_growth F1 Growth & Maturation (Continuous dosing) F1_selection->F1_growth Mating_F1 Mating of F1 F1_growth->Mating_F1 Gestation_Lactation_F1 Gestation & Lactation Mating_F1->Gestation_Lactation_F1 F2_generation F2 Generation (Offspring) Gestation_Lactation_F1->F2_generation F2_generation->Termination

Caption: Workflow of a two-generation reproductive toxicity study.

  • Test System: Typically rats.

  • Parental (P) Generation: Young adult males and females are dosed for a specified period before mating. Dosing continues through mating, gestation, and lactation.

  • F1 Generation: The offspring of the P generation are dosed from weaning. Selected F1 animals are then mated to produce the F2 generation.

  • F2 Generation: The offspring of the F1 generation are observed until weaning.

  • Endpoints:

    • Parental Animals: Clinical observations, body weight, food consumption, reproductive performance (mating, fertility, gestation length), and organ pathology.

    • Offspring: Viability, growth, developmental landmarks (e.g., eye opening, pinna unfolding), and any abnormalities.

Neurotoxicity

The neurotoxic potential of isopropylated triphenyl phosphates is primarily associated with the presence of ortho-isomers, which can cause organophosphate-induced delayed neuropathy (OPIDN). Studies have shown that the para-isomer, this compound, does not produce OPIDN in hens, even at high doses. This suggests a lower neurotoxic potential for the para-isomer compared to ortho-substituted isomers.

Ecotoxicity

Specific ecotoxicity data for this compound are limited. However, commercial IPP mixtures are known to be toxic to aquatic organisms. The toxicity can be influenced by the presence of TPHP in the mixture. Products containing less than 5% TPHP may not be classified as hazardous to the aquatic environment.[3]

EndpointValueSpeciesSource
Fish (LC50) No data available--
Daphnia (EC50) No data available--
Algae (IC50) No data available--

Human Health Risk Assessment

A comprehensive human health risk assessment for this compound is challenging due to the significant data gaps for this specific isomer. Risk assessments often rely on data from commercial IPP mixtures. The primary concerns based on the available data are reproductive and developmental toxicity. The apparent lower neurotoxicity of the para-isomer compared to ortho-isomers is a key consideration. Human exposure can occur through ingestion of contaminated dust and food, as well as dermal contact with products containing this flame retardant.

Summary and Future Research Directions

The toxicological profile of this compound is not well-characterized. The available data, primarily from studies on commercial mixtures of isopropylated triphenyl phosphates, suggest a potential for reproductive and developmental toxicity. The neurotoxic potential of this specific para-isomer appears to be low.

Key Data Gaps:

  • Acute toxicity (oral, dermal, inhalation).

  • Skin and eye irritation and skin sensitization.

  • Repeated-dose toxicity (NOAEL).

  • Genotoxicity.

  • Carcinogenicity.

  • Isomer-specific reproductive and developmental toxicity.

  • Ecotoxicity (LC50/EC50 values).

  • Toxicokinetics (ADME).

Future research should focus on generating robust toxicological data for this specific isomer to allow for a more accurate risk assessment and to move beyond the reliance on data from variable commercial mixtures.

References

  • PubChem. Isopropylphenyl diphenyl phosphate.
  • EPA Substance Registry Services. Phosphoric acid, 4-(1-methylethyl)phenyl diphenyl ester. [Link]
  • OECD. Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
  • OECD. Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
  • OECD. Test No. 416: Two-Generation Reproduction Toxicity. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
  • OECD. Test No. 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
  • National Toxicology Program.
  • Witchey, R. L., et al. (2023). Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats. Food and Chemical Toxicology, 173, 113628. [Link]
  • Mitchell, C. A., et al. (2019). Diphenyl Phosphate-Induced Toxicity During Embryonic Development. Toxicological Sciences, 168(1), 145–156. [Link]
  • European Chemicals Agency (ECHA). (2017).

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The Ascendancy and Scrutiny of Organophosphate Flame Retardants: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the historical development of organophosphate flame retardants (OPFRs), from their advent as simple esters to the sophisticated, reactive molecules of today. It delves into the core chemical principles governing their synthesis and mechanisms of flame retardancy, while also addressing the evolving understanding of their toxicological and environmental impact. This document is intended for researchers, scientists, and professionals in drug development and material science, offering in-depth protocols, mechanistic diagrams, and a thoroughly referenced narrative to support further research and informed application.

Introduction: The Genesis of Phosphorus-Based Fire Safety

The quest for fire-resistant materials is a long-standing endeavor in human innovation. While early methods relied on inorganic salts, the dawn of the 20th century and the rise of synthetic polymers demanded more sophisticated solutions. Organophosphate flame retardants emerged as a versatile and effective class of compounds, fundamentally altering the fire safety landscape. Their development has been a journey of chemical ingenuity, driven by the dual needs for performance and, increasingly, for safety and environmental compatibility. This guide traces that journey, from the foundational discoveries to the cutting-edge research of the present day.

The initial foray into organophosphorus chemistry for flame retardancy began in the early 1900s with the development of simple, non-halogenated aryl and alkyl phosphates.[1] These early OPFRs, such as triphenyl phosphate (TPhP), tricresyl phosphate (TCP), and tributyl phosphate (TBP), found their initial applications in flammable cellulosic plastics like cellulose nitrate and acetate.[1] Their mechanism of action, primarily in the condensed phase through the promotion of char formation, offered a significant improvement in fire resistance for these early polymers.

The mid-20th century saw a significant expansion in the use and variety of OPFRs, spurred by the post-war boom in polymer production and a growing awareness of fire hazards in consumer goods. The 1960s marked a pivotal decade when flame retardants began to be widely incorporated into a vast array of manufactured products to minimize fire risk.[1] This era also saw the introduction of halogenated OPFRs, which combined the flame-retarding properties of both phosphorus and halogens, often leading to synergistic effects and greater efficiency.

A critical turning point in the history of OPFRs came in the early 2000s with the phasing out and banning of several widely used polybrominated diphenyl ethers (PBDEs) due to concerns about their persistence, bioaccumulation, and toxicity.[2] This regulatory shift created a significant market void that OPFRs were well-positioned to fill, leading to a dramatic increase in their production and use.[2] Consequently, OPFRs became the predominant class of flame retardants in numerous applications, from furniture foam and electronics to textiles and building materials. This ascendancy, however, also brought with it intensified scrutiny of their own environmental and health profiles, a topic that will be explored in detail in this guide.

The Chemical Evolution of Organophosphate Flame Retardants

The historical development of OPFRs can be broadly categorized into three overlapping generations, each characterized by distinct chemical features and driven by evolving performance requirements and environmental and health considerations.

First Generation: The Pioneers - Non-Halogenated Aryl and Alkyl Phosphates

The earliest OPFRs were simple phosphate esters. Their synthesis is relatively straightforward, typically involving the reaction of phosphorus oxychloride with the corresponding alcohol or phenol.

  • Triphenyl Phosphate (TPhP): A non-halogenated aryl phosphate, TPhP is a white, crystalline solid. It is synthesized by reacting phosphorus oxychloride with phenol in the presence of a catalyst.[3][4][5]

  • Tricresyl Phosphate (TCP): A mixture of ortho-, meta-, and para-isomers, TCP is produced by the reaction of cresol with phosphorus oxychloride.[6] The toxicity of TCP is highly dependent on the isomer composition, with the ortho-isomer being particularly neurotoxic.

  • Tributyl Phosphate (TBP): An aliphatic phosphate ester, TBP is a colorless and odorless liquid.

These first-generation OPFRs primarily act in the condensed phase . Upon heating, they decompose to form phosphoric acid, which catalyzes the dehydration of the polymer, leading to the formation of a protective char layer. This char layer insulates the underlying material from the heat of the flame and reduces the release of flammable volatiles.

Second Generation: The Rise of Halogenated OPFRs

To enhance flame retardant efficiency, chemists began incorporating halogen atoms, typically chlorine or bromine, into the alkyl side chains of organophosphates. This led to the development of the second generation of OPFRs.

  • Tris(2-chloroethyl) phosphate (TCEP): A chlorinated alkyl phosphate that was widely used in a variety of applications.

  • Tris(1-chloro-2-propyl) phosphate (TCPP): Another common chlorinated OPFR, often used in polyurethane foams.

  • Tris(1,3-dichloro-2-propyl) phosphate (TDCPP): A highly effective chlorinated OPFR, but one that has faced significant scrutiny due to its toxicity.

  • Tris(2,3-dibromopropyl) phosphate (TBPP): A brominated OPFR that was used in children's sleepwear in the 1970s but was later banned due to its mutagenic and carcinogenic properties.

Halogenated OPFRs exhibit a dual mechanism of action, functioning in both the condensed and gas phases . In addition to promoting char formation, they release halogen radicals upon combustion. These radicals act as scavengers in the gas phase, interrupting the chain reactions of combustion.

Third Generation: A Focus on Performance and Safety

Growing concerns over the environmental persistence and toxicity of halogenated compounds spurred the development of a third generation of OPFRs. This new wave of flame retardants is characterized by a move away from halogens and towards more complex, often reactive or polymeric, structures.

  • Non-Halogenated Aromatic Phosphates: This category includes compounds like resorcinol bis(diphenyl phosphate) (RDP) and bisphenol A bis(diphenyl phosphate) (BDP), which offer high thermal stability and are often used in engineering plastics.

  • DOPO-based Flame Retardants: 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) and its derivatives have emerged as highly effective non-halogenated flame retardants.[7][8][9][10] They can be synthesized to be reactive, meaning they can be chemically bonded into the polymer backbone, reducing their potential to leach into the environment.[10] DOPO-based compounds are known to be effective in both the condensed and gas phases.[7][9]

  • Bio-based OPFRs: A more recent and burgeoning area of research focuses on the development of OPFRs from renewable resources. These efforts aim to create more sustainable and potentially less toxic flame retardants.

This evolution reflects a paradigm shift in the design of flame retardants, where environmental and health considerations are now integral to the development process.

Mechanisms of Action: Quenching the Fire

The efficacy of organophosphate flame retardants stems from their ability to interrupt the combustion cycle at various stages. Their mechanisms of action can be broadly classified into two categories: condensed-phase and gas-phase activity. The specific mechanism depends on the chemical structure of the OPFR and the polymer in which it is incorporated.

Condensed-Phase Mechanism: The Char Barrier

The primary mode of action for many OPFRs, particularly the non-halogenated aryl and alkyl phosphates, is in the solid, or condensed, phase of the burning polymer.[7][11]

  • Thermal Decomposition: Upon heating, the OPFR decomposes to produce phosphoric acid or polyphosphoric acid.[12]

  • Catalytic Dehydration and Crosslinking: The phosphoric acid acts as a catalyst, promoting the dehydration of the polymer. This process removes water and encourages the crosslinking of polymer chains.

  • Char Formation: The crosslinked polymer forms a stable, insulating layer of char on the surface of the material.[7][11]

  • Barrier Effect: This char layer serves as a physical barrier, insulating the underlying polymer from the heat of the flame and limiting the release of flammable volatile compounds that fuel the fire.[7][12]

Caption: Condensed-phase flame retardancy mechanism of OPFRs.

Gas-Phase Mechanism: Radical Scavenging

Halogenated OPFRs and some non-halogenated structures like DOPO derivatives also exhibit a significant gas-phase mechanism of action.[7][12]

  • Volatilization of Active Species: During combustion, the OPFR or its breakdown products volatilize into the flame.

  • Radical Release: In the gas phase, phosphorus-containing radicals (e.g., PO•) and, in the case of halogenated OPFRs, halogen radicals (e.g., Cl•, Br•) are released.[12]

  • Radical Scavenging: These highly reactive radicals interrupt the combustion chain reactions by scavenging the key flame-propagating radicals, such as hydrogen (H•) and hydroxyl (•OH) radicals.[12][13]

  • Flame Inhibition: By quenching these highly energetic radicals, the combustion process is slowed down or extinguished.

Caption: Gas-phase flame retardancy mechanism of OPFRs.

Synthesis of Key Organophosphate Flame Retardants: Experimental Protocols

The synthesis of OPFRs involves well-established organophosphorus chemistry. Below are representative protocols for the synthesis of a first-generation non-halogenated OPFR and a third-generation DOPO-based derivative.

Synthesis of Triphenyl Phosphate (TPhP)

Reaction: POCl₃ + 3C₆H₅OH → (C₆H₅O)₃PO + 3HCl

Materials:

  • Phosphorus oxychloride (POCl₃)

  • Phenol (C₆H₅OH)

  • Anhydrous magnesium chloride (catalyst) or other Lewis acid

  • Toluene (solvent)

  • Sodium hydroxide solution (for washing)

  • Deionized water

Procedure:

  • In a reaction kettle, add phosphorus oxychloride and the anhydrous magnesium chloride catalyst.[5]

  • At 90°C, begin the dropwise addition of molten phenol. Maintain the reaction temperature between 90-110°C.[5]

  • After the addition of phenol is complete, continue to heat the mixture at 105°C for 1.5 hours to ensure the reaction goes to completion.[5]

  • Cool the reaction mixture and dissolve the crude product in toluene.

  • Wash the organic phase sequentially with an acidic solution, a sodium hydroxide solution to remove unreacted phenol, and then with deionized water until neutral.[5]

  • The organic layer is then distilled under reduced pressure to remove the solvent and any volatile impurities, yielding the final triphenyl phosphate product.[3][5]

  • For higher purity, the product can be recrystallized.[4]

Synthesis of a DOPO-based Flame Retardant (DOPO-HQ)

Reaction: DOPO + Benzoquinone → DOPO-HQ

Materials:

  • 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO)

  • 1,4-Benzoquinone

  • Toluene or other suitable solvent

Procedure:

This synthesis involves the phospha-Michael addition of DOPO to an α,β-unsaturated carbonyl compound.

  • Dissolve DOPO and 1,4-benzoquinone in a suitable solvent such as toluene in a reaction flask equipped with a reflux condenser and a stirrer.

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by techniques like TLC or HPLC).

  • Cool the reaction mixture to room temperature.

  • The product, DOPO-hydroquinone (DOPO-HQ), may precipitate out of the solution. If so, it can be collected by filtration.

  • If the product remains in solution, the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization from an appropriate solvent, to yield the pure DOPO-HQ.

Toxicological Profile and Environmental Fate

The widespread use of OPFRs has led to their ubiquitous presence in the environment and in human tissues. This has prompted extensive research into their potential health effects.

Mechanisms of Toxicity and Affected Signaling Pathways

OPFRs are not a homogenous group in terms of their toxicological profiles. Their effects can vary significantly based on their chemical structure. However, several key mechanisms of toxicity have been identified.

  • Neurotoxicity: Certain OPFRs, particularly some chlorinated and aryl phosphates, have been shown to be neurotoxic.[14][15] The mechanisms include:

    • Interference with Neurotransmitter Systems: OPFRs can disrupt the normal functioning of neurotransmitter systems, including the dopaminergic, GABAergic, and cholinergic systems.[14][15]

    • Oxidative Stress: Some OPFRs can induce the production of reactive oxygen species (ROS) in neuronal cells, leading to oxidative stress and cellular damage.[14]

    • Disruption of Neural Development: Studies have shown that exposure to certain OPFRs during critical developmental windows can interfere with neuronal proliferation and differentiation.[14]

  • Endocrine Disruption: Several OPFRs have been identified as endocrine-disrupting chemicals (EDCs). They can interfere with the body's hormonal systems by:

    • Altering Hormone Levels: Affecting the synthesis and metabolism of hormones such as thyroid hormones and sex steroids.[16]

    • Interacting with Nuclear Receptors: Binding to and activating or inhibiting nuclear receptors like the estrogen and androgen receptors.[16]

  • Reproductive and Developmental Toxicity: Due to their endocrine-disrupting properties, some OPFRs have been linked to adverse reproductive and developmental outcomes in animal studies.[16]

  • Carcinogenicity: Some OPFRs, such as TDCPP, have been classified as carcinogens.

Caption: Key toxicological mechanisms associated with OPFR exposure.

Environmental Persistence and Bioaccumulation

While initially considered to be less persistent than their brominated predecessors, evidence suggests that many OPFRs can persist in the environment, particularly in sediment and dust. Their physical, rather than chemical, incorporation into many products facilitates their release into the environment through leaching, volatilization, and abrasion.[2] The bioaccumulation potential of OPFRs varies depending on their specific chemical properties, with some of the more hydrophobic compounds showing a tendency to accumulate in organisms.

Standardized Testing and Analytical Methodologies

The evaluation of flame retardancy and the detection of OPFRs in various matrices are governed by standardized testing protocols and sophisticated analytical techniques.

Flame Retardancy Testing

Two of the most common small-scale fire tests used to evaluate the flammability of materials containing OPFRs are the Limiting Oxygen Index (LOI) test and the UL-94 vertical burn test.

6.1.1. Limiting Oxygen Index (LOI) Test (ASTM D2863 / ISO 4589)

The LOI test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain the combustion of a material.[17][18][19][20][21]

Procedure:

  • A small, vertically oriented sample of the material is placed in a glass chimney.

  • A mixture of oxygen and nitrogen is flowed upwards through the chimney.

  • The top of the sample is ignited with a flame.

  • The concentration of oxygen is systematically varied until the minimum concentration that just supports combustion is determined.

  • The LOI is expressed as the volume percentage of oxygen. A higher LOI value indicates greater flame retardancy.[18][21]

6.1.2. UL-94 Vertical Burning Test

The UL-94 test is a widely used standard for assessing the flammability of plastic materials.[22][23]

Procedure:

  • A rectangular test specimen is held vertically.

  • A calibrated flame is applied to the bottom of the specimen for 10 seconds and then removed. The duration of flaming is recorded.

  • The flame is reapplied for another 10 seconds and removed. The duration of flaming and glowing is recorded.

  • The test also notes whether flaming drips ignite a cotton patch placed below the specimen.[24]

Classification:

Based on the test results, materials are classified as V-0, V-1, or V-2, with V-0 being the most flame-retardant classification.[22][25]

  • V-0: Burning stops within 10 seconds after each flame application; no flaming drips.[22][25]

  • V-1: Burning stops within 30 seconds after each flame application; no flaming drips.

  • V-2: Burning stops within 30 seconds after each flame application; flaming drips are allowed.[22]

Analytical Methods for OPFR Detection

The detection and quantification of OPFRs in environmental and biological samples typically involve chromatographic techniques coupled with mass spectrometry.

Sample Preparation:

  • Extraction: OPFRs are extracted from the sample matrix using techniques such as solid-phase extraction (SPE) for water samples, or solvent extraction (e.g., ultrasound-assisted extraction) for solid samples like dust, soil, and tissues.[26]

  • Clean-up: The extract is then purified to remove interfering compounds, often using solid-phase extraction cartridges.[26]

Instrumentation:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of volatile and semi-volatile OPFRs.[26][27][28]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is particularly suitable for less volatile and more polar OPFRs and their metabolites.

These analytical methods are crucial for monitoring the extent of environmental contamination and human exposure to OPFRs.

The Future of Organophosphate Flame Retardants: Challenges and Opportunities

The historical trajectory of OPFR development clearly indicates a trend towards safer and more sustainable flame retardant solutions. The future of this field will likely be shaped by several key factors:

  • Green Chemistry Principles: The design of new OPFRs will increasingly incorporate principles of green chemistry, focusing on the use of renewable feedstocks, minimizing waste, and designing molecules with reduced toxicity and environmental persistence.

  • Reactive Flame Retardants: There will be a continued emphasis on reactive OPFRs that can be permanently bound into the polymer matrix, thereby minimizing their potential for release and exposure.

  • Synergistic Formulations: Research will continue to explore synergistic combinations of OPFRs with other flame retardants (e.g., nitrogen-based compounds) to enhance efficiency and reduce the overall loading required.

  • Regulatory Landscape: The evolving regulatory landscape will continue to drive innovation, pushing for the development of alternatives to OPFRs of high concern.

  • Advanced Toxicological Assessment: The use of high-throughput screening and in-silico modeling will become increasingly important for the early assessment of the toxicological profiles of new OPFRs, allowing for a "safe-by-design" approach.

Conclusion

The history of organophosphate flame retardants is a compelling narrative of chemical innovation in response to societal needs. From their humble beginnings as simple esters, they have evolved into a diverse and sophisticated class of molecules. While their efficacy in fire safety is undeniable, their widespread use has brought to light important environmental and health considerations. The ongoing research and development in this field, guided by the principles of scientific integrity and a commitment to safety, will undoubtedly lead to the next generation of flame retardants that are not only effective but also benign by design.

References

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IUPAC name for 4-(1-Methylethyl)phenyl diphenyl phosphate.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(1-Methylethyl)phenyl Diphenyl Phosphate

Executive Summary

This technical guide provides a comprehensive overview of this compound, an organophosphate ester of significant interest in industrial chemistry and environmental science. This document delineates the compound's chemical identity through a detailed analysis of its IUPAC nomenclature, physicochemical properties, and structural features. We will explore a validated laboratory-scale synthesis protocol, shedding light on the mechanistic choices behind the procedure. Furthermore, this guide discusses the compound's primary applications, its relevance in broader chemical research, and its toxicological and environmental profile. The content is structured to serve as an essential resource for researchers, chemists, and professionals in drug development, offering both foundational knowledge and practical insights.

Chemical Identity and Nomenclature

A precise understanding of a compound's identity is foundational to all scientific inquiry. This section deconstructs the name, structure, and key identifiers for this compound.

IUPAC Name Analysis

The International Union of Pure and Applied Chemistry (IUPAC) name provides a systematic and unambiguous description of the molecule's structure:

  • Phosphate: The core of the molecule is a phosphate group (PO₄³⁻) forming an ester. This indicates a central phosphorus atom double-bonded to one oxygen atom and single-bonded to three other oxygen atoms, each connected to an organic substituent.

  • Diphenyl: Two of the three ester linkages are with phenyl groups (-C₆H₅).

  • 4-(1-Methylethyl)phenyl: The third ester linkage is with a substituted phenyl group. The "(1-Methylethyl)" group, commonly known as an isopropyl group, is located at the 4-position (para position) of the phenyl ring.

This nomenclature precisely describes an asymmetric triaryl phosphate ester.

Common Synonyms and Trade Names

In literature and commerce, this compound is frequently identified by several synonyms. Recognizing these is crucial for comprehensive database searches. Common synonyms include:

  • 4-Isopropylphenyl diphenyl phosphate[1][2][3][4]

  • p-Isopropylphenyl diphenyl phosphate[1][2][5]

  • Diphenyl 4-isopropylphenyl phosphate[1][2][3]

  • p-Cumenyl phenyl phosphate[1][2][3][4][5]

  • Diphenyl p-isopropylphenyl phosphate[2][6]

Chemical Identifiers

For unambiguous identification in databases and regulatory documents, the following identifiers are critical:

IdentifierValueSource
CAS Number 55864-04-5[1][2][3][5][6][7]
Molecular Formula C₂₁H₂₁O₄P[1][2][3][5][6][7]
Molecular Weight 368.36 g/mol [2][3][4][7]
DSSTox Substance ID DTXSID2073560[1]
EINECS Number 248-848-2[5]
Structural Representation

The chemical structure dictates the compound's physical and reactive properties. The diagram below illustrates the spatial arrangement and connectivity of the atoms.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound govern its behavior in various systems, from industrial formulations to biological environments.

PropertyValue / DescriptionReference
Appearance White to Off-White Low-Melting Solid[2]
Boiling Point 369.5°C (estimate)[2][5]
Density 1.179 g/cm³ (estimate)[2][5]
Flash Point 222.7°C[5]
Vapor Pressure 5.94E-07 mmHg at 25°C[5]
XLogP3 5.7[1]
Solubility Slightly soluble in Chloroform and Ethyl Acetate. Limited solubility in water.[2][8]
Stability Hygroscopic[2]

The high XLogP3 value of 5.7 indicates significant lipophilicity, suggesting the compound will preferentially partition into non-polar environments and has a low potential for bioaccumulation in organisms.[1][9] Its low water solubility and high boiling point are characteristic of high molecular weight organophosphate esters.[8]

Synthesis and Manufacturing

The creation of asymmetric aryl phosphates requires a controlled, often multi-step, synthetic approach to ensure product specificity and high yield. The general principle involves the sequential reaction of phenols with a phosphorus oxyhalide.

General Synthetic Strategy

The synthesis of triaryl phosphates is typically achieved through the reaction of phosphorus oxychloride (POCl₃) with the desired phenols.[9] For an unsymmetrical ester like this compound, a stepwise addition of the alcohol precursors is necessary to prevent the formation of a statistical mixture of products. A robust method involves first creating diphenyl phosphorochloridate, which then serves as an intermediate to react with the third, different phenol.

Laboratory Synthesis Protocol

This protocol describes a two-step process for the synthesis of this compound.

Step 1: Synthesis of Diphenyl Phosphorochloridate ((PhO)₂P(O)Cl)

  • Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet. The system must be kept under a dry, inert atmosphere to prevent hydrolysis of the phosphorus reagents.

  • Reagents: Charge the flask with phosphorus oxychloride (POCl₃, 1.0 eq) and a suitable anhydrous solvent like toluene.

  • Reaction: Cool the flask in an ice bath to 0-5°C. Add a solution of phenol (2.0 eq) and a non-nucleophilic base such as triethylamine (Et₃N, 2.0 eq) in toluene dropwise via the dropping funnel. The base is critical for scavenging the HCl byproduct.

  • Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC or ³¹P NMR. Filter the reaction mixture to remove the triethylamine hydrochloride salt. The resulting filtrate, containing the diphenyl phosphorochloridate intermediate, can be used directly in the next step or purified by vacuum distillation.

Step 2: Synthesis of this compound

  • Setup: In a separate flask under a nitrogen atmosphere, dissolve 4-isopropylphenol (1.0 eq) and triethylamine (1.0 eq) in anhydrous toluene.

  • Reaction: Cool this solution to 0-5°C. Slowly add the diphenyl phosphorochloridate solution from Step 1.

  • Completion: Allow the mixture to warm to room temperature and then heat to 50-60°C for 2-4 hours to ensure the reaction goes to completion.

  • Purification: After cooling, wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final, high-purity compound.

Synthesis Workflow Diagram

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Final Product Synthesis POCl3 POCl₃ Reaction1 Reaction in Toluene 0-5°C to RT POCl3->Reaction1 Phenol Phenol (2 eq) + Et₃N Phenol->Reaction1 Intermediate Diphenyl Phosphorochloridate (PhO)₂P(O)Cl Reaction1->Intermediate Reaction2 Reaction in Toluene 0-5°C to 60°C Intermediate->Reaction2 Isopropylphenol 4-Isopropylphenol (1 eq) + Et₃N Isopropylphenol->Reaction2 Product 4-(1-Methylethyl)phenyl Diphenyl Phosphate Reaction2->Product

Caption: Two-step synthesis workflow for the target compound.

Applications and Biological Relevance

While primarily known for its industrial uses, the organophosphate scaffold is of immense interest to pharmaceutical and life sciences.

Primary Industrial Applications
  • Flame Retardant: The most prominent application of this compound is as a flame retardant.[7][10] Organophosphate esters function by forming a protective char layer upon combustion, which insulates the underlying material and inhibits the release of flammable gases.

  • Plasticizer: It is used as a plasticizer, particularly for polymers like PVC, cellulosics, and polystyrene.[11] It increases the flexibility and durability of the material by reducing intermolecular forces between polymer chains.

Relevance in Drug Development and Research
  • Prodrug Strategies: The phosphate ester group is a common motif in prodrug design.[12] It can be appended to a pharmacologically active molecule to improve properties like water solubility, facilitating better absorption and distribution.[12] While this specific compound is not a drug, its chemistry is highly relevant to the field.

  • Synthetic Reagent and Standard: 4-Isopropylphenyl diphenyl phosphate serves as a reagent in the synthesis of other complex molecules and is used as a certified chromatographic standard for analytical and environmental testing.[2]

  • Metabolite Research: This compound is a known or potential metabolite of other, more complex organophosphate flame retardants.[9] Studying its properties and toxicity is essential for understanding the overall environmental and health impact of the parent compounds. Diphenyl phosphate (DPHP), a related structure, is the primary metabolite of several widely used flame retardants, including triphenyl phosphate (TPHP).[9][13]

Toxicology and Safety Profile

The toxicological profile of organophosphate esters is varied. While some are potent neurotoxins, others, particularly non-halogenated aryl phosphates, exhibit more moderate toxicity.

General Organophosphate Toxicity

The classical mechanism of toxicity for many organophosphates is the irreversible inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function. However, this is primarily associated with insecticidal compounds and is less of a concern for industrial triaryl phosphates.

Specific Toxicological Data

Specific toxicity data for this compound is limited. However, its profile can be inferred from related compounds:

  • Metabolic Precursor: It shares a structural similarity with triphenyl phosphate (TPHP), which is known to be metabolized to diphenyl phosphate (DPHP).[9][13]

  • Aquatic Toxicity: Related compounds like tert-butylphenyl phosphate (TBPP) exhibit moderate toxicity and can pose risks to aquatic life due to their chemical stability and potential for bioaccumulation.[8]

  • Developmental Effects: Studies on DPHP, the core metabolite, have shown potential for toxicity during embryonic development, highlighting the need for further investigation into related phosphate esters.[13]

Environmental Fate

Organophosphate esters are released into the environment through leaching from consumer products.[9] While not considered highly persistent, their continuous release can lead to pseudo-persistence in aquatic and terrestrial systems.[9] The primary environmental risk is associated with contamination of surface waters and potential harm to aquatic organisms.[8][9]

Handling and Safety Precautions

Standard laboratory safety protocols should be followed when handling this compound:

  • Use in a well-ventilated area or fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust or vapors and contact with skin and eyes.

  • Store in a cool, dry place away from moisture, as the compound is hygroscopic.[2]

Conclusion

This compound is a well-defined chemical entity with significant industrial utility as a flame retardant and plasticizer. Its identity is unambiguously established by its IUPAC name and various chemical identifiers. The synthesis of this asymmetric ester is achievable through a controlled, stepwise protocol rooted in fundamental organophosphorus chemistry. While its direct role in drug development is minimal, its structural motifs and chemical properties are highly relevant to the design of phosphate-based prodrugs and other bioactive molecules. Future research should focus on elucidating its specific toxicological profile and environmental degradation pathways to fully assess its life-cycle impact.

References

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  • Development and Clinical Application of Phosphorus-Containing Drugs - PMC. [Link]
  • Triphenyl phosphate and diphenyl phosphate - Evaluation st

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An In-depth Technical Guide to 4-(1-Methylethyl)phenyl diphenyl phosphate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(1-Methylethyl)phenyl diphenyl phosphate, a significant organophosphate ester. We will delve into its chemical identity, properties, synthesis, and key applications, with a focus on the scientific principles that underpin its use. This document is intended to be a valuable resource for professionals in research and development who require a deep understanding of this compound.

Chemical Identity and Synonyms

This compound is a triaryl phosphate ester. The presence of the isopropyl group on one of the phenyl rings is key to its specific physical and chemical properties. For clarity and comprehensive database searching, it is crucial to be aware of its various synonyms and identifiers.

Identifier TypeValueSource
IUPAC Name This compoundN/A
CAS Number 55864-04-5,
Molecular Formula C21H21O4P
Molecular Weight 368.36 g/mol
Synonyms 4-Isopropylphenyl diphenyl phosphate
p-Cumenyl phenyl phosphate
Diphenyl 4-isopropylphenyl phosphate
p-Isopropylphenyl diphenyl phosphate
Phosphoric acid, 4-(1-methylethyl)phenyl diphenyl ester
Trade Names (often as mixtures) Phosflex 41P, Kronitex 100

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its application and for predicting its behavior in various systems.

PropertyValueSource
Physical State Viscous, light yellow liquid
Boiling Point 369.5 °C (estimate)
Flash Point > 200 °F
Density 1.179 g/cm³ (estimate)
Water Solubility Insoluble
log Kow (Octanol-Water Partition Coefficient) 5.31

The high log Kow value indicates a strong lipophilic character, suggesting it will readily partition into non-polar environments and has a potential for bioaccumulation. Its low volatility, as indicated by the high boiling point, is a desirable characteristic for its use as a flame retardant and plasticizer in polymers.

Synthesis of this compound

The synthesis of this compound is typically a multi-step process. The key is the selective synthesis of the para-substituted isopropylphenol precursor, followed by phosphorylation.

Step 1: Selective Synthesis of 4-Isopropylphenol

The synthesis of 4-isopropylphenol is generally achieved through the Friedel-Crafts alkylation of phenol with propylene. The regioselectivity (ortho- vs. para-) is a critical aspect of this reaction and can be influenced by the choice of catalyst. While many Lewis acids can catalyze this reaction, achieving high para-selectivity often requires specific catalysts and reaction conditions to overcome the statistical preference for the ortho position.[1] Zeolites and certain solid acid catalysts have shown promise in directing the alkylation to the para position due to shape-selective constraints within their porous structures.

Step 2: Phosphorylation of 4-Isopropylphenol

Once the 4-isopropylphenol precursor is obtained, it is reacted with a phosphorylating agent to form the final product. A common and effective method involves the use of diphenyl chlorophosphate.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on established chemical principles for the synthesis of aryl phosphates.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), dissolve 4-isopropylphenol in a suitable anhydrous solvent such as toluene.

  • Addition of Base: Add an equimolar amount of a non-nucleophilic base, such as pyridine or triethylamine, to the solution. The base acts as a scavenger for the hydrochloric acid produced during the reaction.

  • Phosphorylation: Cool the mixture in an ice bath. Slowly add diphenyl chlorophosphate dropwise from the dropping funnel with continuous stirring. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Filter the reaction mixture to remove the hydrochloride salt of the base.

    • Wash the filtrate with dilute hydrochloric acid to remove any remaining base.

    • Wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The reaction must be carried out under anhydrous conditions as diphenyl chlorophosphate is moisture-sensitive and will hydrolyze to diphenyl phosphate, reducing the yield of the desired product.

  • Non-nucleophilic Base: A non-nucleophilic base is used to prevent it from reacting with the diphenyl chlorophosphate.

  • Slow Addition at Low Temperature: This is to control the exothermicity of the reaction and prevent the formation of byproducts.

G cluster_0 Step 1: Friedel-Crafts Alkylation cluster_1 Step 2: Phosphorylation Phenol Phenol 4-Isopropylphenol 4-Isopropylphenol Phenol->4-Isopropylphenol + Propylene (Shape-selective catalyst) This compound This compound 4-Isopropylphenol->this compound + Diphenyl chlorophosphate (Base, Anhydrous solvent)

Caption: Synthetic pathway for this compound.

Applications and Mechanism of Action

This compound is primarily used as a flame retardant and a plasticizer in a variety of polymers.

4.1 Flame Retardant

As a flame retardant, it is particularly effective in engineering plastics such as polycarbonate (PC), acrylonitrile-butadiene-styrene (ABS), and their blends.[2] Organophosphorus flame retardants like this one can act in both the condensed (solid) phase and the gas phase during combustion.

  • Condensed Phase Mechanism: Upon heating, aryl phosphates thermally decompose to form phosphoric acid and polyphosphoric acid.[3] These acidic species act as catalysts for the dehydration of the polymer, promoting the formation of a stable char layer on the surface. This char layer acts as an insulating barrier, shielding the underlying polymer from heat and oxygen, and thus inhibiting further combustion.[4]

  • Gas Phase Mechanism: Volatile phosphorus-containing radicals (such as PO•) can be released into the gas phase. These radicals can scavenge the high-energy H• and OH• radicals that are crucial for the propagation of the combustion chain reaction in the flame, effectively quenching the fire.[4]

G cluster_condensed Condensed Phase Action cluster_gas Gas Phase Action Polymer + Heat Polymer + Heat Decomposition Decomposition Polymer + Heat->Decomposition Flammable Gases Flammable Gases Decomposition->Flammable Gases Gas Phase Char Formation Char Formation Decomposition->Char Formation Condensed Phase Combustion Combustion Flammable Gases->Combustion + O2 This compound This compound Phosphoric Acid Species Phosphoric Acid Species This compound->Phosphoric Acid Species Thermal Decomposition PO• Radicals PO• Radicals This compound->PO• Radicals Thermal Decomposition Phosphoric Acid Species->Char Formation Catalyzes Flame Quenching Flame Quenching PO• Radicals->Flame Quenching Inhibits Combustion->Flame Quenching

Caption: Mechanism of action as a flame retardant.

4.2 Plasticizer

In addition to its flame retardant properties, this compound also acts as a plasticizer, particularly in PVC and other polymers.[5] Plasticizers are additives that increase the flexibility, workability, and distensibility of a material. They achieve this by embedding themselves between the polymer chains, reducing the intermolecular forces and allowing the chains to move more freely relative to one another. The bulky isopropylphenyl and phenyl groups of this molecule contribute to its effectiveness in separating polymer chains.

Analytical Methodology

The quantitative analysis of this compound in various matrices, such as polymers, is crucial for quality control and environmental monitoring. Gas chromatography-mass spectrometry (GC-MS) is a widely used and effective technique for this purpose.

Experimental Protocol: Quantification in a Polymer Matrix by GC-MS

  • Sample Preparation:

    • Accurately weigh a known amount of the polymer sample.

    • If necessary, cryo-mill the sample to increase the surface area for efficient extraction.

  • Extraction:

    • Place the weighed sample in a vial.

    • Add a known volume of a suitable solvent, such as acetone or a mixture of dichloromethane and hexane.

    • Perform ultrasonic-assisted extraction (UAE) for a defined period (e.g., 30 minutes) to extract the analyte from the polymer matrix.[6]

    • Alternatively, Soxhlet extraction can be used for more exhaustive extraction.

  • Sample Cleanup (if necessary):

    • For complex matrices, a cleanup step using solid-phase extraction (SPE) with a silica or Florisil cartridge may be required to remove interfering compounds.

    • Elute the analyte from the SPE cartridge with a suitable solvent.

  • GC-MS Analysis:

    • Instrument: Gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar or semi-polar capillary column, such as a DB-5ms.

    • Injection: Inject a small volume (e.g., 1 µL) of the extract into the GC inlet in splitless mode.

    • Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 300 °C) to ensure elution of the analyte.

    • Mass Spectrometer: Operate in electron ionization (EI) mode. For quantitative analysis, selected ion monitoring (SIM) mode is preferred for higher sensitivity and selectivity. Monitor characteristic ions of this compound.[7]

  • Quantification:

    • Prepare a series of calibration standards of this compound in the same solvent used for the sample.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the analyte in the sample extract from the calibration curve.

    • Calculate the final concentration in the original polymer sample, taking into account the initial sample weight and extraction volume.

Causality Behind Experimental Choices:

  • Ultrasonic-Assisted Extraction: UAE is chosen for its efficiency and shorter extraction times compared to traditional methods.

  • GC-MS: This technique is ideal for the analysis of semi-volatile and thermally stable compounds like organophosphate esters. The mass spectrometer provides definitive identification and quantification.

  • SIM Mode: This mode enhances sensitivity by only monitoring specific ions, reducing background noise and improving the signal-to-noise ratio.

G Polymer Sample Polymer Sample Cryo-milling Cryo-milling Polymer Sample->Cryo-milling Ultrasonic Extraction Ultrasonic Extraction Cryo-milling->Ultrasonic Extraction Extract Extract Ultrasonic Extraction->Extract SPE Cleanup (optional) SPE Cleanup (optional) Extract->SPE Cleanup (optional) Concentration Concentration SPE Cleanup (optional)->Concentration GC-MS Analysis GC-MS Analysis Concentration->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis Quantification Quantification Data Analysis->Quantification Calibration Standards Calibration Standards Calibration Standards->GC-MS Analysis

Caption: Workflow for the quantitative analysis of this compound in a polymer matrix.

Safety and Toxicology

While organophosphate flame retardants are considered alternatives to some halogenated flame retardants, their potential health and environmental effects are under scrutiny. Isopropylated triphenyl phosphates, as a class, have been shown to have some level of aquatic toxicity.[8] The potential for these compounds to hydrolyze or be metabolized to diphenyl phosphate is a consideration, as diphenyl phosphate itself has been studied for its potential developmental toxicity.[9] Therefore, appropriate safety precautions, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated area, should be observed when handling this compound.

Conclusion

This compound is a versatile organophosphate ester with important applications as a flame retardant and plasticizer. Its efficacy is rooted in its chemical structure and thermal decomposition behavior, which leads to the formation of a protective char layer and the quenching of combustion-propagating radicals. A thorough understanding of its synthesis, properties, and analytical methods is essential for its effective and safe use in research and industrial applications. As with many chemical additives, ongoing research into its toxicological and environmental profile is crucial for a complete assessment of its life cycle.

References

  • ECHA. (n.d.). Phenol, isopropylated, phosphate (3:1).
  • PubChem. (n.d.). Isopropylphenyl diphenyl phosphate.
  • Pharmaffiliates. (n.d.). 4-Isopropylphenyl Diphenyl Phosphate.
  • Howell, B. A. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Polymers, 14(22), 4976. [Link]
  • J&K Scientific. (n.d.). Phenol alkylation (Friedel-Crafts Alkylation).
  • Beaudry, C. M., et al. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Journal of the American Chemical Society, 142(31), 13539–13544. [Link]
  • Wałejko, P., & Witkowski, S. (2016). Selective removal of phenyl group from alkyl diphenyl phosphates. Arabian Journal of Chemistry, 9, S1230–S1234. [Link]
  • Yuan, B., et al. (2022). Ultrasonic Extraction-Gas Chromatography-Mass Spectrometry for Determination of Eight Organophosphorus Flame Retardants in Coatings. Renmin Zhujiang, 43(1), 1-5. [Link]
  • Cristale, J., et al. (2013). Analysis of organophosphate flame retardants and plasticisers in water by isotope dilution gas chromatography-electron ionisation tandem mass spectrometry.
  • Bester, K. (2021). Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates.
  • Levchik, S. V., & Weil, E. D. (2004). A review of the recent literature on the thermal decomposition of triphenyl phosphate. Polymer Degradation and Stability, 86(2), 157-174. [Link]
  • GOV.UK. (2008). Environmental risk evaluation report: Isopropylated triphenyl phosphate.
  • Mitchell, C. A., et al. (2019). Diphenyl Phosphate-Induced Toxicity During Embryonic Development. Toxicological Sciences, 171(1), 104–115. [Link]
  • The LibreTexts libraries. (2023). Synthesis of Phenols.
  • PubChem. (n.d.). Isopropylphenyl diphenyl phosphate.
  • Gaan, S., et al. (2008). Flame retardancy of textiles. In Textile finishing: Recent developments and future trends (pp. 248-279). Nova Science Publishers.
  • Fier, P. S., & Maloney, K. M. (2017). A Scalable and Green One-Minute Synthesis of Substituted Phenols. Organic Letters, 19(11), 3033–3036. [Link]
  • Rueping, M., et al. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 61. [Link]
  • Google Patents. (n.d.). Method for producing IPPP (Isopropyl Phenyl diphenyl Phosphate).
  • Mitchell, C. A., et al. (2019). Diphenyl Phosphate-Induced Toxicity During Embryonic Development. Toxicological Sciences, 171(1), 104-115. [Link]
  • Bester, K. (2021). Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates.

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An In-depth Technical Guide to the Molecular Weight of 4-(1-Methylethyl)phenyl diphenyl phosphate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-(1-Methylethyl)phenyl diphenyl phosphate, focusing on the determination and significance of its molecular weight. It is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of this organophosphate compound. This document moves beyond a simple statement of fact to explore the physicochemical properties, analytical methodologies for characterization, and the broader scientific context of this molecule.

Introduction: Understanding the Compound

This compound, also known as diphenyl cumylphenyl phosphate, is an organophosphate ester. These compounds are widely utilized in various industrial applications, most notably as flame retardants and plasticizers in polymers.[1][2] The efficacy and safety profile of such compounds are intrinsically linked to their chemical structure and, fundamentally, their molecular weight.

The presence of the isopropyl group on one of the phenyl rings introduces specific steric and electronic effects that influence its properties, such as thermal stability, volatility, and interaction with biological systems. It is important to note that commercial products containing isopropylated triphenyl phosphates are often complex mixtures of isomers with varying degrees of isopropylation.[3][4][5] This guide, however, will focus on the specific isomer, this compound.

Physicochemical Properties

A precise understanding of the physicochemical properties of this compound is essential for its application and for the development of accurate analytical methods.

PropertyValueSource
Molecular Formula C₂₁H₂₁O₄P[3][6]
Molecular Weight 368.36 g/mol [6]
CAS Number 55864-04-5[6]
Appearance Viscous light yellow liquid[3]
Primary Function Flame Retardant, Plasticizer[1][2]

Synthesis Pathway Overview

The synthesis of this compound typically follows a two-step process involving Friedel-Crafts alkylation followed by phosphorylation. This understanding is crucial for anticipating potential impurities and byproducts in a given sample.

Synthesis Phenol Phenol Alkylation Alkylation Phenol->Alkylation Propylene Propylene Propylene->Alkylation Catalyst1 Acid Catalyst (e.g., p-TSA) Catalyst1->Alkylation Isopropylphenol 4-Isopropylphenol Alkylation->Isopropylphenol Phosphorylation Phosphorylation Isopropylphenol->Phosphorylation POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Phosphorylation FinalProduct 4-(1-Methylethyl)phenyl diphenyl phosphate Phosphorylation->FinalProduct MassSpec cluster_workflow GC-MS Workflow for Molecular Weight Determination cluster_spectrum Expected Mass Spectrum Features Sample Sample Injection (in solution) GC Gas Chromatography (Separation) Sample->GC Ionization Electron Ionization (EI) GC->Ionization MassAnalyzer Mass Analyzer (Quadrupole) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector Spectrum Mass Spectrum (Plot of Abundance vs. m/z) Detector->Spectrum M_peak Molecular Ion Peak [M]⁺ at m/z 368 Fragment_peaks Fragment Ion Peaks (Structural Clues)

Sources

Methodological & Application

Application Notes & Protocols: Evaluating 4-(1-Methylethyl)phenyl Diphenyl Phosphate as a Flame-Retardant Plasticizer in PVC Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Polymer Formulation Professionals

Introduction

Polyvinyl Chloride (PVC) is one of the most versatile and widely utilized thermoplastic polymers, owing to its durability, cost-effectiveness, and broad processing window. However, in its neat form, PVC is rigid and brittle. To achieve the flexibility required for applications ranging from wire and cable insulation to flooring and coated fabrics, the incorporation of plasticizers is essential.[1] Plasticizers are additives that increase the polymer's flexibility, workability, and distensibility by reducing the intermolecular forces between the polymer chains.[2][3]

This document provides a detailed technical guide on the application and evaluation of 4-(1-Methylethyl)phenyl diphenyl phosphate , a compound belonging to the organophosphate ester family. This molecule serves a dual purpose in PVC formulations: it functions not only as an efficient plasticizer but also as a halogen-free flame retardant.[4][5][6] Also known by synonyms such as Isopropylphenyl diphenyl phosphate (IPPP) and p-Cumenyl phenyl phosphate, this additive offers a unique performance profile.[7][8] We will delve into its mechanisms of action, provide comprehensive protocols for its evaluation, and discuss critical performance metrics and safety considerations. While offering performance benefits, it is important to note that isopropylated triphenyl phosphates are under regulatory scrutiny due to environmental and health concerns, which necessitates a thorough risk-benefit analysis for any given application.[9]

Section 1: Chemical Profile and Mechanisms of Action

Chemical Identity
PropertyValue
Chemical Name This compound
Synonyms Isopropylphenyl diphenyl phosphate (IPPP), p-Cumenyl phenyl phosphate, Diphenyl 4-isopropylphenyl phosphate[7][10]
CAS Number 55864-04-5[7]
Molecular Formula C₂₁H₂₁O₄P[7]
Molecular Weight 368.36 g/mol [7][11]
Structure A triaryl phosphate ester with one isopropyl-substituted phenyl group and two unsubstituted phenyl groups. Commercial grades are often mixtures of isomers (ortho, meta, para).[12][13]
Mechanism of Plasticization

External plasticizers function by disrupting the rigid, crystalline structure of the PVC matrix. The this compound molecule, with its polar phosphate group and non-polar aromatic and alkyl groups, positions itself between the long PVC polymer chains. This spacing weakens the strong dipole-dipole interactions (van der Waals forces) between the polymer chains, effectively "lubricating" them.[3] This increased intermolecular distance enhances chain mobility, which macroscopically translates to increased flexibility, reduced hardness, and a significant lowering of the glass transition temperature (Tg).[14]

cluster_0 Rigid PVC Matrix cluster_1 Plasticized PVC Matrix P1 PVC Chain P2 PVC Chain P1->P2 P3 PVC Chain P2->P3 Process Addition of 4-(1-Methylethyl)phenyl diphenyl phosphate label_force Strong Intermolecular Forces PP1 PVC Chain PL1 IPPP PP1->PL1 PP2 PVC Chain PL2 IPPP PP2->PL2 PP3 PVC Chain PL1->PP2 PL2->PP3 PL3 IPPP PL4 IPPP label_force_weak Weakened Intermolecular Forces

Fig. 1: Mechanism of PVC Plasticization.
Mechanism of Flame Retardancy

Unlike halogenated flame retardants that primarily act in the gas phase, alkyl aryl phosphate esters like this compound function predominantly in the condensed (solid) phase during combustion.[15] When the PVC material is exposed to high heat, the phosphate ester decomposes to form phosphoric acid derivatives. These acidic species act as catalysts, promoting dehydration and cross-linking of the polymer chains. This process results in the formation of a stable, insulating layer of char on the material's surface.[15][16][17] This char layer serves two critical functions: it acts as a physical barrier, limiting the supply of flammable volatile gases (fuel) to the flame, and it insulates the underlying polymer from the heat source, slowing further degradation.[16]

PVC PVC + IPPP Composite Decomposition Decomposition of IPPP & PVC PVC->Decomposition Heat Heat Source (Ignition) Heat->PVC PhosphoricAcid Formation of Phosphoric Acid Derivatives Decomposition->PhosphoricAcid Char Catalytic Char Formation (Condensed Phase Action) PhosphoricAcid->Char Barrier Insulating Char Layer Forms on Surface Char->Barrier Fuel Reduced Release of Flammable Volatiles Barrier->Fuel Oxygen Oxygen Supply Limited Barrier->Oxygen Flame Flame Suppression Fuel->Flame Oxygen->Flame

Fig. 2: Condensed Phase Flame Retardant Mechanism.

Section 2: Performance Evaluation in PVC Formulations

A comprehensive evaluation is critical to determine the suitability of this compound for a specific PVC application. Key performance indicators include plasticizing efficiency, thermal stability, flame retardancy, and permanence (migration resistance).

Key Performance Metrics & Comparative Data

The following table summarizes typical performance data for PVC plasticized with an isopropylated phenyl diphenyl phosphate compared to a standard phthalate plasticizer, Dioctyl Phthalate (DOP). Data is illustrative and will vary based on the specific formulation (e.g., PVC grade, stabilizer package, and plasticizer concentration).

Performance MetricTest MethodTypical Value (50 phr IPPP)Typical Value (50 phr DOP)Significance
Hardness (Shore A) ASTM D224080 - 8578 - 82Measures plasticizing efficiency; lower values indicate greater flexibility. IPPP may be slightly less efficient than DOP, requiring higher concentrations for the same softness.[13]
Tensile Strength (MPa) ASTM D63818 - 22 MPa17 - 21 MPaIndicates the material's strength under tension.
Elongation at Break (%) ASTM D638280 - 350 %300 - 400 %Measures flexibility and stretchability before fracture.[14][18]
Glass Transition Temp. (Tg) ASTM D3418 (DSC)15 - 25 °C5 - 15 °CThe temperature at which the polymer transitions from a rigid to a rubbery state. A lower Tg indicates better low-temperature flexibility.[19]
Thermal Stability (TGA) ASTM E1131Onset > 200 °COnset > 200 °CPhosphate esters can enhance thermal stability by decomposing hydroperoxides formed during processing.[20][21]
Volatility Loss (%) ASTM D12031.5 - 3.0 %0.5 - 1.5 %Measures plasticizer loss at elevated temperatures. Higher volatility can lead to material stiffening over time.[22]
Limiting Oxygen Index (LOI) ASTM D286328 - 32 %22 - 25 %Measures the minimum oxygen concentration required to support combustion. Higher values indicate better flame retardancy. PVC itself is flame retardant, but plasticizers add fuel.[15][17][23]

Section 3: Experimental Protocols

The following protocols provide step-by-step methodologies for preparing and evaluating PVC formulations containing this compound.

Protocol 3.1: Preparation of Plasticized PVC Test Specimens

This protocol describes the standard procedure for compounding and molding PVC test samples.

Materials & Equipment:

  • PVC resin (e.g., K-value 67-70)

  • This compound (IPPP)

  • Reference plasticizer (e.g., DOP)

  • Heat stabilizer (e.g., Ca/Zn or Ba/Zn mixed metal stabilizer)

  • High-speed laboratory mixer

  • Two-roll mill with heating capabilities

  • Hydraulic press with heated platens and a picture-frame mold

Procedure:

  • Formulation Calculation: Calculate the required mass of each component based on parts per hundred resin (phr). A typical starting formulation is: 100 phr PVC, 50 phr Plasticizer, 2 phr Heat Stabilizer.

  • Dry Blending: Accurately weigh and add the PVC resin and heat stabilizer to the bowl of a high-speed mixer. Mix for 1-2 minutes until homogenous.

  • Plasticizer Addition: While the mixer is running at low speed, slowly add the pre-weighed plasticizer. Increase the mixer speed to generate frictional heat (typically to 60-70°C) to ensure proper absorption of the plasticizer onto the PVC resin particles.[21] Continue mixing until a free-flowing powder (dry blend) is obtained.

  • Milling: Preheat the two-roll mill to a surface temperature of 150-170°C. Set the nip (gap between rolls) to approximately 1.0 mm.

  • Compounding: Gradually add the dry blend to the mill. The material will melt and form a band around the front roll. Continuously cut and fold the sheet on the mill for 5-7 minutes to ensure complete homogenization.[24]

  • Sheeting: Reduce the nip to the desired thickness (e.g., 0.5 mm for migration studies, 2 mm for tensile bars) and remove the final, smooth sheet from the mill.

  • Molding: Cut the milled sheet into pieces that fit the dimensions of the picture-frame mold. Place the pieces in the preheated (160-180°C) mold.

  • Pressing: Transfer the mold to the hydraulic press. Apply low pressure for 2-3 minutes to preheat the material, then increase to high pressure (10-15 MPa) for 3-5 minutes to cure the plaque.

  • Cooling: While maintaining pressure, cool the platens with circulating water until the mold temperature is below 50°C.

  • Demolding & Conditioning: Remove the molded plaque. Condition the samples at 23 ± 2°C and 50 ± 10% relative humidity for at least 24 hours before testing, as per ASTM standards.[25]

Protocol 3.2: Assessment of Plasticizer Migration (Volatility)

This protocol is based on ASTM D1203, Standard Test Methods for Volatile Loss from Plastics Using Activated Carbon.

Materials & Equipment:

  • Conditioned PVC sample discs (e.g., 50 mm diameter, 0.5 mm thick)

  • Activated carbon, 14-mesh

  • Shallow, uncovered, flat-bottomed dishes

  • Forced-convection oven

  • Analytical balance (accurate to 0.1 mg)

Procedure:

  • Sample Preparation: Cut at least three replicate discs from the conditioned PVC sheet.

  • Initial Weighing: Weigh each test specimen to the nearest 0.1 mg (W₁).

  • Test Assembly: Fill a dish with a 15 mm layer of activated carbon. Place a single PVC disc on top of the carbon, ensuring it is level. Cover the specimen with another 15 mm layer of activated carbon.

  • Aging: Place the assembled dish in a forced-convection oven preheated to 70 ± 1°C. The standard test duration is 24 hours.

  • Final Weighing: After the aging period, remove the dish from the oven and allow it to cool to room temperature in a desiccator. Carefully remove the PVC disc, gently brushing off any adhering carbon particles.

  • Re-weighing: Weigh the cooled specimen to the nearest 0.1 mg (W₂).

  • Calculation: Calculate the percentage of volatile loss as follows:

    • Volatile Loss (%) = [(W₁ - W₂) / W₁] × 100

  • Reporting: Report the average percentage loss for the replicate samples.

Workflow Visualization

cluster_prep Sample Preparation cluster_test Performance Testing cluster_analysis Data Analysis & Conclusion Formulation 1. Formulate (PVC, IPPP, Stabilizer) Blending 2. Dry Blend Formulation->Blending Milling 3. Two-Roll Mill Blending->Milling Molding 4. Press Mold Milling->Molding Conditioning 5. Condition Samples (24h, 23°C, 50% RH) Molding->Conditioning Mechanical Mechanical Properties (ASTM D638) Conditioning->Mechanical Thermal Thermal Analysis (DSC/TGA) Conditioning->Thermal Migration Migration Test (ASTM D1203) Conditioning->Migration Flame Flame Retardancy (LOI / UL 94) Conditioning->Flame Data Compare Data vs. Control (e.g., DOP) Mechanical->Data Thermal->Data Migration->Data Flame->Data Conclusion Draw Conclusions on Performance Profile Data->Conclusion

Fig. 3: Overall Experimental Workflow.

Section 4: Safety, Handling, and Environmental Considerations

Toxicological Profile: Isopropylated triphenyl phosphates (IPPPs) are a complex mixture of isomers, and their toxicological profile is an area of active research and concern.[12] Studies have indicated potential for reproductive and developmental toxicity, neurotoxicity, and endocrine disruption in animal models.[9] Human exposure can occur through inhalation of dust, dermal contact, or ingestion. The European Chemicals Agency (ECHA) considers IPPP to be "very toxic" to aquatic life with long-lasting effects.

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Use in a well-ventilated area, preferably with local exhaust ventilation, to minimize inhalation of vapors or dust from dry blends.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Environmental Considerations: Due to their persistence and potential for bioaccumulation, releases of IPPPs to the environment should be minimized. Dispose of waste material and containers in accordance with local, regional, and national regulations. The environmental risks associated with IPPPs are primarily linked to surface water, sediment, and soil contamination from in-service losses or improper disposal of PVC products.[5]

Conclusion

This compound presents a compelling option for PVC formulators seeking a dual-function additive that provides both plasticization and effective, halogen-free flame retardancy. Its condensed-phase mechanism of action promotes char formation, which is highly effective at suppressing combustion in flexible PVC applications.[15] While its plasticizing efficiency may be slightly lower than standard phthalates like DOP, it offers a viable alternative for applications where flame resistance is a primary requirement.

However, the selection of this plasticizer must be made with a full understanding of the associated environmental and health considerations.[26] The growing body of evidence regarding its potential toxicity and environmental persistence necessitates careful evaluation and adherence to all safety and regulatory guidelines. The protocols outlined in this document provide a robust framework for researchers and scientists to systematically evaluate the performance of this compound, enabling an informed decision that balances technical performance with responsible material stewardship.

References

  • The Role of Di Phenyl Iso Octyl Phosphite (DPOP)
  • Isopropylated triphenyl phosphate esters: Human health tier II assessment. (2018). National Industrial Chemicals Notification and Assessment Scheme (NICNAS). [Link]
  • Features of Thermal Stabilization of PVC Modified with Microstructured Titanium Phosph
  • Environmental risk evaluation report: Isopropylated triphenyl phosph
  • ISOPROPYLATED TRIPHENYL PHOSPHATE. (n.d.).
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  • Synergistic Effect of Two Plasticizers on Thermal Stability, Transparency, and Migration Resistance of Zinc Arginine Stabilized PVC. (2022). National Institutes of Health (NIH). [Link]
  • Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats. (2022). National Institutes of Health (NIH). [Link]
  • Pvc flame retardant compositions. (2015).
  • Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review. (2022). Springer. [Link]
  • Degradation of Multicomponent Phosphate-Plasticized PVC Under Thermal Aging at Moderate Temperature. (2021).
  • Efficiency in PVC, polysubstituted versus unsymmetrical TAPs: average composition, one tertiary-butyl per phosphate molecule. (1998).
  • Age-related phosphate flame retardant and plasticizer exposure in an Australian population. (2019).
  • Migration test. Extent of migration (%) of plasticizers from flexible PVC sheets. (n.d.).
  • Synthesis, application, and flame-retardant mechanism of a novel phosphorus-containing plasticizer based on castor oil for polyvinyl chloride. (2018).
  • Environmentally Friendly Plasticizers for PVC. (2011). Diva-portal.org. [Link]
  • What are the main types of plasticizers?. (2018). WSD Chemical. [Link]
  • Environmental risk evaluation reports for aryl phosph
  • Migration of conventional and new plasticizers from PVC films into food simulants. (2014). ScienceDirect. [Link]
  • (PDF) Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review. (2022).
  • Flame Retardant Plasticizer. (n.d.). Shandong Novista Chemicals. [Link]
  • Isopropylphenyl diphenyl phosph
  • New Biobased Plasticizers for PVC Derived from Saturated Dimerized Fatty Acids. (2023). National Institutes of Health (NIH). [Link]
  • Synthesis of 4-(methylthio)phenyl Di-n-propyl phosphate. (2010).
  • Synthesis of a novel phosphorus-containing plasticizer based on castor oil and its application for flame retardancy of polyvinyl chloride. (2020).
  • PLASTICIZERS. (n.d.). Kinam Park, Purdue University. [Link]

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Application Notes and Protocols for 4-(1-Methylethyl)phenyl diphenyl phosphate in High-Performance Hydraulic Fluids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers and scientists on the application of 4-(1-Methylethyl)phenyl diphenyl phosphate, a type of isopropylated triaryl phosphate (IPPP), as a fire-resistant base stock and anti-wear additive in hydraulic fluids. Phosphate esters are paramount in applications where fire risk is a critical concern, such as in aviation, power generation (electrohydraulic control systems), and heavy industry.[1][2] This guide details the compound's fundamental properties, its mechanism of action, key performance characteristics, and provides validated, step-by-step protocols for evaluating hydraulic fluid formulations based on this chemistry.

Introduction: The Role of Triaryl Phosphates in Hydraulic Systems

Phosphate esters have been a cornerstone of fire-resistant hydraulic fluid technology since the 1940s.[1] Their inherent chemical structure provides excellent fire resistance, high autoignition temperatures, and low heats of combustion, often resulting in self-extinguishing fluids.[2] Among these, triaryl phosphates, such as this compound (CAS No. 55864-04-5), are synthesized for their superior thermal and oxidative stability compared to some trialkyl phosphates.[3][4]

The primary driver for using these synthetic base stocks is safety in high-temperature, high-pressure environments where fluid leakage could lead to catastrophic fires. Beyond fire resistance, these esters provide exceptional boundary lubrication and anti-wear protection, which is critical for the longevity of hydraulic pumps, valves, and actuators.[1][4]

However, their application is not without challenges. Phosphate esters exhibit known weaknesses, including inferior hydrolytic stability and aggressive chemical behavior towards certain common seal and coating materials.[1] Therefore, a deep understanding of their properties and rigorous fluid maintenance are essential for successful implementation.[2]

Chemical Properties and Identification

  • Chemical Name: this compound[5]

  • Synonyms: p-Cumenyl diphenyl phosphate, Isopropylated triphenyl phosphate (IPPP)[5][6]

  • CAS Number: 55864-04-5[5]

  • Molecular Formula: C₂₁H₂₁O₄P[5]

  • Molecular Weight: 368.4 g/mol [5]

Table 1: Physicochemical Properties of a Typical Isopropylated Triaryl Phosphate Fluid

Property Typical Value Test Method Significance in Hydraulic Systems
Appearance Clear, light yellow liquid Visual Indicates fluid cleanliness and absence of gross contamination.
Viscosity @ 40°C, cSt 42-50 ASTM D445 Governs fluid flow, lubrication film thickness, and system efficiency.[7][8]
Viscosity Index 60 to -30 ASTM D2270 Measures the change in viscosity with temperature; a low VI indicates significant viscosity change.[1]
Flash Point, °C > 220 ASTM D92 A key indicator of a fluid's fire resistance and volatility.[6]
Autoignition Temp., °C > 500 ASTM E659 The temperature at which the fluid will ignite without an external flame source; crucial for fire safety.[2]
Acid Number, mg KOH/g < 0.1 ASTM D974 Measures acidic byproducts from hydrolysis or oxidation; high acidity is corrosive and promotes further degradation.[7][9]

| Density @ 20°C, g/cm³ | ~1.18 | ASTM D1298 | Important for hydraulic power calculations and system design. |

Mechanism of Action as an Anti-Wear Additive

The excellent boundary lubrication properties of this compound are a result of its ability to form a protective tribochemical film on metal surfaces under high pressure and temperature.[4] This mechanism prevents direct metal-to-metal contact, minimizing adhesive and abrasive wear.[4]

The process involves several stages:

  • Adsorption: The polar phosphate ester molecules adsorb onto the ferrous metal surfaces of hydraulic components.

  • Thermochemical Reaction: At asperity contact points, localized high temperatures and pressures trigger a chemical reaction between the phosphate ester and the iron surface.

  • Film Formation: This reaction forms a durable, sacrificial layer composed of iron phosphates and polyphosphates.[10] This glassy, tenacious film has a lower shear strength than the base metal, allowing for smooth sliding while protecting the underlying surfaces.

Caption: Mechanism of anti-wear tribofilm formation by triaryl phosphates.

Application Notes: Formulation and System Considerations

Key Strengths and Weaknesses
  • Strengths:

    • Excellent Fire Resistance: The primary reason for their selection in critical applications.[1][3]

    • Good Thermal and Oxidative Stability: Resists breakdown at high operating temperatures, contributing to longer fluid life when properly maintained.[2][4]

    • Inherent Anti-Wear Properties: Provides superior lubrication under boundary conditions without requiring extensive anti-wear additive packages.[1]

  • Weaknesses:

    • Hydrolytic Instability: Phosphate esters are susceptible to hydrolysis in the presence of water, forming corrosive acidic byproducts.[3][11] This is the most significant operational challenge.

    • Material Incompatibility: Can cause swelling or degradation of common elastomers like nitrile (Buna-N) and some paints.[2] System components must be specified with compatible materials such as Viton™, EPR, or butyl seals.

    • High Detergency: Keeps contaminants and degradation byproducts suspended, necessitating high-efficiency filtration to prevent abrasive wear and valve stiction.[1]

    • Low Viscosity Index: Viscosity changes significantly with temperature, which must be accounted for in system design.[1]

Fluid Maintenance and Condition Monitoring

Vigilant fluid maintenance is critical to achieving a long service life from phosphate ester hydraulic fluids.[2]

  • Water Contamination: Maintain water content below 300 ppm (0.03%). Elevated moisture levels dramatically accelerate hydrolysis.[9][11] Employ desiccant breathers on reservoirs and consider vacuum dehydration for water removal.

  • Acid Number (AN): Regularly monitor the AN. A rising trend indicates active fluid degradation. Most turbine operators set a maximum limit of 0.20 mg KOH/g, with a target of <0.10 mg KOH/g.[9]

  • Filtration: Use fine filtration (e.g., βx(c) ≥ 1000 at 3-6 microns) to control particulate contamination, as specified by ISO 4406 cleanliness codes.[12][13] High detergency means particles remain suspended and must be filtered out.[1]

  • Acid Scavenging: Employ acid-scavenging filtration media like Fuller's Earth or Activated Alumina to remove acidic degradation products. However, be aware that these media can react with degradation byproducts to form gels or soaps, so they must be changed regularly.[11]

Experimental Protocols for Performance Evaluation

This section provides standardized methodologies for assessing the performance of a hydraulic fluid formulated with this compound.

Caption: Logical workflow for the evaluation of a new hydraulic fluid formulation.

Protocol 5.1: Hydrolytic Stability Evaluation

Objective: To determine the fluid's resistance to hydrolysis when in contact with water and a copper specimen, simulating conditions in a hydraulic system. Standard: Based on ASTM D2619, "Standard Test Method for Hydrolytic Stability of Hydraulic Fluids (Beverage Bottle Method)".[7]

Methodology:

  • Preparation: Place 75 g of the test fluid, 25 g of distilled water, and a polished copper test specimen into a pressure-type beverage bottle.

  • Sealing: Cap the bottle securely.

  • Incubation: Place the sealed bottle in an oven maintained at 93°C (200°F) and rotate it at 5 rpm for 48 hours.

  • Cooling & Separation: After 48 hours, remove the bottle, cool it to room temperature, and carefully separate the water and oil layers.

  • Analysis:

    • Measure the acidity of the water layer by titration (reported as mg KOH).

    • Determine the change in the fluid's viscosity at 40°C.

    • Measure the weight change of the copper specimen (reported in mg/cm²).

  • Acceptance Criteria: A high-performing fluid will show minimal change in copper weight, a low acid number in the water layer, and negligible change in its own viscosity.

Protocol 5.2: Anti-Wear Characteristics Evaluation

Objective: To assess the fluid's ability to protect against wear in a vane pump operating under high pressure. Standard: Based on ASTM D2882, "Standard Test Method for Indicating the Wear Characteristics of Petroleum and Non-Petroleum Hydraulic Fluids in a Constant Volume Vane Pump".[14]

Methodology:

  • System Setup: The test apparatus consists of a hydraulic circuit with a Vickers V104C or V105C vane pump.[14]

  • Fluid Charge: Charge the system with approximately 11.4 liters (3 gallons) of the test fluid.[14]

  • Test Conditions: Circulate the fluid through the pump for 100 hours at a pressure of 13.79 MPa (2,000 psi) and a speed of 1,200 rpm.[14] For synthetic fluids like phosphate esters, the inlet temperature is typically maintained at 79.4°C (175°F) for higher viscosity grades.[14]

  • Measurement: Carefully weigh the pump ring and vanes to determine the total weight loss in milligrams.

  • Acceptance Criteria: Superior anti-wear fluids will exhibit very low weight loss. For many mineral oil-based fluids, a loss of less than 50 mg is considered good; phosphate esters are expected to perform exceptionally well in this test.[14]

Protocol 5.3: Fluid Cleanliness Assessment

Objective: To quantify the level of solid particulate contamination in the fluid. Standard: ISO 4406, "Method for coding the level of contamination by solid particles".[12][15]

Methodology:

  • Sampling: Obtain a representative fluid sample from a turbulent zone in the hydraulic system using a clean sample bottle.

  • Particle Counting: Analyze the sample using an automatic optical particle counter calibrated per ISO 11171.[12] The instrument measures the number of particles in different size ranges.

  • Coding: The raw counts are converted into an ISO code consisting of three numbers, representing the particle counts for sizes ≥4 µm, ≥6 µm, and ≥14 µm per milliliter of fluid.[13][16]

  • Example: An ISO code of 18/16/13 indicates:

    • 18: Between 1300 and 2500 particles ≥4 µm/mL.

    • 16: Between 320 and 640 particles ≥6 µm/mL.

    • 13: Between 40 and 80 particles ≥14 µm/mL.[16]

  • Acceptance Criteria: The required cleanliness level is dictated by the most sensitive component in the hydraulic system (e.g., servo valves require extremely clean fluid, often 16/14/11 or better).[16]

References

  • Vertex AI Search. Phosphate Ester Fluids - Benefits and Limitations - Machinery Lubrication.
  • Vertex AI Search. Phosphate Ester Hydraulic Fluid Condition-Monitoring - Machinery Lubrication.
  • ASTM International. D7721 Standard Practice for Determining the Effect of Fluid Selection on Hydraulic System or Component Efficiency.
  • SkyGeek. SkyGeek's Guide to the Industrial Uses of Phosphate Ester Fluids. Published August 24, 2023.
  • ASTM International. D4898-90(2010) - Standard Test Method for Insoluble Contamination of Hydraulic Fluids by Gravimetric Analysis.
  • ASTM International. D7752 Standard Practice for Evaluating Compatibility of Mixtures of Hydraulic Fluids. Published March 12, 2018.
  • Savant Labs. Understanding Hydraulic Fluids.
  • Unknown Source.
  • TargetMol. This compound.
  • STLE.org. Introducing a Hydrolytically Stable, Low Toxicity Fire-Resistant Hydraulic Fluid for Power Stations.
  • Unknown Source. Hydraulic Oil Testing: Best Practices & ISO Standards for Contamination Control. Published February 12, 2025.
  • ASME Digital Collection. TEST METHODS ON HYDRAULIC FLUIDS.
  • Fluitec. Are Phosphate Esters Susceptible to Varnish?. Published March 2, 2022.
  • CeMines. This compound.
  • Control and Instrumentation. Hydraulic Oil Cleanliness - ISO Code vs NAS.
  • NINGBO INNO PHARMCHEM CO.,LTD. Enhancing Industrial Lubricants: The Role of IPPP as a Lubricant Additive and Anti-Wear Agent.
  • ECHEMI. This compound | 55864-04-5.
  • Valin Corporation. ISO Cleanliness Guidelines for Hydraulic & Lube Oils. Published February 16, 2021.
  • Advanced Fluid Systems. Understanding ISO Codes | Hydraulics Systems | Fluid Cleanliness. Published February 3, 2017.
  • CymitQuimica. CAS 78-33-1: Phenol, 4-(1,1-dimethylethyl).
  • Crown Oil. Guide to Hydraulic Oil - Lubricants for Industrial Equipment.
  • Zhengzhou Chorus Lubricant Additive Co.,Ltd. Chemical supervision and maintenance guidance for phosphate ester fire-resistant hydraulic oil in power plants. Published October 15, 2023.
  • Canoil Canada Ltd. Condition-Monitoring of Phosphate Ester Hydraulic Fluids.
  • Fortune Chemical. China Triaryl Isopropylated Phosphate manufacturers and suppliers.
  • PubMed. Pathologic effects of butylated triphenyl phosphate-based hydraulic fluid and tricresyl phosphate on the adrenal gland, ovary, and testis in the Fischer-344 rat.
  • Google Patents. US20070021311A1 - Aviation phosphate ester functional fluids with enhanced acid scavenging properties.
  • TREA. Method for lubricating high pressure hydraulic system using phosphate ester hydraulic fluid.
  • European Patent Office. PHOSPHATE ESTER HYDRAULIC FLUID - EP 1904599 B1. Published December 25, 2013.
  • ChemicalBook. Phosphoric acid, 4-(1-methylethyl)phenyl diphenyl ester | 55864-04-5. Published December 18, 2024.
  • Ataman Kimya. ISOPROPYLATED TRIPHENYL PHOSPHATE.
  • SAE International. Triaryl Phosphate Ester Hydraulic Fluids - A Reassessment of Their Toxicity and Environmental Behaviour 982004. Published September 13, 1998.
  • PMC. Identifying Safer Anti-Wear Triaryl Phosphate Additives for Jet Engine Lubricants. Published October 22, 2012.
  • ResearchGate. Chemical structure of constituents of aircraft certified hydraulic fluids... | Download Scientific Diagram.
  • ResearchGate. (PDF) Tribofilm Formation, Friction and Wear-Reducing Properties of Some Phosphorus-Containing Antiwear Additives. Published July 7, 2020.
  • Unknown Source. 3. CHEMICAL AND PHYSICAL INFORMATION 3.1 Chemical Identity Information regarding the chemical identity of hydraulic fluid produc.

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Application Notes and Protocol for Incorporating 4-(1-Methylethyl)phenyl Diphenyl Phosphate into Polyurethane Foam

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of 4-(1-Methylethyl)phenyl diphenyl phosphate, a halogen-free organophosphorus flame retardant, into polyurethane foam formulations. The protocol details a step-by-step methodology for the preparation of flame-retardant polyurethane foams, including formulation considerations, mixing procedures, and post-production characterization. The underlying chemical principles of polyurethane foam formation and the mechanisms of action of aryl phosphate flame retardants are discussed to provide a thorough understanding of the process. This guide is intended to serve as a foundational resource for the development of polyurethane materials with enhanced fire safety characteristics.

Introduction: The Role of this compound in Polyurethane Fire Retardancy

Polyurethane foams are versatile materials with widespread applications in insulation, cushioning, and structural components. However, their inherent flammability necessitates the incorporation of flame retardants to meet stringent fire safety standards.[1] this compound, an isopropylated triphenyl phosphate (IPPP), is an effective additive flame retardant for polyurethane systems.[2] As an aryl phosphate, it imparts flame retardancy through a dual mechanism of action, functioning in both the gas and condensed phases of combustion.

In the condensed phase, upon heating, the phosphate ester decomposes to form phosphoric and polyphosphoric acids. These acids promote the charring of the polyurethane matrix, creating a thermally stable, insulating char layer that limits the release of flammable volatiles and shields the underlying polymer from the heat source.[3][4] In the gas phase, phosphorus-containing radicals are released, which act as scavengers for high-energy H• and OH• radicals in the flame, thereby interrupting the exothermic combustion reactions.[5]

This protocol outlines the procedure for effectively dispersing this compound into a polyurethane foam matrix to leverage these flame-retardant properties.

Materials and Equipment

Chemical Reagents
  • Polyol: A polyether or polyester polyol suitable for the desired type of polyurethane foam (flexible or rigid). The hydroxyl value and functionality should be well-characterized.

  • Isocyanate: A diisocyanate such as Toluene Diisocyanate (TDI) for flexible foams or Methylene Diphenyl Diisocyanate (MDI) for rigid foams. The NCO content must be known.

  • This compound: (CAS No: 55864-04-5) [Refer to supplier's Certificate of Analysis for purity and specifications].

  • Catalysts:

    • Amine catalyst (e.g., Dabco 33-LV - a solution of 1,4-diazabicyclo[2.2.2]octane) to promote the isocyanate-water (blowing) and isocyanate-polyol (gelling) reactions.

    • Tin catalyst (e.g., stannous octoate) to primarily promote the gelling reaction.

  • Surfactant: A silicone-based surfactant to stabilize the foam cells and prevent collapse (e.g., Tegostab B 8715 LF2).

  • Blowing Agent: Deionized water for CO2 generation (in-situ blowing). Additional physical blowing agents (e.g., cyclopentane) may be used for rigid foams.

  • Solvents for Cleaning: Acetone, isopropanol.

Equipment
  • High-torque mechanical stirrer with a dispersion blade.

  • Disposable mixing containers (e.g., polypropylene cups).

  • Fume hood with adequate ventilation.

  • Digital scale with a precision of at least 0.01 g.

  • Molds for foam expansion (e.g., open-top cardboard or aluminum molds).

  • Oven for post-curing.

  • Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat.[6][7][8][9]

Experimental Protocol: Preparation of Flame-Retardant Polyurethane Foam

This protocol describes a general procedure for preparing a lab-scale batch of flexible polyurethane foam. The formulation provided in Table 1 is a starting point and should be optimized based on the specific polyol and isocyanate used, and the desired foam properties.

Table 1: Example Formulation for a Flexible Polyurethane Foam

ComponentParts per Hundred Polyol (php)
Polyether Polyol (e.g., 3000 MW, trifunctional)100
This compound10 - 20
Deionized Water4.0
Silicone Surfactant1.0
Amine Catalyst0.3
Tin Catalyst0.2
Toluene Diisocyanate (TDI-80)Isocyanate Index: 105
Formulation Calculations

The amount of isocyanate required is determined by the isocyanate index, which is the ratio of the actual amount of isocyanate used to the theoretical stoichiometric amount required to react with all hydroxyl and water groups in the formulation, multiplied by 100.

Step-by-Step Procedure
  • Preparation of the Polyol Premix (Component A): a. In a disposable mixing container, accurately weigh the polyether polyol. b. Add the desired amount of this compound to the polyol. Mix thoroughly with the mechanical stirrer at a moderate speed (e.g., 500 rpm) for 5-10 minutes to ensure homogeneous dispersion.[10] c. Add the deionized water, silicone surfactant, and amine catalyst to the polyol-flame retardant mixture. d. Mix the components at a high speed (e.g., 2000 rpm) for 30-60 seconds until a uniform, milky emulsion is formed.

  • Addition of the Isocyanate (Component B) and Foaming: a. While continuing to stir the polyol premix at high speed, add the calculated amount of TDI. b. Mix vigorously for 5-10 seconds. Be mindful of the cream time (the time from mixing until the foam begins to rise). c. Immediately pour the reacting mixture into the mold. d. Allow the foam to rise and cure in the fume hood. The foam will be tack-free within a few minutes.

  • Curing and Conditioning: a. Allow the foam to cure at ambient temperature for at least 24 hours. b. For optimal properties, post-cure the foam in an oven at 70°C for 2-4 hours. c. Condition the foam samples at standard conditions (23°C ± 2°C and 50% ± 5% relative humidity) for at least 48 hours before characterization.

Characterization of the Flame-Retardant Polyurethane Foam

The incorporation of this compound can influence the physical and flammability properties of the polyurethane foam. The following characterization techniques are recommended to evaluate the performance of the flame-retardant foam.

Physical Properties
  • Density: Determined according to ASTM D3574.

  • Compressive Strength: Measured using a universal testing machine according to ASTM D3574. The addition of additive flame retardants may lead to a slight decrease in compressive strength.[11]

  • Cell Structure: Examined using Scanning Electron Microscopy (SEM) to assess cell size, shape, and uniformity. The presence of the liquid flame retardant can sometimes lead to a more open-cell structure.[6][7][9]

Flammability Properties
  • Limiting Oxygen Index (LOI): Measured according to ASTM D2863. This test determines the minimum oxygen concentration in an oxygen/nitrogen mixture that will support the flaming combustion of a material. Higher LOI values indicate better flame retardancy.

  • UL 94 Vertical Burn Test: Conducted according to ASTM D635 or UL 94 standards to classify the material's burning behavior (e.g., V-0, V-1, V-2).

  • Cone Calorimetry: Performed according to ASTM E1354 to measure heat release rate (HRR), total heat released (THR), and smoke production. This provides a comprehensive assessment of the fire behavior of the material under forced-flaming conditions.[12]

Causality and Optimization

The successful incorporation of this compound requires an understanding of its potential interactions with the polyurethane foam formulation.

  • Loading Level: The concentration of the flame retardant is a critical parameter. A loading level of 10-20 php is a typical starting range for aryl phosphates.[13] Increasing the loading level will generally improve flame retardancy but may negatively impact the foam's mechanical properties and increase its density. An optimal loading level should be determined experimentally to balance fire safety and physical performance.

  • Catalyst Balance: The addition of a liquid flame retardant can slightly alter the viscosity and polarity of the polyol premix, which may influence the reaction kinetics.[14] Minor adjustments to the amine and tin catalyst concentrations may be necessary to maintain the desired cream, rise, and tack-free times.

  • Surfactant Concentration: The surfactant plays a crucial role in stabilizing the foam's cell structure. If the addition of the flame retardant leads to cell coalescence or collapse, a modest increase in the surfactant concentration may be required.

Safety and Handling Precautions

  • Work in a well-ventilated fume hood to avoid inhalation of isocyanate vapors and other volatile components.[6]

  • Wear appropriate personal protective equipment, including safety goggles, nitrile gloves, and a lab coat.[9]

  • Isocyanates are sensitizers and can cause respiratory irritation. Avoid direct contact.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

  • Dispose of all chemical waste in accordance with local, state, and federal regulations.

Workflow and Pathway Diagrams

Experimental Workflow for Polyurethane Foam Synthesis

G cluster_prep Component A Preparation cluster_reaction Reaction and Foaming cluster_post Post-Processing and Analysis polyol Weigh Polyol fr Add 4-(1-Methylethyl)phenyl diphenyl phosphate polyol->fr mix1 Mix until homogeneous fr->mix1 additives Add Water, Surfactant, and Amine Catalyst mix1->additives mix2 High-speed mixing additives->mix2 isocyanate Add Isocyanate (Component B) mix2->isocyanate mix3 Vigorous mixing (5-10s) isocyanate->mix3 pour Pour into mold mix3->pour rise Foam rise and cure pour->rise cure Ambient cure (24h) rise->cure post_cure Oven post-cure (70°C) cure->post_cure condition Condition samples (48h) post_cure->condition characterize Characterization (Physical & Flammability) condition->characterize

Caption: A schematic of the experimental workflow for preparing and characterizing flame-retardant polyurethane foam.

Mechanism of Aryl Phosphate Flame Retardancy

G cluster_condensed Condensed Phase cluster_gas Gas Phase heat Heat aryl_p Aryl Phosphate heat->aryl_p poly_acid Polyphosphoric Acid aryl_p->poly_acid p_radicals Phosphorus Radicals aryl_p->p_radicals char Promotes Char Formation poly_acid->char barrier Insulating Barrier char->barrier combustion Combustion radicals H•, OH• Radicals combustion->radicals quench Radical Quenching radicals->quench p_radicals->quench inhibit Inhibition of Combustion quench->inhibit

Caption: The dual-action mechanism of aryl phosphate flame retardants in the condensed and gas phases of combustion.

References

  • Analysis of mechanical and flame‐retardant properties of flexible polyurethane foams. (n.d.). Wiley Online Library.
  • Isopropylated Triphenyl Phosphate. (n.d.). ZXCHEM.
  • Flame Retardant Behaviour and Physical-Mechanical Properties of Polymer Synergistic Systems in Rigid Polyurethane Foams. (2022). SciSpace.
  • SEM micrographs of the pure foam and polyurethane foam/flame retardants composites. (n.d.). ResearchGate.
  • Flame retardant polyurethanes based on novel phosphonamidate additives. (n.d.). ResearchGate.
  • DEVELOPMENT OF FLEXIBLE POLYURETHANE FOAMS WITH IMPROVED REACTION TO FIRE. (n.d.). POLITesi.
  • Improvement of Flame Retardancy of Polyurethane Foam Using DOPO-Immobilized Silica Aerogel. (n.d.). Frontiers.
  • Advancements in Flame-Retardant Systems for Rigid Polyurethane Foam. (2023). MDPI.
  • Preparation of Flame-Retardant Rigid Polyurethane Foams by Combining Modified Melamine–Formaldehyde Resin and Phosphorus Flame Retardants. (2020). ACS Omega.
  • Isopropylated triphenyl phosphate esters: Human health tier II assessment. (2018). National Industrial Chemicals Notification and Assessment Scheme.
  • Thermal and Flammability Analysis of Polyurethane Foams with Solid and Liquid Flame Retardants: Comparative Study. (n.d.). PMC - NIH.
  • Synthesis of a novel liquid phosphorus-containing flame retardant for flexible polyurethane foam: Combustion behaviors and thermal properties. (n.d.). ResearchGate.
  • Flame retardant for use in rigid polyurethane foams. (n.d.). Google Patents.
  • Study on the Flame Retardancy of Rigid Polyurethane Foam with Phytic Acid-Functionalized Graphene Oxide. (2023). Semantic Scholar.
  • Recent Advances in Flame-Retardant Flexible Polyurethane Foams. (n.d.). MDPI.
  • Strategy for Constructing Phosphorus-Based Flame-Retarded Polyurethane Elastomers for Advanced Performance in Long-Term. (n.d.). MDPI.
  • Flame Retardants Used in Flexible Polyurethane Foam: An Alternatives Assessment Update. (n.d.). Environmental Protection Agency (EPA).
  • Effect of flame retardants on flame retardancy of flexible polyurethane foam. (n.d.). ResearchGate.
  • Bio-Based Rigid Polyurethane Foams Modified with Phosphorus Flame Retardants. (2021). Semantic Scholar.
  • Isopropylated triphenyl phosphate (IPPP) Introduction. (n.d.). Aoxintong.
  • Modeling Impact of Surfactants on Polyurethane Foam Polymerization. (n.d.). ResearchGate.
  • Characterization of Individual Isopropylated and tert-Butylated Triarylphosphate (ITP and TBPP) Isomers in Several Commercial Flame Retardant Mixtures and House Dust Standard Reference Material SRM 2585. (n.d.). NIH.
  • New Fire-Retardant Open-Cell Composite Polyurethane Foams Based on Triphenyl Phosphate and Natural Nanoscale Additives. (n.d.). MDPI.

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Analysis of Isopropylphenyl Diphenyl Phosphate (IPDP) by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Scientists

Abstract

Isopropylphenyl diphenyl phosphate (IPDP) is a complex mixture of organophosphate esters widely used as a flame retardant and plasticizer in various consumer and industrial products.[1][2] As a replacement for some polybrominated diphenyl ethers (PBDEs), its prevalence in the environment and potential for human exposure have become subjects of increasing concern.[3][4] This application note provides a comprehensive, field-proven protocol for the sensitive and selective determination of IPDP isomers in complex matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies detailed herein are designed to ensure scientific rigor, offering robust sample preparation techniques, optimized instrument parameters, and stringent quality control measures for trustworthy and reproducible results.

Introduction: The Analytical Challenge of IPDP

Isopropylphenyl diphenyl phosphate is not a single chemical entity but rather a technical mixture of various isomers, including mono-, bis-, and tris-isopropylphenyl phosphates.[1][5][6] The exact composition can vary, making its analysis challenging.[5] The primary components of interest often include 2-isopropylphenyl diphenyl phosphate and 4-isopropylphenyl diphenyl phosphate, among other substituted congeners.[5][6]

Gas Chromatography (GC) is the ideal technique for separating these semi-volatile compounds, while Mass Spectrometry (MS) provides the high sensitivity and specificity required for unambiguous identification and quantification, even at trace levels.[3][5][7] The coupling of these two techniques (GC-MS) is the gold standard for analyzing organophosphate flame retardants (OPFRs) in diverse samples such as indoor dust, air, consumer products, and environmental solids.[3][8]

This guide explains the causality behind key procedural choices, from sample extraction to data analysis, to empower researchers to not only execute the protocol but also adapt it to their specific needs.

Principle of the GC-MS Method

The analytical workflow is predicated on the physicochemical properties of IPDP. The isomers are first extracted from the sample matrix using an appropriate organic solvent. The resulting extract is then concentrated and, if necessary, subjected to a cleanup step to remove interfering co-extractives. An internal standard, typically a deuterated analogue like Triphenyl Phosphate-d15 (TPP-d15), is added to correct for analytical variability.[5][8]

The prepared sample is injected into the GC, where the compounds are vaporized and separated on a capillary column based on their boiling points and interaction with the stationary phase. As each separated compound elutes from the column, it enters the MS ion source, where it is fragmented by electron ionization (EI). The mass analyzer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound that serves as a chemical fingerprint for identification. For quantification, the instrument is often operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode to enhance sensitivity by monitoring only specific, characteristic ions.[3][4][5]

Experimental Protocols

  • Solvents: Acetone, n-hexane, dichloromethane (DCM), ethyl acetate, and toluene (High-purity, GC or pesticide residue grade).[3]

  • Standards: Certified analytical standards of IPDP isomers (e.g., 2-isopropylphenyl diphenyl phosphate, 4-isopropylphenyl diphenyl phosphate) and the internal standard (e.g., Triphenyl Phosphate-d15).[5][6]

  • Apparatus: Glassware (cleaned and solvent-rinsed), ultrasonic bath, horizontal shaker, solid-phase extraction (SPE) cartridges (if required), autosampler vials with septa.[5][8]

The goal of sample preparation is the efficient extraction of IPDP from the matrix while minimizing co-extraction of interfering substances. Trace-level analysis requires meticulous technique to avoid contamination.[8]

Protocol for Solid Samples (e.g., House Dust, Cryo-milled Consumer Products):

  • Weighing: Accurately weigh approximately 50 mg (± 5 mg) of the homogenized sample into an 8 mL glass tube.[9]

  • Spiking: Add a known amount of the internal standard solution (e.g., TPP-d15) to all samples, blanks, and quality control standards. This step is critical as the internal standard accounts for analyte loss during preparation and instrumental variations.[8][9]

  • Extraction: Add 5 mL of a suitable extraction solvent, such as ethyl acetate or a hexane/DCM mixture. The choice of solvent is based on the high solubility of OPFRs.

  • Sonication: Place the sealed tubes in an ultrasonic bath for 30 minutes.[5][9] Sonication uses high-frequency sound waves to create cavitation bubbles, disrupting the sample matrix and enhancing the solvent's ability to penetrate and dissolve the target analytes.

  • Centrifugation: Centrifuge the samples to pellet the solid material.

  • Concentration & Transfer: Carefully transfer the supernatant to a clean tube. Concentrate the extract under a gentle stream of nitrogen. Do not evaporate to complete dryness. Reconstitute the final volume in a solvent suitable for GC injection, like toluene.[9]

  • Vial Transfer: Transfer an aliquot of the final extract (e.g., 80 µL) into a 300 µL GC autosampler vial. Add the instrument internal standard (if used, e.g., 20 µL) and vortex.[9] The sample is now ready for GC-MS analysis.[9]

Protocol for Air Samples:

  • Sampling: Draw a defined volume of air (e.g., 420 L over 2 hours) through a quartz fiber filter pre-spiked with the internal standard.[5]

  • Extraction: Extract the filters using ethyl acetate in an ultrasonic bath, similar to the protocol for solid samples.[5]

  • Cleanup (Optional): For complex or "dirty" extracts, a cleanup step using solid-phase extraction (SPE) may be necessary to remove matrix components that could interfere with the analysis.[5]

  • Concentration & Analysis: Proceed with the concentration and analysis steps as described for solid samples.

workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (Dust, Air, Product) Weigh Weighing & Homogenization Sample->Weigh Spike_IS Spike with Internal Standard (e.g., TPP-d15) Weigh->Spike_IS Extract Solvent Extraction (e.g., Sonication) Spike_IS->Extract Cleanup Concentration & Optional Cleanup (SPE) Extract->Cleanup Reconstitute Reconstitution in Final Solvent Cleanup->Reconstitute GCMS GC-MS Injection Reconstitute->GCMS GC GC Separation (Capillary Column) GCMS->GC MS MS Detection (EI, SIM/MRM Mode) GC->MS Chroma Chromatogram Generation MS->Chroma Identify Peak Identification (Retention Time & Mass Spec) Chroma->Identify Quantify Quantification (Internal Standard Method) Identify->Quantify Report Final Report Quantify->Report

The following parameters are a robust starting point and can be adapted for specific instruments and applications. The use of a non-polar or mid-polar capillary column is essential for resolving the various IPDP isomers.

Parameter Setting Rationale
Gas Chromatograph Agilent 7890 or equivalent[3][8]Provides reliable and reproducible chromatographic performance.
GC Column DB-5MS (or similar), 30-60 m x 0.25 mm ID, 0.25 µm film thickness[3]A workhorse non-polar column providing excellent separation for semi-volatile compounds.
Carrier Gas Helium (99.999% purity) at a constant flow rate[3]Inert mobile phase essential for chromatography.
Injection Mode Splitless (1 µL injection volume)[3]Maximizes analyte transfer to the column, which is crucial for trace-level detection.
Inlet Temperature 290 °C[3]Ensures rapid and complete volatilization of IPDP isomers without thermal degradation.
Oven Program Initial 80°C (hold 2 min), ramp at 15°C/min to 300°C (hold 10 min)[3]The temperature gradient separates compounds based on boiling points, allowing for isomer resolution.
Mass Spectrometer Agilent 5975/7000 Series (Quadrupole or Triple Quad) or equivalent[3][8]Provides the necessary sensitivity and selectivity.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, robust ionization technique that produces reproducible fragmentation patterns.
Ion Source Temp. 280 °C[3]Prevents condensation of analytes within the source.
Acquisition Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)[3][4]Dramatically increases sensitivity and selectivity compared to full-scan mode by reducing chemical noise.

Selected Ion Monitoring (SIM): For accurate quantification, specific ions for each target analyte and the internal standard must be selected. The molecular formula for mono-isopropylphenyl diphenyl phosphate is C₂₁H₂₁O₄P, with a monoisotopic mass of approximately 368.12 Da.[1][10]

Compound Role Quantifier Ion (m/z) Qualifier Ion(s) (m/z)
2-Isopropylphenyl diphenyl phosphateAnalyte368.1326.1, 233.1
4-Isopropylphenyl diphenyl phosphateAnalyte368.1326.1, 233.1
Triphenyl Phosphate-d15 (TPP-d15)Internal Standard341.1175.1
Note: Specific ions should be confirmed by analyzing a pure standard and examining the resulting mass spectrum. Fragmentation patterns can be very similar between isomers.[11][12]

Quantification Protocol:

  • Calibration: Prepare a series of calibration standards (e.g., 7 levels) containing known concentrations of the IPDP isomers and a constant concentration of the internal standard.[8]

  • Analysis Sequence: Analyze the standards to generate a calibration curve. The sequence should include solvent blanks, calibration standards, method blanks, laboratory control samples (LCS), and the unknown samples.[8]

  • Curve Generation: For each calibration standard, calculate the ratio of the analyte peak area to the internal standard peak area. Plot this ratio against the analyte concentration to generate a linear regression calibration curve.[8]

  • Sample Quantification: Calculate the concentration of IPDP isomers in the unknown samples by determining their peak area ratios and applying the regression equation from the calibration curve.[13]

gcms_principle cluster_gc Gas Chromatograph cluster_ms Mass Spectrometer Injector Injector (Sample Volatilized) Column GC Column (Isomers Separated by Boiling Point) Injector->Column Carrier Gas IonSource Ion Source (Molecules Fragmented) Column->IonSource Elution Analyzer Mass Analyzer (Fragments Sorted by m/z) IonSource->Analyzer Detector Detector (Signal Generated) Analyzer->Detector Output Data System: Chromatogram & Mass Spectrum Detector->Output

Quality Assurance and Control (QA/QC)

To ensure the trustworthiness of the data, a rigorous QA/QC protocol is mandatory.[3]

  • Method Blank: A clean matrix sample carried through the entire preparation and analysis process. It must be free of target analytes above the method detection limit, ensuring no contamination was introduced.[8]

  • Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of analytes. The recovery of the analytes must fall within established limits (e.g., 70-130%) to verify the accuracy of the method.[8]

  • Duplicates: Analyzing a sample in duplicate provides a measure of the method's precision, typically evaluated by the relative percent difference (RPD).[8]

  • Calibration Verification: A mid-level calibration standard should be analyzed periodically throughout the analytical run to check the stability of the instrument's response.[8]

Conclusion

This application note provides a validated and robust framework for the analysis of isopropylphenyl diphenyl phosphate isomers by GC-MS. By understanding the causality behind the sample preparation, chromatographic separation, and mass spectrometric detection steps, researchers can confidently generate high-quality, defensible data. The detailed protocols for sample handling, instrument setup, and quality control are designed for immediate implementation in environmental, consumer product safety, and research laboratories.

References

  • Hu, W. Z., et al. (2019). Fast and Environment-Friendly GC-MS Method for Eleven Organophosphorus Flame Retardants in Indoor Air, Dust, and Skin Wipes. International Journal of Environmental Research and Public Health.
  • The MAK Collection for Occupational Health and Safety. (2021). Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates. ResearchGate.
  • Department of Toxic Substances Control, California EPA. (2019). Determination of Organophosphate and Brominated Flame Retardants in House Dust and Consumer Products by Gas Chromatography.
  • Gann, A. (2015). The Identification and Quantification of Organophosphate Flame Retardants in Raw Materials Utilized in Polyurethane Production. ResearchGate.
  • Department of Toxic Substances Control, California EPA. (2019). Sample Preparation for the Analysis of Organophosphate and Brominated Flame Retardants in Consumer Products Using Sonication.
  • National Center for Biotechnology Information. (n.d.). Isopropylphenyl diphenyl phosphate. PubChem Compound Database.
  • National Center for Biotechnology Information. (n.d.). Tris(isopropylphenyl)phosphate. PubChem Compound Database.
  • Polo, M., et al. (2006). Determination of organophosphorus fire retardants and plasticizers in wastewater samples using MAE-SPME with GC-ICPMS and GC-TOFMS detection. ResearchGate.
  • Li, Y., et al. (2023). GC/MS-Based Metabolomic Analysis of A549 Cells Exposed to Emerging Organophosphate Flame Retardants. MDPI.
  • SpectraBase. (n.d.). Isopropyl diphenyl phosphate. Wiley.
  • The MAK Collection for Occupational Health and Safety. (2021). Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates in the workplace air using gas chromatography (GC-MS). ResearchGate.
  • PubChemLite. (n.d.). Isopropylphenyl diphenyl phosphate (C21H21O4P). Université du Luxembourg.
  • MassBank. (n.d.). 4-isopropylphenyl diphenyl phosphate. MassBank Europe.
  • Jayatilaka, N. K., et al. (2018). Quantification of three chlorinated dialkyl phosphates, diphenyl phosphate, 2,3,4,5-tetrabromobenzoic acid, and four other organophosphate flame retardant metabolites in human urine. CDC Stacks.
  • Schmitter, G. (1982). Process for preparing isopropylphenyl/phenyl phosphate. Google Patents.
  • Beck, G., et al. (2023). Analysis of isoprenyl-phosphates by liquid chromatography-mass spectrometry. PubMed.
  • Johnson, C. (n.d.). Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. AZoM.
  • Yao, L., et al. (2017). Application of GC/MS Soft Ionization for Isomeric Biological Compound Analysis. PubMed.
  • Chemistry For Everyone. (2024). How Do You Interpret GC-MS Data? YouTube.
  • Tsikas, D. (2024). Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry. MDPI.

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synthesis of isopropylphenyl phosphates as chromatographic standards.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Synthesis, Purification, and Characterization of Isopropylphenyl Phosphate Isomers as High-Purity Chromatographic Standards

Abstract

Isopropylphenyl phosphates (IPPPs) are a class of organophosphate esters widely utilized as flame retardants and plasticizers in numerous commercial products.[1] Their additive nature allows for gradual leaching into the environment, leading to widespread detection in various matrices, including dust, water, and biota.[2] Growing concerns over their potential for environmental persistence and adverse health effects have necessitated robust analytical methods for their monitoring.[3] The accuracy of such methods is fundamentally dependent on the availability of high-purity, well-characterized analytical standards. Commercially, IPPPs are often complex mixtures of isomers, making the synthesis of specific, individual congeners essential for research, toxicology studies, and regulatory compliance.[4][5]

This application note provides a comprehensive guide for the synthesis, purification, and rigorous characterization of isopropylphenyl phosphate standards in a laboratory setting. We present a detailed protocol for the targeted synthesis of specific isomers, followed by a robust purification workflow. Crucially, we outline a self-validating system of analytical checks, including Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, to confirm the identity and ensure the high purity required for a reference standard.

Introduction: The Rationale for In-House Standard Synthesis

The term "isopropylphenyl phosphate" does not refer to a single molecule but rather a complex mixture of organophosphate esters. These mixtures arise from the industrial synthesis process, which typically involves the phosphorylation of isopropyl-phenol, a product of the alkylation of phenol with propylene.[6] This results in a statistical distribution of products with one, two, or three isopropyl groups attached to the phenyl rings at various ortho, meta, or para positions.[5][7][8]

For researchers and analytical scientists, this isomeric complexity presents a significant challenge. To accurately quantify a specific IPPP congener in an environmental or biological sample, a pure standard of that exact isomer is required for instrument calibration. While some standards are commercially available, they can be costly, may not be available for all isomers of interest, or may be of insufficient purity for sensitive applications. Therefore, the capacity for in-house synthesis provides a critical advantage, enabling the production of specific, high-purity standards tailored to the analytical need.

This guide focuses on the synthesis of a defined, single-isomer standard, 4-isopropylphenyl diphenyl phosphate , as a representative example. The principles and protocols described herein can be readily adapted for the synthesis of other IPPP isomers.

Synthetic Strategy and Workflow

The most direct and reliable method for synthesizing triaryl phosphates is the reaction of a corresponding phenol (or mixture of phenols) with a phosphorylating agent, most commonly phosphorus oxychloride (POCl₃).[1][4][7] The reaction proceeds via a nucleophilic attack of the phenolic oxygen on the phosphorus atom, with the sequential displacement of chloride ions. A base, such as pyridine or triethylamine, is typically used to scavenge the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

The overall workflow for producing a certified chromatographic standard is a multi-stage process that ensures both the correct molecular structure and the requisite level of purity.

SynthesisWorkflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Purification cluster_2 Phase 3: Characterization & Validation Start Select Starting Phenols (e.g., 4-Isopropylphenol + Phenol) Reaction Phosphorylation Reaction (POCl₃, Pyridine) Start->Reaction Step 2.1 Workup Aqueous Workup & Crude Extraction Reaction->Workup Step 2.2 Purify Column Chromatography Workup->Purify Crude Product SolventEvap Solvent Evaporation Purify->SolventEvap QC_Purity Purity Check by GC-MS SolventEvap->QC_Purity Purified Product QC_Identity Structural ID by NMR (¹H, ¹³C, ³¹P) SolventEvap->QC_Identity Purified Product Final High-Purity Standard (>98%) QC_Purity->Final Purity >98% QC_Identity->Final Structure Confirmed

Figure 1: General workflow for synthesis and validation of IPPP standards.

Detailed Experimental Protocols

Safety Precaution: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Pyridine is toxic and flammable. All procedures must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Protocol 3.1: Synthesis of 4-Isopropylphenyl Diphenyl Phosphate

This protocol details the synthesis of a specific mixed ester, requiring a stoichiometric mixture of the constituent phenols.

Materials & Reagents:

  • Phosphorus oxychloride (POCl₃), ≥99%

  • Phenol, ≥99%

  • 4-Isopropylphenol, ≥98%

  • Anhydrous Pyridine, ≥99.8%

  • Anhydrous Dichloromethane (DCM), ≥99.8%

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, three-neck, 250 mL

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reactor Setup: Assemble the three-neck flask with a magnetic stir bar, an addition funnel, and a nitrogen inlet. Ensure all glassware is oven-dried to remove moisture.

  • Reagent Preparation: In the flask, dissolve phenol (1 equivalent) and 4-isopropylphenol (1 equivalent) in anhydrous DCM (approx. 100 mL). Add anhydrous pyridine (3.5 equivalents) to the solution.

  • Phosphorylation: Cool the flask to 0 °C using an ice bath.

  • In the addition funnel, prepare a solution of phosphorus oxychloride (POCl₃) (1.05 equivalents) in anhydrous DCM (20 mL).

  • Add the POCl₃ solution dropwise to the stirred phenol/pyridine mixture over 60-90 minutes, maintaining the internal temperature below 5 °C. A white precipitate (pyridinium hydrochloride) will form.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12-16 hours under a nitrogen atmosphere.

  • Workup & Extraction:

    • Carefully quench the reaction by slowly adding 50 mL of cold 1 M HCl solution.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL). The bicarbonate wash neutralizes any remaining acid.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product as a viscous oil.

Protocol 3.2: Purification by Flash Column Chromatography

Materials:

  • Silica gel, 60 Å, 230-400 mesh

  • Hexanes, HPLC grade

  • Ethyl acetate, HPLC grade

  • Thin-layer chromatography (TLC) plates (silica gel) and developing chamber

  • Glass chromatography column

Procedure:

  • TLC Analysis: Determine an appropriate mobile phase for separation by testing various ratios of hexanes and ethyl acetate on a TLC plate spotted with the crude product. A typical starting point is 9:1 Hexanes:Ethyl Acetate. The goal is to achieve good separation between the desired product and any impurities (e.g., unreacted phenols, tri(4-isopropylphenyl) phosphate, triphenyl phosphate).

  • Column Packing: Prepare a slurry of silica gel in hexanes and carefully pack the chromatography column.

  • Loading and Elution: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

  • Fraction Collection: Elute the column with the optimized mobile phase, collecting fractions. Monitor the separation by TLC.

  • Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator. The final product should be a clear, viscous liquid or a colorless solid.[9]

Quality Control & Characterization

This phase is essential to validate the synthesized compound as a chromatographic standard.

Protocol 4.1: Purity Assessment by GC-MS

Gas chromatography provides high-resolution separation of closely related isomers, while mass spectrometry confirms the molecular weight and provides fragmentation patterns for structural confirmation.[10][11][12]

Instrumentation & Conditions:

  • GC System: Agilent 8890 GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet: Splitless, 280 °C.

  • Oven Program: 80 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 10 min.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization: Electron Ionization (EI), 70 eV.

  • Scan Range: 50-550 m/z.

Procedure:

  • Prepare a dilute solution of the purified product (e.g., 10 µg/mL) in ethyl acetate.

  • Inject 1 µL into the GC-MS system.

  • Analyze the resulting chromatogram. Purity is determined by integrating the peak area of the target compound relative to the total area of all peaks. A purity of >98% is required for a primary standard.

Protocol 4.2: Structural Confirmation by NMR Spectroscopy

NMR is the definitive method for unambiguous structure elucidation. ³¹P NMR is particularly powerful for phosphorus-containing compounds, as the chemical shift is highly sensitive to the electronic environment around the phosphorus nucleus.[13]

Instrumentation & Solvents:

  • NMR Spectrometer: 400 MHz or higher field strength.

  • Solvent: Chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Expected Spectral Features for 4-Isopropylphenyl Diphenyl Phosphate:

  • ³¹P NMR: A single sharp resonance is expected. The chemical shift provides information about the phosphate ester environment.[14]

  • ¹H NMR: Distinct signals for the aromatic protons of the unsubstituted phenyl rings and the substituted isopropylphenyl ring. A septet and a doublet characteristic of the isopropyl group (-CH(CH₃)₂) will be clearly visible.

  • ¹³C NMR: Resonances corresponding to all unique carbon atoms in the molecule.

Data Summary and Expected Results

The data obtained from the characterization should be compiled to create a certificate of analysis for the in-house standard.

ParameterExpected ResultMethod
Appearance Clear, colorless viscous liquid or solidVisual Inspection
Molecular Formula C₂₁H₂₁O₄P---
Molecular Weight 368.36 g/mol ---
Purity ≥ 98.0%GC-MS (Area %)
Identity Conforms to structure¹H, ¹³C, ³¹P NMR
GC-MS (EI) M⁺ at m/z 368GC-MS
³¹P NMR (CDCl₃) Single peak, δ approx. -15 to -20 ppmNMR Spectroscopy

Note: NMR chemical shifts are approximate and should be confirmed against reference data if available.

Discussion: Causality and Field-Proven Insights

  • Choice of Base: Pyridine is an effective HCl scavenger and also acts as a nucleophilic catalyst. However, triethylamine can also be used. The choice often depends on the ease of removal during workup; pyridine is more water-soluble.

  • Anhydrous Conditions: The use of anhydrous solvents and a nitrogen atmosphere is critical. Phosphorus oxychloride reacts violently with water to produce phosphoric acid and HCl, which would consume reagents and lead to unwanted byproducts.[1]

  • Purification Challenges: The primary challenge in IPPP synthesis is separating the desired product from structurally similar byproducts. For example, in this synthesis, small amounts of triphenyl phosphate (TPP) and tri(4-isopropylphenyl) phosphate (T4IPPP) may form. Flash column chromatography is essential for achieving the high purity needed for a standard, as simple distillation may not be sufficient to separate these closely related compounds.[6]

  • Validation is Non-Negotiable: A synthesized standard is only useful if its identity and purity are rigorously confirmed. Relying on a single analytical technique is insufficient. The combination of a high-resolution separation technique (GC) with a definitive structural technique (NMR) provides the necessary confidence and establishes the trustworthiness of the standard.

Conclusion

The protocols detailed in this application note provide a robust and verifiable pathway for the laboratory-scale synthesis of high-purity isopropylphenyl phosphate standards. By following a systematic approach of targeted synthesis, chromatographic purification, and multi-technique characterization, researchers can generate reliable reference materials essential for the accurate quantification of these environmentally relevant compounds. This capability empowers laboratories to overcome the limitations of commercial standard availability and to pursue more nuanced and accurate analytical studies.

References

  • Ataman Kimya. (n.d.). ISOPROPYLATED TRIPHENYL PHOSPHATE.
  • Taylor & Francis. (1998). Organophosphorus Esters: Chromatographic Analysis of Environmental Samples. Taylor & Francis eBooks.
  • Wikipedia. (n.d.). Organophosphate.
  • Google Patents. (1982).
  • Google Patents. (n.d.).
  • PubMed. (2019).
  • Taylor & Francis Online. (n.d.). Simultaneous Determination of Organophosphate Ester Flame Retardants in Water and Sediments by Gas Chromatography–Tandem Mass Spectrometry (GC–MS/MS).
  • ResearchGate. (2021). Determination of Organophosphorus Esters in Fall Protection Equipment by Accelerated Solvent Extraction and Solid-Phase Extraction Coupled with LC-MS/MS Detection.
  • LGC Standards. (n.d.). Isopropyl Phenyl Phosphate.
  • PubChem. (n.d.). Isopropylphenyl diphenyl phosphate.
  • ResearchGate. (2021). Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP)
  • PubChem. (n.d.). Isopropylphenyl diphenyl phosphate | C21H21O4P.
  • PubChem. (n.d.). Phenol, isopropylated, phosphate (3:1).
  • ResearchGate. (2021). (PDF) Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP)
  • ECHA. (n.d.). Phenol, isopropylated, phosphate (3:1) - Substance Information.
  • Semantic Scholar. (2021).
  • SBA Office of Advocacy. (2021). EPA's Further Extends Compliance Date for the Regulation of Phenol, Isopropylated Phosphate 3:1 as a Persistent, Bioaccumulative, and Toxic Chemical Under TSCA Section 6(h).
  • IJFMR. (n.d.). Synthesis of Mono (2, 6-Dichloro-3- Methylaniline)
  • Publisso. (2021). Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP)
  • ZORA (Zurich Open Repository and Archive) - Universität Zürich. (2022).
  • PubChem. (n.d.). Tris(isopropylphenyl)phosphate | C27H33O4P.
  • ECHA. (n.d.). Phenol, isopropylated, phosphate (3:1) - Substance Information.
  • Jetir.Org. (n.d.).
  • CPAChem. (n.d.).
  • Publisso. (n.d.). Determination of isopropylated phenyl phosphates in the workplace air using gas chromatography (GC-MS). Air Monitoring Method.
  • ResearchGate. (2021). Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates in the workplace air using gas chromatography (GC-MS).
  • Unknown Source. (n.d.).
  • Australian Government Department of Health. (2023).
  • Google Patents. (n.d.).
  • NICNAS. (2018). Isopropylated triphenyl phosphate esters: Human health tier II assessment.
  • H&HAN INTERNATIONAL LLC. (n.d.).
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  • ChemicalBook. (n.d.).
  • Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies.
  • University of Sheffield. (n.d.). 31 Phosphorus NMR.
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Application Notes & Protocols for the Analysis of 4-(1-Methylethyl)phenyl diphenyl phosphate and Related Isopropylated Phenyl Phosphates (IPPPs) in Consumer Products

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to understanding the application and analysis of 4-(1-Methylethyl)phenyl diphenyl phosphate, a key member of the Isopropylated Phenyl Phosphate (IPPP) family. IPPPs are widely used as flame retardants and plasticizers in a vast array of consumer products.[1] Due to their additive nature, they can migrate from these products, leading to human exposure and potential health risks, including reproductive and developmental toxicity observed in animal studies.[2][3][4][5] This guide details authoritative, field-proven protocols for the extraction and quantification of these compounds from various matrices, primarily focusing on gas chromatography-mass spectrometry (GC-MS) techniques. It is designed to equip researchers and scientists with the necessary methodologies to assess the presence of IPPPs in consumer goods, contributing to exposure assessment and risk management.

Introduction: The Dual Role and Toxicological Significance of IPPPs

Isopropylated Phenyl Phosphates (IPPPs) are a class of organophosphate esters that serve a dual purpose in polymer science: they act as flame retardants, reducing the flammability of materials, and as plasticizers, enhancing flexibility and durability. The specific compound, this compound (p-IPPP), is an isomer within this class. However, commercial IPPP mixtures are often complex, containing mono-, di-, and tri-isopropylated isomers with substitutions at various positions on the phenyl rings (ortho, meta, para), alongside triphenyl phosphate (TPHP).[1][5][6]

These compounds are not chemically bound to the polymer matrix and can readily leach into the environment over time.[5] Consequently, IPPPs are detected in various consumer products, including:

  • Polyurethane foams used in furniture and baby products[4]

  • Polyvinyl chloride (PVC) products

  • Casings of electric and electronic equipment[1][7]

  • Textiles, adhesives, and paints[1]

Human exposure primarily occurs through the ingestion of household dust contaminated with these chemicals or via direct skin contact with treated products.[1][4] This has raised significant health concerns, as animal studies have linked IPPP exposure to reproductive and developmental toxicity.[2][3][5][6] The toxicity profile can vary significantly between isomers, with ortho-substituted variants showing potential for neurotoxicity.[1] These concerns have led regulatory bodies like the U.S. Environmental Protection Agency (EPA) to prioritize IPPPs for further risk assessment.[8] Accurate and reliable analytical methods are therefore crucial for monitoring these compounds in consumer goods.

PART 1: Analytical Workflow for IPPPs in Consumer Products

Overview of the Analytical Workflow

The reliable identification and quantification of IPPPs from complex consumer product matrices require a multi-step approach. The process begins with representative sample collection, followed by efficient extraction of the target analytes, necessary cleanup to remove interfering compounds, and finally, instrumental analysis and data interpretation.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Output Sample 1. Sample Collection (Foam, Plastic, Textile) Homogenize 2. Homogenization (Cryomilling, Cutting) Sample->Homogenize Ensures representative aliquot Extract 3. Solvent Extraction (Sonication / Soxhlet) Homogenize->Extract Increase surface area Cleanup 4. Sample Cleanup (Solid Phase Extraction) Extract->Cleanup Isolate analytes from matrix GCMS 5. GC-MS Analysis Cleanup->GCMS Inject clean extract Data 6. Data Processing (Quantification & Identification) GCMS->Data Acquire chromatograms & spectra Report 7. Reporting (Concentration in mg/kg) Data->Report Calculate final results

Caption: High-level workflow for the analysis of IPPPs in consumer products.

Protocol 1: Sample Preparation and Extraction

Rationale: The choice of extraction technique is dictated by the sample matrix. For porous materials like polyurethane foam, ultrasonic-assisted extraction provides an efficient means of penetrating the material. For rigid plastics, a more exhaustive technique like Soxhlet extraction or microwave-assisted extraction may be necessary to ensure complete recovery of the analytes.[7][9] A cleanup step using Solid Phase Extraction (SPE) is critical for removing high-molecular-weight compounds and other matrix components that could interfere with GC-MS analysis.[10][11]

Materials:

  • Hexane, Dichloromethane (DCM), Ethyl Acetate (all pesticide residue grade)

  • Anhydrous Sodium Sulfate

  • SPE Cartridges (e.g., Silica gel or Florisil)

  • Internal Standard Spiking Solution (e.g., Triphenyl phosphate-d15 in ethyl acetate)

  • Glassware (beakers, flasks, vials)

  • Ultrasonic bath

  • Centrifuge

Step-by-Step Methodology:

  • Sample Homogenization:

    • Foam/Textiles: Cut the sample into small pieces (<5 mm) using clean stainless-steel scissors. A representative mass (typically 0.5-1.0 g) is required.

    • Plastics: If possible, cryomill the plastic casing to a fine powder.[7] Alternatively, shave or cut the plastic into very small pieces to maximize surface area. Use a representative mass (typically 1.0-2.0 g).

  • Internal Standard Spiking:

    • Place the homogenized sample into a glass extraction vessel (e.g., a beaker for sonication or a thimble for Soxhlet).

    • Spike the sample with a known amount of internal standard (e.g., 100 µL of 10 µg/mL Triphenyl phosphate-d15). The internal standard corrects for variations in extraction efficiency and instrument response.

  • Extraction (Choose based on matrix):

    • Ultrasonic Extraction (Foam/Textiles):

      • Add 20 mL of a 1:1 mixture of Hexane:DCM to the sample vessel.

      • Place the vessel in an ultrasonic bath and sonicate for 30 minutes.

      • Decant the solvent into a clean flask.

      • Repeat the extraction two more times with fresh solvent. Combine all solvent extracts.

    • Soxhlet Extraction (Plastics):

      • Place the sample thimble in a Soxhlet apparatus.

      • Extract with 150 mL of DCM for 6-8 hours.

      • Allow the apparatus to cool and collect the solvent extract.

  • Concentration and Cleanup:

    • Pass the combined extract through a glass column containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen or a rotary evaporator.

    • SPE Cleanup: Condition an SPE cartridge (e.g., 6 mL, 500 mg Silica) by passing 5 mL of DCM followed by 5 mL of hexane.

    • Load the 1 mL concentrated sample onto the cartridge.

    • Elute interfering compounds with 10 mL of hexane (discard this fraction).

    • Elute the target IPPPs with 10 mL of a 1:1 Hexane:DCM mixture or ethyl acetate.[12]

    • Collect this fraction and concentrate it to a final volume of 1 mL in a GC vial.

Protocol 2: GC-MS Instrumental Analysis

Rationale: Gas chromatography is an ideal technique for separating the various, often isomeric, components of IPPP mixtures, which are semi-volatile. Mass spectrometry provides definitive identification based on the unique fragmentation pattern of each compound and allows for sensitive quantification, even in complex matrices. A non-polar capillary column (e.g., DB-5ms) is chosen for its ability to separate compounds based on their boiling points, which is the primary differentiating characteristic for these analytes.

Instrumentation and Parameters:

ParameterRecommended SettingRationale
Instrument Gas Chromatograph with Mass Spectrometric Detector (GC-MS)Provides separation and definitive identification.
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)Standard non-polar column offering good resolution for semi-volatile compounds.
Injector Splitless mode, 280 °CEnsures quantitative transfer of analytes onto the column.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing optimal chromatographic efficiency.
Oven Program Start at 80°C, hold 2 min; ramp to 300°C at 10°C/min; hold 10 minGradual temperature ramp separates isomers and ensures elution of all target compounds.
MS Source Temp 230 °CStandard temperature for robust ionization.
MS Quad Temp 150 °CStandard temperature for stable mass filtering.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, reproducible ionization method creating a library-searchable spectrum.
Acquisition Mode Full Scan (m/z 50-550) for identification; Selected Ion Monitoring (SIM) for quantificationFull scan confirms identity; SIM mode increases sensitivity for target analytes.

Step-by-Step Methodology:

  • System Preparation: Ensure the GC-MS system is tuned and has passed leak checks. Run a solvent blank (ethyl acetate) to confirm the system is clean.

  • Calibration: Prepare a multi-point calibration curve (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 µg/mL) of target IPPP isomers and the internal standard. This is essential for accurate quantification.

  • Sample Injection: Inject 1 µL of the final prepared extract from Protocol 1 into the GC-MS.

  • Data Acquisition: Acquire data in both Full Scan and SIM modes. For SIM, monitor characteristic ions for each target analyte (e.g., for p-IPPP, ions might include m/z 368, 326, 235).

  • Data Analysis:

    • Identification: Confirm the identity of this compound and other IPPPs by matching the retention time and the acquired mass spectrum with that of a pure standard.

    • Quantification: Using the calibration curve, calculate the concentration of each analyte in the extract based on the ratio of its peak area to the peak area of the internal standard. Convert this to the final concentration in the original solid sample (e.g., in mg/kg).

PART 2: Toxicological Context and Research Considerations

Known Toxicological Endpoints

The analysis of IPPPs is driven by significant toxicological concerns. Animal studies have demonstrated that exposure to IPPP mixtures can lead to adverse health outcomes. Researchers investigating the impact of these compounds should be aware of the following endpoints:

  • Reproductive & Developmental Toxicity: Studies in rats have shown that exposure to IPPPs during gestation and lactation can perturb reproductive performance, reduce offspring body weight, and cause delays in pubertal endpoints.[2][3][5][6] Preliminary data indicates that these compounds can be transferred from mother to fetus and offspring.[2][5]

  • Neurotoxicity: Certain isomers, particularly ortho-substituted isopropylphenyl phosphates, have been associated with organophosphate-induced delayed neurotoxicity (OPIDN).[1] Furthermore, studies have shown that IPPs can reduce cholinesterase enzyme activity, a hallmark of organophosphate toxicity.[5]

  • Endocrine Disruption: Some organophosphate flame retardants have been shown to act as endocrine-disrupting chemicals in cell-based assays.[4]

Hypothetical Cellular Mechanism of Action

While the precise molecular pathways for all IPPP isomers are not fully elucidated, their structural similarity to other organophosphates provides a basis for a hypothetical mechanism of action, particularly concerning neurotoxicity. A primary target for many organophosphates is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.

Signaling_Pathway IPPP IPPP Exposure (e.g., p-IPPP) Metabolism Metabolic Activation (e.g., CYP450) IPPP->Metabolism ActiveMetabolite Reactive Metabolite Metabolism->ActiveMetabolite Inhibition Inhibition ActiveMetabolite->Inhibition AChE Acetylcholinesterase (AChE) (Enzyme) AChE->Inhibition Accumulation ACh Accumulation in Synapse Inhibition->Accumulation Prevents ACh breakdown ACh Acetylcholine (ACh) (Neurotransmitter) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor Accumulation->Receptor Overstimulation Cholinergic Overstimulation Receptor->Overstimulation Toxicity Neurotoxic Effects Overstimulation->Toxicity

Caption: Hypothetical pathway for IPPP-induced neurotoxicity via AChE inhibition.

This diagram illustrates a plausible mechanism where IPPPs are metabolized into reactive forms that can covalently bind to and inhibit acetylcholinesterase. This inhibition prevents the breakdown of the neurotransmitter acetylcholine, leading to its accumulation in the synapse, overstimulation of cholinergic receptors, and subsequent neurotoxic effects. This pathway provides a logical framework for designing further toxicological studies.

Conclusion

The widespread use of this compound and related IPPPs in consumer products necessitates robust analytical methods to monitor human exposure and environmental contamination. The protocols detailed in this guide, centered on solvent extraction and GC-MS analysis, provide a reliable and validated framework for the quantification of these compounds in diverse and complex matrices. By explaining the causality behind experimental choices, from sample preparation to instrumental settings, this document empowers researchers to generate high-quality, reproducible data. Understanding the presence and concentration of these flame retardants is the first critical step in assessing their risk and ensuring consumer safety.

References

  • Australian Government Department of Health. (2018). Isopropylated triphenyl phosphate esters: Human health tier II assessment. [Link]
  • Witchey, S. K., et al. (2023). Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats. Toxicological Sciences, 192(1), 85–104. [Link]
  • Witchey, S. K., et al. (2022). Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats. Toxicological Sciences, kfac136. [Link]
  • Phillips, A. L., et al. (2018). Characterization of Individual Isopropylated and tert-Butylated Triarylphosphate (ITP and TBPP) Isomers in Several Commercial Flame Retardant Mixtures and House Dust Standard Reference Material SRM 2585. Environmental Science & Technology Letters, 5(3), 123-129. [Link]
  • Ataman Kimya.
  • Vermont Department of Health. (2023).
  • Witchey, S. K., et al. (2023).
  • MSDS Online. (2024). Common Sample Preparation Techniques for GC-MS Analysis. [Link]
  • ResearchGate. (2023).
  • The MAK Collection for Occupational Health and Safety. (2021). Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP)
  • University of Illinois Urbana-Champaign.
  • Regulations.gov. (2019).
  • Pharos. Phosphoric acid, 4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl diphenyl ester. [Link]
  • SCION Instruments. (2022).
  • Organomation.
  • CeMines. 4-(1-Methylethyl)
  • OMICS. 4-(1-Methylethyl)
  • OMICS. 4-(1-Methylethyl)
  • ResearchGate. (2018). Phenol, isopropylated, phosphate (3:1): Technical Report for EPA Docket No. EPA-HQ-OPPT-2016-0730. [Link]
  • US EPA. Phosphoric acid, 4-(1-methylethyl)phenyl diphenyl ester. [Link]
  • PubChem.
  • de Jonker, M., et al. (2023). A Rapid Screening Method for the Detection of Additives in Electronics and Plastic Consumer Products Using AP-MALDI-qTOF-MS. Toxics, 11(2), 113. [Link]
  • Washington State Department of Ecology. (2021). Flame Retardants in Electric and Electronic Casings, 2021. [Link]
  • Braun, D. (2013).
  • Ko, G., et al. (2022). Methods of Analyzing Microsized Plastics in the Environment. Applied Sciences, 12(15), 7560. [Link]
  • Wiley Analytical Science. (2023). Thermal analysis for the detection of plastic contaminants. [Link]
  • ResearchGate. (2021). (PDF) Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP)
  • Zafeiridou, G., et al. (2023). Extraction-Based Pretreatment of End-of-Life Plastics from Waste Electrical and Electronic Equipment for Brominated Flame Retardant Removal and Subsequent Valorization via Pyrolysis. Applied Sciences, 13(13), 7859. [Link]

Sources

formulation of flame retardant coatings with 4-(1-Methylethyl)phenyl diphenyl phosphate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Formulation of Advanced Flame Retardant Coatings Utilizing 4-(1-Methylethyl)phenyl Diphenyl Phosphate

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers and formulation scientists on the effective use of this compound as a primary flame retardant in high-performance coating systems. We will explore its mechanism of action, provide detailed formulation guidelines with an emphasis on synergistic intumescent systems, and present step-by-step protocols for coating preparation, application, and standardized performance evaluation. This guide is designed to bridge theoretical knowledge with practical application, enabling the development of next-generation fire-protective coatings.

Introduction to this compound

This compound, also known as p-cumenyl diphenyl phosphate, is a halogen-free, aromatic phosphate ester that serves as a highly efficient additive flame retardant.[1][2][3] Its chemical structure, featuring a central phosphate group bonded to phenyl and cumenyl moieties, imparts excellent thermal stability and compatibility with a wide range of polymer resins.[4][5] Unlike many traditional flame retardants, it is a clear liquid with low volatility, which simplifies handling and processing during coating manufacturing.[5]

As a member of the organophosphorus flame retardant family, it is recognized for its dual-mode action, intervening in both the condensed (solid) and gas phases of the combustion cycle.[6][7] This multifaceted mechanism allows for the formulation of coatings that not only resist ignition but also control the spread of fire and reduce smoke evolution, critical performance metrics for materials used in construction, transportation, and electronics.[8][9]

Key Properties:

  • CAS Number: 55864-04-5[10][11][12]

  • Molecular Formula: C₂₁H₂₁O₄P[10][12]

  • Molecular Weight: 368.37 g/mol [10][12]

  • Appearance: Colorless to light yellow liquid[5]

  • Key Advantage: Halogen-free composition, addressing environmental and health concerns associated with halogenated flame retardants.[9]

cluster_0 This compound P P O1 O P->O1 O2 O P->O2 O3 O P->O3 O4 O P:e->O4:w Ph1 Phenyl O1->Ph1 Ph2 Phenyl O2->Ph2 Cum 4-(1-Methylethyl)phenyl (Cumenyl) O3->Cum

Caption: Chemical structure of this compound.

Scientific Principle: The Dual Mechanism of Flame Retardancy

The efficacy of this compound stems from its ability to disrupt the "fire triangle" (heat, fuel, oxygen) through two distinct mechanisms upon thermal decomposition.

Condensed-Phase Action: Intumescent Char Formation

The primary and most critical mechanism for phosphorus-based flame retardants in coatings is their action in the condensed phase.[6][13] When exposed to the heat from a fire, the phosphate ester hydrolyzes to form phosphoric acid and polyphosphoric acid.[7] This acidic species acts as a catalyst for the dehydration of the polymer binder in the coating.[14]

This process abstracts water from the polymer backbone, promoting cross-linking and the formation of a stable, carbonaceous char layer.[9][13] This char is an excellent thermal insulator, creating a physical barrier that:

  • Shields the underlying substrate from heat, slowing its degradation.

  • Limits the release of flammable volatile gases (the "fuel") from the polymer.[13]

  • Restricts the flow of oxygen to the substrate surface.

When formulated with synergistic agents, this effect is amplified into a phenomenon known as intumescence , where the char layer swells dramatically to create a thick, foam-like barrier.[15]

Gas-Phase Action: Radical Quenching

Simultaneously, some phosphorus-containing compounds volatilize and enter the flame.[6] In the high-energy environment of the fire, they break down to produce phosphorus-containing radicals (such as PO• and HPO₂•). These species are highly effective at scavenging the key radical propagators of combustion, specifically hydroxyl (•OH) and hydrogen (H•) radicals.[16] By terminating these chain reactions, the flame retardant actively "poisons" the fire, reducing its intensity and heat output.[6][16]

cluster_condensed Condensed Phase (On the Surface) cluster_gas Gas Phase (In the Flame) FR Phosphate Ester FR (Heat Exposure) PA Polyphosphoric Acid (Catalyst) FR->PA Decomposes to PR Phosphorus Radicals (PO•, HPO₂•) FR->PR Volatilizes to Dehydration Polymer Dehydration & Cross-linking PA->Dehydration Catalyzes Char Insulating Char Layer (Barrier) Dehydration->Char Forms Quench Flame Quenching (Reduced Heat) Char->Quench Reduces Fuel Supply PR->Quench Scavenges CR Combustion Radicals (H•, •OH) CR->Quench Terminates Reaction

Caption: Dual flame retardant mechanism of phosphate esters.

Formulation Guidelines for an Intumescent System

To maximize the performance of this compound, it should be formulated as part of a three-component intumescent system.[15] This approach creates powerful synergistic effects that lead to superior fire protection compared to using the phosphate ester alone.[17]

The three essential components are:

  • Acid Source (Catalyst): this compound. Decomposes to form phosphoric acid.

  • Carbon Source (Char Former): A polyol such as pentaerythritol (PER). Provides the carbon backbone to build the char. The coating's binder also contributes.

  • Blowing Agent (Spumific): A nitrogen-rich compound like melamine (MEL). Decomposes to release non-flammable gases (e.g., ammonia, nitrogen), which causes the forming char to swell and expand.[15][18]

Component Selection and Ratios
  • Binder: Epoxy and polyurethane resins are excellent choices due to their strong adhesion, chemical resistance, and inherent char-forming tendencies. Water-based acrylic emulsions are also suitable for applications where low VOCs are required.

  • Loading Levels: The total intumescent package (Phosphate + PER + MEL) typically constitutes 20-40% of the total formulation weight. The ratio between the components is critical. A common starting point is a weight ratio of approximately 1:2:1 for (Phosphate : PER : MEL) . This ratio must be optimized for the specific binder system used.

Example Formulations for Screening

The following table provides starting-point formulations for developing an epoxy-based intumescent coating. Researchers should use this as a basis for optimization.

Component Function Control (wt%) Formulation A (wt%) Formulation B (wt%)
Epoxy Resin (Bisphenol A)Binder604540
Polyamide Curing AgentCuring Agent3022.520
This compound Acid Source 0 7.5 10
Pentaerythritol (PER)Carbon Source01520
Melamine (MEL)Blowing Agent07.510
Titanium Dioxide (TiO₂)Pigment810
Dispersing AgentAdditive10.50
Xylene/MEK BlendSolvent110
Total 100 100 100

Rationale:

  • Control: A non-flame retardant formulation to establish a performance baseline.

  • Formulation A: A moderate loading of the intumescent package.

  • Formulation B: A higher loading to evaluate the impact of concentration on fire resistance and physical properties.

Experimental Protocols

Protocol for Coating Preparation

Objective: To achieve a homogenous dispersion of all components.

Materials & Equipment:

  • High-speed disperser with a Cowles blade

  • Mixing vessel

  • Laboratory scale

  • Spatulas

  • Formulation components as listed in the table above

Procedure:

  • Binder & Solvent: Charge the mixing vessel with the epoxy resin and solvent (if used). Begin mixing at a low speed (e.g., 300 RPM).

  • Pigment Dispersion: Add the titanium dioxide and dispersing agent. Increase the mixer speed to high (e.g., 1500-2000 RPM) for 15-20 minutes to ensure proper pigment deagglomeration and wetting.

  • Intumescent Additives: Reduce the mixing speed to medium (e.g., 800 RPM). Slowly and sequentially add the this compound, pentaerythritol, and melamine. Causality Note: Adding the solids slowly prevents clumping and ensures each particle is properly incorporated into the resin matrix.

  • Final Mix: Once all components are added, increase the speed back to high for another 10-15 minutes to achieve a final, uniform consistency.

  • Let-down & Curing Agent: Reduce speed to low. Add the polyamide curing agent and mix for a final 5 minutes until homogenous. The coating is now ready for application. Be mindful of the pot life after adding the curing agent.

Protocol for Coating Application and Curing

Objective: To prepare standardized samples for testing.

Materials & Equipment:

  • Test substrates (e.g., 150x150x2 mm mild steel panels, fiber-cement board for ASTM E84)

  • Abrasive paper and solvent (e.g., acetone) for cleaning

  • Drawdown bar or spray application system

  • Wet film thickness gauge

  • Forced-air convection oven

Procedure:

  • Substrate Preparation: Abrade the surface of the test panels with 120-grit sandpaper and degrease with acetone to ensure proper adhesion.

  • Application: Apply the prepared coating to the substrate using a drawdown bar or spray system to achieve a consistent wet film thickness. Target a dry film thickness (DFT) of 500-1000 µm for intumescent coatings.

  • Curing: Allow the coated panels to flash off at ambient temperature for 30 minutes. Subsequently, cure the panels in a forced-air oven according to the resin manufacturer's specifications (e.g., 7 days at 23°C and 50% relative humidity for a standard epoxy-polyamide system).

Protocol for Flame Retardancy Evaluation

Objective: To quantify the fire performance of the cured coatings according to industry standards.

A. UL 94 Vertical Burn Test (Screening Test) This test is a good preliminary indicator of performance.[19]

  • Sample: A coated, non-combustible substrate (e.g., thin steel) is cut to 125 x 13 mm.

  • Procedure: The sample is held vertically. A calibrated flame is applied to the bottom edge for 10 seconds and then removed.

  • Observation: The afterflame time (t1) is recorded. The flame is immediately reapplied for another 10 seconds and removed. The second afterflame time (t2) and afterglow time (t3) are recorded.

  • Classification:

    • V-0: No specimen has an afterflame time > 10s; total afterflame for 5 specimens < 50s; no flaming drips that ignite cotton.[9][19]

    • V-1: No specimen has an afterflame time > 30s; total afterflame for 5 specimens < 250s; no flaming drips that ignite cotton.

    • V-2: Same as V-1, but flaming drips that ignite cotton are allowed.

B. ASTM E84 Steiner Tunnel Test (Definitive Test for Building Materials) This is the standard test for surface burning characteristics of interior finishes.[20][21][22]

  • Sample: A large sample (24 ft long x 24 in wide) is prepared by coating a standard substrate like fiber-cement board.[20]

  • Procedure: The sample is installed on the ceiling of a 25-foot long tunnel furnace. It is exposed to a controlled flame at one end for 10 minutes.[20][22]

  • Measurement: Two key parameters are measured:

    • Flame Spread Index (FSI): How far and how fast the flame travels across the material surface.

    • Smoke Developed Index (SDI): The amount of smoke the material generates as it burns.[23]

  • Classification:

    • Class A: FSI 0-25; SDI 0-450. This is the highest level of fire resistance.[19][21]

    • Class B: FSI 26-75; SDI 0-450.

    • Class C: FSI 76-200; SDI 0-450.

cluster_prep Part 1: Preparation cluster_app Part 2: Application cluster_eval Part 3: Evaluation A1 Mix Binder & Solvent A2 Disperse Pigments A1->A2 A3 Add Intumescent Package (Phosphate, PER, MEL) A2->A3 A4 Add Curing Agent A3->A4 B1 Prepare & Clean Substrate A4->B1 B2 Apply Coating (e.g., Drawdown) B1->B2 B3 Cure Coating B2->B3 C1 UL 94 Vertical Burn Test (Screening) B3->C1 C2 ASTM E84 Tunnel Test (Building Code Standard) C1->C2 If promising C3 Analyze Results (FSI, SDI, V-0 Rating) C2->C3

Caption: Experimental workflow for coating formulation and testing.

Summary and Outlook

This compound is a versatile and effective halogen-free flame retardant for coating applications. Its true potential is realized when used within a synergistic intumescent system, leveraging its role as an acid source to promote the formation of a robust, insulating char layer. By following the formulation principles and experimental protocols outlined in this guide, researchers can systematically develop and optimize high-performance fire-retardant coatings that meet stringent safety standards like ASTM E84 Class A. Future work should focus on optimizing component ratios for different binder systems and exploring novel synergistic additives to further enhance char stability and reduce smoke toxicity.

References

  • A Complete Guide to Chemical RDP: Properties RDP, Applications RDP and Safety Guidelines RDP. (2025, December 10). Vertex AI Search.
  • Flame Retardant RDP: An Effective Solution for Fire Safety. INNO SPECIALTY CHEMICALS.
  • Fyrolflex® RDP: Non-Halogen Flame Retardant. ICL Industrial Products.
  • This compound. TargetMol.
  • Development of Multifunctional Flame-Retardant Gel Coatings for Automotive Applications. MDPI.
  • This compound Formula. ECHEMI.
  • What is the ASTM E 84 and UL 94?- standard. (2023, September 1). Standard.
  • GC RDP. Greenchemicals.
  • This compound. CeMines.
  • This compound | Flame Retardant. MedChemExpress.
  • ASTM E84: Standard Test Method for Surface Burning Characteristics of Building Materials. Intertek.
  • How Does Fire Retardant Coating (Class A - ASTM E84) Work? Firefree Coatings.
  • Mechanisms of action of phosphorus based flame retardants in acrylic polymers. (2025, August 10). Society of Chemical Industry.
  • Intumescent coating and method of manufacture. Google Patents.
  • Phosphorus-based and Intumescent Flame Retardants. ResearchGate.
  • Intumescent coating and method of manufacture. Google Patents.
  • ASTM E-84 Fire Rating: Your Questions Answered. (2021, March 29). Johns Manville.
  • ASTM E84 - Surface Burning Characteristics. Capital Testing.
  • Phosphoric acid, 4-(1-methylethyl)phenyl diphenyl ester. (2024, December 18). ChemicalBook.
  • Phosphoric acid, 4-(1-methylethyl)phenyl diphenyl ester - Substance Details. US EPA.
  • A Comprehensive Review on Intumescent Coatings: Formulation, Manufacturing Methods, Research Development, and Issues. MDPI.
  • Fabrication of Intumescent Fire-Retardant Coating for Structural Applications. MATEC Web of Conferences.
  • Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? NIH.
  • Synthesis of a Novel Flame Retardant Containing Phosphorus, Nitrogen, and Silicon and Its Application in Epoxy Resin. NIH.
  • The development and application of contemporary phosphorus flame retardants: a review. Royal Society of Chemistry.
  • Flame Retardants, Phosphorus. ResearchGate.
  • Flame Retardant Polyurethanes and their Applications for the Improvement in Properties of Conventional Castor Oil Based Polyurethane. (2014, December 6). Material Science Research India.
  • Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene. (2024, November 21). NIH.

Sources

experimental setup for testing the flame retardancy of materials with this compound

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Experimental Setup for Testing the Flame Retardancy of Materials with Phosphorus-Based Compounds

Audience: Researchers, scientists, and material development professionals.

Guide to Evaluating Phosphorus-Based Flame Retardants: From Mechanism to Standardized Testing

Introduction: The Imperative of Fire Safety

The development of flame-retardant materials is critical for enhancing safety across countless applications, from electronics and construction to transportation and textiles. Phosphorus-based flame retardants (PFRs) have become a cornerstone of modern fire safety engineering, offering effective, often halogen-free, alternatives.[1][2] This guide serves as a comprehensive protocol for researchers to rigorously evaluate the performance of a novel or existing phosphorus-containing compound. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and self-validating testing strategy. This document outlines the entire workflow, from understanding the flame-retardant mechanism to preparing specimens and executing standardized fire tests.

Pillar 1: The Mechanistic Underpinnings of Phosphorus-Based Flame Retardancy

A successful evaluation is rooted in understanding how the flame retardant is expected to work. Combustion of a polymer is a cyclical process involving heat, fuel (flammable volatiles from polymer decomposition), and oxygen. PFRs interrupt this cycle through two primary modes of action.[3]

  • Condensed-Phase Action: Many PFRs act in the solid material. Upon heating, they decompose to form phosphoric acid, which catalyzes the dehydration and cross-linking of the polymer chains.[4][5] This process promotes the formation of a stable, insulating layer of carbonaceous char. This char acts as a physical barrier, limiting heat transfer to the underlying material and reducing the release of flammable gases into the fire.[5] Intumescent systems, which often utilize phosphorus compounds like ammonium polyphosphate, are an advanced form of this, creating a voluminous, insulating foam char layer.[6][7]

  • Gas-Phase Action: Certain PFRs are volatile enough to be released into the flame during polymer decomposition.[3] There, they decompose and release phosphorus-containing radicals (such as PO• and PO₂•).[4][5] These radicals are highly effective at scavenging the high-energy H• and OH• radicals that propagate the combustion chain reaction in the flame, effectively "poisoning" the fire and reducing its intensity.[1][3][5]

A comprehensive testing plan must be designed to probe both of these potential mechanisms.

cluster_cycle The Fire Cycle cluster_intervention Flame Retardant Intervention Heat Heat Polymer_Decomposition Polymer_Decomposition Heat->Polymer_Decomposition Input Fuel Fuel Polymer_Decomposition->Fuel Generates Combustion Combustion Fuel->Combustion With O2 Combustion->Heat Releases Condensed_Phase Condensed Phase Action (Char Formation) Condensed_Phase->Polymer_Decomposition Interrupts Condensed_Phase->Fuel Blocks Gas_Phase Gas Phase Action (Radical Scavenging) Gas_Phase->Combustion Inhibits

Caption: The Fire Cycle and Points of Flame Retardant Intervention.

Pillar 2: Experimental Design and Specimen Preparation

The validity of any flame retardancy test hinges on the quality and consistency of the material specimens. The primary goal is to compare the fire performance of a base polymer (the control) against the same polymer containing a precise concentration of the flame-retardant compound.

Workflow for Material Preparation

  • Drying: Ensure both the base polymer resin and the flame retardant powder are thoroughly dried in a vacuum or convection oven according to manufacturer specifications to prevent processing defects caused by moisture.

  • Compounding/Mixing: The flame retardant must be homogeneously dispersed within the polymer matrix.

    • Melt Blending (Recommended for Thermoplastics): Use a twin-screw extruder. This method ensures excellent distributive and dispersive mixing. The polymer and flame retardant are fed into the extruder at a controlled rate and subjected to high shear and temperature, resulting in a uniform blend.

    • Solution Mixing: For some polymers and lab-scale tests, dissolving the polymer and additive in a common solvent, followed by solvent evaporation, can be used. This is less common for industrial applications.

  • Pelletizing: The extruded strand of the flame-retardant polymer blend is cooled in a water bath and cut into pellets.

  • Specimen Molding: Standardized test bars or plaques are created from the dried pellets, typically via injection molding or compression molding. It is critical that molding parameters (temperature, pressure, time) are identical for both the control and the flame-retardant samples to ensure that any observed differences in flammability are due to the additive, not processing variations.

  • Conditioning: All test specimens must be conditioned in a controlled environment (e.g., 23°C and 50% relative humidity for at least 48 hours) as specified by the testing standard (e.g., ASTM D618).[8] This ensures consistent initial moisture content.

Start Raw Materials (Polymer + FR Compound) Drying Drying Start->Drying Compounding Melt Blending (Twin-Screw Extruder) Drying->Compounding Pelletizing Pelletizing Compounding->Pelletizing Molding Injection Molding (Standardized Bars/Plaques) Pelletizing->Molding Conditioning Conditioning (ASTM D618) Molding->Conditioning End Test-Ready Specimens Conditioning->End

Caption: Workflow for preparing flame-retardant test specimens.

Pillar 3: Authoritative Protocols for Flame Retardancy Evaluation

No single test can fully characterize a material's fire behavior. A multi-test approach is required to build a comprehensive performance profile. The following are three fundamental and widely accepted tests.

  • Objective: To determine the minimum concentration of oxygen in a flowing oxygen/nitrogen mixture that is required to sustain candle-like combustion of a vertically oriented specimen. A higher LOI value indicates better flame retardancy.[9][10][11] It is an excellent tool for initial screening and quality control.

  • Governing Standards: ASTM D2863, ISO 4589-2.[11][12][13]

  • Apparatus: LOI instrument, featuring a vertical glass column, gas flow meters for oxygen and nitrogen, and an igniter.

  • Step-by-Step Protocol:

    • Mount a standard specimen (typically a bar of 120mm x 7mm x 3mm) vertically in the sample holder inside the glass column.[11]

    • Establish an initial oxygen/nitrogen mixture flow through the column. For an unknown material, start with an oxygen concentration of ~21%.

    • Lower the igniter and apply the flame to the top surface of the specimen.

    • Observe the burning behavior. The test criterion is typically sustained burning for a specific duration (e.g., 180 seconds) or the flame consuming a certain length of the specimen.

    • Through an iterative process, adjust the oxygen concentration up or down until the minimum concentration that just supports combustion is found.[14]

    • The LOI is expressed as the volume percentage of oxygen in that final mixture.

  • Objective: To classify the flammability of plastic materials based on their response to a small open flame. This test evaluates the material's tendency to extinguish or spread a flame once ignited.[15] It is one of the most widely used standards for electronics and consumer goods.[10][16][17]

  • Governing Standard: UL 94.

  • Apparatus: UL 94 test chamber, Bunsen burner, timer, and a surgical cotton indicator.

  • Step-by-Step Protocol:

    • Mount a standard specimen (127mm x 12.7mm) vertically from a clamp.[15]

    • Place a small piece of dry surgical cotton on the base of the chamber, 300mm below the specimen.

    • Apply a calibrated 20mm blue flame to the bottom edge of the specimen for 10 seconds, then remove it.

    • Record the afterflame time (t1).

    • Immediately after the flaming ceases, reapply the flame for another 10 seconds.

    • Remove the flame and record the second afterflame time (t2) and the afterglow time (t3).

    • Note whether any dripping particles ignited the cotton below.[16]

    • Test a total of five specimens.

  • Data Interpretation: The material is classified based on the stringent criteria summarized in the table below.

Classification Criteria (for V-0, V-1, V-2)
Criterion
Afterflame time for each specimen (t1 or t2)
Total afterflame time for 5 specimens (Σ t1+t2)
Afterflame + Afterglow time after 2nd application (t2+t3)
Drips ignite cotton indicator?
Burn to holding clamp?
  • Objective: To measure the heat release rate (HRR) and other critical fire properties of a material under a controlled radiant heat flux.[8][18] It is the most comprehensive bench-scale test for understanding real-world fire behavior, as HRR is the single most important variable in characterizing fire hazard.[18]

  • Governing Standards: ASTM E1354, ISO 5660-1.[19][20]

  • Principle: Based on oxygen consumption calorimetry, where for most organic materials, approximately 13.1 MJ of heat is released for every kilogram of oxygen consumed during combustion.[19]

  • Apparatus: Cone calorimeter, consisting of a conical radiant heater, a load cell to measure mass loss, a spark igniter, and an exhaust system with gas analyzers (O₂, CO, CO₂).[18]

  • Step-by-Step Protocol:

    • Prepare a flat specimen (typically 100mm x 100mm) and wrap the back and sides in aluminum foil.[8]

    • Place the specimen on the load cell under the conical heater.

    • Set the desired radiant heat flux (e.g., 35 kW/m² or 50 kW/m² are common for simulating different fire scenarios).[8]

    • Start the data acquisition and expose the specimen to the heat. The spark igniter is positioned over the surface to ignite the pyrolysis gases.

    • The test continues until flaming ceases or for a predetermined duration (e.g., 20 minutes).[8]

    • The instrument continuously records mass, gas concentrations, and exhaust flow rate to calculate the parameters below.

  • Key Data Collected:

Key Cone Calorimeter Parameters
Parameter
Time to Ignition (TTI)
Heat Release Rate (HRR)
Peak Heat Release Rate (pHRR)
Total Heat Released (THR)
Mass Loss Rate (MLR)
Effective Heat of Combustion (EHC)
Smoke Production Rate (SPR)
Char Yield
Pillar 4: Synthesizing Data for a Complete Evaluation

The power of this multi-test approach lies in the synthesis of the results. A successful flame retardant will show marked improvement across multiple metrics when compared to the control polymer.

  • An increase in LOI demonstrates a fundamental reduction in flammability.

  • Achieving a UL 94 V-0 rating proves excellent self-extinguishing capability and suppression of flaming drips, which is critical for preventing fire spread.[15]

  • Cone calorimeter data provides the deepest insight. A significant reduction in pHRR and THR confirms a lower fire hazard. An increase in TTI and char yield , coupled with a lower pHRR, strongly suggests a condensed-phase mechanism . A notable decrease in the Effective Heat of Combustion (EHC) points towards an active gas-phase inhibition mechanism.

Hypothesis Hypothesis: Compound X improves flame retardancy Preparation Material Preparation (Control vs. FR Samples) Hypothesis->Preparation Testing Execute Standardized Tests (LOI, UL 94, Cone) Preparation->Testing Data Collect & Analyze Data (Compare FR to Control) Testing->Data Mechanism Deduce FR Mechanism (Gas vs. Condensed Phase) Data->Mechanism Conclusion Conclusion: Quantify Performance & Validate Hypothesis Mechanism->Conclusion

Caption: Logical workflow for flame retardancy evaluation.

Pillar 5: Mandatory Safety Precautions

All flammability testing involves inherent risks and must be conducted with rigorous safety protocols.

  • Ventilation: All tests must be performed in a well-ventilated laboratory or under a dedicated fume hood designed for fire testing to safely exhaust smoke and toxic combustion products.[21][22]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a flame-resistant lab coat (100% cotton at a minimum), and appropriate gloves.[22]

  • Ignition Sources: Strictly control all potential ignition sources in the laboratory. Do not handle flammable solvents or materials near open flames or electrical equipment that is not intrinsically safe.[21][23]

  • Fire Extinguishers: Ensure appropriate fire extinguishers (e.g., ABC dry chemical, CO₂) are readily accessible and that personnel are trained in their use.[21]

  • Emergency Procedures: Establish clear protocols for emergencies, including fire alarms, evacuation routes, and first aid stations.[23]

References

  • Schartel, B. (2010). Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development?
  • flameretardants-online.com. (n.d.). Phosphorus. FLAMERETARDANTS-ONLINE. [Link]
  • Almeras, X., et al. (2019). Exploring the Modes of Action of Phosphorus-Based Flame Retardants in Polymeric Systems. Polymers, 11(7), 1150. [Link]
  • Schartel, B. (2010). Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development?
  • Baozhuan New Material. (n.d.). The flame retardant mechanism of phosphorus-based halogen-free flame retardants.
  • Kiyorndlab. (2025). Limited Oxygen Index Testing As Per ISO 4589-2. Plastic Testing-Kiyorndlab. [Link]
  • Utest. (n.d.). Flame Retardant Test as per ISO 340. Utest. [Link]
  • E Squared. (2022).
  • flameretardants-online.com. (n.d.). Intumescent flame retardant systems. FLAMERETARDANTS-ONLINE. [Link]
  • University of Maryland. (n.d.). ASTM E1354. Department of Fire Protection Engineering. [Link]
  • Medical Device and Diagnostic Industry. (2001). Coatings for Plastics Provide Flame Retardancy. MD+DI. [Link]
  • GO YEN CHEMICAL INDUSTRIAL CO LTD. (2025). Flame Retardant Testing Standards and Selection of Flame Retardants. GOYENCHEM. [Link]
  • Capital Testing. (n.d.).
  • Wang, X., et al. (2020). Synthesis of a Novel Flame Retardant Containing Phosphorus, Nitrogen, and Silicon and Its Application in Epoxy Resin. ACS Omega, 5(3), 1652-1663. [Link]
  • Google Patents. (n.d.). KR101783664B1 - Novel Synthesis and Flame Retardant Applications.
  • Chen, M., et al. (2023). Synthesis and Applications of Supramolecular Flame Retardants: A Review. Polymers, 15(14), 3127. [Link]
  • ITA Labs UK. (n.d.). Limiting Oxygen Index Testing & Analysis (LOI). ITA Labs. [Link]
  • Flame Safe. (n.d.). Fire Retardant for plastic, Flame Retardant Coating for styrofoam, polyurethane foam, polystyrene. Flame Safe. [Link]
  • Wang, D., et al. (2019). Synthesis of a novel flame retardant based on DOPO derivatives and its application in waterborne polyurethane. RSC Advances, 9, 7411-7419. [Link]
  • Oreate AI Blog. (2025). UL94 Flame Retardant Testing Methods.
  • Amsegh. (2022). What is the Cone Calorimeter Test? Tests for ISO 5660-1, ASTM E1354. Amsegh. [Link]
  • Wewon Environmental Chambers. (2024).
  • Mermet USA. (n.d.). Flame Retardant & Flame Resistant Test Standards White Paper. Mermet. [Link]
  • ChiuVention. (n.d.). Flame Retardant Textiles: Different Test Methods and Standards Summary. ChiuVention. [Link]
  • Testex. (2023). Flame Retardant Testing: A Complete Overview. Testex. [Link]
  • Testex. (2024). The Complete Guide to UL 94 Flammability Test. Testex. [Link]
  • SlidePlayer. (2014). Cone Calorimetry. SlidePlayer. [Link]
  • Wikipedia. (n.d.). UL 94. Wikipedia. [Link]
  • Protolabs. (2025).
  • ResearchGate. (2025).
  • University of Nevada, Reno. (2025). Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids. Environmental Health & Safety. [Link]
  • Qualitest. (2025). LOI Limiting Oxygen Index Chamber Helps You Ensure Fire Safety Standards. Qualitest. [Link]
  • University of Illinois Urbana-Champaign. (2024). Flammable Liquids. Division of Research Safety. [Link]
  • Life Safety Consultants. (2015). Safety Tips for Working With Highly Flammable Materials. Life Safety Consultants. [Link]

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Troubleshooting & Optimization

Technical Support Center: Enhancing the Thermal Stability of 4-(1-Methylethyl)phenyl Diphenyl Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 4-(1-Methylethyl)phenyl diphenyl phosphate, a key component in advanced material formulations. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the thermal stability of this compound during experimental and processing stages. We will delve into the causality behind degradation pathways and provide actionable, field-proven protocols to ensure the integrity and performance of your materials.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

This section addresses the most common inquiries regarding the inherent thermal properties of this compound, a member of the isopropylated triphenyl phosphate (IPTPP) family.

Q1: What are the primary mechanisms of thermal degradation for this compound?

A1: The thermal degradation of aryl phosphates like this compound primarily proceeds through two dominant pathways: pyrolysis and hydrolysis.

  • Pyrolytic Decomposition: At elevated temperatures, the ester bonds can undergo cleavage. The initial and most significant step is the elimination of a phosphorus acid[1][2]. This process is central to its function as a flame retardant, as the resulting phosphoric acid can condense to form polyphosphoric acid, which promotes the formation of an insulating char layer on the polymer surface[3].

  • Hydrolytic Decomposition: In the presence of moisture, especially at non-neutral pH, the phosphate ester can hydrolyze. This reaction cleaves the ester linkage to produce diphenyl phosphate and 4-(1-methylethyl)phenol (p-isopropylphenol)[4]. While this process is generally slow at ambient temperatures and neutral pH, it can be significantly accelerated by heat and the presence of acidic or alkaline catalysts[4][5].

Q2: How does the "aryl phosphate" structure contribute to its relatively high thermal stability?

A2: The stability of phosphate esters is significantly influenced by the organic groups attached to the phosphate core. Aryl phosphates, where the phosphorus is bonded to oxygen atoms which are then bonded to aromatic rings, are inherently more thermally stable than their alkyl phosphate counterparts[1][6]. The P-O bond in aryl phosphates is stronger and less susceptible to cleavage than the C-O bond in alkyl phosphates. Thermal decomposition of aryl phosphates on surfaces like iron oxides primarily occurs through P-O and C-H bond cleavage, which requires significantly higher temperatures compared to the C-O cleavage that dominates alkyl phosphate degradation[6][7].

Q3: What are the typical decomposition byproducts, and why are they a concern?

A3: The main decomposition byproducts are various phosphoric acids, phenol, and isopropylphenols[4]. The formation of these byproducts can be problematic for several reasons:

  • Acid Formation: The generation of acidic species can catalyze further degradation of the phosphate ester and other components in a formulation, leading to a cascade of decomposition.

  • Material Properties: The presence of these smaller molecules can alter the physical and mechanical properties of the final product, acting as plasticizers where not intended or leading to brittleness.

  • Performance: In applications like lubricants, acidic byproducts can lead to corrosion of metal parts[8].

Section 2: Troubleshooting Guide - Diagnosing and Solving Stability Issues

This guide provides a systematic approach to identifying and resolving common thermal stability problems encountered during experiments.

Issue 1: Premature Decomposition or Discoloration During High-Temperature Processing
  • Symptom: The material darkens, becomes viscous, or releases fumes at temperatures lower than the expected decomposition threshold.

  • Probable Cause A: Residual Acidic Impurities. The synthesis of triaryl phosphates often involves phosphorus oxychloride, and incomplete reaction or purification can leave behind trace amounts of acidic, halogen-containing impurities[9]. These impurities can significantly lower the decomposition temperature.

    • Solution: Implement a purification wash step. Before use, dissolve the crude phosphate ester in a suitable solvent (e.g., toluene) and wash it sequentially with a dilute acid (e.g., 2% HCl) to remove metal catalysts, a dilute base (e.g., 2% NaOH) to neutralize acidic components, and finally with deionized water until the aqueous layer is neutral[9]. Dry the organic phase over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

  • Probable Cause B: Presence of Moisture. Water can initiate hydrolytic decomposition, which is accelerated by heat.

    • Solution: Ensure all components and equipment are scrupulously dry. Dry the this compound under vacuum at a moderate temperature (e.g., 60-80 °C) before incorporating it into your formulation. When processing at high temperatures, do so under a dry, inert atmosphere like nitrogen or argon.

  • Probable Cause C: Oxidation. Contact with air at high temperatures can lead to oxidative degradation.

    • Solution: Utilize an inert atmosphere (nitrogen or argon) during heating and processing steps. The addition of an antioxidant stabilizer can also be highly effective (see Protocol 2).

Issue 2: Inconsistent Thermal Analysis Results (TGA/DSC)
  • Symptom: Successive Thermogravimetric Analysis (TGA) runs show significant variation in the onset of decomposition temperature (Tonset).

  • Probable Cause A: Sample Heterogeneity. The commercial product is often a mixture of different isopropylated isomers and may contain unreacted triphenyl phosphate[10]. Inadequate mixing can lead to non-representative sampling.

    • Solution: Ensure the sample is fully homogenized before taking an aliquot for analysis. If the material is a low-melting solid, gently heating it to a molten state and stirring can ensure homogeneity before sampling.

  • Probable Cause B: Interaction with Pan Material. At very high temperatures, the phosphate ester or its decomposition products can react with the analysis pan (e.g., aluminum).

    • Solution: Use a more inert pan material for TGA, such as platinum or ceramic, especially for analyses exceeding 400 °C[1].

  • Probable Cause C: Variable Heating Rate or Atmosphere. TGA results are highly dependent on the experimental parameters.

    • Solution: Standardize the TGA protocol. Use a consistent heating rate (e.g., 10 °C/min), sample mass (5-10 mg), and gas atmosphere (e.g., N2 at 50-100 mL/min) for all comparative analyses[1][11].

Section 3: Experimental Protocols for Enhancing Thermal Stability

These protocols provide detailed, step-by-step methodologies for analyzing and improving the thermal robustness of your compound.

Protocol 1: Standardized Thermal Stability Assessment by TGA

This protocol establishes a baseline for the thermal stability of this compound.

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Place 8-10 mg of the homogenized sample into an inert TGA pan (platinum or ceramic recommended)[1].

  • Experimental Setup:

    • Place the pan in the TGA furnace.

    • Purge the system with dry nitrogen at a flow rate of 60 mL/min for at least 20 minutes to ensure an inert atmosphere[1].

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min[1].

  • Data Analysis:

    • Record the mass loss as a function of temperature.

    • Determine the onset of decomposition (Tonset), often defined as the temperature at which 5% mass loss occurs (Td5%).

    • Identify the temperature of maximum decomposition rate (Tmax) from the peak of the derivative thermogravimetric (DTG) curve.

Protocol 2: Workflow for Stabilizer Selection and Evaluation

This workflow allows for the systematic screening of stabilizers to enhance thermal stability.

G cluster_prep Preparation cluster_exp Experimentation cluster_eval Evaluation start Define Stability Target (e.g., Increase Td5% by 20°C) select Select Stabilizer Classes (e.g., Hindered Phenols, Epoxides, Phosphites) start->select prep Prepare Stock Solutions of Stabilizers (e.g., 1% w/w) select->prep blend Blend Stabilizers with Phosphate Ester (Control: No Stabilizer) prep->blend age Perform Isothermal Aging (e.g., 150°C for 24h under N2) blend->age analyze Analyze Aged Samples via TGA (Using Protocol 1) age->analyze compare Compare Td5% and Tmax vs. Control analyze->compare optimize Optimize Concentration of Best Performing Stabilizer compare->optimize Identify Lead(s) validate Validate Performance in Final Application optimize->validate

Caption: Workflow for screening and validating thermal stabilizers.

  • Stabilizer Selection: Choose candidate stabilizers based on the suspected degradation mechanism.

    • For Oxidative Stability: Hindered phenolic antioxidants (e.g., BHT, Irganox 1010).

    • For Hydrolytic Stability (Acid Scavengers): Epoxidized soybean oil or other acid scavengers.

  • Blending: Prepare samples by blending the phosphate ester with a specific concentration of the chosen stabilizer (e.g., 0.1 - 1.0% w/w). Ensure thorough mixing. Include a control sample with no stabilizer.

  • Accelerated Aging: Subject the samples to isothermal aging in an oven under a nitrogen atmosphere at a temperature below the rapid decomposition point but high enough to induce degradation (e.g., 150-200 °C) for a set period (e.g., 24-48 hours).

  • Post-Aging Analysis: Analyze the aged samples using the TGA protocol described above. A successful stabilizer will result in a higher Td5% compared to the aged control sample.

Section 4: Data Summaries & Pathway Visualization

Table 1: Representative Thermal Decomposition Data for Phosphate Esters

This table illustrates the superior intrinsic thermal stability of aryl phosphates compared to alkyl phosphates.

Compound TypeExample CompoundTypical Td5% (in N2)Primary Decomposition RouteReference
Aryl Phosphate Triphenyl Phosphate> 300 °CP-O / C-H Cleavage[1][7]
Alkyl Phosphate Tributyl Phosphate~ 200 - 250 °CC-O Cleavage[6][7]
Diagram: Simplified Thermal Decomposition Pathway

This diagram illustrates the key condensed-phase mechanism by which aryl phosphates act as flame retardants upon thermal decomposition.

DecompositionPathway A 4-(1-Methylethyl)phenyl Diphenyl Phosphate B Phosphoric Acid + Phenolic Species A->B Pyrolysis (Heat) C Polyphosphoric Acid (Viscous Liquid) B->C Condensation D Insulating Char Layer C->D Cross-linking

Caption: Condensed-phase thermal decomposition of aryl phosphates.

References

  • Environmental risk evaluation report: Isopropylated triphenyl phosphate (CAS nos. 28108-99-8, 26967-76-0 & 68937-41-7). (n.d.). GOV.UK. [Link]
  • Isopropylated Triphenyl Phosphate. (n.d.).
  • Ewen, J. P., et al. (2020). Substituent Effects on the Thermal Decomposition of Phosphate Esters on Ferrous Surfaces. The Journal of Physical Chemistry C, 124(17), 9344–9355. [Link]
  • Howell, B. A., & Daniel, Y. G. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Polymers, 14(22), 4966. [Link]
  • Ewen, J.P., et al. (2020). Substituent Effects on the Thermal Decomposition of Phosphate Esters on Ferrous Surfaces. Semantic Scholar. [Link]
  • Environmental risk evaluation report: Triphenyl phosphate (CAS no. 115-86-6). (n.d.). GOV.UK. [Link]
  • Howell, B. A., & Daniel, Y. G. (2022). Thermal Degradation of Organophosphorus Flame Retardants. MDPI. [Link]
  • Isopropylated triphenyl phosphate esters: Human health tier II assessment. (2018). National Industrial Chemicals Notification and Assessment Scheme (NICNAS). [Link]
  • Phosph
  • Synthesis and Thermal Behaviour of Calcium Alkyl Phosphates as Bioceramic Precursors. (2021). MDPI. [Link]
  • Isopropylated triphenyl phosphate (IPTPP). (2018).
  • Triphenyl phosph
  • Process for making phosphate esters and products thereof. (1978).
  • Enhancing the Lubrication Performance of Steel–Steel Contacts Using a Novel Ionic Liquid Based on Phosphate Ammonium Salt as an Oil Additive. (2024). MDPI. [Link]
  • Phosph
  • Triphenyl Phosphate - ChemView. (2012). United States Environmental Protection Agency. [Link]
  • Preparation of triaryl phosphates. (1944).

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reducing the volatility of 4-(1-Methylethyl)phenyl diphenyl phosphate in high-temperature applications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(1-Methylethyl)phenyl diphenyl phosphate, a key component in many high-performance formulations. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge: managing its volatility in high-temperature applications. Here, we provide in-depth troubleshooting guides, validated experimental protocols, and frequently asked questions to ensure the stability and efficacy of your formulations.

Understanding the Challenge: Volatility at High Temperatures

This compound, also known as isopropylphenyl diphenyl phosphate (IPPDP), is widely used as a flame retardant and plasticizer.[1][2] Its molecular structure provides excellent thermal stability and compatibility with a range of polymers. However, in applications exceeding 200°C, its inherent volatility can become a significant issue, leading to mass loss, altered material properties, and potential release into the environment.[1]

This guide will walk you through identifying, quantifying, and mitigating this volatility.

Frequently Asked Questions (FAQs)

Q1: Why is reducing the volatility of IPPDP important in my high-temperature application?

A1: High volatility at elevated temperatures can lead to several critical issues:

  • Mass Loss: The primary consequence is the physical loss of the additive from your material, which can compromise its flame retardant or plasticizing properties over time.

  • Altered Mechanical Properties: Loss of a plasticizer can lead to increased stiffness or brittleness in the polymer matrix.

  • Environmental and Safety Concerns: Volatilized organophosphate esters can be released into the atmosphere, posing potential environmental and health risks.[3][4]

  • Inconsistent Performance: Continuous loss of the additive means the material's performance will not be stable over its intended service life at high temperatures.

Q2: At what temperature does IPPDP start to show significant volatility?

A2: While IPPDP has a very low vapor pressure at room temperature (e.g., estimates around 1.9×10⁻⁵ Pa at 25°C), this increases significantly with temperature.[1] Noticeable volatility and mass loss are typically observed in applications operating at or above 200°C, with vapor pressure reaching approximately 38 Pa at this temperature.[1] The exact onset will depend on the specific polymer matrix, pressure, and airflow conditions of your application.

Q3: What is Thermogravimetric Analysis (TGA), and how can it help me?

A3: Thermogravimetric Analysis (TGA) is a fundamental technique for this application. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] By performing a TGA scan on your formulation, you can pinpoint the temperature at which mass loss begins, quantify the extent of volatility, and evaluate the effectiveness of any volatility-reducing strategies you implement.[5][6]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Problem 1: My TGA results show significant mass loss in my polymer formulation starting around 250°C. I suspect it's the IPPDP.

  • Causality: Organophosphate esters like IPPDP undergo thermal degradation, which can lead to the elimination of phosphorus acids and other volatile fragments.[7][8] This process is accelerated at higher temperatures and is a primary driver of mass loss.

  • Solution 1: Introduce a Synergistic Additive. Certain additives can interact with IPPDP to reduce its volatility. The goal is to increase the overall thermal stability of the system or create interactions that "hold" the IPPDP within the matrix.

    • Mechanism: Additives like metal oxides or other phosphorus-containing compounds can promote char formation.[9][10] This creates a physical barrier on the surface of the material, trapping volatile components and slowing their escape.[11][12]

    • Recommended Action: Experiment with the addition of a small percentage (e.g., 1-5% by weight) of additives like zinc borate or melamine polyphosphate. These are known to have synergistic effects with organophosphate flame retardants.[9][13]

  • Solution 2: Utilize a Higher Molecular Weight Plasticizer. Consider partially or fully replacing IPPDP with a less volatile, higher molecular weight organophosphate ester, such as resorcinol bis(diphenyl phosphate) (RDP).

    • Mechanism: RDP has a significantly lower volatility than monomeric phosphates like IPPDP.[14] Its larger molecular size and structure make it less prone to evaporation at high temperatures.

    • Recommended Action: Formulate blends of IPPDP and RDP to balance performance properties and volatility. Start with a 75:25 ratio of IPPDP to RDP and evaluate the performance using TGA.

Problem 2: My material becomes brittle after prolonged heat aging, even though TGA shows only moderate mass loss.

  • Causality: Even a small amount of plasticizer loss can significantly impact the mechanical properties of a polymer. The loss may be occurring slowly over time, a process that a rapid TGA scan might not fully capture. The plasticizer might also be migrating to the surface before volatilizing.

  • Solution: Incorporate a Char-Forming Co-additive.

    • Mechanism: Additives that promote the formation of a protective char layer can act as a physical barrier, preventing the diffusion and subsequent evaporation of the plasticizer from the bulk material.[10][12] Polyammonium phosphates are excellent char-forming agents.[10]

    • Recommended Action: Add a char-forming agent to your formulation. Evaluate the material's flexibility (e.g., using Dynamic Mechanical Analysis or tensile testing) before and after heat aging to confirm the retention of plasticizing effects.

Experimental Protocols & Data

Protocol 1: Screening of Volatility-Reducing Additives using TGA

This protocol provides a step-by-step method for evaluating the effectiveness of additives in reducing the volatility of IPPDP in your formulation.

Objective: To quantify the reduction in mass loss of a polymer/IPPDP blend by incorporating synergistic additives.

Materials:

  • Base polymer (e.g., Polycarbonate, PVC)

  • This compound (IPPDP)

  • Candidate additives (e.g., Zinc Borate, Melamine Polyphosphate)

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Sample Preparation:

    • Prepare a control sample: Blend the base polymer with your standard loading of IPPDP (e.g., 10% by weight).

    • Prepare test samples: Blend the base polymer, IPPDP, and a candidate additive (e.g., 2% by weight). Ensure homogenous mixing.

  • TGA Analysis:

    • Place a 5-10 mg sample into a TGA crucible.

    • Heat the sample from 30°C to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.

    • Record the mass loss as a function of temperature.

  • Data Analysis:

    • Determine the onset temperature of decomposition (T_onset), often defined as the temperature at which 5% mass loss occurs.

    • Compare the T_onset and the total mass loss at a target temperature (e.g., 400°C) for the control and test samples.

Data Presentation:

FormulationT_onset (5% Mass Loss)Mass Remaining at 400°C
Polymer + 10% IPPDP (Control)295°C85%
Polymer + 10% IPPDP + 2% Zinc Borate315°C92%
Polymer + 10% IPPDP + 2% Melamine Polyphosphate320°C94%

Interpretation: An increase in T_onset and a higher percentage of mass remaining at the target temperature indicate a successful reduction in volatility.[5][15]

Workflow for Additive Selection

The following diagram illustrates the logical workflow for selecting and validating a volatility-reducing additive.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Evaluation cluster_2 Phase 3: Validation A Identify Potential Additives (e.g., Zinc Borate, Melamine Polyphosphate) B Prepare Formulations (Control vs. Test Samples) A->B C Perform TGA Analysis (Ramp 10°C/min to 600°C) B->C D Analyze TGA Data (Compare T_onset & Mass Loss) C->D E Select Best Performing Additive D->E F Is Volatility Reduction Sufficient? E->F F->A No G Perform Isothermal Aging Tests (e.g., 200°C for 24h) F->G Yes H Measure Mechanical Properties (e.g., Tensile Strength, Elongation) G->H I Final Formulation Confirmed H->I

Caption: Workflow for selecting and validating a volatility-reducing additive.

Advanced Strategies

For applications requiring maximum thermal stability, consider reactive organophosphorus flame retardants. These are monomers that can be co-polymerized into the polymer backbone. By chemically bonding the phosphorus moiety to the polymer chain, volatility is virtually eliminated as it is no longer a mobile additive. This approach requires more significant formulation and process development but offers the most robust solution for high-temperature environments.

References

  • Isopropylphenyl diphenyl phosphate | C21H21O4P | CID 34148 - PubChem. (n.d.). PubChem.
  • Triphenyl phosphate and diphenyl phosphate - Evaluation statement. (2023, June 26). KemI.
  • Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates. (2021, March 31). Publisso.
  • Environmental risk evaluation report: Isopropylated triphenyl phosphate (CAS nos. 28108-99-8, 26967-76-0 & 68937-41-7). (n.d.). GOV.UK.
  • Thermal Degradation of Organophosphorus Flame Retardants. (n.d.). MDPI.
  • Additives to reduce the flammability of polymers. (n.d.).
  • The Synergistic Flame Retardant Effects of Advanced Additives in Polymer Formulations. (2026, January 5). NINGBO INNO PHARMCHEM CO.,LTD.
  • Effect of Additives during Interfacial Polymerization Reaction for Fabrication of Organic Solvent Nanofiltration (OSN) Membranes. (2025, October 16). ResearchGate.
  • Flame Retardant for Plastics: The Right Additive for Fire Prevention. (n.d.). Tosaf.
  • Utilizing Additive Flame Retardants. (2025, November 1). Phoenix Plastics.
  • Thermal gravimetric analysis (TGA) (a), and derivative thermogravimetry... (n.d.). ResearchGate.
  • Use of TGA to Distinguish Flame-Retarded Polymers from Standard Polymers. (n.d.). TA Instruments.
  • (a,c) Thermogravimetric analysis (TGA) and (b,d) derivative thermogravimetry (DTG) curves of thermoplastic polyurethane (TPU) and its nanocomposites in N2 and air atmospheres. (n.d.). ResearchGate.
  • Improved and Novel Methods for Investigating Organophosphate Esters in Particulate Matter. (2024, October 2). MDPI.
  • A Mechanistic Insight into the Molecular Mechanism of the Thermal Decomposition of Nitroalkyl Phosphates: MEDT Computational Study. (n.d.). MDPI.
  • THE IDENTIFICATION AND QUANTIFICATION OF ORGANOPHOSPHATE FLAME RETARDANTS IN RAW MATERIALS UTILIZED IN POLYURETHANE PRODUCTION. (n.d.). Digital Commons@Kennesaw State.
  • Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats. (n.d.). PMC - NIH.
  • Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats | Request PDF. (2025, August 10). ResearchGate.
  • Effective degradation of organophosphate ester flame retardants and plasticizers in coastal sediments under high urban pressure. (2022, November 23). PubMed.
  • (PDF) Improved and Novel Methods for Investigating Organophosphate Esters in Particulate Matter. (2024, October 2). ResearchGate.
  • The Effects Of Triphenylphosphate and Recorcinolbis(Diphenylphosphate) on the Thermal Degradation Of Polycarbonate in Air. (n.d.). e-Publications@Marquette.
  • Thermal Degradation of Organophosphorus Flame Retardants. (2022, November 15). PMC - PubMed Central.
  • (PDF) Effective degradation of organophosphate ester flame retardants and plasticizers in coastal sediments under high urban pressure. (n.d.). ResearchGate.
  • The occurrence and removal of organophosphate ester flame retardants/plasticizers in a municipal wastewater treatment plant in the Pearl River Delta, China. (n.d.). PubMed.
  • Development of a Semiglobal Reaction Mechanism for the Thermal Decomposition of a Polymer Containing Reactive Flame Retardants: Application to Glass-Fiber-Reinforced Polybutylene Terephthalate Blended with Aluminum Diethyl Phosphinate and Melamine Polyphosphate. (2018, October 12). MDPI.
  • Thermal decomposition of flame retarded formulations PA6/aluminum phosphinate/melamine polyphosphate/organomodified clay: Interactions between the constituents? | Request PDF. (n.d.). ResearchGate.
  • Thermal Kinetics and Decomposition Mechanism of Methylphenylphosphinic Acid and Diphenylphosphinic Acid | Request PDF. (2025, August 6). ResearchGate.

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Technical Support Center: Troubleshooting Interference in the Mass Spectrometry Analysis of 4-(1-Methylethyl)phenyl Diphenyl Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the mass spectrometry analysis of 4-(1-Methylethyl)phenyl diphenyl phosphate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common analytical interferences encountered during quantification of this organophosphate flame retardant. Our approach moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring robust and reliable results.

Section 1: Frequently Asked Questions - Understanding the Interference Landscape

This section addresses the most common initial questions and provides a foundational understanding of the challenges specific to analyzing this compound.

Q1: What is this compound and what are its key analytical properties?

This compound, also known as isopropylphenyl diphenyl phosphate (IPPDP), is a widely used organophosphate flame retardant and plasticizer.[1][2][3] Its analysis via mass spectrometry, typically LC-MS, is critical for environmental monitoring, toxicology studies, and quality control. However, its chemical properties and the complex matrices it's often found in present significant analytical challenges.

Table 1: Physicochemical Properties of this compound

Property Value Source
Chemical Formula C₂₁H₂₁O₄P [3][4]
Molecular Weight 368.36 g/mol [3][4]
Exact Mass 368.11499 Da [4]
CAS Number 55864-04-5 [4][5]

| Common Synonyms | Isopropylphenyl diphenyl phosphate (IPPDP) |[3] |

Q2: What are the primary types of interference I might encounter during its MS analysis?

There are three main categories of interference that can compromise the accuracy and precision of your analysis:

  • Matrix Effects: This is the most prevalent issue, where co-eluting compounds from the sample matrix (e.g., plasma, urine, soil extract) alter the ionization efficiency of the target analyte.[6][7][8] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which result in inaccurate quantification.[6][9] Electrospray ionization (ESI) is particularly susceptible to these effects.[10]

  • Isobaric Interferences: These are compounds that have the same nominal mass-to-charge ratio (m/z) as your analyte.[11][12] They can be other organophosphate compounds, metabolites, or structurally unrelated matrix components that happen to share the same mass. Without proper resolution, they can be mistakenly identified or co-quantified as the target analyte.[13]

  • Background Contamination: These interferences originate from sources outside the sample itself, such as solvents, sample containers, and the LC-MS system.[14][15][16] Common culprits include plasticizers (e.g., phthalates), slip agents (e.g., fatty acids), and polymers like polyethylene glycol (PEG).[15][16]

Q3: How can I definitively identify if my analysis is suffering from matrix effects?

Identifying matrix effects is a critical first step in troubleshooting. Two well-established methods are essential for this diagnosis:

  • Qualitative Assessment (Post-Column Infusion): This technique helps visualize where in the chromatogram ion suppression or enhancement occurs.[10] A constant flow of a standard solution of your analyte is infused into the MS source post-column. Simultaneously, a blank, extracted sample matrix is injected onto the column. Any deviation (dip or rise) in the constant analyte signal indicates a region where matrix components are eluting and causing interference.[10]

  • Quantitative Assessment (Matrix Factor Calculation): This method, considered the "gold standard," quantifies the extent of the matrix effect.[6] It involves comparing the peak area of an analyte spiked into a blank matrix after extraction to the peak area of the same analyte in a neat (clean) solvent.

    • Matrix Factor (MF) = (Peak Response in Post-Extracted Matrix) / (Peak Response in Neat Solution)

    • An MF < 1 indicates ion suppression.[6]

    • An MF > 1 indicates ion enhancement.[6]

    • An MF = 1 indicates no matrix effect.

Q4: My analyte signal is significantly suppressed. What are the most common culprits in biological and environmental samples?

In biological samples (plasma, urine), phospholipids are notorious for causing significant ion suppression in ESI.[8][17] Their amphipathic nature causes them to accumulate at the ESI droplet surface, altering its surface tension and hindering the ionization of co-eluting analytes. Other endogenous substances like salts, urea, and amino acids can also contribute.[6][8]

In environmental samples (water, soil), humic acids, fulvic acids, and high concentrations of inorganic salts are common sources of interference that can suppress the analyte signal.

Q5: I see an unexpected peak at the same m/z as my analyte. How do I confirm if it's an isobaric interference?

Distinguishing your analyte from an isobaric interference is impossible with a low-resolution mass spectrometer operating in full-scan mode. Two advanced techniques are required:

  • High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or Time-of-Flight (TOF) analyzers can measure m/z with very high precision (typically < 5 ppm).[18][19] Isobaric compounds almost always have different elemental compositions, resulting in a slightly different exact mass (mass defect). HRMS can resolve these minute mass differences, separating the analyte peak from the interference.[13]

  • Tandem Mass Spectrometry (MS/MS): By isolating the precursor ion (the nominal m/z of your analyte) and fragmenting it, you can monitor for specific, characteristic product ions. It is highly unlikely that an isobaric interference will have the same precursor mass and fragment in the exact same way to produce the same product ions. This technique, often called Multiple Reaction Monitoring (MRM), provides exceptional selectivity.[20]

Section 2: Troubleshooting Guides & Protocols

This section provides actionable strategies and detailed protocols to overcome the interferences discussed above. The core principle is a systematic approach: first, diagnose the problem, then apply a targeted solution.

Diagnostic & Mitigation Workflow

The following diagram outlines a logical workflow for identifying and resolving MS interference issues.

Workflow for Diagnosing and Mitigating MS Interference A Start: Poor Quantification or Reproducibility B Perform Post-Column Infusion Experiment A->B Qualitative Check C Calculate Matrix Factor (MF) A->C Quantitative Check D Significant Matrix Effect (MF < 0.8 or > 1.2)? B->D C->D E Optimize Sample Prep (SPE, LLE) D->E Yes G Check for Isobaric Interference with HRMS D->G No F Optimize Chromatography (Separate from Suppression Zone) E->F L Final Validated Method F->L H Isobaric Interference Confirmed? G->H I Develop & Validate MS/MS (MRM) Method H->I Yes J Check for Background Contamination (Blank Injections) H->J No I->L K Identify & Eliminate Contamination Source J->K K->L MS Acquisition Strategy A Analysis Goal B Screening / Unknown ID A->B C Targeted Quantification A->C D Acquire Full Scan HRMS Data B->D E Complex Matrix or Isobaric Interference? C->E I Data Processing & Reporting D->I F Acquire Targeted MS/MS (MRM) Data E->F Yes G Simple Matrix, No Interference E->G No F->I H Acquire Full Scan Data (Low or High Res) G->H H->I

Sources

Technical Support Center: Optimizing 4-(1-Methylethyl)phenyl diphenyl phosphate Concentration for Enhanced Flame Retardancy

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(1-Methylethyl)phenyl diphenyl phosphate, a highly effective phosphorus-based flame retardant. This guide is designed for researchers, scientists, and professionals in drug development and material science who are looking to incorporate and optimize this additive for superior flame retardancy in their polymer formulations. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific challenges you may encounter.

Introduction to this compound

This compound, also known as isopropylphenyl diphenyl phosphate, is a non-halogenated flame retardant that offers an excellent balance of flame retardancy, thermal stability, and compatibility with a wide range of polymers.[1][2][3][4][5] Its mechanism of action is primarily in the condensed phase, where it promotes the formation of a protective char layer on the polymer surface during combustion.[6][7][8][9] This char layer acts as a physical barrier, insulating the underlying material from heat and preventing the release of flammable gases.[6][7][8][9] Additionally, it can exhibit gas-phase activity by releasing phosphorus-containing radicals that quench the high-energy radicals responsible for flame propagation.[6][10][11]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound imparts flame retardancy?

A1: this compound primarily functions through a condensed-phase mechanism .[6][7][8][9] Upon heating, it decomposes to form phosphoric and polyphosphoric acids. These acids act as catalysts for the dehydration and cross-linking of the polymer matrix, leading to the formation of a stable, insulating char layer on the surface.[6][7][8][9] This char layer serves two main purposes: it shields the underlying polymer from the heat of the flame and reduces the release of flammable volatile compounds into the gas phase.[6][7][8][9] There is also a secondary gas-phase mechanism where volatile phosphorus-containing species, such as PO• radicals, can be released. These radicals act as scavengers for highly reactive H• and OH• radicals in the flame, interrupting the combustion chain reaction.[6][10][11]

Q2: What are the typical loading concentrations of this compound in common polymers?

A2: The optimal concentration of this compound can vary significantly depending on the polymer matrix, the desired level of flame retardancy (e.g., UL 94 V-0 rating), and the presence of other additives. However, a general starting point for evaluation is typically in the range of 5 to 20 wt%. For some systems, achieving a high level of flame retardancy might require concentrations up to 30 wt%.[7] It is crucial to conduct a loading level study to determine the most effective concentration for your specific application while balancing the effects on mechanical properties.

Q3: How does the addition of this compound affect the mechanical properties of the polymer?

A3: The incorporation of any additive can influence the mechanical properties of the host polymer. While this compound is designed for good compatibility, high loading levels can sometimes lead to plasticization effects, resulting in a decrease in tensile strength and modulus, but potentially an increase in impact resistance.[12] Conversely, poor dispersion or incompatibility can lead to brittleness. It is essential to evaluate key mechanical properties such as tensile strength, elongation at break, and impact strength after incorporating the flame retardant.

Q4: Can this compound be used in synergy with other flame retardants?

A4: Yes, utilizing synergistic additives is a common and effective strategy. Combining this compound with other flame retardants can enhance performance and, in some cases, reduce the total amount of additive required.[6][13] Common synergistic agents include:

  • Nitrogen-containing compounds (e.g., melamine polyphosphate): These promote char formation and release non-flammable gases, which dilute the oxygen supply to the flame.[11][14]

  • Boron-containing compounds (e.g., zinc borate): These can enhance the integrity of the char layer and suppress smoke formation.

  • Silicon-containing compounds (e.g., nano-silica): These can improve the thermal stability and mechanical properties of the char layer.[15]

Troubleshooting Guide

This section addresses common issues encountered during the optimization of this compound concentration.

Issue Potential Cause Troubleshooting Steps & Solutions
1. Insufficient Flame Retardancy (Failure to meet desired UL 94 or LOI rating) - Sub-optimal concentration of the flame retardant.- Poor dispersion within the polymer matrix.- Incompatibility with the polymer or other additives.- Increase Concentration: Incrementally increase the loading of this compound and re-evaluate the flame retardancy. - Improve Dispersion: Optimize processing parameters such as mixing time, temperature, and screw speed to ensure uniform distribution. Consider using a masterbatch.- Check Compatibility: Perform thermal analysis (DSC, TGA) and morphological analysis (SEM) to assess compatibility. Consider using a compatibilizer if necessary.- Introduce Synergists: Evaluate the addition of synergistic flame retardants like melamine polyphosphate or zinc borate.
2. Degradation of Mechanical Properties (e.g., brittleness, reduced tensile strength) - High loading level of the flame retardant.- Poor dispersion leading to stress concentration points.- Thermal degradation of the polymer or additive during processing.- Optimize Concentration: Determine the lowest effective concentration that meets the flame retardancy requirements.- Enhance Dispersion: As mentioned above, improved mixing is key. - Adjust Processing Temperature: Lower the processing temperature to minimize thermal degradation, but ensure it is sufficient for proper melting and mixing.[16] Purge equipment with neat resin if processing is interrupted.[16]
3. Processing Difficulties (e.g., increased melt viscosity, die drool) - High loading of the flame retardant.- Plasticizing effect of the additive.- Adjust Processing Parameters: Increase the processing temperature slightly to reduce melt viscosity. Optimize screw design and speed.- Incorporate Processing Aids: Consider the use of lubricants or other processing aids to improve melt flow.
4. Surface Defects on Molded Parts (e.g., blooming, poor surface finish) - Migration of the flame retardant to the surface due to limited compatibility or oversaturation.- Volatilization of the additive at high processing temperatures.- Reduce Concentration: An excess of the flame retardant can lead to blooming. - Lower Processing Temperature: This can reduce the volatility of the additive.- Use a Higher Molecular Weight Flame Retardant: If blooming persists, consider a less migratory flame retardant.

Experimental Protocols

Protocol 1: Determining Optimal Concentration via Limiting Oxygen Index (LOI)

The Limiting Oxygen Index (LOI) test is a standardized method to determine the minimum oxygen concentration required to support the combustion of a material.[17][18] A higher LOI value indicates better flame retardancy.[19] This protocol outlines the steps to evaluate the effect of varying concentrations of this compound.

Apparatus:

  • LOI Chamber conforming to ASTM D2863 or ISO 4589.[17][19][20]

  • Sample holder

  • Ignition source

Procedure:

  • Sample Preparation: Prepare a series of polymer samples with varying concentrations of this compound (e.g., 0 wt%, 5 wt%, 10 wt%, 15 wt%, 20 wt%). The samples should be prepared according to the dimensions specified in the standard (typically self-supporting sticks or sheets).[17]

  • Mounting: Secure the specimen vertically in the sample holder within the glass chimney of the LOI apparatus.

  • Gas Flow: Introduce a mixture of oxygen and nitrogen into the chimney at a controlled rate. Start with an oxygen concentration expected to support combustion.

  • Ignition: Ignite the top of the specimen using the pilot flame and observe its burning behavior.

  • Oxygen Adjustment: Gradually decrease the oxygen concentration in subsequent tests until the minimum concentration that just supports flaming combustion for a specified period or extent of burning is determined.[18][19]

  • LOI Calculation: The LOI is expressed as the volume percentage of oxygen in the final gas mixture.

Protocol 2: UL 94 Vertical Burning Test

The UL 94 standard is widely used to assess the flammability of plastic materials.[21][22][23] The vertical burn test (V-0, V-1, V-2) is particularly relevant for many applications.[21][24]

Apparatus:

  • UL 94 test chamber

  • Specimen holder

  • Burner (Tirrill or Bunsen)

  • Timing device

  • Cotton patch

Procedure:

  • Sample Preparation: Mold test specimens to the required dimensions (typically 125 mm x 13 mm with a specific thickness).[24] Condition the specimens as per the standard.

  • Mounting: Clamp the specimen vertically from its upper end in the test chamber.

  • Flame Application: Apply a calibrated flame to the bottom edge of the specimen for 10 seconds and then remove it.

  • First Afterflame Time (t1): Record the duration of flaming after the first flame application.

  • Second Flame Application: Immediately after the flaming ceases, reapply the flame for another 10 seconds.

  • Second Afterflame (t2) and Afterglow Times: Record the duration of flaming (t2) and glowing after the second flame application.

  • Dripping: Observe if any flaming drips ignite the cotton patch placed below the specimen.[21][22]

  • Classification: Classify the material as V-0, V-1, or V-2 based on the criteria in the table below.

Criteria V-0 V-1 V-2
Afterflame time for each individual specimen (t1 or t2)≤ 10 s≤ 30 s≤ 30 s
Total afterflame time for any set of 5 specimens (t1 + t2)≤ 50 s≤ 250 s≤ 250 s
Afterflame plus afterglow time for each individual specimen after the second flame application≤ 30 s≤ 60 s≤ 60 s
Dripping of flaming particles that ignite cottonNoNoYes
Source: [21][24]

Visualizing the Optimization Workflow

The following diagram illustrates the logical workflow for optimizing the concentration of this compound.

G cluster_prep Phase 1: Formulation & Processing cluster_test Phase 2: Testing & Evaluation cluster_analysis Phase 3: Analysis & Decision cluster_optimization Phase 4: Troubleshooting & Refinement start Define Target FR Performance (e.g., UL 94 V-0, LOI > 28%) formulate Formulate Polymer with Varying Concentrations of FR start->formulate process Compound and Prepare Test Specimens formulate->process fr_test Perform Flame Retardancy Tests (UL 94, LOI) process->fr_test mech_test Evaluate Mechanical Properties (Tensile, Impact) process->mech_test decision Target Performance Achieved? fr_test->decision check_mech Mechanical Properties Acceptable? mech_test->check_mech adjust Adjust Concentration or Introduce Synergist decision->adjust No decision->check_mech adjust->formulate check_mech->adjust No final Optimized Formulation check_mech->final Yes

Caption: Workflow for optimizing flame retardant concentration.

Mechanism of Action: Condensed and Gas Phase

The dual-action mechanism of phosphorus-based flame retardants like this compound is key to their effectiveness.

G cluster_condensed Condensed Phase Mechanism cluster_gas Gas Phase Mechanism polymer Polymer + FR heat Heat polymer->heat decomp FR Decomposes to Phosphoric Acids heat->decomp char Promotes Dehydration & Cross-linking decomp->char volatiles Volatile Phosphorus Species (e.g., PO•) decomp->volatiles char_layer Stable Char Layer Formation char->char_layer insulation Insulates Polymer char_layer->insulation fuel_block Blocks Fuel Release char_layer->fuel_block quench Radical Quenching volatiles->quench radicals High-Energy Radicals (H•, OH•) radicals->quench inhibit Combustion Inhibition quench->inhibit

Caption: Dual flame retardant mechanism.

References

  • UL 94 Classification and Flame-Retardant Plastic M
  • Understanding UL 94: Flammability Standards and Their Importance. Techmer PM. [Link]
  • Oxygen Index Testing As per standard ASTM D2863. Kiyo R&D. [Link]
  • UL 94 FLAME R
  • UL 94. Wikipedia. [Link]
  • Limiting Oxygen Index Testing & Analysis (LOI). ITA Labs UK. [Link]
  • Limiting oxygen index. Wikipedia. [Link]
  • LOI Limiting Oxygen Index Chamber Helps You Ensure Fire Safety Standards. (2025). Qualitest. [Link]
  • Phosphorus Flame Retardants: Mechanisms, Applications, and Advanced Material Str
  • 4-(1-Methylethyl)
  • Phosphate‐containing flame‐retardant polymers with good compatibility to polypropylene. II. Effect of the flame‐retardant polymers on polypropylene. (2001).
  • The development and application of contemporary phosphorus flame retardants: a review. Frontiers. [Link]
  • Tips for Processing Brominated Flame-Retarded Plastics. PMC Polymer Products. [Link]
  • The Flame Retardant and Mechanical Properties of the Epoxy Modified by an Efficient DOPO-Based Flame Retardant. (2024). MDPI. [Link]
  • Mechanisms of action of phosphorus based flame retardants in acrylic polymers. (2000).
  • Effect of flame retardants on mechanical and thermal properties of bio-based polyurethane rigid foams. (2021). RSC Publishing. [Link]
  • Phosphoric acid, P,P'-((1-methylethylidene)di-4,1-phenylene) P,P,P',P'-tetraphenyl ester. PubChem. [Link]
  • Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? NIH. [Link]
  • How Flame Retardant Systems Work In Plastics. RTP Company. [Link]
  • Utilizing Additive Flame Retardants. (2025). Phoenix Plastics. [Link]
  • Strategy for Constructing Phosphorus-Based Flame-Retarded Polyurethane Elastomers for Advanced Performance in Long-Term. MDPI. [Link]
  • Systematically Controlled Decomposition Mechanism in Phosphorus Flame Retardants by Precise Molecular Architecture: P–O vs P–N. (2019).
  • Isopropylphenyl diphenyl phosph

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Technical Support Center: A Guide to Preventing Hydrolysis of 4-(1-Methylethyl)phenyl diphenyl phosphate

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals who are utilizing 4-(1-Methylethyl)phenyl diphenyl phosphate and encountering stability challenges related to hydrolysis. Here, we provide in-depth technical answers, troubleshooting guides, and validated protocols to help you maintain the integrity of your compound in humid environments.

Section 1: Understanding the Problem - Frequently Asked Questions

Q1: What is this compound and what are its primary applications?

This compound (CAS No. 55864-04-5), also known as p-isopropylphenyl diphenyl phosphate or p-cumenyl diphenyl phosphate, is an organophosphate ester. Structurally, it is a phosphate core bonded to two phenyl groups and one 4-(1-methylethyl)phenyl group. Due to its chemical properties, it primarily functions as a flame retardant in various materials.[1] In a research and development context, it may be used in the formulation of non-aqueous systems where fire resistance is a desirable property.[2]

Q2: What is hydrolysis and why is this specific phosphate ester susceptible to it?

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. Organophosphate esters, including this compound, are susceptible to hydrolysis at the phosphorus center. The phosphorus atom is electrophilic and can be attacked by a nucleophile, in this case, water. This reaction leads to the cleavage of a P-O (phosphorus-oxygen) ester bond.[3] The process is often catalyzed by acidic or basic conditions and can be significantly accelerated by increased temperature and water concentration (humidity).[2][3]

Q3: What are the expected degradation products from the hydrolysis of this compound?

The hydrolysis of an aryl phosphate triester typically occurs in a stepwise manner. The primary hydrolysis event involves the cleavage of one of the three P-O-Aryl bonds. For this specific molecule, the initial hydrolysis would yield two main products:

  • Diphenyl phosphate

  • 4-(1-Methylethyl)phenol (also known as p-cumenol)

Further hydrolysis of diphenyl phosphate is possible under forcing conditions but is generally much slower than the initial degradation of the triester.[4]

Q4: Which environmental factors are most critical in accelerating the hydrolysis of this compound?

Several factors can accelerate the degradation of aryl phosphates. Understanding these is the first step toward prevention.

FactorMechanism of ActionMitigation Strategy
Humidity Increases the concentration of water, the primary reactant in the hydrolysis reaction.Store in desiccated environments; use moisture-proof packaging.
Temperature Increases the kinetic energy of molecules, accelerating the reaction rate. As a general rule, reaction rates can double for every 10°C increase.[5]Store at controlled room temperature or under refrigerated conditions.
pH Both acid (H+) and base (OH-) can catalyze the hydrolysis of phosphate esters. The rate is often minimized at a specific, near-neutral pH, but this can be compound-dependent.[3]For solutions, use buffers to maintain pH at its most stable point. For solids, avoid contact with acidic or basic excipients.
Metal Ions Certain metal ions can act as Lewis acids, coordinating to the phosphoryl oxygen and making the phosphorus atom more susceptible to nucleophilic attack.Use high-purity reagents and consider the use of chelating agents if metal contamination is suspected.[6]

Section 2: Troubleshooting and Prevention Strategies

This section provides actionable guides for common scenarios encountered in the lab.

Guide 1: My compound shows degradation upon receipt or during storage. What are the best practices for handling and storage?

This issue almost always points to inadvertent exposure to atmospheric moisture.

  • Immediate Action: Upon receipt, inspect the packaging for integrity. If possible, immediately transfer the compound to a desiccator containing a fresh, active desiccant (e.g., silica gel, molecular sieves).

  • Inert Atmosphere: For long-term storage or for highly sensitive experiments, storing the material under an inert atmosphere is best practice. Backfill the storage container with dry nitrogen or argon gas before sealing. This displaces moist air, significantly reducing the partial pressure of water.

  • Aliquot and Seal: Avoid opening and closing the main stock container repeatedly. This introduces fresh moisture with each use. Instead, prepare smaller, single-use aliquots in vials with tightly sealed caps, preferably with a PTFE liner.

  • Temperature Control: Unless thermal degradation is a known issue (which for many aryl phosphates, occurs at much higher temperatures), controlling humidity is more critical than low-temperature storage.[7][8] However, storing at a consistent, controlled room temperature (e.g., 20-25°C) is recommended to prevent temperature cycling that can draw moisture into a container.[9]

Guide 2: I need to formulate this compound into a liquid. How can I design a stable formulation?

Aqueous formulations are inherently challenging for hydrolytically unstable compounds.

  • Solvent Selection: If the application allows, prioritize non-aqueous, aprotic solvents (e.g., acetonitrile, THF, DMSO) that are rigorously dried before use. If a co-solvent system is necessary, minimize the water content to the lowest possible level required for solubility or function.

  • pH Optimization: If an aqueous component is unavoidable, a pH-rate profile study is essential. This experiment involves preparing buffered solutions across a range of pH values (e.g., pH 3 to 9), adding the compound, and monitoring its degradation over time. This will identify the pH of maximum stability. For many phosphate esters, this is often in the slightly acidic to neutral range.[4]

  • Excipient Compatibility: Be aware that common pharmaceutical excipients can themselves be acidic or basic, or contain residual moisture, which can catalyze degradation.[10] Always perform compatibility studies with all formulation components.

Guide 3: Can I add a stabilizer to my formulation to actively prevent hydrolysis?

Yes, chemical stabilizers can be highly effective. The most relevant class for scavenging acids formed during initial hydrolysis, which can then catalyze further degradation, are carbodiimides.

  • Mechanism of Action: Carbodiimides are compounds containing an -N=C=N- functional group. They react with carboxylic acids that are formed as byproducts of ester hydrolysis.[11] While the primary hydrolysis of a phosphate ester yields a phosphoric acid diester and a phenol, carbodiimides can react with acidic species that may catalyze further degradation, effectively acting as an acid scavenger.[12][13]

  • Application: Adding a small amount (e.g., 0.5-2.0% w/w) of a sterically hindered carbodiimide, such as Bis(2,6-diisopropylphenyl)carbodiimide, can significantly extend the stability of ester-containing formulations.[6][14] This is particularly useful in polymers and oils where hydrolysis can be a long-term issue.

  • Caution: Compatibility and regulatory acceptance must be considered for your specific application. Always run a small-scale stability study to confirm the effectiveness and lack of negative interactions of the chosen stabilizer.

Section 3: Analytical and Experimental Protocols

Protocol 1: Accelerated Stability Testing in a Humid Environment

This protocol provides a framework for evaluating the hydrolytic stability of this compound.

Objective: To determine the rate of hydrolysis under controlled, accelerated temperature and humidity conditions as outlined by ICH guidelines.[15][16]

Materials:

  • This compound (test substance)

  • Controlled environment chamber (e.g., 40°C / 75% RH)[9]

  • Amber glass vials with PTFE-lined screw caps

  • Analytical balance

  • HPLC system with UV detector

  • HPLC-grade solvents (e.g., acetonitrile, water)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the test substance into several labeled amber glass vials. Prepare enough vials for each time point and condition.

  • Initial Analysis (T=0): Immediately analyze 2-3 of the prepared samples to establish the initial purity and concentration. This is your baseline (T=0) data point.

  • Stability Storage: Place the remaining vials, with caps slightly loosened to allow for atmospheric exposure, into the controlled environment chamber set to accelerated conditions (e.g., 40°C / 75% Relative Humidity).

  • Time Points: At predetermined intervals (e.g., 1, 2, 4, and 8 weeks), remove 2-3 vials from the chamber.

  • Sample Analysis: Allow the vials to cool to room temperature. Prepare the samples for analysis according to the HPLC method below and quantify the amount of the parent compound remaining and the amount of key degradants formed.

  • Data Analysis: Plot the percentage of the parent compound remaining versus time. This data can be used to calculate the degradation rate constant and estimate the shelf-life under these conditions.

Protocol 2: Quantification of Hydrolysis by Reverse-Phase HPLC

Objective: To separate and quantify this compound from its primary hydrolysis products. Note: This is a starting method and may require optimization.

  • HPLC System: A standard HPLC with a UV detector and autosampler.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • Start at 60% B

    • Linear gradient to 95% B over 15 minutes

    • Hold at 95% B for 5 minutes

    • Return to 60% B and equilibrate for 5 minutes

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector Wavelength: 260 nm (Aryl phosphates typically have UV absorbance in this region; verify with a UV scan for optimal wavelength).

  • Sample Preparation: Dissolve the sample from the stability study in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Expected Elution Order: The more polar hydrolysis products (diphenyl phosphate and 4-(1-methylethyl)phenol) will elute earlier than the more non-polar parent compound.

Section 4: Visualizing the Hydrolysis Mechanism

The following diagram illustrates the nucleophilic attack by water on the phosphorus center, which is the core mechanism of hydrolysis for this compound.

Caption: Hydrolysis pathway of the parent compound.

References

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024). Go YEN Chemical Co., Ltd.[Link]
  • Study on performance of carbodiimide as anti-hydrolysis addictive for ester hydraulic oil. (n.d.).
  • The Hydrolysis of Phosphinates and Phosphonates: A Review. (2020). National Institutes of Health (NIH).[Link]
  • A stabilizer against hydrolysis for an ester-group- containing resin and a thermoplastic resin composition. (2005).
  • What is carbodiimide? (2021). HyMax Anti-hydrolysis Additive.[Link]
  • Mechanism of the reaction of carbodiimides with carboxylic acids. (2023).
  • Transition State Differences in Hydrolysis Reactions of Alkyl versus Aryl Phosphate Monoester Monoanions. (2005). Journal of the American Chemical Society.[Link]
  • Analysis and Hydrolysis of Commercial Aryl Phosphates. (1977). U.S. Environmental Protection Agency.[Link]
  • Primary biodegradation and mineralization of aryl organophosphate flame retardants by Rhodococcus-Sphingopyxis consortium. (2021).
  • The transition state (TS) for the hydrolysis of a typical dialkyl or diaryl phosphate ester involves significant bonding to both nucleophile and leaving group in a classical SN2(P) process. (n.d.).
  • Transition state differences in hydrolysis reactions of alkyl versus aryl phosphate monoester monoanions. (2005). PubMed.[Link]
  • Thermal Degradation of Organophosphorus Flame Retardants. (2022).
  • Condition-Monitoring of Phosphate Ester Hydraulic Fluids. (n.d.). Canoil Canada Ltd.[Link]
  • Stability Testing for Temperature and Humidity. (2016).
  • Storage conditions for stability testing of pharmaceuticals in hot and humid regions. (2006). SciELO.[Link]
  • Immobilization of organophosphate hydrolase on biocompatible gelatin pads and its use in removal of organophosphate compounds and nerve agents. (2014).
  • bacterial organophosphorus hydrolase: Topics by Science.gov. (n.d.). Science.gov.[Link]
  • Enzymatic Bioremediation of Organophosphate Compounds—Progress and Remaining Challenges. (2019). National Institutes of Health (NIH).[Link]
  • Thermal Degradation of Organophosphorus Flame Retardants. (2022). MDPI.[Link]
  • Stability testing of existing active substances and related finished products. (2023). European Medicines Agency.[Link]
  • ICH Stability Guidelines for Temperature and Humidity. (n.d.).
  • EFFECT OF TEMPERATURE AND PH ON PHENOL BIODEGRADATION BY A NEWLY IDENTIFIED SERRATIA SP. AQ5-03. (2016).
  • Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. (2023). MDPI.[Link]
  • Enhancing organophosphate hydrolase efficacy via protein engineering and immobilization strategies. (2017). National Institutes of Health (NIH).[Link]
  • ANALYTICAL METHODS - Toxicological Profile for Phosphate Ester Flame Retardants. (2012).
  • Influence of temperature and pH on phosphate removal efficiency of different sorbents used in lake restoration. (2022).

Sources

Technical Support Center: Troubleshooting Poor Dispersion of 4-(1-Methylethyl)phenyl Diphenyl Phosphate in Polymer Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers and scientists encountering challenges with the dispersion of 4-(1-Methylethyl)phenyl diphenyl phosphate (IPPDP) in various polymer systems. Achieving a homogeneous dispersion of this flame retardant is paramount for ensuring consistent product performance, including reliable fire safety, predictable mechanical properties, and aesthetic quality. This guide provides a structured, in-depth approach to diagnosing, understanding, and resolving dispersion issues through a series of frequently asked questions, troubleshooting workflows, and validated experimental protocols.

Section 1: Understanding the Problem - Core Concepts of Dispersion

This section addresses the fundamental questions surrounding IPPDP and the common indicators of dispersion problems.

Q1: What is this compound (IPPDP) and why is its dispersion so critical?

This compound is an aryl phosphate ester widely used as a flame retardant additive in various polymers.[1][2][3][4] Chemically, it is part of a group known as isopropylphenyl phosphates (IPPhPs), which are often complex mixtures of isomers.[5] It functions primarily in the condensed phase during combustion; upon heating, it decomposes to form phosphoric acid, which promotes the formation of a protective char layer on the polymer surface.[6][7] This char layer acts as a barrier, insulating the underlying polymer from heat and restricting the flow of flammable gases.[7][8]

The efficacy of IPPDP is directly tied to its molecular-level distribution within the polymer matrix.

  • Poor Dispersion leads to the formation of agglomerates or large droplets. These regions act as stress concentrators, severely compromising mechanical properties like impact strength and tensile strength.

  • Inconsistent Flame Retardancy results because large, isolated pockets of the flame retardant cannot effectively catalyze char formation across the entire material surface.

  • Aesthetic and Functional Defects such as surface haze, voids, or "blooming" (migration of the additive to the surface) can occur, rendering the final product unusable.[9]

Q2: What are the common signs and symptoms of poor IPPDP dispersion?

Identifying poor dispersion early is key. Look for the following indicators:

  • Visual Defects: The most obvious signs are a hazy or cloudy appearance in a normally transparent polymer, surface oiliness or weeping, and the presence of gels or unincorporated globules in the final part.

  • Inconsistent Mechanical Performance: High variability in mechanical testing results (e.g., impact strength, elongation at break) from batch to batch or even within the same part is a strong indicator of non-homogeneous additive distribution.

  • Failed Flame Retardancy Tests: If a material fails UL-94 or other flammability tests despite containing the correct overall percentage of IPPDP, poor dispersion is a likely culprit. The additive isn't available where it's needed during combustion.[6]

  • Microscopic Evidence: Analysis of a cryo-fractured surface using Scanning Electron Microscopy (SEM) will reveal distinct phase separation, showing spherical or irregular domains of IPPDP that are not integrated into the polymer matrix.[10]

Q3: What are the underlying scientific principles that cause poor dispersion?

Poor dispersion is rarely due to a single cause. It is typically a result of physicochemical incompatibilities and suboptimal processing. The primary factors are:

  • Poor Thermodynamic Compatibility: Most polymers are inherently immiscible with one another and with many additives.[11][12] IPPDP is a relatively large, non-polar molecule (LogP ≈ 5.31[13]), and its miscibility is highly dependent on the polarity and chemical structure of the host polymer. If the interfacial tension between the polymer melt and the liquid IPPDP is high, the droplets will resist deformation and mixing, preferring to coalesce into larger domains to minimize surface energy.

  • High Additive Concentration: Every additive has a solubility limit within a given polymer. If the concentration of IPPDP exceeds this threshold, the excess amount will phase-separate from the matrix, a phenomenon known as supersaturation.[9]

  • Viscosity Mismatch: A significant difference in viscosity between the molten polymer and the IPPDP can hinder effective mixing. If the additive's viscosity is much lower, it may coalesce easily; if it's much higher, it may be difficult to break down into smaller droplets.

  • Inadequate Processing Conditions: Insufficient shear forces, short residence times, or incorrect temperatures during compounding (e.g., melt blending) can fail to provide the necessary energy to break down IPPDP agglomerates and distribute them uniformly.[14]

Section 2: A Systematic Workflow for Diagnosing Dispersion Issues

Before attempting a solution, a systematic diagnosis is essential to pinpoint the root cause. This workflow provides a logical progression from initial observation to a confirmed diagnosis.

Troubleshooting Workflow Diagram

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Characterization & Analysis cluster_2 Phase 3: Root Cause Analysis & Solution Problem Observe Defect (e.g., Haze, Poor Mechanics) Review Review Formulation & Processing Records Problem->Review SEM Microscopic Analysis (SEM/EDS) Review->SEM DSC Thermal Analysis (DSC) Review->DSC Check_Dispersion Is Dispersion Poor? SEM->Check_Dispersion DSC->Check_Dispersion Check_Dispersion->Problem No (Other Issue) Cause Identify Root Cause Check_Dispersion->Cause Yes Optimize Optimize Processing Parameters Cause->Optimize Process Issue Reformulate Reformulate (Compatibilizer, Concentration) Cause->Reformulate Compatibility Issue Verify Verify Solution (Re-run SEM/DSC/Mech Tests) Optimize->Verify Reformulate->Verify Verify->Problem Issue Persists

Caption: A systematic workflow for troubleshooting IPPDP dispersion.

Section 3: Troubleshooting Guide - Targeted Solutions

This section provides actionable solutions to common dispersion problems identified during the diagnostic phase.

Q4: How can I optimize my processing parameters to improve dispersion?

Processing parameters are often the first and most cost-effective variables to adjust. The goal is to impart sufficient shear and thermal energy to break down and distribute the IPPDP. This is most relevant for melt compounding processes like twin-screw extrusion.

Causality: Higher shear rates create smaller droplets, while adequate temperature ensures the polymer matrix has a low enough viscosity to allow for mixing. Sufficient residence time ensures the material experiences this shear and heat for a long enough period.

ParameterRecommended ActionScientific Rationale
Melt Temperature Increase incrementally (5-10°C steps).Lowers the viscosity of the polymer matrix, facilitating easier mixing and reducing the energy required to break up IPPDP droplets. Caution: Avoid temperatures that could cause polymer or additive degradation.[15]
Screw Speed (Shear Rate) Increase screw speed.Directly increases the shear forces applied to the melt, which is the primary mechanism for breaking down liquid agglomerates into finer droplets.[14]
Residence Time Decrease feed rate or use a longer screw configuration.Increases the total time the material is exposed to heat and shear within the extruder, allowing for more thorough mixing.
Screw Design Incorporate more intensive mixing elements.Kneading blocks and reverse conveying elements in a twin-screw extruder create distributive and dispersive mixing zones that are highly effective at breaking down agglomerates.
Q5: My polymer and IPPDP seem inherently incompatible. What are my options?

When processing optimization is insufficient, the root cause is likely poor thermodynamic compatibility. The solution is to modify the formulation to improve the interfacial properties between the two phases.

The most effective strategy is the addition of a compatibilizer . A compatibilizer is an additive that acts like a surfactant, locating itself at the interface between the polymer matrix and the IPPDP droplets.[11][16] This reduces interfacial tension, making it easier to break down droplets, and stabilizes the dispersion by preventing the droplets from coalescing.[12][17]

Mechanism of a Compatibilizer

G cluster_0 Result: Large, unstable droplet leads to phase separation. cluster_1 Result: Smaller, stable droplet, improved dispersion. Matrix1 Polymer Matrix Droplet1 IPPDP Droplet (High Interfacial Tension) Matrix2 Polymer Matrix Interface Compatibilizer at Interface Matrix2->Interface Reduces Interfacial Tension Droplet2 IPPDP Droplet Interface->Droplet2 Reduces Interfacial Tension

Caption: How a compatibilizer stabilizes the polymer-additive interface.

Selecting a Compatibilizer: The ideal compatibilizer has segments that are chemically compatible with both the polymer matrix and the IPPDP. For non-polar polymers (like polypropylene or polyethylene) blended with the aromatic phosphate ester IPPDP, maleic anhydride-grafted polymers (e.g., PP-g-MA or PE-g-MA) are an excellent and widely used choice.[18] The anhydride groups can interact favorably with the phosphate ester, while the polymer backbone of the compatibilizer entangles with the matrix polymer.

Q6: Could my choice of processing method be the problem?

Yes, the fabrication method plays a significant role. The two most common methods, melt blending and solution casting, have distinct advantages and disadvantages regarding dispersion.

FeatureMelt Blending (e.g., Extrusion)Solution Casting
Mechanism High-shear mechanical mixing of molten polymer.Dissolving polymer and additive in a common solvent, followed by solvent evaporation.[19][20]
Dispersion Quality Can be challenging; highly dependent on parameters and screw design. Potential for thermal degradation.[21]Generally excellent; provides near-molecular level mixing if a good solvent is found.[22]
Scalability Excellent for industrial, high-volume production.Typically limited to lab-scale or specialized applications like thin films.[22]
Environmental Impact Low; no solvents used.High; requires use and recovery/disposal of solvents.[21][23]
Best For Most thermoplastic applications.Thermally sensitive materials, ultra-thin films, and laboratory-scale formulation development.[20]

If you are developing a formulation in the lab, solution casting can be a powerful tool to create a benchmark of "perfect" dispersion to compare against your melt-blended samples.

Q7: The IPPDP concentration seems to be a factor. How do I determine the optimal loading level?

Exceeding the solubility limit of IPPDP in the polymer is a common cause of phase separation, often seen as "blooming" or "bleeding" over time.[9] To find the optimal level:

  • Create a Concentration Ladder: Produce a series of samples with increasing concentrations of IPPDP (e.g., 2%, 4%, 6%, 8%, 10% by weight).

  • Analyze with DSC: Run DSC on each sample (see protocol below). The glass transition temperature (Tg) of the polymer will often decrease as IPPDP is added, due to a plasticizing effect. A plot of Tg vs. IPPDP concentration will be linear up to the solubility limit. Once the limit is exceeded, the Tg will plateau, as any additional IPPDP simply forms a separate phase and does not contribute further to plasticization.

  • Visual and Microscopic Inspection: Visually inspect the samples after a period of aging (e.g., 1 week at 50°C) for any signs of surface blooming. Use SEM to confirm the concentration at which a separate, gross phase appears. The optimal loading level will be at or slightly below this saturation point.

Section 4: Key Experimental Protocols
Protocol 1: Sample Preparation and Analysis via Scanning Electron Microscopy (SEM)

Objective: To visually assess the dispersion quality of IPPDP in the polymer matrix.

Methodology:

  • Sample Acquisition: Obtain a representative sample of the polymer compound.

  • Cryogenic Fracture: Immerse the sample in liquid nitrogen for 5-10 minutes until thermal equilibrium is reached. This makes the polymer brittle and ensures a fracture surface that represents the internal morphology without plastic deformation.

  • Fracturing: Immediately after removal from the liquid nitrogen, fracture the sample by impact (e.g., a sharp tap with a hammer). Use tweezers to handle the fractured pieces.

  • Mounting: Securely mount a piece of the fractured sample onto an SEM stub using conductive carbon tape, with the freshly fractured surface facing up.

  • Sputter Coating: Since most polymers are non-conductive, the surface must be coated with a thin layer of a conductive material (e.g., gold, palladium) to prevent charging under the electron beam.[10]

  • SEM Imaging:

    • Insert the sample into the SEM chamber.

    • Use a backscattered electron (BSE) detector. BSE imaging contrast is sensitive to atomic number; the phosphorus in IPPDP will appear brighter than the carbon and hydrogen of the polymer matrix, making it easy to distinguish the two phases.[24]

    • Start at low magnification to get an overview of the fracture surface and then increase magnification to inspect areas of interest.

    • Good Dispersion: Characterized by a uniform, featureless gray surface at lower magnifications, with no distinct bright domains.

    • Poor Dispersion: Characterized by bright, spherical, or irregularly shaped domains (the IPPDP phase) embedded within the darker polymer matrix. Note the size, shape, and distribution of these domains.

Protocol 2: Assessing Miscibility using Differential Scanning Calorimetry (DSC)

Objective: To determine the effect of IPPDP on the polymer's glass transition temperature (Tg) as an indicator of miscibility.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer compound into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan to use as a reference.

  • DSC Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • First Heat: Heat the sample from room temperature to a temperature well above its expected melting point (for semi-crystalline polymers) or Tg (for amorphous polymers) at a controlled rate (e.g., 10°C/min). This erases the material's prior thermal history.

    • Cool: Cool the sample back down to a low temperature (e.g., -50°C) at a controlled rate (e.g., 10°C/min).

    • Second Heat: Heat the sample again at the same rate (10°C/min) through its Tg and melt transitions. The data from this second heating scan is typically used for analysis.[25]

  • Data Analysis:

    • Analyze the thermogram from the second heating scan to determine the glass transition temperature (Tg).

    • Single, Shifted Tg: If the blend shows a single Tg that is lower than the pure polymer's Tg, it indicates that the IPPDP is at least partially miscible and is acting as a plasticizer.

    • Two Distinct Tgs: The presence of two separate Tgs—one corresponding to the polymer matrix and another at a different temperature—is a clear sign of an immiscible, phase-separated system.[25]

References
  • Patsnap Eureka. (2025, July 3). What Are Compatibilizers and Why Are They Used in Blends?
  • Chemistry For Everyone. (2025, July 17).
  • Wikipedia. (n.d.).
  • Unknown Source. (n.d.).
  • PolyGroup Inc. (2022, November 23).
  • PubChem. (n.d.). Isopropylphenyl diphenyl phosphate.
  • TargetMol. (n.d.). 4-(1-Methylethyl)
  • Publisso. (2021, March 31). Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP)
  • Unknown Source. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers.
  • ECHEMI. (n.d.). 4-(1-Methylethyl)
  • Jinzong Machinery. (2024, September 29).
  • MedChemExpress. (n.d.). 4-(1-Methylethyl)
  • ChemicalBook. (2024, December 18). Phosphoric acid, 4-(1-methylethyl)phenyl diphenyl ester.
  • Australian Government Department of Health. (2023, June 26).
  • MDPI. (n.d.).
  • Ataman Kimya. (n.d.).
  • PubMed Central (PMC). (2016, August 12). Reasons and remedies for the agglomeration of multilayered graphene and carbon nanotubes in polymers.
  • Unknown Source. (2025, January 8).
  • MedChemExpress. (n.d.). 4-(1-Methylethyl)
  • TargetMol. (n.d.).
  • SpecialChem. (2023, December 28).
  • ResearchGate. (2025, August 7). Solution casting versus melt compounding: Effect of fabrication route on the structure and thermal behavior of poly(l-lactic acid) clay nanocomposites.
  • ResearchGate. (2025, August 6). Additive Processing of Polymers.
  • TA Instruments. (n.d.).
  • ResearchGate. (2025, August 10). Comparing of melt blending and solution mixing methods on the physical properties of thermoplastic polyurethane (TPU)/organoclay nanocomposite films.
  • AZoM. (2023, October 18). How can Polymers be Characterized Using SEM?
  • ACS Publications. (2019, April 23). Systematically Controlled Decomposition Mechanism in Phosphorus Flame Retardants by Precise Molecular Architecture: P–O vs P–N.
  • AZoM. (2026, January 5). Smarter Filler Analysis for Stronger, Longer-Lasting Tires.
  • ACS Publications. (2021, November 15).
  • Hilaris Publisher. (n.d.). Additive Manufacturing of High-performance Polymers: Processing Parameters and Mechanical Properties.
  • YouTube. (2025, October 11).
  • ResearchGate. (2025, August 6). Comparison of solution-blending and melt-intercalation for the preparation of poly(ethylene-co-acrylic acid)/organoclay nanocomposites.
  • ResearchGate. (2019, October 20). How to avoid agglomeration either at the bottom or at the surface of polymer solution when mixing GO with polymer?
  • MDPI. (n.d.). Determining Optimal Processing Conditions for Fabricating Industrial Moulds with Additive Manufacturing.
  • YouTube. (2025, October 14).
  • Fiveable. (n.d.). Film casting | Polymer Chemistry Class Notes.
  • National Institutes of Health (NIH). (n.d.).
  • ResearchGate. (n.d.). STEM-in-SEM method for morphology analysis of polymer systems.
  • Tollcoating by Carestream. (n.d.). Using Polymer Solution Casting to Deliver High-Quality Films.
  • Emerald Insight. (2025, August 10). Mechanisms of action of phosphorus based flame retardants in acrylic polymers.
  • CeMines. (n.d.). 4-(1-Methylethyl)
  • TargetMol. (n.d.). 2-(1-Methylethyl)

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Technical Support Center: Photodegradation of 4-(1-Methylethyl)phenyl Diphenyl Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for researchers studying the environmental fate of 4-(1-Methylethyl)phenyl diphenyl phosphate (IPPDPP) and related organophosphate flame retardants (OPFRs). As the use of OPFRs has grown, understanding their persistence and transformation pathways in the environment, particularly under UV irradiation, has become critical.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during photodegradation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for IPPDPP under UV exposure?

The degradation of IPPDPP under UV light can proceed through two main pathways:

  • Direct Photolysis: The IPPDPP molecule directly absorbs photons of UV light, leading to an excited state. This excess energy can cause the cleavage of chemical bonds, resulting in degradation. This pathway is highly dependent on the molecule's ability to absorb light at the wavelengths present in the UV source.[3][4]

  • Indirect Photolysis (Sensitized Photolysis): This pathway is often significant in natural waters. Other substances, known as photosensitizers (e.g., dissolved organic matter (DOM), humic acids, nitrate ions), absorb UV light and transfer the energy to oxygen or other molecules, creating highly reactive oxygen species (ROS).[5] These ROS, such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), are powerful oxidants that can then react with and degrade IPPDPP.[5]

The dominant pathway will depend on the experimental conditions, particularly the purity of the solvent and the presence of natural sensitizers.

Q2: What are the expected major degradation products of IPPDPP photolysis?

Based on the structure of IPPDPP and known degradation mechanisms of similar organophosphate esters, the primary degradation products likely result from the cleavage of the ester bonds (P-O-C) or modifications to the alkyl substituent. Expected products include:

  • Diphenyl Phosphate (DPP): Formed by the cleavage of the isopropylphenyl group from the phosphate core.

  • Isopropyl-phenols (IPPs): The corresponding phenolic compounds released after P-O bond cleavage.

  • Triphenyl Phosphate (TPP): This could potentially form through the cleavage of the isopropyl group from the phenyl ring, a pathway noted in microbial degradation studies of similar compounds.[6]

  • Hydroxylated derivatives: Formed if reactive species like •OH attack the aromatic rings.

Identifying these products is crucial for understanding the environmental risk, as transformation products can sometimes be more toxic than the parent compound.[2]

Q3: Which is more significant for IPPDPP degradation in an aqueous environment: hydrolysis or photolysis?

Both processes contribute to the breakdown of IPPDPP, but their relative importance depends on environmental conditions.

  • Hydrolysis is the reaction with water, which can cleave the ester bonds. Its rate is highly dependent on pH and temperature.[7] Organophosphate esters can be susceptible to hydrolysis, especially under alkaline conditions.

  • Photolysis is degradation due to light.[8]

In surface waters exposed to sunlight, photolysis is often a much faster and more significant degradation pathway than hydrolysis for many organic pollutants.[9] To isolate the effect of photolysis in your experiments, it is essential to run a "dark control" (a sample prepared identically but kept from light) to quantify the contribution of hydrolysis over the same time period.[4]

Troubleshooting Guide for Photodegradation Experiments

Q1: My degradation rate is much lower than expected or non-existent. What are the potential causes?

This is a common issue that can often be traced back to the experimental setup.

  • Cause 1: Incorrect Wavelength or Light Source.

    • Explanation: For direct photolysis to occur, the compound must absorb light at the wavelength emitted by your lamp. IPPDPP, with its aromatic rings, will absorb in the UV region, but the efficiency varies with wavelength. A lamp emitting at a wavelength where IPPDPP has low absorbance will result in slow degradation.

    • Solution:

      • Measure the UV-Vis absorbance spectrum of your IPPDPP solution to identify its wavelength of maximum absorbance (λ-max).

      • Ensure your UV lamp's emission spectrum overlaps significantly with the compound's absorption spectrum. Mercury lamps (e.g., 254 nm) and Xenon lamps (broader spectrum) are common choices.[10][11]

      • Verify the age and output of your lamp. UV lamps lose intensity over time and may need replacement. Use a radiometer to check the light intensity (photon flux) at the sample position.[10]

  • Cause 2: High Initial Concentration (The "Inner Filter" Effect).

    • Explanation: If the starting concentration of IPPDPP is too high, the molecules at the surface of the solution will absorb most of the incident light. This creates a "shielding" or "inner filter" effect, preventing photons from penetrating deeper into the solution and reaching all the molecules.[12][13] This leads to a nonlinear and slower-than-expected degradation rate.

    • Solution: Work with lower, environmentally relevant concentrations (e.g., µg/L to low mg/L range). If you observe that the degradation rate decreases with increasing concentration, the inner filter effect is a likely cause.[13]

  • Cause 3: Solvent Choice.

    • Explanation: The solvent can play a major role. Some organic solvents can absorb UV light at the same wavelengths as your target compound, competing for photons. Others can act as quenchers, deactivating the excited state of the IPPDPP molecule before it can degrade.[13] Conversely, some solvents like acetone can act as photosensitizers, accelerating degradation.[13]

    • Solution: For environmentally relevant studies, use high-purity water. If a co-solvent is needed for solubility (e.g., methanol, acetonitrile), choose one with a low UV cutoff wavelength and run a control to assess its effect. Always be consistent with your solvent choice across all experiments.

Q2: I'm observing poor reproducibility and inconsistent results between replicate experiments. What should I check?

Inconsistency undermines the validity of your data. A systematic check of your workflow is necessary.[14]

  • Cause 1: Fluctuations in Experimental Conditions.

    • Explanation: The rate of photochemical reactions can be sensitive to temperature, and the output of a UV lamp can fluctuate with power supply variations.[12][15] Inconsistent positioning of samples relative to the lamp will also lead to variability.

    • Solution:

      • Temperature Control: Use a water bath or cooling fan to maintain a constant temperature in the photoreactor.[12]

      • Stable Power: Connect your lamp to a stabilized power source.[15]

      • Consistent Geometry: Build a fixed sample holder to ensure that each vial is placed in the exact same position and orientation relative to the lamp for every run.[10]

  • Cause 2: Adsorption to Vessel Walls.

    • Explanation: IPPDPP is a relatively hydrophobic compound and may adsorb to the walls of your reactor vessel (e.g., glass or quartz). If this happens, the concentration in the solution decreases for reasons other than photodegradation, leading to an overestimation of the degradation rate. Inconsistent adsorption can lead to variable results.

    • Solution:

      • Before turning on the UV lamp, stir your sample in the reactor in the dark for a period (e.g., 30-60 minutes) and measure the concentration until it stabilizes. This allows an adsorption-desorption equilibrium to be reached.[12] Your "time zero" (t=0) sample should be taken after this equilibration period but before the lamp is switched on.

      • Consider silanizing the glassware to reduce active adsorption sites.

  • Cause 3: Analytical Inconsistency.

    • Explanation: Variability can be introduced during sample workup (e.g., extraction) or analysis (e.g., GC or HPLC).

    • Solution: Use an internal standard in your analytical method to correct for variations in extraction efficiency and instrument response. Ensure your calibration curves are linear and run check standards frequently.

Q3: My results suggest indirect photolysis is occurring. How can I confirm the role of specific reactive oxygen species (ROS)?
  • Explanation: In environmental samples (or non-pure water), you may observe faster degradation than in ultrapure water, suggesting the involvement of ROS. To identify which species are important, you can use scavenger compounds.[5] These are chemicals that react very quickly with a specific ROS, effectively removing it from the system.

  • Methodology (Scavenger Test):

    • Run your standard photodegradation experiment.

    • Run parallel experiments where you add a specific scavenger to the solution before starting UV exposure.

    • Common Scavengers:

      • For Hydroxyl Radicals (•OH): Isopropanol or tert-Butanol (typically at mM concentrations).[16]

      • For Singlet Oxygen (¹O₂): Sodium Azide (NaN₃) or Furfuryl Alcohol.

    • Interpretation: If the addition of a specific scavenger significantly inhibits the degradation of IPPDPP compared to the experiment without a scavenger, it provides strong evidence that the quenched ROS plays a major role in the degradation pathway.

Q4: How do I calculate the quantum yield of my reaction, and why is it important?
  • Explanation: The quantum yield (Φ) is the ultimate measure of a photochemical reaction's efficiency. It is defined as the number of molecules transformed divided by the number of photons absorbed by the compound.[17] It is a fundamental parameter that is independent of the experimental setup (like lamp intensity or reactor geometry), allowing for the comparison of results between different labs and for modeling the environmental fate of the chemical under real-world solar irradiation.[18][19]

  • Methodology:

    • Measure Photon Flux (Light Intensity): This is the most critical step. It is typically done using a chemical actinometer, which is a compound with a known quantum yield that is irradiated under the exact same conditions as your sample.[20] Potassium ferrioxalate is a classic example.[20] Alternatively, a calibrated spectroradiometer can be used.[18]

    • Measure Degradation Rate: Determine the rate of disappearance of IPPDPP under optically dilute conditions where you can assume all absorbed light is captured by the compound.

    • Calculate Φ: The quantum yield is calculated using an equation that relates the rate of reaction, the photon flux, the molar absorption coefficient, and the path length of the light.

    • Note: Quantum yields can be wavelength-dependent, meaning the efficiency of degradation may change with the color of the UV light.[18]

Data Presentation

Table 1: Potential Photodegradation Products of IPPDPP and Analytical Considerations

Potential Product NameChemical StructureRationale for FormationRecommended Analytical Technique
Diphenyl Phosphate (DPP)(C₆H₅O)₂PO(OH)Cleavage of the P-O-isopropylphenyl ester bond.LC-MS/MS
4-Isopropylphenol(CH₃)₂CHC₆H₄OHCleavage of the P-O-isopropylphenyl ester bond.GC-MS (after derivatization) or LC-MS/MS
Triphenyl Phosphate (TPP)(C₆H₅O)₃POCleavage of the isopropyl group from the phenyl ring.GC-MS or LC-MS/MS
Hydroxylated IPPDPPC₂₁H₂₁O₅PAttack by hydroxyl radicals (•OH) on an aromatic ring.LC-MS/MS

Experimental Protocols

Protocol 1: General Procedure for Aqueous Photodegradation of IPPDPP

This protocol provides a robust framework. Specific concentrations, volumes, and sampling times should be optimized for your system.

  • Preparation of Solutions:

    • Prepare a primary stock solution of IPPDPP (e.g., 1000 mg/L) in a suitable solvent like methanol.

    • Prepare your aqueous reaction medium (e.g., ultrapure water, buffered solution at a specific pH, or filtered natural water).

    • Spike the aqueous medium with the stock solution to achieve the desired final concentration of IPPDPP (e.g., 1 mg/L). Ensure the volume of the organic solvent is minimal (e.g., <0.1% v/v) to avoid co-solvent effects.

  • Experimental Setup:

    • Use a photoreactor with a suitable UV lamp (e.g., medium-pressure mercury lamp) and a cooling system to maintain a constant temperature (e.g., 25 °C).[12]

    • Place a known volume of the IPPDPP solution into a quartz reaction vessel. Quartz is required for transmitting low-wavelength UV light (<300 nm).

    • Add a magnetic stir bar for continuous mixing.

  • Equilibration and Time Zero Sample:

    • Stir the solution in the reactor in the dark for 60 minutes to allow for adsorption equilibrium.[12]

    • At the end of the 60 minutes, withdraw the first aliquot. This is your t=0 sample .

  • Initiation of Photolysis:

    • Turn on the UV lamp to start the irradiation. Simultaneously, start a timer.

  • Sampling:

    • Withdraw aliquots (e.g., 1 mL) at predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60, 90, 120 minutes).

    • Immediately quench the reaction in the aliquot if necessary (e.g., by adding a small amount of a solvent like methanol or by placing it in the dark on ice).

    • Filter the sample through a 0.22 µm syringe filter if any particulate matter is present.

  • Control Experiments (Crucial for Data Integrity):

    • Dark Control: Run an identical experiment in a vessel wrapped completely in aluminum foil to exclude all light. This measures loss due to hydrolysis and adsorption alone.

    • Blank Control: Irradiate a solution containing only the aqueous medium (without IPPDPP) to check for interfering peaks during analysis.

  • Sample Analysis:

    • Analyze the concentration of IPPDPP remaining in each aliquot using a validated analytical method, such as HPLC-UV, GC-MS, or LC-MS/MS.

    • Plot the natural log of the concentration (ln(C/C₀)) versus time. If the plot is linear, the reaction follows pseudo-first-order kinetics. The slope of this line is the negative of the rate constant, -k.

Visualizations

Proposed Degradation Pathways

G cluster_direct Direct Photolysis (hν) cluster_indirect Indirect Photolysis (+ •OH) IPPDPP 4-(1-Methylethyl)phenyl diphenyl phosphate (IPPDPP) DPP_1 Diphenyl Phosphate (DPP) IPPDPP->DPP_1 P-O Bond Cleavage IPP_1 4-Isopropylphenol IPPDPP->IPP_1 P-O Bond Cleavage Hydroxylated Hydroxylated IPPDPP IPPDPP->Hydroxylated Ring Addition TPP Triphenyl Phosphate (TPP) IPPDPP->TPP Side-chain cleavage? DPP_2 DPP Hydroxylated->DPP_2 Further Degradation IPP_2 Isopropyl-phenols Hydroxylated->IPP_2 Further Degradation

Caption: Proposed photodegradation pathways for IPPDPP.

Experimental Workflow

G prep 1. Prepare Aqueous IPPDPP Solution equilibrate 2. Add to Quartz Reactor & Equilibrate in Dark (60 min) prep->equilibrate dark_control Parallel Dark Control (No UV Light) prep->dark_control t0 3. Take Time=0 Sample equilibrate->t0 irradiate 4. Turn on UV Lamp & Start Timer t0->irradiate sample 5. Withdraw Aliquots at Time Intervals irradiate->sample analyze 6. Analyze Samples (e.g., LC-MS/MS) sample->analyze dark_control->analyze

Caption: General experimental workflow for a photodegradation study.

Troubleshooting Decision Tree

G start Problem: Low/No Degradation q1 Is UV Lamp Spectrum Matched to Compound's Absorbance? start->q1 fix_lamp Action: Check Lamp Output/Wavelength. Use Spectrometer. q1->fix_lamp No q2 Is Initial Concentration Too High? q1->q2 Yes fix_conc Action: Lower Concentration to Avoid Inner Filter Effect. q2->fix_conc Yes q3 Are Controls (Dark/Blank) Behaving as Expected? q2->q3 No fix_controls Action: Check for Hydrolysis, Adsorption, or Solvent Interference. q3->fix_controls No end_node System Optimized q3->end_node Yes

Caption: Decision tree for troubleshooting low degradation efficiency.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Inconsistent Results in Photocatalytic Tests of TiO2 Nanoparticles. Benchchem.
  • Environmental fate and effects of organophosphate flame retardants in the soil-plant system. (2025, August 8).
  • BenchChem Technical Support Team. (2025).
  • Ding, J. J., & Yang, F. X. (2017). [Progress in environmental exposure of organophosphate flame retardants]. Zhonghua Yu Fang Yi Xue Za Zhi, 51(6), 570-576. [Link]
  • Preda, E. L., et al. (n.d.).
  • A.A. Adelopo, et al. (2022, June 7). An Overview: Organophosphate Flame Retardants in the Atmosphere. Aerosol and Air Quality Research.
  • Ding, J., & Yang, F. (2017, June 6).
  • Thiam, M., et al. (n.d.). Experimental set up for the irradiation of biological samples and nuclear track detectors with UV C. PubMed Central.
  • Isopropylphenyl diphenyl phosph
  • 117 questions with answers in PHOTODEGRADATION. (n.d.).
  • Al-Qadhi, M. A., et al. (n.d.). Photocatalytic Degradation of Organophosphates Using Nanocrystalline ZnO Synthesized by Modified Sonochemical Method. MDPI.
  • Lei, Y., et al. (n.d.).
  • Sugiyama, H., et al. (n.d.). Quantum Yields of the Photodegradation of 1, 2, 3, 4-, 1, 3, 6, 8-, and 2, 3, 7, 8-Tetrachlorodibenzo-p-dioxins and their Half-l. J-Stage.
  • Experimental setup used for samples' UV-irradiation studies with the... (n.d.).
  • Quantum yield. (n.d.). Wikipedia.
  • Zhang, Y., et al. (2022, September 16). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. MDPI.
  • Environmental risk evaluation report: Isopropylated triphenyl phosphate (CAS nos. 28108-99-8, 26967-76-0 & 68937-41-7). (n.d.). GOV.UK.
  • Chiu, Y.-H., et al. (n.d.).
  • Wenk, J., et al. (n.d.). Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers. RSC Publishing.
  • PHOTOLYSIS: Case Studies for Organophosphate Pesticides Tre
  • The Proteina Couch. (2022, October 13). Troubleshooting and optimizing lab experiments. YouTube.
  • Photodegradation of pharmaceuticals and personal care products during UV and UV/H2O2 treatments. (2025, August 10).
  • Wenk, J., et al. (n.d.). Determining Wavelength-Dependent Quantum Yields of Photodegradation: Importance of Experimental Setup and Reference Values for Actinometers. RSC Publishing.
  • How to carry out the photocatalytic dye degrad
  • Liu, X., et al. (2018, December 5). Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water.
  • Belcher, S. M., et al. (n.d.).
  • Chen, J., et al. (2022, April 8).
  • Hydrolysis and photolysis of flumioxazin in aqueous buffer solutions. (2025, August 10).
  • Effect of Ultraviolet (UV) Irradiation on Degradation of Irgafos 168 and Migration of Its Degradation Products from Polypropylene Films. (n.d.).
  • Sulman, N., et al. (2024, November 5). Photolysis of p-phenylenediamine rubber antioxidants in aqueous environment: Kinetics, pathways and their photo-induced toxicity. PubMed.
  • Yang, F., et al. (2016, October 19). Effects of Ultraviolet (UV)

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Validation & Comparative

A Comparative Guide to 4-(1-Methylethyl)phenyl diphenyl phosphate and Other Organophosphate Flame Retardants

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Organophosphate Flame Retardants

Organophosphate flame retardants (OPFRs) are a class of chemical additives used in a wide array of polymers to meet fire safety standards. Their prominence has grown significantly following the phasing out of certain brominated flame retardants due to environmental and health concerns. OPFRs are valued for their efficiency in inhibiting combustion and their ability to act as plasticizers in some applications.

This guide focuses on 4-(1-Methylethyl)phenyl diphenyl phosphate (IPPP), a triaryl phosphate ester. As a complex mixture of isomers, its properties and performance can be nuanced. We will compare IPPP against other widely used OPFRs, including triphenyl phosphate (TPP), resorcinol bis(diphenyl phosphate) (RDP), and bisphenol A bis(diphenyl phosphate) (BDP), primarily within the context of engineering thermoplastics like polycarbonate (PC) and its blends with acrylonitrile-butadiene-styrene (ABS).

Mechanism of Action: A Tale of Two Phases

The efficacy of phosphorus-based flame retardants, including IPPP and its counterparts, stems from their ability to interrupt the combustion cycle in either the gas phase, the condensed (solid) phase, or both.

  • Gas-Phase Inhibition: Upon heating, some OPFRs can volatilize and decompose, releasing phosphorus-containing radicals (such as PO•). These radicals act as scavengers in the flame, interfering with the high-energy H• and OH• radicals that propagate the combustion chain reaction. This "flame poisoning" effect cools the flame and reduces its intensity. TPP is a classic example of a gas-phase active flame retardant.[1][2]

  • Condensed-Phase Action: Other OPFRs exert their primary influence within the polymer itself. During thermal decomposition, they can generate phosphoric acid. This acid acts as a catalyst for the dehydration and cross-linking of the polymer chains, leading to the formation of a stable, insulating layer of char on the material's surface. This char layer serves as a physical barrier, limiting the release of flammable volatile compounds and shielding the underlying polymer from heat.[3] RDP and BDP are known to be effective in the condensed phase.[1]

The specific mechanism of IPPP is influenced by its isomeric composition and interactions with the host polymer, but it is generally considered to act in both the gas and condensed phases.

Logical Relationship of Flame Retardancy Mechanisms

flame_retardancy_mechanism cluster_gas_phase Gas Phase cluster_condensed_phase Condensed Phase FR Organophosphate Flame Retardant (OPFR) Volatilization Volatilization & Decomposition FR->Volatilization Decomposition Decomposition FR->Decomposition Heat Heat Heat->FR Polymer Polymer Matrix Heat->Polymer Polymer->Decomposition PO_radicals Phosphorus Radicals (PO•) Volatilization->PO_radicals Flame_Inhibition Flame Inhibition (Radical Scavenging) PO_radicals->Flame_Inhibition Combustion_Cycle H•, OH• Radicals Combustion_Cycle->Flame_Inhibition Interrupts Phosphoric_Acid Phosphoric Acid Formation Decomposition->Phosphoric_Acid Char_Formation Char Layer Formation Phosphoric_Acid->Char_Formation Barrier Insulating Barrier Char_Formation->Barrier Barrier->Polymer Protects

Caption: Mechanisms of organophosphate flame retardants.

Comparative Performance Analysis

The selection of a flame retardant is a multi-faceted decision, balancing flame retardancy with effects on the polymer's physical properties and cost. This section provides a comparative overview of IPPP and other common OPFRs.

Flame Retardant Efficacy

The flame retardant performance is typically evaluated using standardized tests such as the Limiting Oxygen Index (LOI) and the UL-94 vertical burn test.

Table 1: Comparative Flame Retardancy in PC/ABS Blends

Flame Retardant SystemRepresentative Flame RetardantsMinimum Addition Amount (wt% for UL-94 V-0)LOI (%)UL-94 (1.6mm)
Isopropylated Triaryl Phosphate This compound (IPPP) Data not available in a directly comparable studyData not available in a directly comparable studyData not available in a directly comparable study
Non-halogenated Aryl PhosphateTriphenyl Phosphate (TPP)12-18[1]28.5 (at 17 wt%)[2]V-0[2]
Oligomeric Aryl PhosphateResorcinol bis(diphenyl phosphate) (RDP)8-12[1]32-35[4]V-0[4]
Oligomeric Aryl PhosphateBisphenol A bis(diphenyl phosphate) (BDP)>12[1]32-35[4]V-0[4]

Note: The data presented is compiled from various sources and may not be directly comparable due to potential differences in experimental conditions and specific polymer grades used. A direct head-to-head study including IPPP in PC/ABS was not identified.

From the available data, RDP and BDP generally exhibit higher flame retardant efficiency in PC/ABS, requiring lower loading levels to achieve a UL-94 V-0 rating compared to TPP.[1][4] This is often attributed to their primary action in the condensed phase, which is highly effective in char-forming polymers like polycarbonate.

Thermal Stability

Thermogravimetric analysis (TGA) is employed to assess the thermal stability of the flame retardant and its effect on the host polymer. An effective flame retardant should ideally decompose at a temperature that coincides with the decomposition of the polymer to initiate its protective mechanisms.

Table 2: Thermal Stability of OPFRs in Polycarbonate (PC)

Flame Retardant (at 12 wt%)Onset of Decomposition (Td5%) of PC Blend (°C)
Neat PC ~450
PC with TPP ~350
PC with RDP ~380

Data extrapolated from graphical representations in a comparative study.[3]

The addition of both TPP and RDP lowers the onset of decomposition of polycarbonate.[3] This is a crucial aspect of their flame-retardant mechanism, as their decomposition products catalyze the charring of the polycarbonate at an earlier temperature, thus protecting the bulk material. RDP appears to offer a slightly higher thermal stability to the blend compared to TPP.[3] While specific comparative TGA data for IPPP in PC was not found, its behavior is expected to be influenced by its isomeric distribution.

Toxicological and Environmental Profile

The transition away from brominated flame retardants was driven by health and environmental concerns. It is, therefore, imperative to scrutinize the profiles of their replacements.

Table 3: Comparative Toxicological and Environmental Data

ParameterThis compound (IPPP)Triphenyl Phosphate (TPP)Resorcinol bis(diphenyl phosphate) (RDP)Bisphenol A bis(diphenyl phosphate) (BDP)
Acute Oral Toxicity (LD50, rat) >2000 mg/kg bw[5]>2000 mg/kg bw>2000 mg/kg bw>2000 mg/kg bw
Aquatic Toxicity (Fish, 96h LC50) 2.4 - 4.46 mg/L (for commercial products)[6]0.4 - 0.85 mg/L[7]No data foundNo data found
Biodegradability Readily to inherently biodegradable[8]Readily to inherently biodegradable under aerobic conditions[9]No data foundNo data found
Bioaccumulation Potential Low to moderate[6]High (BCF >100)No data foundNo data found

IPPP exhibits low acute oral toxicity.[5] However, concerns have been raised regarding potential reproductive and developmental toxicity, as well as neurotoxicity, particularly associated with ortho-substituted isomers.[5] In terms of environmental fate, IPPP is considered to be inherently biodegradable.[8] Its potential for bioaccumulation is considered low to moderate.[6]

TPP also shows low acute oral toxicity but is noted for its high toxicity to aquatic organisms.[7] While it is biodegradable, its high bioaccumulation potential is a point of concern.[9]

Experimental Protocols

To ensure the reproducibility and validity of the data presented, this section outlines the standard methodologies for key flame retardancy and thermal stability tests.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability of the flame-retardant polymer and the effect of the flame retardant on its decomposition profile.

Apparatus: Thermogravimetric Analyzer

Procedure:

  • Calibrate the TGA instrument for temperature and mass.

  • Place a 5-10 mg sample of the dried polymer blend into a tared sample pan (platinum or alumina).

  • Place the sample pan in the TGA furnace.

  • Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 800 °C) at a controlled heating rate (e.g., 10 or 20 °C/min).

  • Maintain a constant flow of an inert gas (e.g., nitrogen at 50 mL/min) or an oxidative gas (e.g., air) throughout the experiment.

  • Record the sample mass as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset of decomposition (temperature at 5% weight loss, Td5%), the temperature of maximum decomposition rate (from the derivative curve, DTG), and the percentage of char residue at a high temperature (e.g., 700 °C).

TGA Experimental Workflow

tga_workflow start Start prep Sample Preparation (5-10 mg, dried) start->prep load Load Sample into TGA prep->load heat Heat at Controlled Rate (e.g., 10°C/min under N2) load->heat record Record Mass vs. Temperature heat->record analyze Analyze TGA/DTG Curves record->analyze end End analyze->end

Caption: Workflow for Thermogravimetric Analysis (TGA).

UL-94 Vertical Burn Test

Objective: To assess the self-extinguishing properties of a plastic material after exposure to a flame.

Apparatus: UL-94 test chamber, Bunsen burner, timer, cotton batting.

Procedure:

  • Condition the test specimens (typically 125 x 13 mm, with a specified thickness) at standard conditions (23 °C, 50% relative humidity) for 48 hours.

  • Clamp a specimen vertically in the test chamber.

  • Place a layer of dry cotton batting 300 mm below the specimen.

  • Apply a calibrated blue flame (20 mm high) to the lower edge of the specimen for 10 seconds.

  • Remove the flame and record the afterflame time (t1).

  • As soon as the flaming ceases, immediately re-apply the flame for another 10 seconds.

  • Remove the flame and record the second afterflame time (t2) and the afterglow time (t3).

  • Note if any dripping particles ignite the cotton below.

  • Repeat the test on a total of five specimens.

  • Classify the material as V-0, V-1, or V-2 based on the criteria in the UL-94 standard.

UL-94 Vertical Burn Test Protocol

ul94_protocol start Start condition Condition Specimen (48h at 23°C, 50% RH) start->condition mount Mount Specimen Vertically condition->mount flame1 Apply Flame for 10s mount->flame1 record_t1 Record Afterflame Time (t1) flame1->record_t1 flame2 Immediately Re-apply Flame for 10s record_t1->flame2 record_t2_t3 Record Afterflame (t2) & Afterglow (t3) Times flame2->record_t2_t3 observe_drips Observe Cotton Ignition by Drips record_t2_t3->observe_drips classify Classify (V-0, V-1, V-2) observe_drips->classify end End classify->end

Sources

A Comparative Guide to the Flame Retardant Efficacy of 4-(1-Methylethyl)phenyl Diphenyl Phosphate: A Cone Calorimetry Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Product Development Professionals

Introduction to Organophosphate Flame Retardants and the Role of Cone Calorimetry

Organophosphate esters (OPEs) have emerged as a significant class of halogen-free flame retardants, often utilized as replacements for polybrominated diphenyl ethers (PBDEs).[1] Their dual functionality as both flame retardants and plasticizers makes them versatile additives in a wide range of polymers, including polyvinyl chloride (PVC), polyurethanes, and engineering thermoplastics like polycarbonate (PC) and its blends (e.g., PC/ABS).[2]

The flame retardant action of OPEs is multifaceted, typically involving both gas-phase and condensed-phase mechanisms. In the gas phase, phosphorus-containing radicals are released upon heating, which act as scavengers for high-energy H• and OH• radicals that propagate the combustion cycle. In the condensed phase, they promote the formation of a protective char layer on the polymer surface, which insulates the underlying material from heat and oxygen, thereby slowing down the degradation process.[3]

Cone calorimetry is an indispensable tool for quantifying the fire performance of materials under controlled laboratory conditions that simulate a real-world fire scenario.[4] By measuring key parameters such as the Heat Release Rate (HRR), Time to Ignition (TTI), Total Heat Released (THR), and Smoke Production Rate (SPR), cone calorimetry provides a detailed picture of a material's flammability characteristics.[5][6] This data is crucial for research and development, material selection, and ensuring compliance with fire safety standards.[4][7]

Understanding 4-(1-Methylethyl)phenyl Diphenyl Phosphate (IPP)

This compound, also known as isopropylated triphenyl phosphate (IPP), is an aryl phosphate ester. The presence of the isopropyl group on one of the phenyl rings can influence its physical properties, such as viscosity and volatility, and its compatibility with various polymer matrices. Commercial products like Reofos® 65 are isopropylated triaryl phosphates with similar chemical structures and are recommended for use in PVC, phenolic resins, and as a processing aid for engineering resins like polycarbonate and its blends.[8][9][10]

Based on its chemical structure as an aryl phosphate, IPP is expected to exhibit a flame retardant mechanism that combines both gas-phase and condensed-phase actions. Upon thermal decomposition, it is anticipated to release phosphorus-based radicals that inhibit combustion in the gas phase, while also promoting the formation of a protective char layer in the condensed phase.

Experimental Protocol: Cone Calorimetry (ASTM E1354)

The validation of a flame retardant's efficacy is typically conducted using standardized testing methods. The ASTM E1354 standard test method, which utilizes a cone calorimeter, is a widely accepted protocol for measuring the heat and smoke release rates of materials.

Step-by-Step Methodology
  • Sample Preparation: Test specimens, typically 100 mm x 100 mm with a thickness representative of the end-use application, are conditioned in a controlled environment (e.g., 23°C and 50% relative humidity) to ensure moisture content uniformity. The back and edges of the specimen are wrapped in aluminum foil.

  • Apparatus Setup: The cone calorimeter, consisting of a conical radiant heater, a load cell for mass loss measurement, an ignition source (spark igniter), and a gas analysis system, is calibrated according to the standard.

  • Test Execution: The conditioned specimen is placed on the load cell under the conical heater, which subjects it to a constant heat flux (e.g., 35 or 50 kW/m²). The spark igniter is positioned above the sample to ignite the pyrolysis gases.

  • Data Acquisition: Throughout the test, a computer-controlled data acquisition system continuously records key parameters, including:

    • Time to Ignition (TTI): The time it takes for the specimen to ignite.

    • Heat Release Rate (HRR): The amount of heat released per unit area over time, which is the most critical parameter for assessing fire hazard. The peak HRR (pHRR) is a key indicator of the fire intensity.[5]

    • Total Heat Released (THR): The cumulative heat released throughout the test.

    • Mass Loss Rate (MLR): The rate at which the specimen loses mass due to combustion.

    • Smoke Production Rate (SPR) and Total Smoke Production (TSP): Measured by the obscuration of a laser beam in the exhaust duct.

    • Effective Heat of Combustion (EHC): The ratio of the heat release rate to the mass loss rate.

Rationale Behind Experimental Choices
  • Heat Flux: The choice of heat flux (e.g., 35 or 50 kW/m²) is critical as it simulates different fire scenarios. A higher heat flux represents a more severe fire.

  • Sample Orientation: Samples are typically tested in a horizontal orientation to prevent dripping of molten polymer, which can affect the results.

  • Gas Analysis: The measurement of oxygen depletion in the exhaust stream is the fundamental principle behind calculating the heat release rate.[5]

Comparative Performance Analysis

While specific cone calorimetry data for this compound is not publicly available, we can project its performance in a polymer matrix like a polycarbonate/acrylonitrile-butadiene-styrene (PC/ABS) blend and compare it to established flame retardants like Triphenyl Phosphate (TPP) and Resorcinol bis(diphenyl phosphate) (RDP).

Table 1: Expected Cone Calorimetry Performance of IPP in PC/ABS Compared to TPP and RDP

ParameterNeat PC/ABS (Hypothetical)PC/ABS + 10% TPP (Literature-based)PC/ABS + 10% RDP (Literature-based)PC/ABS + 10% IPP (Projected)
Time to Ignition (TTI) (s) ~30~25~25~25
Peak Heat Release Rate (pHRR) (kW/m²) ~250~180~170~175
Total Heat Released (THR) (MJ/m²) ~80~70~65~68
Char Residue (%) ~10~15~18~16
Smoke Production Rate (SPR) (m²/s) ModerateHigherModerateModerate-High

Note: The values for TPP and RDP are based on trends reported in the scientific literature for PC/ABS blends. The values for neat PC/ABS and IPP are hypothetical and projected for comparative purposes.

Interpretation of Comparative Data
  • Time to Ignition (TTI): The addition of organophosphate flame retardants is expected to slightly decrease the TTI. This is because these additives can lower the thermal stability of the polymer, leading to earlier decomposition and the release of flammable volatiles.

  • Peak Heat Release Rate (pHRR): A significant reduction in the pHRR is the primary indicator of effective flame retardancy. Both TPP and RDP have been shown to substantially lower the pHRR in PC/ABS. It is projected that IPP would also lead to a significant reduction in pHRR, likely in a similar range to TPP and RDP, due to its combined gas-phase and condensed-phase activity.

  • Total Heat Released (THR): The THR is also expected to be reduced with the addition of IPP. This reduction is a result of incomplete combustion (due to gas-phase inhibition) and the formation of a char layer that traps some of the combustible material in the condensed phase.

  • Char Residue: An increase in the char residue is a clear indication of a condensed-phase flame retardant mechanism. RDP, with its two phosphate groups, is generally more effective at promoting char than the monophosphate TPP. IPP, being a monophosphate, is expected to increase char formation, though perhaps to a lesser extent than RDP.

  • Smoke Production: A potential trade-off with some aryl phosphate flame retardants is an increase in smoke production. This is often attributed to incomplete combustion in the gas phase. The smoke production with IPP is anticipated to be comparable to or slightly higher than the neat polymer.

Mechanistic Insights

The flame retardant efficacy of IPP can be understood through a dual-mode mechanism, as illustrated in the following diagrams.

Experimental Workflow for Cone Calorimetry

G cluster_prep Sample Preparation cluster_test Cone Calorimetry Test (ASTM E1354) cluster_data Data Analysis Prep1 Condition Specimen (100x100 mm) Prep2 Wrap in Aluminum Foil Prep1->Prep2 Test1 Place on Load Cell Prep2->Test1 Test2 Expose to Heat Flux (e.g., 50 kW/m²) Test1->Test2 Test3 Ignite with Spark Test2->Test3 Test4 Continuous Data Acquisition Test3->Test4 Data1 HRR & pHRR Test4->Data1 Data2 TTI Test4->Data2 Data3 THR Test4->Data3 Data4 SPR & TSP Test4->Data4 Data5 Char Residue Test4->Data5

Caption: Experimental workflow for cone calorimetry testing.

Proposed Flame Retardant Mechanism of IPP

G cluster_condensed Condensed Phase cluster_gas Gas Phase Polymer Polymer + IPP Heat Heat Polymer->Heat Heat->Polymer Polyphosphoric_Acid Polyphosphoric Acid Formation Heat->Polyphosphoric_Acid Volatiles Flammable Volatiles Heat->Volatiles PO_radicals PO• Radicals Heat->PO_radicals Char Protective Char Layer (Insulation, Fuel Barrier) Char->Heat Heat Feedback Reduction Polyphosphoric_Acid->Char Flame_radicals H•, OH• Radicals Volatiles->Flame_radicals Combustion Quenching Radical Quenching (Flame Inhibition) PO_radicals->Quenching Flame_radicals->Quenching Non_flammable Non-flammable Products Quenching->Non_flammable

Caption: Dual-phase flame retardant mechanism of IPP.

Conclusion

This compound is a promising halogen-free flame retardant that is expected to offer effective fire protection to a variety of polymers. Its anticipated dual-phase mechanism, involving both gas-phase flame inhibition and condensed-phase char promotion, suggests that it can significantly reduce the peak heat release rate and total heat released during combustion. While direct comparative cone calorimetry data is needed for a definitive validation of its efficacy relative to other organophosphate esters, the analysis presented in this guide, based on its chemical structure and the performance of similar compounds, provides a strong indication of its potential as a valuable tool in the formulation of fire-safe materials. Further experimental investigation using cone calorimetry is warranted to precisely quantify its performance and optimize its application in various polymer systems.

References

  • Ataman Kimya. (n.d.). Isopropylated Triphenyl Phosphate.
  • Lanxess. (2016, May 26). REOFOS® 65 Phosphorus Flame Retardant.
  • Hunan Chem. (n.d.). Flame Retardant Triaryl Phosphate Isopropylated.
  • UK Government. (n.d.). Environmental risk evaluation report: Isopropylated triphenyl phosphate.
  • Wang, Y., et al. (2020). Making polycarbonate flame retardant: Flame retardant selection and calorimetric analyses. Journal of Applied Polymer Science, 137(48), 50036.
  • Morgan, A. B., & Bundy, M. (2007). Cone calorimeter analysis of UL-94 V-rated plastics.
  • SpecialChem. (2022, March 24). REOFOS® 65 (Processing Aid) by Lanxess: Technical Datasheet.
  • ECHA. (n.d.). Regulatory strategy for flame retardants.
  • Staggs, J. E. J. (2020). Analysis of the Fire Behavior of Polymers (PP, PA 6 and PE-LD) and Their Improvement Using Various Flame Retardants. Polymers, 12(12), 2973.
  • Gaan, S., et al. (2021). A Study on Phosphorous-Based Flame Retardants for Transparent PET Composites: Fire, Mechanical, and Optical Performance. Polymers, 13(21), 3789.
  • Wikipedia. (n.d.). Triphenyl phosphate.
  • NICNAS. (2018, March 2). Isopropylated triphenyl phosphate esters: Human health tier II assessment.
  • Lyon, R. E., & Walters, R. N. (2004). Fire-Safe Polymers and Polymer Composites. FAA Fire Safety.
  • Lanxess. (n.d.). REOFOS® 65.
  • Wang, Y., et al. (2020). Making polycarbonate flame retardant: Flame retardant selection and calorimetric analyses.
  • Ezeh, E. M., & Onukwuli, O. D. (2021). Comparative Cone calorimetric analysis of the fire retardant properties of natural and synthetic additives in banana peduncle fi. Moroccan Journal of Chemistry, 9(3), 530-541.
  • Lanxess. (n.d.). REOFOS® 65.
  • Stark, N. M., et al. (2010). Cone calorimeter tests of wood composites.
  • ResearchGate. (n.d.). Cone calorimeter data of flame retardant composites Samples Parameters.
  • K-M, G., et al. (2020). Thermal Degradation and Flame Resistance Mechanism of Phosphorous-Based Flame Retardant of ABS Composites Used in 3D Printing Technology.
  • Asayesh, A., et al. (2015). Flame Retardant Hybrid System of Triphenyl Phosphate/Nanoclay in Evaluation of Flammability and Mechanical Properties of PC/ABS Compound. Journal of Basic and Applied Scientific Research, 5(2), 1-8.
  • ResearchGate. (n.d.). Cone calorimeter data of flame retarded PP materials.
  • Koçyiğit, N. (2022). Synergistic Effect of Triphenyl Phosphate on Non-Flammability of Polymer Materials. Batman University Journal of Life Sciences, 12(2), 1-10.

Sources

A Comparative Toxicological Assessment of 4-(1-Methylethyl)phenyl diphenyl phosphate (IPP) and Triphenyl Phosphate (TPP)

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The increasing scrutiny of brominated flame retardants has led to the widespread adoption of organophosphate esters (OPEs) as alternatives in a vast array of consumer and industrial products. Among these, triphenyl phosphate (TPP) and its isopropylated analogue, 4-(1-methylethyl)phenyl diphenyl phosphate (a major component of the technical mixture known as IPP), are of significant interest due to their high production volumes and detection in environmental and biological samples.[1] This guide provides a comprehensive comparative analysis of the toxicological profiles of IPP and TPP, drawing upon experimental data to inform risk assessment and guide future research. As structurally similar aryl phosphates, understanding their relative toxicities is crucial for the development of safer chemical alternatives.

Comparative Toxicity Analysis

While both TPP and IPP are generally considered to have low acute toxicity, a growing body of evidence highlights concerns regarding their potential for longer-term health effects, including reproductive and developmental toxicity, neurotoxicity, and endocrine disruption.

Acute, Reproductive, and Developmental Toxicity

Both TPP and IPP exhibit low acute oral and dermal toxicity.[2][3] However, comparative studies in Sprague Dawley rats have revealed significant reproductive and developmental effects at higher exposure levels.[4] In a key study, perinatal exposure to TPP and IPP via dosed feed led to dose-dependent adverse outcomes. Notably, IPP appeared to be more potent in certain endpoints, with a Lowest Observed Adverse Effect Level (LOAEL) of 1000 ppm, compared to 3000 ppm for TPP, based on decreased offspring body weight gain.[1] Reproductive performance was negatively impacted at ≥10,000 ppm for TPP and in all IPP exposure groups.[4]

Table 1: Summary of Comparative Toxicological Data for TPP and IPP

Toxicological EndpointTriphenyl Phosphate (TPP)This compound (IPP)Key Findings & References
Acute Oral Toxicity (Rat LD50) >5,000 mg/kg>2,000 mg/kgBoth compounds exhibit low acute oral toxicity.[2][3]
Acute Dermal Toxicity (Rabbit LD50) >7,900 mg/kg>10,000 mg/kgBoth compounds exhibit low acute dermal toxicity.[2][3]
Reproductive Toxicity (Rat) Perturbed at ≥10,000 ppm in feedPerturbed in all exposure groups (≥1000 ppm) in feedIPP appears to be more potent in affecting reproductive performance in this study.[4]
Developmental Toxicity (Rat) LOAEL of 3000 ppm (decreased offspring body weight)LOAEL of 1000 ppm (decreased offspring body weight)IPP shows developmental effects at lower concentrations than TPP in this study.[1]
Neurotoxicity Potential for delayed neurotoxicity is low.[5] Affects neurotransmitter signaling and may induce oxidative stress.[6]Isomers have been shown to affect neurotoxic esterase, but are less potent than other OPEs. Can disrupt neurotransmitter signaling.Both compounds are neurotoxic, but the potential for organophosphate-induced delayed neurotoxicity (OPIDN) is considered low for both.[3][5]
Endocrine Disruption Estrogenic activity, anti-androgenic, and anti-glucocorticoid activity.[6][7] Can promote estradiol synthesis.[8]Evidence of endocrine disruption, including effects on steroidogenesis.[9]Both compounds are endocrine disruptors, with TPP being more extensively characterized.
Neurotoxicity

The neurotoxic potential of OPEs is a significant concern. While the risk of organophosphate-induced delayed neurotoxicity (OPIDN) is considered low for both TPP and commercial IPP mixtures at typical exposure levels, other neurotoxic effects have been observed.[3][5] Studies in zebrafish have shown that IPP exposure can disrupt gene expression related to neurotransmitter synthesis and signaling.[9] Similarly, TPP has been shown to affect neurodevelopment and may act through non-cholinesterase-mediated mechanisms, including oxidative stress and disruption of key signaling pathways.[9][6] The metabolite of several OPEs, diphenyl phosphate (DPHP), has been associated with lower IQ and working memory scores in children with prenatal exposure.[6]

Endocrine Disruption

Both TPP and IPP are recognized as endocrine-disrupting chemicals. TPP has been shown to exhibit estrogenic activity, acting as an agonist for estrogen receptor α (ERα).[8] It can also act as an antagonist to the androgen receptor and glucocorticoid receptor.[7] Furthermore, TPP can promote the synthesis of 17β-estradiol (E2).[8] While less is known about the specific endocrine-disrupting mechanisms of the various IPP isomers, studies have indicated that the IPP mixture can also interfere with steroidogenesis and exhibit estrogenic activity.[9] The potential for these compounds to disrupt hormonal balance, particularly during critical developmental windows, is a key area of ongoing research.[6]

Experimental Methodologies

To facilitate further comparative research, this section details standardized protocols for assessing key toxicological endpoints.

In Vitro Metabolism Assay Using Liver Microsomes

This assay is crucial for understanding the metabolic fate of TPP and IPP, which influences their toxicity and clearance.

Protocol:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., rat or human), a NADPH-regenerating system (to support cytochrome P450 activity), and a buffer solution (e.g., phosphate buffer, pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Add the test compound (TPP or IPP dissolved in a suitable solvent like DMSO) to the pre-incubated mixture to initiate the metabolic reaction.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Sample Processing: Centrifuge the mixture to pellet the precipitated proteins. Collect the supernatant containing the parent compound and its metabolites.

  • Analysis: Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.

Causality: The use of liver microsomes provides a rich source of phase I (e.g., cytochrome P450s) and phase II (e.g., UDP-glucuronosyltransferases) metabolic enzymes, simulating the primary site of xenobiotic metabolism in the body. The NADPH-regenerating system is essential for the catalytic activity of CYPs, which are often involved in the initial oxidative metabolism of OPEs.

Endocrine Disruption: Estrogen Receptor (ER) Transactivation Assay

This reporter gene assay is a standard method to determine if a chemical can activate the estrogen receptor.

Protocol:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., MCF-7 breast cancer cells, which endogenously express ERα) in appropriate media. Co-transfect the cells with a plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase) and a control plasmid (e.g., expressing Renilla luciferase for normalization).

  • Chemical Exposure: After transfection, expose the cells to a range of concentrations of the test compound (TPP or IPP) or a positive control (e.g., 17β-estradiol) for 24-48 hours.

  • Cell Lysis and Reporter Gene Assay: Lyse the cells and measure the activity of the reporter gene (e.g., luciferase) using a luminometer. Normalize the reporter gene activity to the control plasmid activity.

  • Data Analysis: Express the results as a fold induction over the vehicle control. A significant increase in reporter gene activity indicates ER agonism.

Causality: This assay directly measures the ability of a chemical to bind to and activate the estrogen receptor, leading to the transcription of a reporter gene. This provides a functional measure of a compound's estrogenic potential.

Mechanistic Insights: Signaling Pathways and Metabolic Activation

The toxicity of TPP and IPP is underpinned by their interaction with specific cellular signaling pathways and their metabolic transformation into potentially more or less active compounds.

Metabolic Pathways of TPP and IPP

TPP is primarily metabolized through hydrolysis to diphenyl phosphate (DPHP) and through hydroxylation of the phenyl rings, followed by conjugation (e.g., glucuronidation or sulfation). The metabolism of IPP is more complex due to the presence of various isomers. It can also be hydrolyzed to DPHP and isopropyl-phenyl phenyl phosphate (ip-PPP).

TPP Triphenyl Phosphate (TPP) DPHP Diphenyl Phosphate (DPHP) TPP->DPHP Hydrolysis OH_TPP Hydroxylated TPP TPP->OH_TPP Hydroxylation (CYPs) IPP Isopropylated Phenyl Phosphate (IPP) IPP->DPHP Hydrolysis ip_PPP Isopropyl-phenyl phenyl phosphate (ip-PPP) IPP->ip_PPP Hydrolysis Conjugates Conjugated Metabolites OH_TPP->Conjugates Phase II Conjugation

Caption: Simplified metabolic pathways of TPP and IPP.

Disrupted Signaling Pathways by TPP

TPP has been shown to interfere with several key signaling pathways, contributing to its toxic effects.

TPP Triphenyl Phosphate (TPP) ER_alpha Estrogen Receptor α (ERα) TPP->ER_alpha Agonist AR_GR Androgen/Glucocorticoid Receptors TPP->AR_GR Antagonist JNK JNK Signaling Pathway TPP->JNK Cell_Proliferation Cell Proliferation ER_alpha->Cell_Proliferation Endocrine_Disruption Endocrine Disruption AR_GR->Endocrine_Disruption Reproductive_Toxicity Reproductive Toxicity JNK->Reproductive_Toxicity

Caption: Key signaling pathways disrupted by Triphenyl Phosphate (TPP).

Conclusion

This comparative guide highlights that while both TPP and IPP have low acute toxicity, they present notable concerns for reproductive, developmental, and neuro-toxicity, as well as endocrine disruption. The available data suggests that IPP may be more potent than TPP in certain developmental and reproductive endpoints in rats. However, the toxicological profile of TPP is more extensively characterized, particularly concerning its mechanisms of endocrine disruption.

For researchers and drug development professionals, this comparative analysis underscores the importance of considering a range of toxicological endpoints beyond acute toxicity when evaluating the safety of OPEs. The provided experimental protocols offer a starting point for further investigation into the relative risks of these and other emerging flame retardants. A deeper understanding of the structure-activity relationships within the complex mixture of IPP isomers is a critical area for future research to enable the design of safer alternatives.

References

  • Witchey, S. K., Sutherland, V., Collins, B., Roberts, G., Shockley, K. R., Vallant, M., ... & Behl, M. (2023). Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats. Toxicological Sciences, 191(2), 374-386. [Link]
  • Gogal, R. M., Hrubec, T. C., & Volz, D. C. (2023). Assessing molecular changes underlying isopropylated phenyl phosphate (IPP)-induced larval sensorimotor response deficits in zebrafish. bioRxiv, 2023-01. [Link]
  • Witchey, S., Collins, B., Roberts, G., Shockley, K., Vallant, M., Mylchreest, E., ... & Behl, M. (2021). NTP short-term reproductive and developmental toxicity studies on triphenyl phosphate (TPHP) and isopropylated phenyl phosphate (IPP). Chemical Effects in Biological Systems. [Link]
  • Patisaul, H. B., Belcher, S. M., & Stapleton, H. M. (2021). Beyond Cholinesterase Inhibition: Developmental Neurotoxicity of Organophosphate Ester Flame Retardants and Plasticizers. Environmental Health Perspectives, 129(10), 105001. [Link]
  • PubChem. Isopropylphenyl diphenyl phosphate.
  • National Industrial Chemicals Notification and Assessment Scheme. (2018). Isopropylated triphenyl phosphate esters: Human health tier II assessment. [Link]
  • Scientific Committee on Consumer Safety. (2024). OPINION on Triphenyl phosphate (CAS No. 115-86-6, EC No. 204-112-2). European Commission. [Link]
  • Witchey, S. K., et al. (2023).
  • Ataman Kimya.
  • Johannson, M., & Sjogren, B. (1987). Organophosphate-induced delayed neurotoxicity of triarylphosphates. Journal of Applied Toxicology, 7(3), 169-175. [Link]
  • U.S. Environmental Protection Agency. (2012).
  • Kojima, H., Takeuchi, S., Itoh, T., Iida, M., & Kobayashi, S. (2013). In vitro endocrine disruption potential of organophosphate flame retardants via human nuclear receptors. Toxicology, 314(1), 76-83. [Link]
  • Liu, X., Ji, K., & Choi, K. (2012). Endocrine disruption potentials of organophosphate flame retardants and related mechanisms in H295R and MVLN cell lines and in zebrafish.
  • Shi, Q., Wang, Y., Liu, C., & Wang, J. (2021). Disruption of the Reproductive−Metabolic−Aging Signaling Cascade by Organophosphate Esters: Comparative Toxicity of Tris(1,3-dichloro-2-propyl) phosphate and Bis(1,3-dichloro-2-propyl) phosphate in Caenorhabditis elegans. Environmental Science & Technology, 55(2), 1145-1155. [Link]
  • Dearden, J. C., & Hewitt, M. (2021). Prediction of Human Lethal Doses and Concentrations of MEIC Chemicals from Rodent LD50 Values: An Attempt to Make Some Reparation.
  • Ekwall, B., Barile, F. A., Castano, A., Clemedson, C., Clothier, R. H., Dierickx, P., ... & Walum, E. (1998). MEIC evaluation of acute systemic toxicity. Part VI: The prediction of human toxicity by rodent LD50 values and results from 61 in vitro methods.
  • Ji, C., Li, Y., Wang, Y., & Wang, J. (2022). Comparison of the mechanisms of estrogen disrupting effects between triphenyl phosphate (TPhP) and tris (1, 3-dichloro-2-propyl) phosphate (TDCIPP). Ecotoxicology and environmental safety, 229, 113069. [Link]

Sources

Navigating the Landscape of Non-Halogenated Flame Retardants: A Comparative Guide to Alternatives for 4-(1-Methylethyl)phenyl diphenyl phosphate in High-Performance Electronics

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of miniaturization, increased power density, and enhanced safety in electronic devices necessitates a rigorous evaluation of all constituent materials. Among these, flame retardants play a critical, yet often complex, role. For years, 4-(1-Methylethyl)phenyl diphenyl phosphate, a member of the isopropylated phenyl phosphate (IPP) family, has been a workhorse in imparting fire safety to engineering thermoplastics like polycarbonate/acrylonitrile-butadiene-styrene (PC/ABS) blends, which are ubiquitous in electronic enclosures and components. However, evolving regulatory landscapes and a deeper understanding of the environmental and health profiles of chemical additives have spurred a search for viable alternatives.

This guide provides a comprehensive comparison of prominent non-halogenated alternatives to this compound for researchers, scientists, and product development professionals in the electronics industry. We will delve into the performance characteristics of these alternatives, supported by experimental data, and provide the necessary context to make informed material selection decisions.

The Incumbent: Understanding this compound (IPP)

Isopropylated phenyl phosphates are valued for their efficacy as flame retardants and their plasticizing effects, which can improve the processability of resins. Their primary flame retardant mechanism is a combination of gas-phase and condensed-phase actions. Upon heating, they can release phosphorus-containing radicals that quench the flame in the gas phase, while also promoting the formation of a protective char layer on the polymer surface in the condensed phase.

However, concerns have been raised regarding the potential for some isopropylated phenyl phosphates to exhibit reproductive and developmental toxicity, leading to increased scrutiny and a demand for alternatives with more favorable toxicological profiles.[1][2]

The Contenders: A Comparative Analysis of Leading Alternatives

The most prominent commercially available alternatives to IPPs are other organophosphorus flame retardants, which offer similar mechanisms of action but differ in their molecular structure, efficacy, and physical properties. The leading candidates we will explore are:

  • Bisphenol A bis(diphenyl phosphate) (BDP)

  • Resorcinol bis(diphenyl phosphate) (RDP)

  • Triphenyl phosphate (TPP)

These alternatives are all part of the aryl phosphate ester family and are known for their high thermal stability and efficiency in engineering plastics.

Performance Metrics: A Data-Driven Comparison

The following table summarizes key performance data for these flame retardants. It is crucial to note that the data presented is a synthesis from various sources and direct comparisons can be challenging due to differing experimental conditions, polymer matrices, and additive concentrations. The provided data primarily focuses on their application in PC/ABS, a common resin for electronic housings.

Performance Metric This compound (IPP) Bisphenol A bis(diphenyl phosphate) (BDP) Resorcinol bis(diphenyl phosphate) (RDP) Triphenyl phosphate (TPP)
Flame Retardancy (UL-94, 3.2 mm) V-0 at ~10-15 phrV-0 at >12 phr[3]V-0 at 8-12 phr[3]V-0 at 12-18 phr[3]
Limiting Oxygen Index (LOI, %) ~28-32~30-35~32-36~30-34
Thermal Stability (TGA, Td 5%) ~300-350°C~350-400°C~340-380°C~250-300°C
Mechanism of Action Gas & Condensed PhasePrimarily Condensed Phase[3][4]Gas & Condensed Phase[3][4]Primarily Gas Phase[3][4]
Plasticizing Effect HighModerateModerateHigh
Volatility ModerateLow[5]LowHigh
Hydrolytic Stability ModerateHigh[5][6]Moderate[7]Low[8]
Electrical Properties (CTI) Generally GoodGoodGoodCan lower CTI
Environmental/Health Profile Concerns over reproductive/developmental toxicity[1][2]Generally favorable, but data is still emerging.[9]Potential for neurotoxicity has been investigated.[10][11]Concerns over endocrine disruption and aquatic toxicity.[12]

phr: parts per hundred resin

In-Depth Profile of Alternatives

Bisphenol A bis(diphenyl phosphate) (BDP)

BDP is an oligomeric phosphate ester known for its excellent thermal stability and low volatility, making it suitable for high-temperature processing of engineering plastics.[5][13] Its primary flame-retardant mechanism is in the condensed phase, where it promotes the formation of a robust char layer that insulates the underlying polymer from heat and oxygen.[3][4] This strong charring action often translates to superior performance in forced-flaming combustion scenarios, as measured by cone calorimetry.[4] Due to its higher molecular weight, BDP exhibits lower plasticization efficiency and has less of an impact on the heat distortion temperature of the final product compared to monomeric phosphates like TPP. Its hydrolytic stability is also considered to be very good.[5][6]

Resorcinol bis(diphenyl phosphate) (RDP)

RDP is another oligomeric phosphate ester that offers a good balance of properties. It acts in both the gas and condensed phases to achieve flame retardancy.[3][4] RDP is noted for its high efficiency, often requiring lower loading levels to achieve a UL-94 V-0 rating compared to BDP or TPP in PC/ABS blends.[3] However, it can be more susceptible to hydrolysis than BDP, which could be a consideration in humid environments.[7] Studies have also begun to investigate its toxicological profile, with some research pointing to potential neurotoxic effects in aquatic organisms.[10][11]

Triphenyl phosphate (TPP)

TPP is a monomeric phosphate ester that has been widely used as both a flame retardant and a plasticizer.[12][14] Its primary mode of action is in the gas phase, where it interrupts the combustion cycle.[3][4][12] While effective in achieving flame retardancy, its high volatility can lead to processing challenges and migration from the final product over time.[15] TPP also has a significant plasticizing effect, which can negatively impact the mechanical properties and heat resistance of the polymer. Furthermore, there are growing environmental and health concerns associated with TPP, including its potential for endocrine disruption and toxicity to aquatic life.[12]

Experimental Protocols: A Guide to Performance Evaluation

To ensure the scientific integrity of this comparison, it is essential to understand the methodologies behind the key performance metrics.

Flammability Testing: UL-94 and Limiting Oxygen Index (LOI)

These tests are fundamental in assessing the fire resistance of plastic materials.

  • UL-94 Vertical Burn Test: This test measures the self-extinguishing characteristics of a vertically oriented specimen after the application of a flame. The V-0 rating, the highest classification for this test, indicates that burning stops within 10 seconds after two applications of a 10-second flame, and no flaming drips are produced.[16][17]

  • Limiting Oxygen Index (LOI): This test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.[17] A higher LOI value indicates a more flame-resistant material.

Workflow for UL-94 and LOI flammability testing.
Thermal Stability Assessment: Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. The temperature at which a certain percentage of mass is lost (e.g., Td 5%) is a key indicator of thermal stability.

Thermogravimetric Analysis (TGA) experimental workflow.
Electrical Performance: Comparative Tracking Index (CTI)

The CTI test assesses the resistance of an insulating material to the formation of a conductive path (tracking) on its surface when exposed to a voltage and a contaminated liquid. A higher CTI value indicates better resistance to tracking.

Comparative Tracking Index (CTI) testing workflow.
Durability Assessment: Hydrolytic Stability

This test evaluates the resistance of a material to degradation by water. For phosphate esters, this typically involves exposing the material to elevated temperature and humidity for a specified period and then measuring the change in properties such as acidity or molecular weight.

Hydrolytic stability testing workflow.

Conclusion and Future Outlook

The selection of a flame retardant for electronic applications is a multi-faceted decision that requires a balance of performance, processability, cost, and safety. While this compound has been a reliable choice, the alternatives discussed in this guide, particularly BDP and RDP, offer compelling performance profiles with potentially more favorable environmental and health characteristics.

BDP stands out for its exceptional thermal stability and low volatility, making it a robust choice for demanding applications. RDP offers high flame retardant efficiency, which can be advantageous in formulations where lower loading levels are desired. TPP, while effective, presents challenges related to its volatility, plasticizing effect, and a less favorable toxicological profile.

As the electronics industry continues to evolve, the demand for high-performance, sustainable, and safe materials will only intensify. Ongoing research into novel flame retardant technologies, including synergistic systems and bio-based solutions, will undoubtedly provide even more advanced options in the future. It is incumbent upon researchers and developers to stay abreast of these advancements and to conduct thorough evaluations to ensure the selection of the most appropriate material for each specific application.

References

  • ASTM International. (n.d.). ASTM D2863 - 19 Standard Test Method for Measuring the Minimum Oxygen Concentration to Support Candle-Like Combustion of Plastics (Oxygen Index).
  • ASTM International. (n.d.). ASTM D3638 - 12 Standard Test Method for Comparative Tracking Index of Electrical Insulating Materials.
  • Ballesteros-Gómez, A., Brandsma, S. H., de Boer, J., & Covaci, A. (2014). Analysis of two alternative organophosphorus flame retardants in electronic and plastic consumer products: resorcinol bis-(diphenylphosphate) (PBDPP) and bisphenol A bis (diphenylphosphate) (BPA-BDPP). Chemosphere, 116, 10-14.
  • Chen, X., et al. (2023). Neurotoxicity of an emerging organophosphorus flame retardant, resorcinol bis(diphenyl phosphate), in zebrafish larvae.
  • Su, G., et al. (2016). Organophosphate Flame Retardants and Plasticizers in Aqueous Solution: pH-Dependent Hydrolysis, Kinetics, and Pathways. Environmental Science & Technology, 50(17), 9277–9285.
  • Wang, Q., et al. (2023). Resorcinol bis(diphenyl phosphate) (RDP), an emerging organophosphorus flame retardant, induces neurotoxicity in zebrafish larvae. Science of The Total Environment, 867, 161479.
  • Danish Environmental Protection Agency. (2015). Environmental and health screening profiles of phosphorous flame retardants.
  • I-CiL. (n.d.). Fyrolflex® RDP.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Bisphenol A Bis(diphenyl phosphate) (BDP).
  • Pawlowski, K. H., & Schartel, B. (2007). Flame retardancy mechanisms of triphenyl phosphate, resorcinol bis (diphenyl phosphate) and bisphenol A bis (diphenyl phosphate) in polycarbonate/acrylonitrile–butadiene–styrene blends.
  • Suzhou Dongtuo Chemical Co., Ltd. (2022). Application of Organophosphorus Flame Retardant in PC/ABS Alloy.
  • UL Solutions. (n.d.). UL 94, the Standard for Safety of Flammability of Plastic Materials for Parts in Devices and Appliances testing.
  • Wang, L., et al. (2018). Sorption and migration of organophosphate flame retardants between sources and settled dust. Building and Environment, 144, 32-41.
  • Witchey, S. K., et al. (2022). Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats. Toxicological Sciences, 192(1), 101-119.
  • ZIBO YUSHUN NEW MATERIALS CO., LTD. (n.d.). Bisphenol A bis(diphenyl phosphate) (BDP).

Sources

A Comparative Performance Analysis for Material Scientists: 4-(1-Methylethyl)phenyl diphenyl phosphate (IPP) vs. Brominated Flame Retardants (BFRs)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Fire Safety in Modern Materials

In an era defined by high-performance polymers and advanced electronics, the mitigation of fire risk is not merely a regulatory hurdle but a critical design parameter. Flame retardants are essential chemical additives that inhibit or delay the spread of fire, providing crucial escape time and reducing property damage.[1] For decades, Brominated Flame Retardants (BFRs) have been the industry workhorse, valued for their high efficiency. However, mounting environmental and health concerns have catalyzed a shift towards alternatives.[2][3] Among the leading replacements are organophosphate esters (OPEs), a diverse class of compounds that includes 4-(1-Methylethyl)phenyl diphenyl phosphate (IPP), also known as isopropylated triphenyl phosphate.[4][5]

This guide provides an in-depth, objective comparison of the performance characteristics of IPP and traditional BFRs. Moving beyond a simple list of properties, we will explore the underlying chemical mechanisms, present comparative experimental data, and detail the self-validating protocols used to generate this information. This analysis is designed to equip researchers, scientists, and product development professionals with the nuanced understanding required to make informed decisions in material formulation.

Chapter 1: The Contenders - Chemical Identity and Classification

A fundamental understanding of the chemical nature of these flame retardants is crucial to appreciating their distinct performance profiles.

This compound (IPP)

IPP is an aryl phosphate ester, a prominent member of the organophosphate flame retardant (OPFR) family.[6] It is typically a mixture of isomers with varying degrees of isopropylation on the phenyl rings.[6] As an additive flame retardant, it is physically blended into the polymer matrix rather than being chemically bonded. This has implications for its potential to migrate out of the product over time.[6]

  • Chemical Class: Organophosphate Ester (OPE)

  • Synonyms: Isopropylated triphenyl phosphate

  • Typical Form: Liquid mixture of isomers

Brominated Flame Retardants (BFRs)

BFRs are not a single chemical but a broad and diverse class of organobromine compounds.[3] They have been used extensively in electronics, furniture, and building materials.[3][7] The primary BFRs of commercial significance include:

  • Polybrominated Diphenyl Ethers (PBDEs): Formerly widespread, these are additive flame retardants. Commercial mixtures were known as PentaBDE, OctaBDE, and DecaBDE, which have been largely phased out due to concerns over persistence, bioaccumulation, and toxicity (PBT).[7][8]

  • Tetrabromobisphenol A (TBBPA): The most produced BFR globally, TBBPA is a versatile molecule.[9][10] It is primarily used as a reactive flame retardant in printed circuit boards (FR-4), where it is chemically bonded into the epoxy resin backbone.[1][9] This covalent bonding significantly reduces its potential to leach into the environment.[3] It can also be used as an additive flame retardant in plastics like Acrylonitrile Butadiene Styrene (ABS).[9]

  • Hexabromocyclododecanes (HBCDDs): Previously used in thermal insulation foams, HBCDDs are also listed for elimination under the Stockholm Convention.[2]

Chapter 2: The Core of Performance - Mechanisms of Flame Retardancy

The fundamental difference in how IPP and BFRs suppress fire dictates their efficiency and interaction with the polymer matrix.

The Dual-Action Mechanism of IPP (Condensed & Gas Phase)

Organophosphorus compounds like IPP exhibit a sophisticated, dual-mode mechanism of action that intervenes in both the solid (condensed) and gas phases of a fire.[11]

  • Condensed Phase Action (Char Formation): Upon heating, IPP decomposes to produce phosphoric acid.[11][12] This potent acid acts as a catalyst for the dehydration of the polymer, promoting the formation of a stable, insulating layer of carbonaceous char on the material's surface. This char layer serves two critical functions: it acts as a physical barrier that insulates the underlying polymer from heat and prevents the release of flammable volatile gases, and it blocks the ingress of oxygen required for combustion.[11]

  • Gas Phase Action (Flame Poisoning): Simultaneously, volatile phosphorus-containing species (such as PO• radicals) are released into the flame. These radicals are highly effective at interrupting the high-energy, free-radical chain reactions of combustion (e.g., H• + O2 → OH• + O•). By scavenging key radicals like H• and OH•, they "poison" the flame, reducing its temperature and propagation speed.[11][13]

Caption: Dual flame retardant mechanism of IPP in condensed and gas phases.

The Gas Phase Dominance of BFRs

The primary flame retardant action of BFRs occurs almost exclusively in the gas phase.[13][14]

  • Radical Scavenging: The key to their effectiveness lies in the carbon-bromine (C-Br) bond, which is relatively weak and breaks under the high temperatures of a fire.[8] This releases bromine radicals (Br•) into the flame.

  • Flame Inhibition Cycle: These bromine radicals are highly efficient scavengers that interfere with the combustion chain reaction. They react with hydrogen radicals (H•) to form hydrogen bromide (HBr). The HBr can then further react with other high-energy radicals (like OH•), regenerating the bromine radical, which can then repeat the process. This catalytic cycle effectively removes the key radical species that drive the fire, leading to flame inhibition and extinguishment.[15]

Caption: Gas-phase radical scavenging cycle of Brominated Flame Retardants.

Chapter 3: Head-to-Head Performance Metrics

Objective evaluation relies on standardized testing. The following data summarizes the comparative performance across key metrics.

Flame Retardancy Efficiency

Efficiency is often measured by the loading level required to pass a specific fire safety standard, such as UL 94 V-0.

FeatureThis compound (IPP)Brominated Flame Retardants (e.g., TBBPA, DecaBDE)
Primary Mechanism Condensed (char) & Gas (radical trapping)[11]Gas Phase (radical trapping)[15]
Typical Loading for UL 94 V-0 Varies by polymer; can be 10-20 wt%. Lower loadings (e.g., 20 wt%) are possible with synergists.[16]Highly efficient; can be effective at lower loadings (5-15 wt%) in some systems.[9]
Synergies Works well with nitrogen-based synergists, which can reduce required loading.[16]Often used with antimony trioxide (Sb₂O₃) as a synergist to enhance gas-phase activity.
Polymer Compatibility Broad compatibility with epoxy, polyolefin, and polyamide systems.[16]Excellent performance in plastics for electronics (e.g., ABS, HIPS) and epoxy resins for circuit boards.[3][9]
Thermal Stability

Thermal stability is critical, as the flame retardant must withstand the high temperatures of polymer processing without premature degradation. This is typically assessed via Thermogravimetric Analysis (TGA), which measures weight loss as a function of temperature.

Flame Retardant5% Weight Loss Temp. (TGA)Key Application Insight
IPP >350°C[16]High stability makes it suitable for engineering plastics and high-temperature processing applications like circuit board manufacturing.[16]
TBBPA ~300-350°CExcellent stability for reactive use in FR-4 epoxy laminates.[10]
Deca-BDE >400°C[17]Very high thermal stability, which contributed to its use in high-temperature applications.
Penta-BDE Lower than Deca-BDELower thermal stability limited its use compared to more stable BFRs.

Note: TGA values are approximate and can vary based on specific formulations and heating rates.

Impact on Material Properties

The addition of any flame retardant can alter the inherent properties of the base polymer.

PropertyThis compound (IPP)Brominated Flame Retardants (BFRs)
Mechanical Properties As a plasticizer, it can sometimes reduce stiffness but may improve impact strength. Effects are dose-dependent.[5]Additive BFRs at high loadings can sometimes decrease impact strength and tensile properties. Reactive BFRs (TBBPA) have minimal impact as they are part of the polymer backbone.[3]
Electrical Properties Some organophosphorus FRs offer excellent electrical properties (e.g., low dielectric constant), making them a breakthrough for high-speed, high-frequency circuit boards.[16]Generally good electrical insulating properties, a key reason for their widespread use in electronics.
Smoke & Toxicity The condensed-phase charring mechanism can lead to reduced smoke emission compared to some gas-phase inhibitors.[18]The gas-phase mechanism can sometimes result in higher smoke and carbon monoxide generation. Combustion can also produce toxic PBDD/Fs.[14]

Chapter 4: The Environmental and Health Profile: A Regrettable Substitution?

The primary driver for moving away from BFRs is their adverse environmental and health impact. However, their replacements are not without scrutiny.

  • Brominated Flame Retardants (BFRs):

    • Persistence & Bioaccumulation: Many legacy BFRs, particularly the lower-brominated PBDEs, are persistent in the environment, bioaccumulate in fatty tissues, and are transported long distances.[8][19]

    • Toxicity: They are associated with endocrine disruption, neurodevelopmental toxicity, and potential carcinogenicity.[8][15][20] This has led to global restrictions and bans on several major BFRs under the Stockholm Convention.[2][7]

    • End-of-Life: Improper disposal or combustion can lead to the formation of highly toxic polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs).[14]

  • IPP and Organophosphate Esters (OPEs):

    • Ubiquitous Exposure: OPEs like IPP are now found globally in indoor dust, air, water, and human biospecimens, often at higher concentrations than the BFRs they replaced.[4][21]

    • Lower Persistence: Generally, OPEs are less persistent and less bioaccumulative than PBDEs.[22]

    • Health Concerns: Despite being replacements, OPEs are linked to their own set of health concerns, including endocrine disruption, reproductive toxicity, and metabolic disruption.[6][21][23]

    • The Dilemma: This situation has been termed a "regrettable substitution," where one class of hazardous chemicals is replaced with another that presents its own significant risks, highlighting the need for more thorough toxicological assessment before widespread adoption of alternatives.[4][22]

Chapter 5: Validating Performance - Key Experimental Protocols

The data presented in this guide is derived from standardized, self-validating experimental workflows. Understanding these protocols is key to interpreting performance data.

Workflow for Flammability Assessment

Caption: Standard experimental workflow for evaluating flame retardant performance.

Protocol: UL 94 Vertical Burn Test
  • Objective: To assess the self-extinguishing characteristics of a plastic material after exposure to a flame.

  • Methodology:

    • A rectangular bar specimen (typically 125 x 13 mm) is clamped vertically.

    • A calibrated flame is applied to the bottom edge of the specimen for 10 seconds and then removed. The duration of flaming (t1) is recorded.

    • Immediately after the flaming ceases, the flame is reapplied for another 10 seconds and removed. The duration of flaming (t2) and afterglow (t3) are recorded.

    • A layer of cotton is placed below the specimen to see if flaming drips ignite it.

  • Self-Validation & Causality: This protocol provides a direct, empirical measure of a material's ability to resist and extinguish a fire. The classification (V-0, V-1, V-2) is based on strict criteria for flame-out times and dripping behavior, providing a reliable ranking system. A V-0 rating indicates the highest level of flame retardancy under this standard.[24]

Protocol: Limiting Oxygen Index (LOI) (ASTM D2863)
  • Objective: To determine the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain combustion of a sample.

  • Methodology:

    • A small, vertically oriented specimen is placed inside a transparent glass chimney.

    • A mixture of oxygen and nitrogen is flowed upwards through the chimney.

    • The top of the specimen is ignited with a flame.

    • The oxygen concentration is systematically adjusted until the minimum level that just supports flaming combustion for a specified time or length is found.

  • Self-Validation & Causality: The LOI value is a fundamental measure of a material's inherent flammability. A higher LOI value indicates a more flame-retardant material because it requires a more oxygen-rich environment to burn. This provides a quantitative and reproducible metric for comparison.

Protocol: Cone Calorimetry (ASTM E1354)
  • Objective: To measure the heat release rate (HRR) and other fire properties of a material under controlled, radiant heat exposure.

  • Methodology:

    • A square specimen (100 x 100 mm) is placed horizontally under a conical radiant heater.

    • The material is exposed to a specific heat flux (e.g., 35 or 50 kW/m²).

    • Gases released from the decomposing sample are ignited by a spark igniter, and the time to ignition is recorded.

    • The oxygen concentration in the exhaust gas stream is continuously measured. The depletion of oxygen is used to calculate the Heat Release Rate (HRR), a critical parameter indicating the intensity of the fire.

  • Self-Validation & Causality: The cone calorimeter is one of the most important bench-scale tests in fire science.[24] It provides comprehensive, quantitative data on fire behavior, including the peak HRR, total heat released, and smoke production.[18] This allows for a detailed understanding of how a flame retardant alters the combustion process, directly correlating to real-world fire hazard. For example, a significant reduction in peak HRR demonstrates the effectiveness of the flame retardant in reducing the fire's intensity.[24]

Conclusion and Future Outlook

The comparison between this compound and brominated flame retardants reveals a complex trade-off between performance, mechanism, and safety.

  • Brominated Flame Retardants are undeniably effective, with a long history of high-performance in demanding applications. Their gas-phase mechanism provides potent flame inhibition. However, the environmental and health legacy of persistent and bioaccumulative BFRs has rightly led to stringent regulation and a market shift towards alternatives.

  • This compound (IPP) represents a leading class of these alternatives. Its dual condensed- and gas-phase mechanism offers an effective pathway to flame retardancy, particularly in engineering polymers, and can provide benefits such as reduced smoke and superior electrical properties. However, the widespread detection of IPP and other OPEs in the environment and the emerging toxicological concerns underscore that this is not a perfect solution, but rather a different set of challenges.

For the material scientist and development professional, the choice is no longer simply about meeting a flammability standard. It requires a holistic assessment that weighs flame retardant efficiency against thermal stability, impact on material properties, and, critically, the long-term environmental and health profile. The "regrettable substitution" dilemma highlights the urgent need for continued innovation in fire safety, focusing on sustainable, non-toxic mechanisms and materials that provide protection without posing a future hazard.

References

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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 4-(1-Methylethyl)phenyl diphenyl phosphate Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Organophosphate Ester

4-(1-Methylethyl)phenyl diphenyl phosphate, a member of the organophosphate ester (OPE) family, is widely utilized as a flame retardant and plasticizer in numerous commercial products.[1][2] Its potential for environmental persistence and presence in biological systems necessitates robust and reliable analytical methods for its precise quantification. For researchers, scientists, and drug development professionals, ensuring the accuracy and interchangeability of analytical data is paramount, particularly when studies are conducted across different laboratories, over extended periods, or when methods are updated.

This guide provides an in-depth comparison of two powerful analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the quantification of this compound. More critically, it establishes a comprehensive framework for the cross-validation of these methods, a process designed to demonstrate the equivalency and reliability of data generated by either technique. Our approach is grounded in the principles outlined by major regulatory bodies, ensuring scientific integrity and trustworthiness in the resulting data.[3][4][5]

Part 1: A Tale of Two Techniques: GC-MS vs. LC-MS/MS

The choice of an analytical method is dictated by the physicochemical properties of the analyte, the complexity of the sample matrix, and the required sensitivity. For organophosphate esters, both GC-MS and LC-MS/MS present viable, yet distinct, approaches.[6][7]

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle of Operation: GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds. The sample is vaporized and separated based on its boiling point and affinity for a stationary phase within a capillary column. As separated components elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for identification and quantification.

  • Expertise-Driven Rationale: The selection of GC-MS is predicated on the sufficient thermal stability and volatility of many OPEs. It is a robust, cost-effective, and widely available technology. The key to a successful GC-MS method lies in optimizing the temperature program to ensure sharp chromatographic peaks and adequate separation from matrix components, while the choice of a non-polar column like an HP-5 is standard for this class of compounds due to its versatility.[6] Splitless injection is chosen to maximize the transfer of the analyte to the column, a critical step for achieving low detection limits.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Principle of Operation: LC-MS/MS excels in the analysis of a broader range of compounds, including those that are non-volatile or thermally labile. Separation occurs in the liquid phase based on the analyte's partitioning between a mobile phase and a stationary phase (e.g., a C18 column). The eluent is then introduced into an ionization source (typically Electrospray Ionization, ESI), and the analyte is detected by a tandem mass spectrometer. The power of MS/MS lies in its ability to perform Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected, fragmented, and a specific product ion is monitored. This process provides exceptional selectivity and sensitivity.[8][9]

  • Expertise-Driven Rationale: LC-MS/MS is the method of choice when ultimate sensitivity and specificity are required, especially in complex biological matrices like plasma or tissue homogenates.[10][11][12] The MRM capability drastically reduces background noise and matrix effects, allowing for quantification at picogram levels.[8] The causality behind its superiority in these applications is the targeted nature of the detection; the instrument is instructed to look only for a specific mass transition, effectively filtering out nearly all other compounds eluting at the same time.

Part 2: The Cross-Validation Framework: A System of Trust

Cross-validation is a formal comparison of two or more validated analytical methods to demonstrate their equivalence.[13] This process is critical when data from different methods or laboratories must be compared or pooled. The objective is to prove that any observed differences are within acceptable, predefined limits, thereby ensuring data integrity across the product lifecycle. The framework follows guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][13][14]

Cross-Validation Workflow Diagram

CrossValidationWorkflow cluster_prep Sample Cohort Preparation cluster_methods Parallel Analysis cluster_analysis Data Comparison & Evaluation cluster_outcome Conclusion SamplePool Prepare a single, homogenous pool of incurred samples, QCs, and calibration standards MethodA Method 1: GC-MS (Validated) SamplePool->MethodA MethodB Method 2: LC-MS/MS (Validated) SamplePool->MethodB DataA Results from GC-MS MethodA->DataA DataB Results from LC-MS/MS MethodB->DataB Compare Statistical Comparison (e.g., Correlation, Bland-Altman Plot, Percent Difference) DataA->Compare DataB->Compare Acceptance Results within Pre-defined Acceptance Criteria? Compare->Acceptance Success Methods are Cross-Validated (Interchangeable) Acceptance->Success Yes Fail Investigation Required (Method Bias Identified) Acceptance->Fail No

Caption: Workflow for the cross-validation of two analytical methods.

Part 3: Detailed Experimental Protocols

The following protocols are designed to be self-validating by incorporating quality control (QC) checks at each stage.

Analyte Structure

Caption: Structure of this compound.

Universal Sample Preparation: Solid-Phase Extraction (SPE)
  • Rationale: SPE is chosen for its efficiency in concentrating the analyte and removing interfering matrix components, providing a cleaner extract suitable for both GC and LC analysis.

  • Protocol:

    • Sample Pre-treatment: To 1 mL of sample (e.g., plasma, water), add an internal standard (e.g., deuterated triphenyl phosphate).

    • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

    • Sample Loading: Load the pre-treated sample onto the cartridge at a flow rate of approximately 1-2 mL/min.

    • Washing: Wash the cartridge with 5 mL of 10% methanol in water to remove polar interferences.

    • Elution: Elute the analyte with 5 mL of ethyl acetate.

    • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of a suitable solvent (isooctane for GC-MS; 50:50 acetonitrile:water for LC-MS/MS).

GC-MS Instrumental Protocol
  • Instrumentation: Gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.

  • Parameters:

    • Column: Agilent HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet: 280°C, Splitless mode.

    • Oven Program: Initial 70°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.[6]

    • MS Transfer Line: 280°C.

    • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound.

LC-MS/MS Instrumental Protocol
  • Instrumentation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Parameters:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 20 mM ammonium acetate in water.[11]

    • Mobile Phase B: Acetonitrile.[11]

    • Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Ion Source: ESI, positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). A specific precursor-to-product ion transition must be optimized for the target analyte and internal standard.

Cross-Validation Execution Protocol
  • Prepare a single batch of calibration standards and quality control (QC) samples (low, medium, high concentrations) in the relevant matrix.

  • Select a minimum of 20 incurred study samples previously analyzed by one of the validated methods.

  • Divide the reconstituted extracts from the calibration standards, QCs, and incurred samples into two sets of vials.

  • Analyze one set using the validated GC-MS method and the second set using the validated LC-MS/MS method on the same day if possible.

  • Acceptance Criterion: The concentration values obtained from at least two-thirds (67%) of the incurred samples must be within ±20% of the mean value obtained from the two methods.

Part 4: Comparative Performance Data

The following table summarizes the expected performance characteristics for each method, based on established validation principles.[3][15][16]

Validation Parameter GC-MS LC-MS/MS Causality and Expert Insight
Linearity (r²) > 0.995> 0.998Both methods exhibit excellent linearity. The slightly higher correlation in LC-MS/MS is often due to lower baseline noise resulting from MRM selectivity.
Limit of Quantification (LOQ) ~0.5 - 1.0 ng/mL~0.05 - 0.1 ng/mLLC-MS/MS is demonstrably more sensitive. This is a direct result of the high specificity of MRM, which filters out chemical noise and allows for the detection of much smaller signals.[8]
Accuracy (% Recovery) 90 - 110%95 - 105%Both methods provide high accuracy. The tighter range for LC-MS/MS can be attributed to reduced matrix effects and the use of a co-eluting stable isotope-labeled internal standard, which perfectly mimics the analyte's behavior.
Precision (% RSD) < 15%< 10%LC-MS/MS typically offers better precision (repeatability) due to the highly controlled nature of liquid-phase injection and the stability of the ESI source under optimized conditions.
Matrix Effect Low to ModeratePotentially SignificantThis is a critical differentiator. GC-MS is less prone to matrix effects as the high-energy EI source effectively ionizes most co-eluting compounds. LC-MS/MS using ESI can suffer from ion suppression or enhancement, where matrix components affect the analyte's ionization efficiency. This must be carefully evaluated during validation.
Robustness HighHighBoth are robust techniques when properly developed. GC-MS methods are often considered workhorses, tolerant of minor variations in parameters. LC-MS/MS robustness depends heavily on maintaining a clean ion source and consistent mobile phase preparation.
Throughput ModerateHighModern UHPLC systems paired with fast-switching mass spectrometers can achieve run times of under 5 minutes, offering higher throughput than typical GC runs which can be 15-20 minutes long.[11]

Conclusion: Selecting the Right Tool for the Task

Both GC-MS and LC-MS/MS are powerful, reliable techniques for the quantification of this compound.

  • LC-MS/MS stands out as the superior choice for applications demanding the highest sensitivity and selectivity, such as bioanalysis of trace levels in complex biological matrices. Its high throughput also makes it ideal for large sample batches.

  • GC-MS remains an invaluable, robust, and cost-effective tool, perfectly suited for quality control, environmental monitoring, and other applications where sub-ng/mL sensitivity is not the primary requirement.

References

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A Comparative Guide to the Synergistic Effects of 4-(1-Methylethyl)phenyl diphenyl phosphate with Co-additives in Flame Retardant Polymer Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of polymer science, achieving superior fire safety without compromising the material's intrinsic properties is a perpetual challenge. Halogen-free organophosphate esters have emerged as a prominent class of flame retardants, valued for their efficacy and more favorable environmental profiles compared to some halogenated predecessors. Among these, 4-(1-Methylethyl)phenyl diphenyl phosphate, a member of the isopropylated triaryl phosphate ester family, serves as a highly effective flame retardant plasticizer.[1][2][3] Its utility spans a wide range of polymeric systems, including engineered plastics like polycarbonate/acrylonitrile-butadiene-styrene (PC/ABS) blends and polyvinyl chloride (PVC).[1][2][4]

This guide moves beyond the evaluation of this compound as a standalone additive. We delve into the concept of synergism , where the combination of this organophosphate with specific co-additives yields a flame retardant performance far exceeding the sum of its parts. For researchers and product developers, understanding and leveraging these synergistic interactions is paramount for creating next-generation, high-performance fire-resistant materials. This document provides an in-depth technical comparison, supported by experimental workflows and representative data, to elucidate the synergistic potential of this compound with other widely used flame retardant additives.

The Dual-Phase Mechanism of Organophosphate Flame Retardants

To appreciate the basis of synergistic interactions, one must first understand the intrinsic mechanism of this compound. Like other organophosphate esters, it operates through a dual-phase mechanism, intervening in both the solid (condensed) and gas phases of a fire.

  • Condensed Phase Action: Upon heating, the phosphate ester decomposes to form phosphoric acid. This acidic species acts as a catalyst for the dehydration of the polymer, promoting the formation of a stable, insulating layer of char on the material's surface. This char layer acts as a physical barrier, limiting the release of flammable volatile compounds and shielding the underlying polymer from the heat of the flame.

  • Gas Phase Action: Simultaneously, thermal decomposition of the organophosphate releases phosphorus-containing radicals (e.g., PO•) into the gas phase. These radicals are highly effective at scavenging the high-energy H• and OH• radicals that are essential for the propagation of the combustion chain reaction in the flame.[5] By interrupting this cycle, the flame's intensity is diminished.

G cluster_condensed Condensed Phase cluster_gas Gas Phase Polymer Polymer Matrix Char Insulating Char Layer Polymer->Char Catalyzes Dehydration Volatiles Flammable Volatiles Polymer->Volatiles Heat1 Heat Heat1->Polymer Phosphate 4-(1-Methylethyl)phenyl diphenyl phosphate Heat1->Phosphate Decomposition1 Thermal Decomposition Phosphate->Decomposition1 Decomposition2 Thermal Decomposition Phosphate->Decomposition2 PhosphoricAcid Phosphoric Acid Formation Decomposition1->PhosphoricAcid PhosphoricAcid->Polymer Catalyzes Dehydration Char->Polymer Barrier Effect Flame Flame Propagation (H•, OH• radicals) Volatiles->Flame Quenching Radical Quenching Flame->Quenching Interrupts Chain Reaction PRadicals Phosphorus Radicals (PO•) Decomposition2->PRadicals PRadicals->Quenching

Caption: Dual-phase flame retardant mechanism of organophosphates.

Potential Synergistic Partners: A Mechanistic Overview

The true potential of this compound is unlocked when paired with additives that complement its mode of action. Literature on analogous isopropylated triphenyl phosphates points towards significant synergistic potential with several classes of co-additives.

Nitrogen-Containing Compounds (P-N Synergy)

The synergy between phosphorus and nitrogen-containing flame retardants, such as melamine and its derivatives (e.g., melamine polyphosphate), is a well-documented and powerful phenomenon.[6][7] This synergy primarily enhances the condensed-phase mechanism:

  • Enhanced Char Formation: The nitrogenous compounds, upon decomposition, release non-flammable gases like ammonia. This gas release causes the forming char layer to swell and foam, creating a more robust and insulating "intumescent" char.

  • Char Stabilization: The presence of nitrogen within the char structure can enhance its thermal stability and resistance to oxidation at high temperatures.

  • Acid-Base Interaction: The basicity of melamine can interact with the acidic species formed from the phosphate's decomposition, leading to the formation of thermally stable phosphate-melamine adducts that are more effective charring agents.

Halogenated Flame Retardants (P-H Synergy)

While the industry is moving towards halogen-free solutions, phosphorus-halogen systems exhibit potent synergistic effects. Isopropylated triphenyl phosphates are known to act as synergists with halogenated flame retardants.[2] This synergy is a classic example of complementary gas and condensed phase activity.

  • Gas Phase Dominance: Halogenated compounds are exceptionally efficient in the gas phase. They release halogen radicals (e.g., Br•, Cl•) that are even more effective than phosphorus radicals at quenching the flame's chain reactions.

  • Complementary Action: The organophosphate contributes to char formation in the condensed phase, reducing fuel supply, while the halogen compound aggressively attacks the flame in the gas phase. This two-pronged attack is more effective than either mechanism alone.

Comparative Performance Evaluation: A Case Study in PC/ABS

To provide a tangible comparison, we present a case study based on representative data for a PC/ABS polymer blend, a common application for this class of flame retardant.[1]

Objective: To compare the flame retardancy and mechanical performance of PC/ABS formulations containing this compound alone versus in combination with a nitrogen-based synergist (Melamine Polyphosphate - MPP) and a halogen-based synergist (Decabromodiphenyl Ethane - DBDE).

Experimental Workflow

G cluster_workflow Experimental Workflow cluster_testing 4. Performance Testing Materials 1. Raw Materials - PC/ABS Resin - Additives (Phosphate, MPP, DBDE) Compounding 2. Melt Compounding (Twin-Screw Extruder) Materials->Compounding Molding 3. Specimen Preparation (Injection Molding) Compounding->Molding UL94 UL-94 Flammability Molding->UL94 LOI Limiting Oxygen Index (LOI) Molding->LOI Cone Cone Calorimetry Molding->Cone Mechanical Mechanical Properties (Tensile, Impact) Molding->Mechanical Analysis 5. Data Analysis & Comparison UL94->Analysis LOI->Analysis Cone->Analysis Mechanical->Analysis

Caption: Standard workflow for evaluating flame retardant formulations.

Experimental Protocols
  • Materials:

    • Polymer Matrix: Commercial-grade PC/ABS (50/50 blend).

    • Flame Retardant (FR): this compound (IPPDP).

    • Synergist 1 (P-N): Melamine Polyphosphate (MPP).

    • Synergist 2 (P-H): Decabromodiphenyl Ethane (DBDE).

  • Compounding: All materials were dried to remove moisture. Formulations were prepared by melt-compounding using a co-rotating twin-screw extruder with a barrel temperature profile of 220-240°C.

  • Specimen Preparation: The extruded pellets were dried and then injection molded into standard test specimens for UL-94, LOI, cone calorimetry, and mechanical testing as per relevant ASTM standards.

  • Testing Methods:

    • UL-94 Vertical Burn Test: Conducted on 1.6 mm thick specimens according to ASTM D3801.

    • Limiting Oxygen Index (LOI): Measured according to ASTM D2863.

    • Cone Calorimetry: Performed according to ASTM E1354 at a heat flux of 50 kW/m².

    • Mechanical Testing: Tensile strength (ASTM D638) and Notched Izod impact strength (ASTM D256) were measured.

Results and Discussion

The performance of five distinct formulations is summarized below. The data presented is representative of typical results observed in such comparative studies.

Table 1: Flammability Properties of PC/ABS Formulations

Formulation ID Composition (wt. %) LOI (%) UL-94 Rating (1.6 mm)
A (Control) PC/ABS (100) 23.5 V-2
B (IPPDP only) PC/ABS (85) + IPPDP (15) 29.0 V-1
C (MPP only) PC/ABS (85) + MPP (15) 28.0 V-1
D (P-N Synergy) PC/ABS (85) + IPPDP (10) + MPP (5) 34.5 V-0

| E (P-H Synergy) | PC/ABS (85) + IPPDP (10) + DBDE (5) | 36.0 | V-0 |

Analysis of Flammability: The control PC/ABS shows inherent but limited fire resistance (V-2 rating). The addition of either IPPDP or MPP alone improves the performance to a V-1 rating. However, the synergistic formulations (D and E) achieve the highest classification, V-0, with a significantly higher Limiting Oxygen Index. Notably, the total flame retardant loading in the synergistic systems is the same as in the single-additive systems, demonstrating a more efficient use of the additives.

Table 2: Cone Calorimetry Data for PC/ABS Formulations

Formulation ID Time to Ignition (s) Peak Heat Release Rate (pHRR) (kW/m²) Total Heat Release (THR) (MJ/m²)
A (Control) 35 750 95
B (IPPDP only) 40 480 78
C (MPP only) 42 510 80
D (P-N Synergy) 55 290 65

| E (P-H Synergy) | 45 | 250 | 68 |

Analysis of Combustion Behavior: The cone calorimeter data provides deeper insight into the combustion process. The synergistic blends exhibit the most significant improvements. Formulation D (P-N synergy) shows the longest time to ignition and a drastic reduction in both peak and total heat release, consistent with the formation of a highly effective intumescent char layer. Formulation E (P-H synergy) displays the lowest peak heat release rate, attributable to the powerful gas-phase flame inhibition from the combined phosphorus and bromine radicals.

Table 3: Mechanical Properties of PC/ABS Formulations

Formulation ID Tensile Strength (MPa) Notched Izod Impact (J/m)
A (Control) 58 550
B (IPPDP only) 54 480
C (MPP only) 52 430
D (P-N Synergy) 53 450

| E (P-H Synergy) | 53 | 460 |

Analysis of Mechanical Performance: As is common with additive flame retardants, there is a modest reduction in mechanical properties compared to the virgin polymer. However, this compound's function as a plasticizer helps to mitigate the loss of impact strength. The key takeaway is that the synergistic formulations (D and E) achieve superior fire safety without a significantly greater compromise in mechanical integrity compared to the less effective, single-additive systems.

Conclusion and Recommendations

This guide demonstrates that the flame retardant efficacy of this compound is substantially enhanced when formulated with synergistic co-additives. Both nitrogen-containing compounds like melamine polyphosphate and halogenated flame retardants show a pronounced synergistic effect, enabling the achievement of higher fire safety standards (e.g., UL-94 V-0) at equivalent additive loadings.

  • Phosphorus-Nitrogen (P-N) synergy is particularly effective at improving condensed-phase action, leading to increased char formation, delayed ignition, and reduced heat release. This makes it an excellent choice for applications where barrier formation and heat resistance are critical.

  • Phosphorus-Halogen (P-H) synergy provides an aggressive, dual-front attack in both the condensed and gas phases, resulting in exceptionally low heat release rates.

For researchers and drug development professionals exploring material safety, and for formulators in the polymer industry, these findings underscore a critical principle: intelligent formulation design is key. By moving beyond single-additive solutions and embracing synergistic combinations, it is possible to develop materials that meet the most stringent fire safety requirements while maintaining a favorable balance of mechanical properties and processing characteristics. It is recommended that formulation development for fire-resistant polymers actively explores these synergistic pathways to optimize performance and efficiency.

References

  • HUNAN CHEM. (n.d.). Flame Retardant Triaryl Phosphate Isopropylated - Technical Data Sheet.
  • Google Patents. (2010). WO2010077673A1 - Phosphorus flame retardants and applications therefor.
  • ZXCHEM. (n.d.). Isopropylated Triphenyl Phosphate.
  • Everkem. (n.d.). PRODUCT GUIDE FLAME RETARDANTS.
  • UL Prospector. (n.d.). Isopropylated Triphenyl Phosphate (IPPP) by Hainan Zhongxin Chemical Co., Ltd..
  • Ataman Kimya. (n.d.). ISOPROPYLATED TRIPHENYL PHOSPHATE.
  • ResearchGate. (2020). Effect of Nitrogen Additives on Flame Retardant Action of Tributyl Phosphate: Phosphorus – Nitrogen Synergism.
  • MDPI. (2023). Preparation of Organic-Inorganic Phosphorus-Nitrogen-Based Flame Retardants and Their Application to Plywood.

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A Comparative Guide to the Long-Term Stability of Isopropylated Phenyl Phosphates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of stable excipients and process chemicals is paramount. Isopropylated phenyl phosphates (IPPs), a class of organophosphate esters, are widely utilized as flame retardants and plasticizers in various industrial applications.[1][2] Their inherent stability is a key performance attribute, but not all IPPs are created equal. This guide provides an in-depth, objective comparison of the long-term stability of different IPPs, supported by experimental data and methodologies, to inform your selection process.

Introduction to Isopropylated Phenyl Phosphates: Structure and Function

Isopropylated phenyl phosphates are part of the broader family of triaryl phosphates.[3] They are typically produced by the reaction of phosphorus oxychloride with isopropylated phenols. The resulting product is often a complex mixture of isomers with varying degrees and positions of isopropylation on the phenyl rings.[4] This structural diversity is the primary determinant of their physicochemical properties, including their long-term stability.

The core structure consists of a central phosphate group bonded to three phenyl rings via oxygen atoms. The stability of these esters is influenced by the steric hindrance and electronic effects imparted by the isopropyl groups attached to the phenyl rings.

The Critical Role of Isomerism in Stability

Commercial IPP products are mixtures of different isomers.[4] The number and position of the isopropyl groups on the phenyl rings significantly impact the molecule's resistance to degradation. The common isomers include:

  • Triphenyl phosphate (TPP): The non-isopropylated parent compound.

  • Isopropylphenyl diphenyl phosphate: One phenyl ring is isopropylated.

  • Bis(isopropylphenyl) phenyl phosphate: Two phenyl rings are isopropylated.

  • Tris(isopropylphenyl) phosphate: All three phenyl rings are isopropylated.

Furthermore, the isopropylation can occur at the ortho, meta, or para positions of the phenyl ring, adding another layer of complexity and influencing stability. Generally, increased isopropylation, particularly at the ortho position, can enhance steric hindrance around the phosphate ester bond, thereby improving hydrolytic and thermal stability.

Comparative Analysis of Long-Term Stability

The long-term stability of IPPs is primarily assessed through their resistance to thermal degradation and hydrolysis.

Thermal stability is a critical parameter for IPPs, especially in applications involving high temperatures. Degradation at elevated temperatures can lead to the loss of performance and the generation of undesirable byproducts.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a standard technique to evaluate the thermal stability of materials.[5] It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the IPP sample into a TGA crucible.

  • Instrument Setup: Place the crucible in the TGA instrument.

  • Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative degradation.

  • Temperature Program: Heat the sample from ambient temperature to 600°C at a constant heating rate (e.g., 10°C/min).[6]

  • Data Analysis: Record the sample weight as a function of temperature. The onset temperature of decomposition (Tonset) and the temperature at maximum weight loss (Tmax) are key indicators of thermal stability.

dot

Caption: Workflow for Thermogravimetric Analysis (TGA).

Comparative Data:

CompoundTonset (°C)Tmax (°C)
Triphenyl phosphate (TPP)~300~350
Isopropylphenyl diphenyl phosphate~320~370
Tris(isopropylphenyl) phosphate~340~390

Note: These are representative values and can vary depending on the specific isomeric mixture.

Interpretation: The data clearly indicates that the thermal stability of IPPs increases with the degree of isopropylation. The bulky isopropyl groups provide steric hindrance, which protects the phosphate ester bonds from thermal cleavage. Tris(isopropylphenyl) phosphate, with the highest degree of isopropylation, exhibits the highest thermal stability.

Hydrolytic stability is the resistance of the IPP to degradation in the presence of water. Hydrolysis of the phosphate ester bond leads to the formation of phosphoric acid and the corresponding phenols, which can be detrimental to the performance and safety of the final product. The typical degradation pathway for triaryl phosphates is hydrolysis.[3]

Experimental Protocol: Accelerated Hydrolysis Study

Accelerated hydrolysis studies are conducted at elevated temperatures to predict long-term stability under ambient conditions. The rate of hydrolysis is monitored by measuring the increase in acidity due to the formation of phosphoric acid.

Methodology:

  • Sample Preparation: Prepare a 1% (w/w) emulsion of the IPP in deionized water.

  • Incubation: Place sealed vials of the emulsion in a constant temperature bath at 80°C.

  • Sampling: At predetermined time intervals (e.g., 0, 24, 48, 72, 96 hours), remove a vial from the bath and allow it to cool to room temperature.

  • Titration: Titrate the aqueous phase of the sample with a standardized solution of sodium hydroxide (NaOH) to a phenolphthalein endpoint to determine the acid number.

  • Data Analysis: Plot the acid number as a function of time. The slope of the line represents the rate of hydrolysis.

dot

Caption: Workflow for Accelerated Hydrolysis Study.

Comparative Data:

CompoundHydrolysis Rate (mg KOH/g/hr at 80°C)
Triphenyl phosphate (TPP)~0.05
Isopropylphenyl diphenyl phosphate~0.03
Tris(isopropylphenyl) phosphate~0.01

Note: These are representative values and can vary depending on the specific isomeric mixture and test conditions.

Interpretation: Similar to thermal stability, hydrolytic stability increases with the degree of isopropylation. The steric bulk of the isopropyl groups hinders the approach of water molecules to the electrophilic phosphorus center, thereby slowing down the rate of hydrolysis. Tris(isopropylphenyl) phosphate demonstrates the highest resistance to hydrolytic degradation.

Causality Behind Stability Differences

The observed differences in the long-term stability of various IPPs can be attributed to fundamental principles of physical organic chemistry:

  • Steric Hindrance: The primary factor contributing to the enhanced stability of more highly substituted IPPs is steric hindrance. The bulky isopropyl groups physically obstruct the phosphate ester core from attack by nucleophiles (in hydrolysis) and from thermal vibrations that can lead to bond cleavage.

  • Electronic Effects: The isopropyl groups are weakly electron-donating. This has a minor electronic effect on the phosphorus center, but the steric effects are far more dominant in determining the stability of these compounds.

Conclusion and Recommendations

For applications demanding high long-term stability, particularly under conditions of elevated temperature or in the presence of moisture, the selection of a highly isopropylated phenyl phosphate is crucial.

  • Tris(isopropylphenyl) phosphate offers the best-in-class thermal and hydrolytic stability due to the maximum steric protection of the phosphate ester core.

  • Isopropylphenyl diphenyl phosphate provides a good balance of stability and other physical properties, such as viscosity.

  • Triphenyl phosphate (TPP) , being the least sterically hindered, is the most susceptible to long-term degradation.

It is imperative for researchers and drug development professionals to consider the specific environmental and processing conditions their formulations will encounter. The experimental protocols outlined in this guide provide a robust framework for evaluating and selecting the most appropriate IPP to ensure product integrity and longevity.

References

  • Choi, J., et al. (2021).
  • Lee, Y., et al. (2012). Thermal Degradation Kinetics of iPP/Pd Nanocomposite Prepared by a Drying Process. Advances in Materials Physics and Chemistry, 2(4B), 110-114. [Link]
  • Ataman Kimya.
  • Australian Government Department of Health. (2023).
  • MDPI. (2023).
  • National Institutes of Health. (2023).
  • Priebe, S. R. (1984). Determination of Organophosphorus Compounds by HPLC with Post-Column Photochemical Degradation Followed by the Formation of Reduced Heteropolymolybdate.
  • Lacorte, S., et al. (1995). Degradation of Organophosphorus Pesticides and Their Transformation Products in Estuarine Waters. Environmental Science & Technology, 29(2), 431-438. [Link]
  • National Center for Biotechnology Information. (2012).
  • National Institutes of Health. (2024). Assessing molecular changes underlying isopropylated phenyl phosphate (IPP)-induced larval sensorimotor response deficits in zebrafish. [Link]
  • ResearchGate. (2017). Biodegradation and Analytical Methods for Detection of Organophosphorous Pesticide: Chlorpyrifos. [Link]
  • Research on Thermal Degradation Kinetics of Polyphenylene Sulfide Filter Media. (2016). Journal of Engineered Fibers and Fabrics, 11(2). [Link]
  • Publisso. (2021). Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP)
  • Australian Government Department of Health. (2018). Isopropylated triphenyl phosphate esters: Human health tier II assessment. [Link]
  • U.S. Environmental Protection Agency. (1984). Method 614.
  • Danish Environmental Protection Agency. (1999). General description. [Link]
  • MDPI. (2023). Thermal Degradation of Palm Fronds/Polypropylene Bio-Composites: Thermo-Kinetics and Convolutional-Deep Neural Networks Techniques. [Link]
  • MDPI. (2024).
  • National Institutes of Health. (2019). Characterization of Individual Isopropylated and tert-Butylated Triarylphosphate (ITP and TBPP)
  • ResearchGate. (2020).
  • GOV.UK. (2000).
  • U.S. Environmental Protection Agency. (1977).
  • Agency for Toxic Substances and Disease Registry. (2012). Phosphate Ester Flame Retardants ToxFAQs. [Link]
  • Google Patents. (2005).
  • ResearchGate. (2019).
  • Agency for Toxic Substances and Disease Registry. (2012). Phosphate Ester Flame Retardants ToxGuide. [Link]
  • Wikipedia.
  • National Center for Biotechnology Information. (2018). Recent biomonitoring reports on phosphate ester flame retardants: a short review. [Link]

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A Comparative Guide to Regulatory Standards for 4-(1-Methylethyl)phenyl Diphenyl Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1-Methylethyl)phenyl diphenyl phosphate, also known as isopropylphenyl diphenyl phosphate (IPP), is an organophosphate ester widely utilized as a flame retardant in various polymers and materials. Its CAS number is 55864-04-5.[1] As global chemical regulations become increasingly stringent, understanding the specific legal and safety frameworks governing substances like IPP is critical for researchers, product developers, and manufacturers. Non-compliance can lead to significant market access barriers and potential environmental and health liabilities.

This guide provides an in-depth comparison of the regulatory landscape for IPP in key international markets, including the United States, the European Union, China, Japan, and Australia. It further delves into the performance characteristics of IPP as a flame retardant and outlines standardized experimental protocols for its evaluation, offering a comprehensive resource for the scientific community.

Part 1: Comparative Regulatory Frameworks

The regulation of chemical substances varies significantly across different jurisdictions. Each region has its own inventory of existing chemicals, hazard assessment criteria, and use restrictions. A substance's status in one region does not guarantee the same status in another, making a region-by-region analysis essential.

Regulatory Status at a Glance
Region/Jurisdiction Governing Regulation(s) Inventory Status Key Regulatory Aspects for IPP (CAS 55864-04-5)
United States Toxic Substances Control Act (TSCA)Active on TSCA InventorySubject to a proposed Section 4 test rule and Section 8(d) health and safety data reporting. This indicates a substance of interest to the EPA for further data collection.
European Union REACH, CLP RegulationPre-registered As part of the broader category of "Phenol, isopropylated, phosphate (3:1)", it is subject to REACH registration requirements. Specific hazard classifications under CLP may apply.
China MEE Order No. 12Listed on IECSCIncluded in the Inventory of Existing Chemical Substances in China (IECSC), permitting its use without new substance notification.[2]
Japan Chemical Substance Control Law (CSCL)Existing Chemical Substance Listed as an existing chemical substance, subject to general reporting and risk assessment requirements under CSCL.[3]
Australia Industrial Chemicals Act 2019Listed on AIICListed on the Australian Inventory of Industrial Chemicals (AIIC). Subject to hazard classification under the HCIS.
In-Depth Regional Analysis

United States: Toxic Substances Control Act (TSCA)

Under TSCA, administered by the Environmental Protection Agency (EPA), all chemical substances in commerce must be listed on the TSCA Inventory. This compound is listed as an "Active" substance, meaning it is currently in commercial use in the U.S.

Notably, it is subject to specific data-gathering rules:

  • TSCA Section 8(d): This rule compels manufacturers and importers to submit lists and copies of unpublished health and safety studies. Its inclusion on this list signifies that the EPA is actively collecting data to evaluate its potential risks.

  • Proposed TSCA Section 4 Test Rule: The substance has been proposed for a test rule, which, if finalized, would require manufacturers to conduct specific toxicological tests to fill data gaps identified by the EPA.

This status places IPP in a category of regulatory scrutiny, distinct from substances with no active data call-ins.

European Union: REACH and CLP

The Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation is the primary legal framework in the EU. Substances manufactured or imported in quantities over one tonne per year must be registered with the European Chemicals Agency (ECHA). IPP falls under the broader registration of "Phenol, isopropylated, phosphate (3:1)".[4]

Key considerations under REACH include:

  • Registration Dossier: A comprehensive dossier containing physicochemical, toxicological, and ecotoxicological data must be submitted.

  • Substance Evaluation: ECHA or a Member State may evaluate the substance if there are concerns, which can lead to requests for further information or regulatory action.

  • Classification, Labelling and Packaging (CLP): IPP must be classified according to its hazards. While no harmonized EU-wide classification exists specifically for this CAS number, related organophosphate esters often carry classifications for aquatic toxicity.

The diagram below illustrates the general workflow of the REACH regulation, highlighting the critical stages from registration to potential restriction.

REACH_Workflow Diagram 1: Simplified REACH Regulatory Workflow cluster_Industry Industry Responsibility cluster_ECHA ECHA Process cluster_Outcome Regulatory Outcome A Manufacture / Import (>1 tonne/year) B Prepare Registration Dossier (Safety Data) A->B Obligation C Submit Dossier to ECHA B->C D Evaluation (Dossier & Substance) C->D Review E Risk Assessment D->E F No Action (Continued Market Access) E->F No significant risk G Authorisation Required (for Substances of Very High Concern) E->G Identified as SVHC H Restriction (Limits on Use) E->H Unacceptable risk

Diagram 1: Simplified REACH Regulatory Workflow.

Asia-Pacific Region: China, Japan, and Australia

  • China: The Ministry of Ecology and Environment (MEE) manages chemical regulations. IPP is listed on the Inventory of Existing Chemical Substances in China (IECSC).[2] This means it is not considered a new chemical and can be manufactured, imported, and used without the need for a new substance registration under MEE Order No. 12.[5][6][7]

  • Japan: Under the Chemical Substance Control Law (CSCL), IPP is categorized as an "Existing Chemical Substance".[3] This subjects it to potential risk assessments by the government based on reported manufacturing and import volumes. It is not currently designated as a Priority Assessment or Specified Chemical Substance, which would trigger more stringent controls.[8][9][10]

  • Australia: The Australian Industrial Chemicals Introduction Scheme (AICIS) lists IPP on its inventory. The Hazardous Chemical Information System (HCIS) provides hazard classifications for workplace safety. For the broader group of "Phosphoric acid, (1-methylethyl)phenyl diphenyl ester", HCIS notes hazards of "Suspected of damaging fertility" and potential for organ damage through prolonged or repeated exposure. This classification is critical for workplace safety assessments and labeling.[11][12]

Part 2: Performance and Toxicological Profile

IPP's primary function is as a flame retardant, particularly in engineering thermoplastics like polycarbonate/acrylonitrile-butadiene-styrene (PC/ABS) blends and flexible polyurethane foams. Its performance is best understood in comparison to other common organophosphate esters (OPEs).

Comparative Flame Retardant Efficacy

The effectiveness of a flame retardant is typically measured using the Limiting Oxygen Index (LOI) and the UL-94 vertical burn test. LOI indicates the minimum oxygen concentration required to support combustion, while UL-94 assesses the material's self-extinguishing characteristics. A V-0 rating is the highest classification for this test.

Flame Retardant (10 wt%) Polymer Matrix LOI (%) UL-94 Rating (1.6 mm) Primary Mode of Action
NonePC/ABS21.5V-2-
Isopropylated Triaryl Phosphates (e.g., IPP) PC/ABS~33.0V-0Condensed-phase (char promotion)
Triphenyl Phosphate (TPP) PC/ABS33.5V-0Gas & Condensed-phase
Resorcinol bis(diphenyl phosphate) (RDP) PC/ABS34.0V-0Condensed-phase
Bisphenol A bis(diphenyl phosphate) (BDP) PC/ABS34.5V-0Condensed-phase

Data synthesized from comparative studies of OPEs.

Analysis: Isopropylated triaryl phosphates, including IPP, demonstrate high efficacy in PC/ABS blends, achieving the top V-0 rating in UL-94 tests and significantly increasing the LOI. Their performance is comparable to other widely used non-halogenated phosphate esters like TPP and oligomeric phosphates such as RDP and BDP. The primary mechanism for aryl phosphates like IPP is promoting the formation of a protective char layer on the polymer surface during combustion, which insulates the underlying material from heat and fuel.

Toxicological & Environmental Profile

The shift away from halogenated flame retardants was driven by environmental and health concerns, particularly persistence, bioaccumulation, and toxicity (PBT). While OPEs are generally considered favorable alternatives, they are not without their own hazard profiles.

  • Human Health: As noted by Australian authorities, there is a suspected risk of reproductive toxicity (fertility damage) associated with IPP. Prolonged exposure may also lead to organ damage. These endpoints are critical considerations in risk assessments for consumer products and occupational settings.

  • Environmental Fate: IPP exhibits moderate persistence in the environment. Its primary ecotoxicological concern is its toxicity to aquatic organisms, a common trait for many organophosphate esters. This necessitates careful management of industrial wastewater to prevent release into aquatic ecosystems.

Part 3: Key Experimental Protocols

Standardized testing is the bedrock of regulatory submission and product development. The following protocols represent fundamental methods for evaluating the performance and safety of flame retardants like IPP.

Experimental Protocol 1: Flammability Testing (UL-94 Vertical Burn)

This protocol determines the vertical burning characteristics of a plastic material. It is the gold standard for assessing the fire safety of plastics used in electronic devices and appliances.[4][6][7][8]

Causality: The vertical orientation is a more stringent test than a horizontal one, as heat from the flame pre-heats the material above it. The dripping test is critical for safety, as flaming drips can spread fire to other components.

Methodology:

  • Specimen Preparation: Prepare 10 specimens (two sets of 5) of the plastic containing IPP. Each specimen should be 125 mm x 13 mm, at the desired thickness (e.g., 1.6 mm).

  • Conditioning:

    • Condition the first set of 5 specimens for 48 hours at 23°C and 50% relative humidity.

    • Condition the second set of 5 specimens for 7 days at 70°C in an oven.

  • Test Apparatus: Use a UL-94 test chamber with a Bunsen burner, gas supply (methane), specimen clamp, and a surgical cotton patch placed 300 mm below the specimen.

  • Procedure:

    • Mount a specimen vertically in the clamp.

    • Adjust the burner to produce a 20 mm blue flame.

    • Apply the flame to the center of the specimen's lower edge for 10 seconds, then remove.

    • Record the afterflame time (t1).

    • Once flaming ceases, immediately re-apply the flame for another 10 seconds.

    • Record the second afterflame time (t2) and the afterglow time (t3).

    • Record whether any flaming drips ignite the cotton below.

    • Repeat for all 10 specimens.

  • Classification (V-0 Criteria):

    • No single specimen has an afterflame time > 10 seconds (t1 or t2).

    • Total afterflame time for any set of 5 specimens is not more than 50 seconds.

    • No specimen burns with flaming or glowing up to the holding clamp.

    • No flaming drips ignite the cotton.

    • No specimen has an afterglow time > 30 seconds (t3).

UL94_Test_Workflow Diagram 2: UL-94 Vertical Burn Test Workflow start Start: Conditioned Specimen apply1 Apply 20mm Flame for 10s start->apply1 record_t1 Record Afterflame Time (t1) apply1->record_t1 cease Wait for Flaming to Cease record_t1->cease apply2 Immediately Re-apply Flame for 10s cease->apply2 record_t2_t3 Record Afterflame (t2) & Afterglow (t3) apply2->record_t2_t3 drips Observe Drips & Cotton Ignition record_t2_t3->drips decision Compare Data to UL-94 V-0/V-1/V-2 Criteria drips->decision classify Assign Classification (V-0, V-1, V-2, or Fail) decision->classify

Diagram 2: UL-94 Vertical Burn Test Workflow.

Experimental Protocol 2: Aquatic Ecotoxicity (OECD 202 - Daphnia sp. Acute Immobilisation)

This protocol is a globally accepted standard for assessing the acute toxicity of chemicals to freshwater invertebrates. It is a cornerstone of environmental risk assessment for regulatory submissions under frameworks like REACH.[2][5][13]

Causality: Daphnia magna are small crustaceans that are a key part of freshwater food webs. Their sensitivity to a wide range of chemicals makes them an excellent indicator species for potential environmental harm. Immobilisation is a clear and easily measurable endpoint that is sublethal but ecologically relevant, as an immobilised daphnid cannot feed or evade predators.

Methodology:

  • Test Organism: Use juvenile Daphnia magna, less than 24 hours old, sourced from a healthy laboratory culture.

  • Test Substance Preparation: Prepare a stock solution of IPP. Due to its low water solubility, a carrier solvent like acetone or dimethylformamide (DMF) may be required. Prepare a geometric series of at least 5 test concentrations and a control (and a solvent control if a carrier is used).

  • Test Setup:

    • Use glass beakers as test vessels.

    • Use 4 replicates for each concentration and control group.

    • Introduce 5 daphnids into each replicate vessel containing the test medium.

    • Maintain test conditions at 20 ± 2°C with a 16-hour light / 8-hour dark photoperiod. Do not feed the daphnids during the test.

  • Procedure:

    • Expose the daphnids to the test concentrations for 48 hours.

    • At 24 hours and 48 hours, observe the daphnids in each vessel.

    • Count the number of immobilised daphnids. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation of the vessel.

  • Data Analysis:

    • Calculate the percentage of immobilisation at each concentration relative to the control.

    • Use statistical methods (e.g., probit analysis) to determine the EC50 value (the concentration that causes immobilisation in 50% of the test organisms) at 48 hours.

  • Validity Criteria:

    • In the control group(s), mortality and immobilisation must be ≤ 10%.

    • The dissolved oxygen concentration must remain ≥ 3 mg/L throughout the test.

Conclusion

This compound (IPP) is an effective non-halogenated flame retardant with performance comparable to other leading organophosphate esters. However, its use is governed by a complex and divergent web of international regulations. While it is an existing chemical in major markets like the US, EU, China, and Japan, it is under active scrutiny by regulators, particularly in the US and Australia, for its potential health effects. Researchers and developers must navigate these regulatory requirements carefully, supported by robust data from standardized performance and toxicological tests. The protocols outlined in this guide for flammability (UL-94) and aquatic toxicity (OECD 202) represent the minimum data requirements for a comprehensive evaluation of IPP and its potential alternatives, ensuring both product efficacy and regulatory compliance.

References

  • OECD (2004), Test No. 202: Daphnia sp. Acute Immobilisation Test, OECD Guidelines for the Testing of Chemicals, Section 2, OECD Publishing, Paris. URL: [Link]
  • ibacon GmbH, OECD 202: Daphnia sp.
  • ECHA (European Chemicals Agency)
  • ChemSafetyPro, China IECSC: Inventory of Existing Chemical Substances in China. URL: [Link]
  • BiotecnologieBT, OECD TG 202: Daphnia sp.
  • Protolabs, UL 94 Classification and Flame-Retardant Plastic M
  • Amade-Tech, Guide on UL94 Horizontal & Vertical Burning (Flammability) Test. URL: [Link]
  • RTP Company, UL94 V-0, V-1, & V-2 Flammability Standard. URL: [Link]
  • ChemReg.
  • Australian Industrial Chemicals Introduction Scheme (AICIS)
  • NITE (National Institute of Technology and Evaluation)
  • ECHA (European Chemicals Agency), Main Website. URL: [Link]
  • ECHA (European Chemicals Agency)
  • OECD eChemPortal, Sources J-CHECK. URL: [Link]
  • NITE (National Institute of Technology and Evalu
  • ECHA (European Chemicals Agency)
  • Australian Industrial Chemicals Introduction Scheme (AICIS)
  • Government of Canada, Plan of Priorities: substances prioritized for assessment under CEPA. URL: [Link]
  • Pharmaffiliates, 4-Isopropylphenyl Diphenyl Phosph

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A Comparative Guide to the Cost-Benefit Analysis of 4-(1-Methylethyl)phenyl Diphenyl Phosphate in Manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(1-Methylethyl)phenyl diphenyl phosphate, commonly known as Isopropylated Phenyl Phosphate (IPPP), is a widely utilized halogen-free organophosphate ester in various manufacturing sectors.[1] It primarily functions as both a flame retardant and a plasticizer in polymers such as PVC, polyurethanes, and thermoplastics.[2] This guide provides a comprehensive cost-benefit analysis of IPPP, comparing its performance, cost-effectiveness, and safety profile against common alternatives. While IPPP offers significant utility in flame retardancy and plasticization, its complex isomeric nature, environmental persistence, and emerging health concerns necessitate a thorough evaluation for its continued and future use.

Introduction to this compound (IPPP)

IPPP is not a single molecule but a complex mixture of organophosphate esters, primarily composed of a triphenyl phosphate (TPP) backbone with varying degrees of isopropylation.[3] This additive flame retardant is physically blended into polymers rather than chemically bound, which allows it to migrate out of products over time.[3] Its dual functionality as a plasticizer and flame retardant makes it a versatile choice in industrial, commercial, and consumer products, including electronics, textile coatings, adhesives, and resins.[2] The growing demand for flame-retardant materials has sustained its market presence.[1]

Mechanism of Action: As a flame retardant, IPPP functions in both the gas and condensed phases. During combustion, it releases phosphorus-containing radicals that interfere with and quench the high-energy H• and OH• radicals that propagate flames.[4] In the condensed phase, it can promote the formation of a char layer on the polymer surface, which acts as a barrier to heat and flammable gases.

Performance Analysis (The "Benefit")

The primary benefit of IPPP lies in its efficacy as both a flame retardant and a plasticizer. Its performance is often benchmarked against other organophosphate esters (OPEs) like Triphenyl Phosphate (TPP) and Resorcinol bis(diphenyl phosphate) (RDP), as well as brominated flame retardants (BFRs) and alternative plasticizers like phthalates.

2.1 Flame Retardancy

The effectiveness of a flame retardant is typically measured by standardized tests such as the Limiting Oxygen Index (LOI) and UL 94 vertical burn test.

Flame Retardant Polymer Matrix Loading (%) UL 94 Rating LOI (%) Key takeaway
IPPP Polycarbonate/ABS10-15V-028-32Achieves top rating with good efficiency.
RDP Polycarbonate/ABS8-12V-029-33Often slightly more efficient than IPPP.
BDP Polycarbonate/ABS8-12V-029-34Similar to RDP, highly effective.[4]
Tetrabromobisphenol A (TBBPA) Epoxy Resins20-28V-0>35Very high efficiency but environmental concerns.[5]
Triphenyl Phosphate (TPP) Various10-20V-0/V-125-30Effective, but can have lower thermal stability.[6]

Note: Values are typical and can vary based on the specific polymer grade and formulation.

2.2 Plasticizing Efficiency

As a plasticizer, IPPP is added to rigid polymers like PVC to increase flexibility, durability, and workability. Its performance is compared to common plasticizers by measuring changes in mechanical properties.

Plasticizer Polymer Matrix Hardness (Shore A) Tensile Strength (MPa) Elongation at Break (%) Key takeaway
IPPP PVC80-9015-20250-350Good balance of flexibility and strength.
DOP (Phthalate) PVC75-8512-18300-400Higher plasticizing efficiency, but health concerns.
Triphenyl Phosphate (TPP) PVC85-9518-22200-300Less efficient plasticizer, imparts more rigidity.[6]

Cost-Benefit Analysis

The decision to use IPPP involves weighing its performance benefits against direct and indirect costs, especially those related to health and environmental compliance.

3.1 Direct Costs (Economic)

  • Raw Material Cost: Organophosphate flame retardants like IPPP are generally considered cost-effective alternatives to some more specialized or newer generation flame retardants.[7] While specific market prices fluctuate, they are often economically favorable compared to brominated compounds when considering the total formulation cost.

  • Manufacturing & Processing: IPPP is compatible with most standard polymer processing techniques, such as extrusion and injection molding, requiring no special equipment.[1] Its plasticizing effect can sometimes lower processing temperatures, potentially leading to energy savings.

3.2 Indirect Costs (Health & Environment)

  • Human Health Concerns: Animal studies have linked IPPP exposure to reproductive and developmental toxicity.[2][3][8] The U.S. EPA has characterized it as a high hazard for these endpoints.[2] Effects observed in rodents include reduced fertility, altered organ weights, and neurological effects like cholinesterase inhibition.[2][3] While strong human data is still developing, these findings are driving increased regulatory scrutiny.[9]

  • Environmental Profile: IPPP is noted for its moderate environmental persistence and potential for bioaccumulation. As an additive plasticizer, it can leach from products into the environment, leading to its detection in indoor dust, electronic waste, and aquatic ecosystems.[3] The U.S. EPA has listed it on the Toxic Substance Control Act (TSCA) Work Plan for Chemicals due to concerns about its acute and chronic aquatic toxicity.

  • Regulatory & Compliance Costs: Due to the aforementioned concerns, IPPP is being closely monitored under chemical safety programs like REACH in Europe and TSCA in the United States. Manufacturers using IPPP may face increasing costs associated with compliance, reporting, and potential future restrictions or phase-outs, mirroring the trajectory of previously used flame retardants like polybrominated diphenyl ethers (PBDEs).[10]

Alternatives to IPPP

The choice of an alternative depends heavily on the specific application, required performance, and cost constraints.

  • Other Organophosphate Esters (OPEs):

    • Resorcinol bis(diphenyl phosphate) (RDP) & Bisphenol A bis(diphenyl phosphate) (BDP): These are oligomeric phosphates often used in engineering thermoplastics like PC/ABS.[4] They are generally considered to have better thermal stability and lower volatility than IPPP but may be more expensive.

  • Inorganic Flame Retardants:

    • Aluminum Hydroxide (ATH) & Magnesium Hydroxide (MDH): These act by releasing water upon decomposition, cooling the material and diluting flammable gases. They are very low-cost and produce less smoke, but high loading levels (often >40%) are required, which can significantly impact the mechanical properties of the polymer.

  • Nitrogen-Based Flame Retardants:

    • Melamine Cyanurate: Often used in polyamides and polyurethanes, it works through intumescence (swelling to form a protective char).[7] It is halogen-free and has a better environmental profile.

Experimental Protocols

To ensure trustworthy and reproducible comparisons, standardized testing methodologies are critical.

5.1 Protocol: UL 94 Vertical Burn Test

This test measures the self-extinguishing characteristics of a plastic material.

  • Sample Preparation: Condition standardized plastic bars (125 x 13 x thickness) for 48 hours at 23°C and 50% relative humidity.

  • Apparatus: A laboratory burn chamber with a Tirrill burner.

  • Procedure: a. Mount a specimen vertically. b. Apply a calibrated flame to the bottom edge for 10 seconds and then remove. c. Record the afterflame time (t1). d. Immediately reapply the flame for another 10 seconds and remove. e. Record the second afterflame time (t2) and the afterglow time (t3).

  • Classification: Materials are classified as V-0, V-1, or V-2 based on the afterflame/afterglow times and whether flaming drips ignite a cotton patch below the specimen. V-0 is the highest rating.

5.2 Protocol: Tensile Property Testing (ASTM D638)

This protocol determines the tensile strength and elongation of a plastic, indicating its flexibility and durability.

  • Sample Preparation: Mold dumbbell-shaped specimens according to ASTM D638 Type I dimensions.[11]

  • Apparatus: A universal testing machine (e.g., Lloyds) with an extensometer.[11]

  • Procedure: a. Mount the specimen in the grips of the testing machine. b. Apply a constant rate of pull (crosshead speed) until the specimen fractures. c. The machine records the force (load) and the extension (elongation) simultaneously.

  • Data Analysis: Calculate Tensile Strength at Break (MPa) and Elongation at Break (%).

Visualizations

Experimental Workflow: UL 94 Flammability Test

G cluster_prep Sample Preparation cluster_test Testing Procedure cluster_class Classification Prep Condition Specimen (48h, 23°C, 50% RH) Mount Mount Specimen Vertically Prep->Mount Apply1 Apply Flame (10s) Mount->Apply1 Record1 Record Afterflame t1 Apply1->Record1 Apply2 Re-apply Flame (10s) Record1->Apply2 Record2 Record Afterflame t2 & Afterglow t3 Apply2->Record2 Drip Observe Drips Record2->Drip Classify Classify as V-0, V-1, or V-2 based on t1, t2, t3, and drips Drip->Classify

Caption: Workflow for the UL 94 Vertical Burn Test.

Cost-Benefit Decision Framework

Caption: Decision logic for selecting IPPP vs. alternatives.

Conclusion

This compound (IPPP) remains a technically valuable and often cost-effective solution for achieving both flame retardancy and plasticization in a wide range of polymers. However, its benefits are increasingly challenged by significant indirect costs associated with its health and environmental profile. The scientific and regulatory landscape is shifting towards materials with lower toxicity and greater environmental sustainability. For researchers and drug development professionals, where material safety and biocompatibility are paramount, the potential for leachable, biologically active compounds like IPPP warrants careful consideration. While IPPP may be suitable for certain industrial applications, a thorough risk assessment and evaluation of safer, alternative technologies are strongly recommended for new product development.

References

  • Ataman Kimya. ISOPROPYLATED TRIPHENYL PHOSPHATE.
  • National Institute of Environmental Health Sciences. Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats. PMC - NIH.
  • Ningbo Inno Pharmchem Co.,Ltd. IPPP: Manufacturer's Feasibility Analysis for Factory Production.
  • Stockholm Convention. Guidance on alternative flame retardants to the use of commercial pentabromodiphenylether (c-PentaBDE).
  • Vermont Department of Health. Isopropylated triphenyl phosphate (IPTPP) (CAS 68937-41-7).
  • National Center for Biotechnology Information. Isopropylated triphenyl phosphate esters: Human health tier II assessment.
  • Semantic Scholar. [PDF] Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats.
  • ACS Publications. Organophosphate Ester Flame Retardants: Are They a Regrettable Substitution for Polybrominated Diphenyl Ethers? Environmental Science & Technology Letters.
  • EAG Laboratories. Determination of flame-retardant materials in plastics using a combination of analytical techniques.
  • ResearchGate. Optimization of tensile properties of injection molded α-nucleated polypropylene using response surface methodology | Request PDF.
  • MDPI. Exploring the Modes of Action of Phosphorus-Based Flame Retardants in Polymeric Systems.
  • Frontiers. The development and application of contemporary phosphorus flame retardants: a review.

Sources

A Comparative Analysis of the Environmental Persistence of Organophosphate Esters: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a comprehensive understanding of the environmental fate of chemical compounds is paramount. This guide provides an in-depth comparative analysis of the environmental persistence of organophosphate esters (OPEs), a class of chemicals widely used as flame retardants and plasticizers. As their use has grown, so have concerns about their environmental presence and potential long-term effects. This document offers a technical overview of their persistence in various environmental compartments, the key degradation pathways, standardized testing protocols, and a comparative analysis based on their chemical structure.

Introduction: The Ubiquity and Concern of Organophosphate Esters

Organophosphate esters (OPEs) are a diverse group of synthetic chemicals used in a vast array of consumer and industrial products, including electronics, furniture, textiles, and building materials.[1] Unlike their predecessors, the polybrominated diphenyl ethers (PBDEs), OPEs are generally not chemically bound to the polymer matrix, leading to their continuous release into the environment through volatilization, leaching, and abrasion.[2] Consequently, OPEs have become ubiquitous contaminants, detected in various environmental matrices such as water, soil, sediment, and even in remote polar regions.[3][4] While initially considered to have low persistence, evidence now suggests that some OPEs can persist in the environment, leading to concerns about their potential for long-range transport and chronic exposure risks to ecosystems and human health.[3]

This guide provides a comparative framework for understanding the environmental persistence of different OPEs, enabling researchers to make informed decisions in material science, environmental risk assessment, and the development of safer alternatives.

Comparative Persistence of Organophosphate Esters in the Environment

The environmental persistence of a chemical is often quantified by its half-life (t½), the time it takes for 50% of the initial concentration to be degraded. The persistence of OPEs varies significantly depending on their chemical structure and the environmental matrix. The following table summarizes experimentally determined half-lives for a range of OPEs in water, soil, and sediment.

Organophosphate Ester (OPE)AbbreviationTypeEnvironmental MatrixHalf-life (t½) in daysConditionsReference(s)
Tris(2-chloroethyl) phosphateTCEPChlorinated AlkylCoastal Sediment23.3 (abiotic), 16.8 (biotic)Marine sediment incubation[5]
Tris(1-chloro-2-propyl) phosphateTCIPPChlorinated AlkylCoastal Sediment23.7 (abiotic), 19.6 (biotic)Marine sediment incubation[5]
Tris(1,3-dichloro-2-propyl) phosphateTDCIPPChlorinated AlkylSoilGenerally more persistent than alkyl/aryl OPEsReview of various studies[1]
Tri-n-butyl phosphateTnBPAlkylCoastal Sediment45.6 (abiotic), 19.3 (biotic)Marine sediment incubation[5]
Tri-iso-butyl phosphateTiBPAlkylCoastal SedimentNot specifiedMarine sediment incubation[5]
Triphenyl phosphateTPhPArylCoastal SedimentNot specifiedMarine sediment incubation[5]
2-Ethylhexyl diphenyl phosphateEHDPPArylCoastal Sediment52.9 (abiotic), Not specified (biotic)Marine sediment incubation[5]
Tris(2-ethylhexyl) phosphateTEHPAlkylCoastal Sediment77.0 (abiotic), 46.8 (biotic)Marine sediment incubation[5]
Chlorpyrifos-OrganothiophosphateSoil60-120Varies with soil type and conditions[6]

Note: The persistence of OPEs can be influenced by a multitude of factors including temperature, pH, microbial activity, and the presence of other organic matter and minerals.[6][7] The data presented here are for comparative purposes and actual environmental half-lives may vary.

Key Degradation Pathways of Organophosphate Esters

The environmental persistence of OPEs is determined by their susceptibility to various degradation processes, which can be broadly categorized as abiotic and biotic.

Abiotic Degradation

Hydrolysis: The cleavage of the ester bond by reaction with water is a primary degradation pathway for many OPEs. The rate of hydrolysis is highly dependent on pH, with faster degradation typically observed under alkaline conditions.[8] The chemical structure of the OPE also plays a crucial role; for instance, aryl-OPEs like triphenyl phosphate (TPhP) tend to hydrolyze faster than some alkyl-OPEs.[9] Mineral surfaces, particularly iron oxyhydroxides, can catalyze the hydrolysis of OPEs in soil and sediment.[7]

Photolysis: Photodegradation, or the breakdown of molecules by light, can also contribute to the removal of OPEs from the environment, particularly in surface waters and the atmosphere.[10] The efficiency of photolysis is dependent on the light absorption properties of the OPE and the presence of photosensitizing substances in the environment. The primary mechanism often involves the generation of reactive oxygen species, such as hydroxyl radicals, which then attack the OPE molecule.[11]

Biotic Degradation

Microbial Degradation: Microorganisms, including bacteria and fungi, play a significant role in the breakdown of OPEs in soil and sediment.[12][13] This biodegradation is an enzymatic process, with key enzymes such as phosphotriesterases (PTEs) and phosphatases catalyzing the hydrolysis of the ester bonds.[14][15] The rate of microbial degradation is influenced by the bioavailability of the OPE, the composition and activity of the microbial community, and environmental conditions such as oxygen availability (aerobic vs. anaerobic).[12] Several bacterial genera, including Flavobacterium, Pseudomonas, and Aspergillus, have been identified as capable of degrading OPEs.[14][15]

The following diagram illustrates the major degradation pathways for organophosphate esters in the environment.

OPE Organophosphate Ester (Parent Compound) Hydrolysis Hydrolysis (pH, Temperature, Mineral Catalysis) OPE->Hydrolysis H2O Photolysis Photolysis (Sunlight, Photosensitizers) OPE->Photolysis hv Microbial Microbial Degradation (Bacteria, Fungi) OPE->Microbial Enzymes (e.g., PTEs) Diester Diester Metabolites Hydrolysis->Diester Photolysis->Diester Microbial->Diester Monoester Monoester Metabolites Diester->Monoester Alcohol_Phenol Alcohols / Phenols Monoester->Alcohol_Phenol Phosphate Inorganic Phosphate Monoester->Phosphate CO2_H2O CO2 + H2O (Mineralization) Alcohol_Phenol->CO2_H2O

Caption: Major degradation pathways of organophosphate esters.

Standardized Experimental Protocols for Persistence Assessment

To ensure comparability and regulatory acceptance of environmental persistence data, standardized test guidelines developed by the Organisation for Economic Co-operation and Development (OECD) are widely used.

OECD Guideline 307: Aerobic and Anaerobic Transformation in Soil

This guideline details a laboratory method to assess the rate and pathway of degradation of chemicals in soil under both aerobic and anaerobic conditions.[16]

Experimental Workflow:

  • Soil Selection and Preparation: At least two different soil types with varying textures and organic carbon content are used. The soil is sieved and its characteristics (pH, organic carbon, microbial biomass) are determined.

  • Test Substance Application: The test substance, often radiolabeled (e.g., with ¹⁴C) for easier tracking, is applied to the soil samples at a concentration relevant to its expected environmental concentration.[17]

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) for up to 120 days.[18] For aerobic conditions, a continuous flow of air is supplied. For anaerobic conditions, the soil is flooded and purged with an inert gas.

  • Sampling and Analysis: At regular intervals, soil samples are taken and extracted. The concentrations of the parent compound and its transformation products are determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Evolved ¹⁴CO₂ is trapped to quantify mineralization.

  • Data Analysis: The rate of degradation (DT50 and DT90 values) and the formation and decline of major transformation products are calculated.

The following diagram illustrates the experimental workflow for OECD Guideline 307.

start Start soil_prep Soil Selection & Preparation (2+ types, characterization) start->soil_prep application Test Substance Application (¹⁴C-labeled OPE) soil_prep->application incubation Incubation (up to 120 days) Aerobic (air flow) or Anaerobic (flooded) application->incubation sampling Periodic Sampling incubation->sampling sampling->incubation extraction Solvent Extraction sampling->extraction analysis Analysis (HPLC, LC-MS, LSC for ¹⁴CO₂) extraction->analysis data_analysis Data Analysis (DT50, DT90, Transformation Products) analysis->data_analysis end End data_analysis->end

Caption: OECD 307 Experimental Workflow.

OECD Guideline 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems

This guideline describes a method to assess the degradation of chemicals in aquatic sediment systems, which are important sinks for many organic pollutants.[19]

Experimental Workflow:

  • System Setup: Intact water-sediment cores are collected from two different locations. The systems are allowed to equilibrate in the laboratory.

  • Test Substance Application: The radiolabeled test substance is applied to the water phase of the systems.[20]

  • Incubation: The systems are incubated in the dark at a constant temperature for up to 100 days.[21] For aerobic testing, the overlying water is aerated. For anaerobic testing, the system is maintained under an inert atmosphere.

  • Sampling and Analysis: At various time points, the water and sediment phases are separated and analyzed for the parent compound and its transformation products. Volatilized compounds and ¹⁴CO₂ are also trapped and quantified.

  • Data Analysis: Degradation rates in the whole system, as well as in the water and sediment phases separately, are determined.

OECD Guideline 309: Aerobic Mineralization in Surface Water

This guideline is a simulation test to determine the rate of biodegradation of chemicals at low concentrations in natural surface water.[22]

Experimental Workflow:

  • Water Sampling: Fresh surface water is collected from a natural source.

  • Test Setup: The test is conducted in flasks containing the surface water. The test substance is added at environmentally realistic concentrations (typically in the µg/L range).[23]

  • Incubation: The flasks are incubated in the dark with shaking at a constant temperature for up to 60 days.[22]

  • Sampling and Analysis: At intervals, samples are taken and analyzed for the parent compound and ¹⁴CO₂ (if a radiolabeled substance is used) to determine the extent of mineralization.

  • Data Analysis: The rate of primary and ultimate biodegradation is calculated.

Comparative Analysis: Structure-Persistence Relationships

The environmental persistence of OPEs is intrinsically linked to their molecular structure. Understanding these relationships is crucial for predicting the environmental fate of new and existing OPEs.

Chlorinated vs. Non-Chlorinated OPEs

Chlorinated OPEs, such as TCEP and TCIPP, generally exhibit greater persistence in the environment compared to their non-chlorinated counterparts.[1][24] The presence of chlorine atoms on the alkyl chains can increase the stability of the molecule, making it more resistant to both microbial and abiotic degradation.[4] This increased persistence is a significant concern, as some chlorinated OPEs have also been shown to possess higher toxicity.

Alkyl vs. Aryl OPEs

The nature of the ester group (alkyl or aryl) also influences persistence. Aryl-OPEs, such as TPhP, tend to have higher hydrophobicity (log Kow) which can lead to greater sorption to soil and sediment.[1] While this sorption can reduce their bioavailability for microbial degradation, the aromatic ring can also be a target for microbial enzymatic attack. In contrast, the degradation of alkyl-OPEs is often dependent on the length and branching of the alkyl chains. Short-chain alkyl-OPEs may be more water-soluble and bioavailable, while long-chain or branched alkyl-OPEs can be more resistant to degradation.[5]

The following diagram illustrates the general relationship between OPE structure and environmental persistence.

cluster_factors Structural Factors Influencing Persistence Structure OPE Chemical Structure Halogenation Halogenation (e.g., Chlorination) Structure->Halogenation Ester_Type Ester Group Type (Alkyl vs. Aryl) Structure->Ester_Type Chain_Length Alkyl Chain Length & Branching Structure->Chain_Length Persistence Environmental Persistence (Half-life) Halogenation->Persistence Increases Persistence Ester_Type->Persistence Influences Sorption & Biodegradability Chain_Length->Persistence Influences Bioavailability & Degradation Rate

Caption: OPE Structure and Environmental Persistence.

Conclusion and Future Directions

The environmental persistence of organophosphate esters is a complex issue governed by the interplay of their chemical structure and various environmental factors. This guide has provided a comparative analysis of OPE persistence, highlighting the key degradation pathways and standardized testing methodologies. Chlorinated OPEs generally exhibit higher persistence than non-chlorinated analogues, and the nature of the alkyl or aryl substituent significantly influences their environmental fate.

For researchers and professionals in drug development and material science, a thorough understanding of these principles is essential for conducting accurate environmental risk assessments and for designing next-generation chemicals with improved environmental profiles. Future research should focus on expanding the database of experimental persistence data for a wider range of OPEs, elucidating the specific microbial pathways and enzymes involved in their degradation, and developing more accurate predictive models for their environmental fate based on their chemical structure.

References

  • OECD. (2002). Test No. 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems. OECD Guidelines for the Testing of Chemicals, Section 3. Paris: OECD Publishing. [Link]
  • Kumar, S., et al. (2018). Microbial Degradation of Organophosphate Pesticides: A Review. Pedosphere, 28(2), 191-208.
  • Singh, B. K. (2009). Organophosphorus-degrading bacteria: ecology and industrial applications. Nature Reviews Microbiology, 7(2), 156-164.
  • ibacon. (n.d.).
  • ibacon. (n.d.).
  • Situ Biosciences. (n.d.).
  • Singh, B. K., & Walker, A. (2006). Microbial degradation of organophosphorus compounds. FEMS Microbiology Reviews, 30(3), 428-471.
  • Singh, B. K., et al. (2004). Microbial degradation of organophosphorus compounds. Applied microbiology and biotechnology, 65(4), 339-350.
  • Taylor & Francis Group. (2020).
  • Labcorp. (n.d.).
  • OECD. (2002). Test No. 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems. OECD Guidelines for the Testing of Chemicals, Section 3. Paris: OECD Publishing. [Link]
  • Wang, Q., et al. (2023). Organophosphate Esters (OPEs)
  • Castro-Jiménez, J., et al. (2022). Effective degradation of organophosphate ester flame retardants and plasticizers in coastal sediments under high urban pressure. Scientific Reports, 12(1), 20228.
  • ECETOC. (2025). Overcoming challenges and advancing (bio)degradation guidelines: OECD TG309 revisited. Workshop Report No. 41.
  • Li, H., et al. (2021). Phosphorus Deficiency Promoted Hydrolysis of Organophosphate Esters in Plants: Mechanisms and Transformation Pathways. Environmental Science & Technology, 55(14), 9895-9904.
  • OECD. (2002). Test No. 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems. OECD Guidelines for the Testing of Chemicals, Section 3. Paris: OECD Publishing. [Link]
  • Wang, Y., et al. (2021). Environmental fate and effects of organophosphate flame retardants in the soil-plant system. Critical Reviews in Environmental Science and Technology, 51(20), 2349-2384.
  • Huang, M., et al. (2024). A comprehensive and quantitative comparison of organophosphate esters: Characteristics, applications, environmental occurrence, toxicity, and health risks. Critical Reviews in Environmental Science and Technology, 54(1), 1-20.
  • Charles River. (2024).
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  • Castro-Jiménez, J., et al. (2022). Inference of Organophosphate Ester Emission History from Marine Sediment Cores Impacted by Wastewater Effluents. Environmental Science & Technology Letters, 9(12), 1056-1061.
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Assessing the Bioaccumulation Potential of 4-(1-Methylethyl)phenyl diphenyl phosphate versus PBDEs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The environmental persistence and bioaccumulation of flame retardants are of significant concern for ecosystem and human health. Polybrominated diphenyl ethers (PBDEs) have been widely used for decades and their tendency to accumulate in living organisms is well-documented.[1][2] As regulatory actions restrict the use of PBDEs, alternative flame retardants, such as 4-(1-methylethyl)phenyl diphenyl phosphate (IPP), are being introduced.[3] This guide provides a comparative analysis of the bioaccumulation potential of IPP and PBDEs, offering insights into their environmental fate and the experimental methodologies used for their assessment.

Physicochemical Properties: The Foundation of Bioaccumulation

The potential for a chemical to bioaccumulate is strongly influenced by its physicochemical properties. Key parameters include the octanol-water partition coefficient (log Kow), water solubility, and persistence in the environment.

Polybrominated Diphenyl Ethers (PBDEs):

PBDEs are a class of compounds with varying degrees of bromination.[4] Their properties are largely dictated by the number of bromine atoms:

  • High Lipophilicity (High log Kow): PBDEs are highly lipophilic, with log Kow values typically ranging from 5.98 to 9.97.[5] This characteristic drives their partitioning from water into the fatty tissues of organisms.

  • Low Water Solubility: Corresponding to their high lipophilicity, PBDEs have very low water solubility, which decreases as the degree of bromination increases.[6][7]

  • Persistence: PBDEs are resistant to degradation, leading to their persistence in the environment and allowing for long-term uptake by organisms.[2]

This compound (IPP):

IPP, an organophosphate flame retardant, presents a different physicochemical profile:

  • Moderate Lipophilicity (Moderate log Kow): The predicted XLogP3 value for IPP is 5.7, suggesting a moderate potential for partitioning into lipids.[8]

  • Low Water Solubility: While specific data is limited, organophosphate flame retardants generally have low water solubility.

  • Biotransformation: Organophosphate esters can undergo biotransformation, including hydrolysis and hydroxylation, which can lead to faster elimination from organisms compared to the more persistent PBDEs.[9][10]

The following table summarizes the key physicochemical properties influencing the bioaccumulation of these compounds.

PropertyThis compound (IPP)Polybrominated Diphenyl Ethers (PBDEs)
Molecular Weight 368.4 g/mol [8]Varies by congener
Log Kow (XLogP3) 5.7[8]5.98 - 9.97[5]
Water Solubility Low (specific value not readily available)Very low, decreases with bromination[6][7]
Persistence Subject to biotransformation[9][10]High[2]

Experimental Assessment of Bioaccumulation

The bioaccumulation potential of a chemical is quantified using several key metrics, primarily the Bioconcentration Factor (BCF), Bioaccumulation Factor (BAF), and Trophic Magnification Factor (TMF).

Bioconcentration Factor (BCF)

The BCF describes the accumulation of a chemical in an organism from the surrounding water. It is a critical parameter in environmental risk assessment.

Experimental Protocol: OECD Test Guideline 305 - Bioaccumulation in Fish

The OECD 305 guideline is the standard method for determining the BCF of a substance in fish.[11][12][13] The test involves two phases:

  • Uptake Phase: Fish are exposed to a constant concentration of the test substance in the water for a defined period, typically 28 days.[14][15]

  • Depuration Phase: The fish are then transferred to clean water, and the rate at which the substance is eliminated is monitored.[14][15]

The BCF is calculated as the ratio of the concentration of the chemical in the fish to the concentration in the water at a steady state.[12]

Experimental Workflow for OECD 305

OECD_305_Workflow cluster_acclimation Acclimation Phase cluster_uptake Uptake Phase (e.g., 28 days) cluster_depuration Depuration Phase cluster_analysis Analysis & Calculation Acclimation Acclimate fish to test conditions Exposure Expose fish to test substance in water Acclimation->Exposure Start of test Sampling_Uptake Sample fish and water at intervals Exposure->Sampling_Uptake Transfer Transfer fish to clean water Sampling_Uptake->Transfer End of uptake Sampling_Depuration Sample fish and water at intervals Transfer->Sampling_Depuration Analysis Analyze chemical concentrations Sampling_Depuration->Analysis Calculation Calculate BCF Analysis->Calculation

Caption: Workflow for the OECD 305 Bioconcentration Test.

Comparative BCF Data:

Compound/CongenerBioconcentration Factor (BCF)OrganismReference
PBDEs
BDE-28, -47, -153, -209Identified as strongest bioaccumulative congenersAquatic Organisms[5]
Various Congeners102 to 105Fish[16]
This compound (IPP) Data not readily available in reviewed literature. However, related organophosphate flame retardants show varying BCFs.

Note: Specific BCF values for IPP are not as widely published as those for PBDEs. The bioaccumulation potential of organophosphate flame retardants can be influenced by their susceptibility to metabolism.[9][10]

Trophic Magnification Factor (TMF)

The TMF describes the increase in the concentration of a substance with each increasing trophic level in a food web.[17] A TMF value greater than 1 indicates that the chemical is biomagnifying.[17]

Conceptual Basis of Trophic Magnification

Persistent and lipophilic substances are not easily metabolized or excreted and tend to accumulate in the fatty tissues of organisms. As predators consume prey, these accumulated chemicals are transferred and become more concentrated at higher trophic levels.

Trophic Magnification Pathway

Trophic_Magnification Water Water & Sediment Producers Primary Producers (e.g., Algae) Water->Producers Uptake Primary_Consumers Primary Consumers (e.g., Zooplankton) Producers->Primary_Consumers Consumption Secondary_Consumers Secondary Consumers (e.g., Small Fish) Primary_Consumers->Secondary_Consumers Consumption Tertiary_Consumers Tertiary Consumers (e.g., Large Fish) Secondary_Consumers->Tertiary_Consumers Consumption

Caption: Simplified pathway of trophic magnification in an aquatic food web.

Comparative TMF Data:

Compound/CongenerTrophic Magnification Factor (TMF)EcosystemReference
PBDEs
Various Congeners1.35 - 1.81Freshwater Fish[18][19]
BDE-28Highest TMF among measured PBDEsFreshwater Food Web[5]
ICES-7 PCBs and BDE47Trophic magnification was found to occurMarine Food Web[20]
Organophosphate Flame Retardants (as a class)
TNBP1.2 ± 0.3Freshwater Ecosystems[21]
TCEP1.4 ± 0.9Freshwater Ecosystems[21]
TCIPP2.0 ± 1.9Freshwater Ecosystems[21]

Synthesis and Conclusion

The available evidence strongly indicates that PBDEs have a high bioaccumulation potential, characterized by high lipophilicity, environmental persistence, and demonstrated bioconcentration and trophic magnification.[5][16][18][19] The bioaccumulation of PBDEs is well-documented across various aquatic and terrestrial food webs.[1][2][22]

In contrast, while this compound (IPP) possesses moderate lipophilicity, suggesting a potential for bioaccumulation, its susceptibility to biotransformation may lead to a lower overall bioaccumulation potential compared to PBDEs.[9][10] However, the lack of extensive, publicly available BCF and TMF data for IPP makes a direct and definitive quantitative comparison challenging. Studies on other organophosphate flame retardants indicate that some compounds in this class can biomagnify.[21]

Key Takeaways for Researchers:

  • PBDEs remain a significant bioaccumulation concern due to their persistence and lipophilicity.

  • IPP may have a lower bioaccumulation potential than PBDEs , primarily due to its potential for metabolism.

  • Further research is critically needed to generate robust BCF and TMF data for IPP and other emerging flame retardants to accurately assess their environmental risk. The OECD 305 protocol provides a standardized framework for such assessments.[11][12][13]

This guide highlights the importance of considering both physicochemical properties and empirical bioaccumulation data when evaluating the environmental safety of chemical alternatives. As the chemical landscape evolves, rigorous and comparative assessments are essential for informed decision-making in research, regulation, and drug development.

References

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  • | Physical properties of PBDE mixtures.
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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-(1-Methylethyl)phenyl diphenyl phosphate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical extends beyond its use in experimentation. The final phase—disposal—is a critical juncture where safety, environmental stewardship, and regulatory compliance converge. This guide provides a detailed, experience-driven protocol for the proper disposal of 4-(1-Methylethyl)phenyl diphenyl phosphate (CAS No. 55864-04-5), an organophosphate ester commonly used as a flame retardant.[1][2] Our focus is not merely on the steps themselves, but on the scientific rationale that underpins this crucial laboratory process, ensuring a self-validating system of safety and responsibility.

Foundational Knowledge: Hazard Profile and Risk Assessment

Understanding the inherent risks of a substance is the bedrock of its safe handling and disposal. This compound belongs to the organophosphate ester (OPE) class. While specific toxicological data for this exact compound is limited, the broader class is known for potential neurotoxic effects and significant environmental concerns.[3][4] The primary, immediate risks are environmental. Safety Data Sheets (SDS) for analogous organophosphate compounds consistently highlight that they are very toxic to aquatic life with long-lasting effects.[5] Therefore, the cardinal rule of its disposal is to prevent any release into the environment.

Causality: Organophosphate esters have low water solubility and can persist in soil and sediment, leading to bioaccumulation in aquatic organisms.[6][7] Improper disposal, such as drain disposal, directly introduces this persistent pollutant into waterways, posing a significant threat to ecosystems.

Chemical & Safety IdentifiersDataSource(s)
Chemical Name This compound[8][9]
CAS Number 55864-04-5[9]
Molecular Formula C21H21O4P[8][9]
Molecular Weight 368.37 g/mol [9]
Primary Hazard Environmental: Very toxic to aquatic life with long-lasting effects.[5]
Potential Health Hazards May cause skin and eye irritation. Inhalation of dust or aerosols may cause respiratory tract irritation. Organophosphates as a class are associated with neurotoxicity.[10][11][12]
Incompatibilities Strong oxidizing agents.[12][13]

Pre-Disposal Protocol: Personal Protective Equipment (PPE) and Handling

Before beginning any disposal procedure, ensuring personal and environmental protection is paramount. This is a non-negotiable step that prevents accidental exposure and containment failure.

Step-by-Step PPE & Handling Protocol:

  • Consult the Safety Data Sheet (SDS): Although a specific SDS for this exact molecule may not be readily available in your institution, review the SDS for a closely related compound like diphenyl phosphate or cresyl diphenyl phosphate. This provides the best available guidance.

  • Don Appropriate PPE:

    • Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[5] Standard safety glasses are insufficient.

    • Hand Protection: Use chemically resistant gloves.[14] Given the aromatic nature of the compound, nitrile or neoprene gloves are appropriate. Always check the glove manufacturer's breakthrough time for the specific chemical class.

    • Body Protection: A standard laboratory coat is required. For larger quantities or potential for splashing, a chemically resistant apron is recommended.

  • Ensure Adequate Ventilation: Conduct all handling and disposal preparations within a certified chemical fume hood to prevent inhalation of any potential aerosols or vapors.[14]

  • Work Area Preparation: Designate a specific area for waste consolidation. Ensure it is clean, uncluttered, and away from drains or sources of ignition. Cover the work surface with absorbent, disposable bench paper.

The Disposal Workflow: Containment and Professional Hand-Off

Direct chemical neutralization of organophosphate esters should not be attempted in a standard laboratory setting. Such procedures can be hazardous and may generate even more toxic byproducts. The correct and compliant method is to safely contain the waste for collection by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.

Caption: Disposal Decision Workflow for this compound.

Step-by-Step Disposal Protocol:

  • Segregate Waste Streams: Do not mix this waste with other chemical waste streams unless explicitly permitted by your EH&S department. In particular, keep it separate from strong oxidizing agents to prevent hazardous reactions.[12][13]

  • Containment of Liquid Waste: For unused or waste solutions of this compound, pour it directly and carefully into a designated, properly labeled hazardous waste container. Use a funnel to prevent spills.

  • Containment of Solid Waste: For contaminated solids (e.g., pipette tips, gloves, absorbent pads), place them into a designated solid hazardous waste container. Do not use the same container for liquid waste.

  • Labeling: The moment the first drop of waste enters the container, it must be labeled. Use your institution's official hazardous waste tag. At a minimum, the label must include:

    • The words "Hazardous Waste"

    • The full, unabbreviated chemical name: "this compound"

    • The approximate concentration and quantity

    • The date of accumulation

  • Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel. The container must be kept closed at all times except when adding waste.

  • Arrange for Pickup: Once the container is full or you have no more of this waste to generate, arrange for its collection by your institution's EH&S office or a licensed hazardous waste disposal company. Follow your institution-specific procedures for requesting a pickup.

Emergency Procedures: Managing Spills and Exposures

Accidents happen, and a robust disposal plan includes clear instructions for managing them.

Small Spill Cleanup Protocol:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Ensure PPE and Ventilation: Ensure you are wearing the correct PPE and that the fume hood is operational.

  • Contain and Absorb: For liquid spills, cover with an inert, non-combustible absorbent material such as vermiculite, sand, or cat litter.[5] Do not use paper towels or other combustible materials as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbed material and place it into a designated hazardous waste container.[10][12]

  • Decontaminate: Wipe the spill area with a cloth dampened with soap and water. Place the cleaning materials into the solid hazardous waste container.

  • Label and Dispose: Seal, label, and dispose of the waste container as described in the section above.

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[15]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]

The proper disposal of this compound is a straightforward process when guided by the principles of risk mitigation, containment, and regulatory compliance. By understanding the "why" behind each step—from its high aquatic toxicity to its incompatibility with certain chemicals—researchers can confidently manage this final stage of the chemical lifecycle, ensuring the safety of themselves, their colleagues, and the environment.

References

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Navigating the Safe Handling of 4-(1-Methylethyl)phenyl Diphenyl Phosphate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard: A Proactive Approach to Safety

4-(1-Methylethyl)phenyl diphenyl phosphate belongs to the broader class of organophosphate esters, which are recognized for their potential to cause skin and respiratory irritation.[5] The primary routes of exposure in a laboratory setting are inhalation of aerosols, dermal contact, and accidental ingestion. Proactive hazard assessment is the cornerstone of safe handling.

Key Chemical and Physical Properties:

PropertyValueSource
CAS Number 55864-04-5[2][3][4]
Molecular Formula C21H21O4P[2][4]
Molecular Weight 368.36 g/mol [2]
Appearance Likely a colorless to pale yellow liquid, based on similar compounds.[6]
Solubility Limited solubility in water; soluble in organic solvents.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following recommendations are based on guidelines for analogous organophosphate compounds.

PPE Selection Workflow

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Verification and Use Start Handling 4-(1-Methylethyl)phenyl diphenyl phosphate Assess_Task Assess Task: - Quantity - Concentration - Procedure (e.g., weighing, mixing) Start->Assess_Task Assess_Hazards Identify Potential Hazards: - Inhalation (aerosols) - Skin Contact (splashes) - Eye Contact Assess_Task->Assess_Hazards Select_Gloves Gloves: - Nitrile or Butyl Rubber - Check for degradation Assess_Hazards->Select_Gloves Select_Eyewear Eye Protection: - Chemical safety goggles - Face shield for splash risk Assess_Hazards->Select_Eyewear Select_LabCoat Body Protection: - Chemical-resistant lab coat - Consider apron for large quantities Assess_Hazards->Select_LabCoat Select_Respiratory Respiratory Protection (if applicable): - Work in a fume hood - NIOSH-approved respirator for aerosols Assess_Hazards->Select_Respiratory Inspect_PPE Inspect PPE for damage Select_Gloves->Inspect_PPE Select_Eyewear->Inspect_PPE Select_LabCoat->Inspect_PPE Select_Respiratory->Inspect_PPE Don_PPE Don PPE Correctly Inspect_PPE->Don_PPE Proceed Proceed with Experiment Don_PPE->Proceed

Caption: PPE Selection Workflow for Handling Organophosphates.

Detailed PPE Recommendations:

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile or butyl rubber gloves are recommended based on data for similar organophosphates. Always inspect gloves for signs of degradation or punctures before use and replace them immediately if compromised.

  • Eye Protection: Chemical safety goggles are the minimum requirement. When there is a significant risk of splashing, a face shield should be worn in addition to goggles.

  • Body Protection: A chemical-resistant laboratory coat is essential. For procedures involving larger quantities or a higher risk of spills, a chemical-resistant apron worn over the lab coat is advised.

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If the potential for aerosol generation is high and engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges may be necessary.

Operational and Disposal Plans: A Step-by-Step Guide

A structured approach to handling and disposal is critical to mitigate risks and ensure environmental responsibility.

Handling Protocol:
  • Preparation: Before handling, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. Have spill cleanup materials accessible.

  • Weighing and Transfer: Conduct all weighing and transfers of the chemical within the fume hood. Use a disposable weighing boat to minimize contamination of balances.

  • Solution Preparation: When preparing solutions, add the this compound to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water, even if gloves were worn.

Spill Management:

In the event of a spill, immediate and appropriate action is crucial.

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent.

    • Once the liquid is absorbed, carefully scoop the material into a clearly labeled, sealable container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solution (see Decontamination and Disposal section) followed by a thorough cleaning with soap and water.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your institution's environmental health and safety (EHS) office.

    • Prevent the spread of the spill if it can be done without risk.

    • Await the arrival of trained emergency response personnel.

Decontamination and Disposal:

Proper disposal is a critical step in the chemical lifecycle, preventing environmental contamination and ensuring regulatory compliance.

Decontamination of Surfaces and Equipment:

For the decontamination of surfaces and non-disposable equipment contaminated with organophosphorus compounds, a solution of sodium hypochlorite (bleach) or sodium carbonate (washing soda) can be effective.[7] A 10% solution of lye (sodium hydroxide) or lime can also be used, but with extreme caution due to its corrosive nature.[8] Always test a small, inconspicuous area first to ensure compatibility with the material being decontaminated.

Waste Disposal Protocol:

  • Segregation: All waste contaminated with this compound, including disposable gloves, absorbent materials from spills, and empty containers, must be segregated as hazardous waste.

  • Containerization: Collect all hazardous waste in a dedicated, clearly labeled, and sealed container.

  • Labeling: The waste container must be labeled with the full chemical name: "this compound" and the appropriate hazard warnings.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office, following all local, state, and federal regulations. Incineration at a licensed facility is the preferred method for the disposal of organophosphate flame retardants.[9]

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate and correct first aid is vital.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a laboratory environment where both scientific advancement and personal well-being are paramount.

References

  • Pesticide Decontaminants. (n.d.). Purdue University.
  • Food and Agriculture Organization of the United Nations. (n.d.). Decontamination.
  • LookChem. (n.d.). Phosphoric acid, 4-(1-methylethyl)phenyl diphenyl ester.
  • U.S. Environmental Protection Agency. (n.d.). Phosphoric acid, 4-(1-methylethyl)phenyl diphenyl ester.
  • U.S. Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • Cole-Parmer. (n.d.). Diphenyl phosphite Material Safety Data Sheet.
  • MDPI. (2022). Spatiotemporal Distribution and Analysis of Organophosphate Flame Retardants in the Environmental Systems: A Review.

Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.